Product packaging for 3-Hydroxyoctanoic acid(Cat. No.:CAS No. 44987-72-6)

3-Hydroxyoctanoic acid

Cat. No.: B1238941
CAS No.: 44987-72-6
M. Wt: 160.21 g/mol
InChI Key: NDPLAKGOSZHTPH-UHFFFAOYSA-N
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Description

(R)-3-Hydroxyoctanoic acid is a medium-chain, chiral beta-hydroxy acid that serves as a valuable and versatile building block in advanced scientific research. This compound is of significant interest in biomedical and materials science due to its role as the endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3 or GPR109B), a G protein-coupled receptor found in humans and higher primates . Activation of HCA3 mediates anti-lipolytic effects in adipocytes, positioning this molecule as a key subject of metabolic disease research . In biomaterial engineering, (R)-3-hydroxyoctanoic acid is a primary monomeric unit for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), such as poly(3-hydroxyoctanoate) (PHO) . These microbial polyesters are recognized for their biocompatibility, biodegradability, and elastomeric properties, making them excellent candidates for applications in cardiac tissue engineering, flexible packaging, and resorbable medical implants . Researchers also utilize enzymatic depolymerization of PHO to obtain enantiomerically pure (R)-3-hydroxyoctanoic acid, highlighting a sustainable production route . Furthermore, this compound exhibits notable biofunctional properties. It demonstrates antimicrobial and antifungal activity against pathogens like Listeria and Staphylococcus . In sustainable agriculture, it has been shown to act as an elicitor that primes plant immune responses in species like Arabidopsis thaliana , enhancing resistance to bacterial infections . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B1238941 3-Hydroxyoctanoic acid CAS No. 44987-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyoctanoic acid
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InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
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InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
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Related CAS

120659-38-3
Record name Poly(3-Hydroxyoctanoic acid)
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DSSTOX Substance ID

DTXSID00864487
Record name 3-Hydroxyoctanoic acid
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Molecular Weight

160.21 g/mol
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CAS No.

14292-27-4, 120659-38-3
Record name 3-Hydroxyoctanoic acid
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Record name 3-Hydroxyoctanoic acid
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Record name Poly(3-hydroxyoctanoic acid)
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Record name 3-Hydroxyoctanoic acid
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Record name 3-hydroxyoctanoic acid
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Record name 3-HYDROXYOCTANOIC ACID
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Foundational & Exploratory

what are the chemical properties of 3-hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyoctanoic Acid

Introduction: Unveiling this compound

This compound (3-HOA), also known as 3-hydroxycaprylic acid, is a medium-chain hydroxy fatty acid with significant relevance across microbiology, human metabolism, and pharmacology. As a naturally occurring molecule, it serves as a monomeric building block for polyhydroxyalkanoates (PHAs), which are biodegradable biopolymers synthesized by various bacteria as carbon and energy reserves[1][2]. In humans, 3-HOA is an intermediate in the mitochondrial β-oxidation of fatty acids and has been identified as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B[3][4]. This role positions 3-HOA as a key signaling molecule in metabolic regulation, particularly in the control of lipolysis[5][6].

The presence of a chiral center at the C-3 position means the molecule exists as two distinct stereoisomers, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. This chirality is fundamentally important, as biological systems often exhibit high stereospecificity. For instance, the (R)-enantiomer is the form typically found in bacterial PHAs and is a crucial building block for synthesizing valuable chiral compounds[7][8][9]. Understanding the distinct chemical and physical properties of 3-HOA is therefore critical for researchers in drug development, metabolomics, and biotechnology. This guide provides a comprehensive overview of its core properties, reactivity, biological functions, and key analytical methodologies from the perspective of an application scientist.

Section 1: Core Chemical and Physical Properties

The functionality of 3-HOA is dictated by its molecular structure, which features an eight-carbon aliphatic chain, a carboxylic acid group, and a hydroxyl group at the β-position (C-3). This bifunctional nature governs its physical properties, solubility, and reactivity.

Summary of Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while experimental data is available, some values, particularly for pKa and logP, are often derived from computational models.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[1][10]
Molecular Weight 160.21 g/mol [1][10]
CAS Number 14292-27-4 (for racemic mixture)[1][4]
Appearance Colorless to pale yellow liquid or solid[5][11]
Melting Point 24-26 °C[11]
Boiling Point 165-170 °C[11]
Density 1.046 g/cm³[10]
Predicted Water Solubility 13.6 g/L[12][13]
Predicted pKa 4.84[12][13]
Predicted logP 1.44[12][13]
Structure and Stereochemistry

The defining structural feature of 3-HOA is the chiral center at the C-3 carbon, which gives rise to two enantiomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. The absolute configuration of this stereocenter dictates the molecule's interaction with chiral environments such as enzymes and receptors. For example, the HCA3 receptor and bacterial PHA depolymerases exhibit stereoselectivity[3][9].

G cluster_R (R)-3-Hydroxyoctanoic Acid cluster_S (S)-3-Hydroxyoctanoic Acid R_C1 O R_C2 HO R_C3 C R_C3->R_C1 R_C3->R_C2 R_C4 C R_C3->R_C4 S_C3 C R_C5 C R_C4->R_C5 R_C6 H R_C5->R_C6 R_C7 OH R_C5->R_C7 R_C8 CH₂CH₂CH₂CH₂CH₃ R_C5->R_C8 S_C1 O S_C2 HO S_C3->S_C1 S_C3->S_C2 S_C4 C S_C3->S_C4 S_C5 C S_C4->S_C5 S_C6 H S_C5->S_C6 S_C7 OH S_C5->S_C7 S_C8 CH₂CH₂CH₂CH₂CH₃ S_C5->S_C8

Figure 1: Stereoisomers of this compound.

Section 2: Spectroscopic Profile

Characterization of 3-HOA relies on standard spectroscopic techniques. Understanding its spectral signature is essential for its identification and quantification in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum would show characteristic signals for the aliphatic chain protons (approx. 0.9-1.6 ppm), a multiplet for the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-) around 4.0 ppm, and signals for the methylene protons adjacent to the carbonyl group (-CH₂COOH) around 2.4-2.6 ppm. The carboxylic acid proton is often broad and may exchange with solvent.

    • ¹³C NMR : The carbon spectrum will display a signal for the carbonyl carbon around 175-180 ppm, a signal for the carbon bearing the hydroxyl group (~68 ppm), and a series of signals in the aliphatic region (14-40 ppm) corresponding to the other carbons in the chain[1].

  • Mass Spectrometry (MS) :

    • Electron Ionization (EI) for GC-MS : When analyzed by GC-MS (typically after esterification to its methyl ester), 3-HOA exhibits a characteristic fragmentation pattern. Key fragments arise from cleavage alpha to the hydroxyl group and McLafferty rearrangement.

    • Electrospray Ionization (ESI) for LC-MS : In ESI negative ion mode, 3-HOA is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 159.1.[1] Tandem MS (MS/MS) of this precursor ion yields characteristic product ions, which are crucial for definitive identification in metabolomics studies.

Section 3: Physicochemical Characteristics

  • Solubility : The molecule's amphipathic nature—a polar carboxylic acid head and a nonpolar eight-carbon tail—defines its solubility. It is soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in water[6][11][14]. Its limited water solubility is a key consideration for designing aqueous buffers for biological assays, where the use of a co-solvent like DMSO may be necessary[5]. The predicted water solubility is 13.6 g/L[12].

  • Acidity (pKa) : As a carboxylic acid, 3-HOA is a weak acid. Its predicted pKa is approximately 4.84[12][13]. This means that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the 3-hydroxyoctanoate anion. This ionization is critical for its interaction with receptors and its behavior in biological fluids.

Section 4: Reactivity and Stability

The chemical reactivity of 3-HOA is centered around its two functional groups: the secondary alcohol and the carboxylic acid.

  • Carboxylic Acid Reactions :

    • Esterification : It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form esters. This reaction is the foundation of a common analytical derivatization strategy for GC-MS analysis, where it is converted to its methyl ester to increase volatility[15].

    • Amide Formation : The carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with amines to form amides.

  • Secondary Alcohol Reactions :

    • Oxidation : The 3-hydroxy group can be oxidized to a ketone using standard oxidizing agents (e.g., chromic acid, PCC), yielding 3-oxooctanoic acid. This transformation is biologically relevant as it mirrors a step in fatty acid β-oxidation.

    • Dehydration : Under acidic conditions and heat, the alcohol can be eliminated to form an alkene, primarily oct-2-enoic acid.

  • Stability and Storage : this compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to be kept as a solid or in a dry, inert solvent at -20°C to prevent potential degradation[5][14].

Section 5: Biological Significance & Activity

3-HOA is more than a simple metabolic intermediate; it is an active signaling molecule.

Metabolic Role

3-HOA is a key intermediate in the β-oxidation of medium and long-chain fatty acids in the mitochondria. It is also found in human urine and can be a marker for certain metabolic disorders[1][13].

HCA₃ Receptor (GPR109B) Agonism

The most significant pharmacological property of 3-HOA is its role as an agonist for the HCA₃ receptor, a Gi protein-coupled receptor found in humans and higher primates[3][4]. This receptor is primarily expressed in adipocytes (fat cells) and immune cells[3].

  • Mechanism of Action : Upon binding of 3-HOA, the HCA₃ receptor activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). In adipocytes, this reduction in cAMP inhibits the activity of hormone-sensitive lipase, the key enzyme responsible for breaking down stored triglycerides (lipolysis)[5]. This anti-lipolytic effect is a crucial feedback mechanism to regulate fatty acid release into the bloodstream, particularly during conditions of increased β-oxidation like fasting or a ketogenic diet[3][5].

G cluster_membrane Cell Membrane node_3HOA This compound (Ligand) node_HCA3 HCA₃ Receptor (GPR109B) node_3HOA->node_HCA3 Binds node_Gi Gi Protein (αβγ) node_HCA3->node_Gi Activates node_AC Adenylyl Cyclase node_Gi->node_AC Inhibits node_cAMP cAMP node_AC->node_cAMP Converts node_ATP ATP node_ATP->node_AC node_PKA Protein Kinase A (PKA) node_cAMP->node_PKA Activates node_HSL Hormone-Sensitive Lipase (HSL) node_PKA->node_HSL Activates node_Lipolysis Lipolysis (Fat Breakdown) node_HSL->node_Lipolysis Catalyzes

Figure 2: HCA₃ Receptor Signaling Pathway.
Antimicrobial Activity

Studies have shown that (R)-3-hydroxyoctanoic acid and its derivatives possess antimicrobial properties. The presence of the carboxylic acid group is essential for this activity, with demonstrated efficacy against a range of bacteria and fungi, including Candida albicans and Pseudomonas aeruginosa[2][7][16]. This opens avenues for its potential use as a bio-based antimicrobial agent.

Section 6: Experimental Protocols for Analysis

Accurate analysis of 3-HOA, particularly its enantiomers, is vital. The choice of protocol depends on the research question, sample matrix, and available instrumentation.

Protocol 1: Chiral Separation and Quantification by UHPLC-MS/MS
  • Causality : This method is the gold standard for enantiomer-specific quantification in complex biological samples like plasma or cell culture media. It combines the high resolving power of chiral chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry, eliminating the need for derivatization[17].

  • Methodology :

    • Sample Preparation (Protein Precipitation & Extraction) :

      • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled 3-HOA).

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Chromatographic Conditions :

      • UHPLC System : Coupled to a triple quadrupole mass spectrometer with an ESI source.

      • Chiral Stationary Phase : A modern polysaccharide-based column, such as CHIRALPAK IA-U (1.6 µm) or equivalent[17].

      • Mobile Phase : An isocratic or gradient elution using acetonitrile and water with a small amount of acid modifier (e.g., 0.1% formic acid) to ensure proper ionization and peak shape. The exact ratio must be optimized for the specific column.

      • Flow Rate : Typically 0.3-0.5 mL/min.

      • Column Temperature : Maintained at a constant temperature (e.g., 25°C) for reproducibility.

    • Mass Spectrometry Conditions :

      • Ionization Mode : Electrospray Ionization (ESI), Negative.

      • Detection Mode : Multiple Reaction Monitoring (MRM).

      • MRM Transition : Monitor the transition from the precursor ion (m/z 159.1) to a characteristic product ion (e.g., m/z 113.1)[1]. A separate transition is used for the internal standard.

    • Quantification :

      • Generate a calibration curve using standards of known concentrations for both (R)- and (S)-enantiomers.

      • Calculate the concentration of each enantiomer in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

G node_Sample 1. Biological Sample (e.g., Plasma) node_Spike 2. Spike Internal Standard (¹³C-3-HOA) node_Sample->node_Spike node_Precip 3. Protein Precipitation (Acetonitrile) node_Spike->node_Precip node_Centri 4. Centrifugation node_Precip->node_Centri node_Super 5. Collect Supernatant node_Centri->node_Super node_Evap 6. Evaporate to Dryness node_Super->node_Evap node_Recon 7. Reconstitute in Mobile Phase node_Evap->node_Recon node_Inject 8. Inject into UHPLC node_Recon->node_Inject node_Chiral 9. Chiral Separation (CSP Column) node_Inject->node_Chiral node_ESI 10. Ionization (ESI Negative) node_Chiral->node_ESI node_MS 11. MS Analysis (MRM) Q1: Select m/z 159.1 Q2: Fragment Q3: Select m/z 113.1 node_ESI->node_MS node_Data 12. Data Acquisition & Quantification node_MS->node_Data

Figure 3: Workflow for Chiral UHPLC-MS/MS Analysis.
Protocol 2: Cell-Based cAMP Assay for HCA₃ Receptor Activation
  • Causality : This functional assay directly measures the biological activity of 3-HOA at its receptor. By quantifying the inhibition of cAMP production, it provides a direct readout of Gi-pathway activation, allowing for the determination of potency (EC₅₀) and efficacy. This is a crucial experiment in drug discovery and chemical biology.

  • Methodology :

    • Cell Culture :

      • Use a cell line engineered to stably express the human HCA₃ (GPR109B) receptor (e.g., HEK293 or CHO cells). Culture cells in appropriate media until they reach 80-90% confluency.

    • Assay Procedure :

      • Seed the cells into a 96-well plate and allow them to attach overnight.

      • On the day of the assay, wash the cells with assay buffer (e.g., HBSS).

      • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (buffer only).

      • Add the 3-HOA dilutions to the wells and pre-incubate for 15 minutes at 37°C.

      • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

      • Incubate for an additional 30 minutes at 37°C.

    • Detection :

      • Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, FRET, or ELISA-based) according to the manufacturer's instructions[15].

    • Data Analysis :

      • Plot the measured cAMP concentration against the logarithm of the 3-HOA concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 3-HOA that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Conclusion

This compound is a multifaceted molecule whose chemical properties are integral to its diverse roles in nature and science. Its simple structure, featuring a chiral center, a carboxylic acid, and a hydroxyl group, gives rise to complex biological activity as a metabolic regulator, a signaling molecule via the HCA₃ receptor, and a potential antimicrobial agent. For researchers, a thorough understanding of its stereochemistry, reactivity, and spectroscopic signature is paramount. The application of robust analytical techniques, particularly chiral chromatography coupled with mass spectrometry, is essential to accurately dissect its function in complex biological systems and unlock its full potential in drug development and biotechnology.

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  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001954).
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  • Wikipedia. (n.d.). This compound.
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  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000398).
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Sources

A Technical Guide to the Natural Sources of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxyoctanoic acid (3-HO) is a beta-hydroxy fatty acid of significant interest due to its role as a key chiral monomer for biodegradable polymers, a bioactive signaling molecule, and a valuable precursor for chemical synthesis. This technical guide provides an in-depth exploration of the natural sources of 3-HO, targeting researchers, scientists, and professionals in drug development and biotechnology. We will delve into the primary microbial, animal, and plant-based origins of this compound, detail its biosynthetic pathways, present robust protocols for its extraction and analysis, and discuss its current and future applications. This document is structured to serve as a comprehensive resource, synthesizing technical data with practical, field-proven insights to facilitate research and development.

Introduction to this compound (3-HO)

This compound (C₈H₁₆O₃) is a medium-chain fatty acid characterized by a hydroxyl group on the third carbon (beta position). This structural feature imparts chirality, with the (R)-enantiomer being the most common in biological systems. Its significance spans multiple scientific domains:

  • Biopolymer Synthesis: (R)-3-hydroxyoctanoic acid is a primary monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polyesters synthesized by various bacteria.[1][2] These bioplastics are valued for their thermoplastic and elastomeric properties, offering a sustainable alternative to petroleum-based plastics.[2]

  • Bioactive Signaling: In mammals, 3-HO acts as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA₃), also known as GPR109B.[3][4] This G protein-coupled receptor is involved in regulating lipolysis in adipocytes, highlighting the molecule's role in metabolic processes.[4]

  • Chemical Synthesis: The chiral nature of 3-HO makes it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.[1]

Given its broad utility, understanding and harnessing its natural sources is paramount for sustainable production and novel applications.

Primary Natural Sources of this compound

This compound is found across different biological kingdoms, though its concentration and form vary significantly.

Microbial Production: The Workhorses of 3-HO Synthesis

Bacteria are the most prolific and commercially viable source of 3-HO, primarily in the form of poly(3-hydroxyoctanoate) (PHO), a homopolymer of 3-HO, or as a component of other mcl-PHAs.[2][5]

Key Microbial Producers:

  • Pseudomonas species : Pseudomonas putida (often referred to by its former name, Pseudomonas oleovorans) is the most extensively studied and utilized bacterium for PHO production.[5][6] Strains like P. putida GPo1 can accumulate PHO up to 80% of their cellular dry weight under specific nutrient-limiting conditions.[5][7]

  • Comamonas testosteroni : This species can produce mcl-PHAs, including monomers of 3-HO, when cultivated on vegetable oils.[8]

  • Recombinant Escherichia coli : Metabolic engineering has enabled the production of 3-HO and other 3-hydroxyalkanoic acids in E. coli, a well-established industrial fermentation host.[9]

Mechanism of Accumulation: Bacteria synthesize and store PHAs as intracellular carbon and energy reserves, typically under conditions of nutrient stress (e.g., limitation of nitrogen, phosphorus, or oxygen) in the presence of an excess carbon source.[5][6] For Pseudomonas putida, sodium octanoate or octanoic acid is a common carbon feedstock for maximizing the yield of 3-HO monomers within the polymer.[5][6]

Animal Kingdom Sources

While not a source for bulk production, 3-HO is present as a free fatty acid in several animal-derived products and as an endogenous metabolite in humans.

  • Royal Jelly: This secretion from honeybees (Apis mellifera) contains a complex mixture of fatty acids, including 3-hydroxydecanoic acid and smaller quantities of 8-hydroxyoctanoic acid and this compound.[10][11][12] These compounds contribute to the unique biological properties of royal jelly.[10]

  • Endogenous Human Metabolite: this compound is a natural product of fatty acid β-oxidation in humans and can be detected in urine and plasma.[4][13] Its levels are observed to increase in response to ketogenic diets and strenuous exercise, reflecting shifts in lipid metabolism.[4][14]

Plant Kingdom Sources

The presence of 3-HO in the plant kingdom is less common but has been identified in specific contexts.

  • Orchid Pheromones: The oriental orchid Cymbidium floribundum emits a mixture of this compound and 10-hydroxy-(E)-2-decenoic acid as a signaling chemical to attract the Japanese honeybee (Apis cerana japonica).[3][8]

  • Metabolically Engineered Plants: Research has demonstrated the feasibility of producing mcl-PHAs in plants like Arabidopsis thaliana by introducing bacterial PHA biosynthesis genes.[8] This approach leverages the intermediates of peroxisomal fatty acid β-oxidation to synthesize the polymer.[8]

Comparative Overview of Natural Sources
Source CategoryOrganism/Product ExampleForm of 3-HOTypical Concentration/YieldKey AdvantagesKey Limitations
Microbial Pseudomonas putidaPolymer [Poly(3-hydroxyoctanoate)]Up to 86% of PHA produced from octanoate[6]High yield, scalable via fermentation, controlled productionRequires extraction and hydrolysis from biomass
Animal Royal JellyFree Fatty AcidMinor component[10][11]Bioactive context, natural productVery low yield, complex extraction, not scalable
Animal Human MetaboliteFree Fatty AcidTrace levels (endogenous)Relevant for diagnostics and physiologyNot a production source
Plant Cymbidium floribundumFree Fatty AcidTrace levels (volatile)Unique ecological roleNot a production source
Plant Engineered ArabidopsisPolymer (mcl-PHA)Research stagePotential for agricultural-scale productionLow yields currently, complex genetic engineering

Biosynthesis of (R)-3-Hydroxyoctanoic Acid

In bacteria like Pseudomonas putida, (R)-3-hydroxyoctanoic acid is synthesized as an intermediate and subsequently polymerized into PHO. The primary pathway involves the β-oxidation of fatty acids.

Key Steps in the Pathway:

  • Substrate Uptake: A suitable carbon source, such as octanoic acid, is transported into the bacterial cell.

  • Acyl-CoA Formation: The fatty acid is activated to its thioester derivative, octanoyl-CoA, by an acyl-CoA synthetase.

  • β-Oxidation Intermediate: Octanoyl-CoA enters the β-oxidation cycle. The first step, catalyzed by acyl-CoA dehydrogenase, is bypassed. Instead, an enoyl-CoA hydratase (PhaJ) converts intermediates of fatty acid synthesis or degradation into (R)-3-hydroxyacyl-CoA.

  • Polymerization: The key enzyme, PHA synthase (PhaC), catalyzes the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers into the PHO polymer chain, which is stored as insoluble granules within the cytoplasm.

Biosynthesis_3HO substrate Octanoic Acid (External) transport_point substrate->transport_point Cell Membrane Transport octanoyl_coa Octanoyl-CoA hydroxyacyl_coa (R)-3-Hydroxyoctanoyl-CoA octanoyl_coa->hydroxyacyl_coa β-Oxidation Pathway (e.g., Enoyl-CoA Hydratase) synthase_point hydroxyacyl_coa->synthase_point pho Poly(3-hydroxyoctanoate) (PHO Granules) transport_point->octanoyl_coa Acyl-CoA Synthetase synthase_point->pho PHA Synthase (PhaC)

Caption: Biosynthesis of Poly(3-hydroxyoctanoate) from Octanoic Acid.

Methodologies for Extraction and Analysis

Obtaining pure 3-HO from its most abundant source, bacterial biomass, requires a multi-step process involving polymer extraction followed by hydrolysis.

Experimental Protocol: Extraction and Hydrolysis of PHO from P. putida

This protocol describes a standard laboratory procedure for recovering 3-HO monomers from a PHO-accumulating bacterial culture.

I. PHO Polymer Extraction from Biomass

  • Cell Harvesting: Cultivate P. putida GPo1 in a suitable medium with octanoate as the carbon source and under nitrogen limitation to induce PHO accumulation.[5] Harvest the cells from the fermentation broth by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Biomass Lysis & Digestion (Optional but recommended): Non-PHA cellular material can be removed using sodium hypochlorite solution or enzymatic digestion to increase the purity of the extracted polymer.

  • Solvent Extraction: a. Resuspend the cell pellet in a solvent capable of dissolving PHO, such as chloroform.[5] b. Stir the suspension for several hours at room temperature to ensure complete dissolution of the intracellular PHO granules. c. Separate the cellular debris from the PHO-containing solvent by centrifugation or filtration.

  • Polymer Precipitation: a. Add the clear PHO-chloroform solution dropwise into a non-solvent, such as cold ethanol or methanol (typically 10 volumes).[5] b. The PHO polymer will precipitate as a white, fibrous solid. c. Recover the precipitated PHO by filtration and dry it under a vacuum to a constant weight.[5]

II. Hydrolysis of PHO to (R)-3-Hydroxyoctanoic Acid Monomers

  • Acid or Base Hydrolysis: a. Suspend the purified PHO polymer in a solution of strong acid (e.g., H₂SO₄ in methanol for methanolysis) or a strong base (e.g., NaOH). b. Heat the mixture under reflux for several hours to break the polyester bonds. Causality Note: Acidic methanolysis yields the methyl ester of 3-HO, which is ideal for subsequent GC-MS analysis. Basic hydrolysis yields the sodium salt of 3-HO, which can be acidified to obtain the free acid.

  • Enzymatic Hydrolysis: a. Alternatively, use a purified PHA depolymerase, such as the one from Pseudomonas fluorescens GK13, for a milder and more specific hydrolysis.[15] b. Incubate the PHO polymer with the enzyme in a suitable buffer (e.g., 20 mM phosphate buffer, pH 8.0) at 30°C.[15] This method directly yields the chiral (R)-3-HO monomer.[15]

  • Product Extraction: a. Following hydrolysis, neutralize the solution (if necessary) and extract the 3-HO (or its methyl ester) into an organic solvent like diethyl ether or ethyl acetate. b. Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3-HO product.

Analytical Workflow for Identification and Quantification

Accurate characterization of 3-HO is critical for quality control and research.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is the gold standard for identifying and quantifying 3-HO. The compound is typically derivatized (e.g., methylated or silylated) to increase its volatility for gas chromatography.

  • Workflow:

    • Derivatization: React the extracted 3-HO with a derivatizing agent (e.g., BF₃-methanol for methylation).

    • Injection: Inject the derivatized sample into the GC.

    • Separation: The methyl-3-hydroxyoctanoate is separated from other components on a capillary column (e.g., a DB-5 column).

    • Detection & Identification: The mass spectrometer fragments the eluted compound, producing a characteristic mass spectrum that can be compared to a library standard for unambiguous identification.

    • Quantification: Use an internal standard to quantify the concentration of 3-HO based on the peak area.

Analytical_Workflow sample Extracted 3-HO Sample deriv Derivatization (e.g., Methylation) sample->deriv gcms GC-MS Analysis deriv->gcms separation GC Separation gcms->separation detection MS Detection (Fragmentation) separation->detection data Data Analysis detection->data id Identification (Spectral Library) data->id quant Quantification (Internal Standard) data->quant

Sources

An In-depth Technical Guide to the Discovery and History of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain, beta-hydroxy fatty acid that has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines, including microbiology, materials science, and human physiology.[1][2] Initially identified as a microbial metabolite and a constituent of bacterial cell walls, its known biological roles have expanded to include being a fundamental building block for biodegradable polymers and a signaling molecule in human metabolic regulation.[1][3] This guide provides a comprehensive historical and technical overview of 3-HOA, tracing its discovery from a microbial curiosity to a key player in both industrial biotechnology and mammalian cell signaling. We will delve into the key scientific milestones, the evolution of analytical and synthetic methodologies, and the causal reasoning behind the experimental choices that have shaped our current understanding of this versatile molecule.

A Molecule of Microbial Origin: Early Discoveries

The story of this compound is intrinsically linked to the study of bacterial energy storage and cell envelope components. Long before 3-HOA was individually characterized, its polymeric form was observed, setting the stage for its eventual discovery.

The Dawn of Bioplastics: Lemoigne and the Discovery of Polyhydroxyalkanoates (PHAs)

In 1926, the French microbiologist Maurice Lemoigne, while working with the bacterium Bacillus megaterium, made a seminal discovery.[4] He identified intracellular granules that were later characterized as a polyester of 3-hydroxybutyrate, which he named poly-β-hydroxybutyrate (PHB), the simplest form of a class of biopolymers now known as polyhydroxyalkanoates (PHAs).[5] Lemoigne's work was pioneering, representing the first description of a bio-based plastic.[4] However, with the abundance of inexpensive petroleum-based plastics, his discovery remained a scientific curiosity for several decades.[4] The oil crisis of the 1970s reignited interest in sustainable alternatives, bringing PHAs, and by extension their monomeric constituents, back into the scientific spotlight.[4]

Identification of this compound as a PHA Monomer and LPS Component

While the initial focus was on short-chain-length PHAs like PHB, later research uncovered a broader diversity of these polymers. Medium-chain-length PHAs (mcl-PHAs), composed of 3-hydroxy fatty acid monomers with six to fourteen carbon atoms, were subsequently discovered. This compound was identified as a common monomer in the mcl-PHAs produced by various bacteria, particularly of the Pseudomonas genus.[1]

Concurrently, researchers investigating the structure of lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria, also encountered 3-hydroxy fatty acids. The lipid A portion of LPS, which is responsible for its endotoxic activity, was found to be acylated with various fatty acids, including 3-hydroxy fatty acids. Early studies on the composition of Pseudomonas aeruginosa lipid A revealed the presence of 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid.[6] While the presence of this compound in the lipid A of all Pseudomonas species is not universal, its role as a key constituent of other bacterial components was becoming increasingly evident.[7][8]

The first formal documentation of this compound in the scientific literature appeared in 1988.[2]

A Paradigm Shift: this compound in Mammalian Physiology

For much of its scientific history, this compound was primarily considered a microbial product. However, in 2009, a groundbreaking discovery transformed our understanding of its biological significance, revealing its role as a signaling molecule in humans.

The Deorphanization of GPR109B: A New Role in Metabolic Regulation

In the early 2000s, with the sequencing of the human genome, numerous G protein-coupled receptors (GPCRs) were identified for which the endogenous ligands were unknown; these were termed "orphan" receptors. One such receptor was GPR109B (also known as Hydroxycarboxylic Acid Receptor 3 or HCA3), which is predominantly expressed in adipocytes (fat cells).[3] In 2009, a pivotal study identified this compound as the endogenous ligand for GPR109B.[3] This "deorphanization" was a significant breakthrough, as it established a physiological role for 3-HOA in mammals.

The study demonstrated that this compound activates GPR109B, leading to an anti-lipolytic effect in human adipocytes.[3] This means that 3-HOA can inhibit the breakdown of fats, a crucial process in energy homeostasis. This discovery positioned this compound as a key signaling molecule in a negative feedback loop regulating fat metabolism. Under conditions of increased fatty acid oxidation, such as fasting or a ketogenic diet, the levels of this compound rise, which in turn activates GPR109B to temper the rate of lipolysis.[3]

GPR109B_Signaling cluster_intracellular Intracellular Space 3_HOA This compound GPR109B GPR109B (HCA3) 3_HOA->GPR109B Binds and Activates Gi Gi Protein GPR109B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

GPR109B signaling cascade initiated by this compound.

The Evolution of Analytical and Synthetic Methodologies

Our understanding of this compound has been intrinsically linked to the development of analytical and synthetic chemistry techniques.

From Classical Separation to Modern Spectrometry: The Analysis of this compound

The early analysis of fatty acids relied on classical methods such as fractional distillation and crystallization. These techniques were laborious and often lacked the resolution to separate closely related fatty acids. The advent of gas chromatography (GC) in the 1950s revolutionized fatty acid analysis, allowing for the separation of complex mixtures with high efficiency.

The coupling of GC with mass spectrometry (GC-MS) provided an even more powerful tool for the definitive identification and quantification of fatty acids, including 3-hydroxy fatty acids.[9] GC-MS has been instrumental in the analysis of 3-HOA in various biological matrices, from bacterial cultures to human plasma.[9][10] Modern analytical protocols often involve a derivatization step to increase the volatility of the hydroxy acid, followed by GC-MS analysis.[11] More recently, liquid chromatography-mass spectrometry (LC-MS) techniques have also been developed for the analysis of hydroxy fatty acids, offering alternative separation and ionization methods.[12][13]

Analytical TechniquePrincipleApplication to 3-HOA AnalysisHistorical Context
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Separation of derivatized 3-HOA from other fatty acids.Widely adopted for fatty acid analysis from the 1950s onwards.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Identification and quantification of 3-HOA based on its unique mass spectrum.Coupled with GC (GC-MS) for definitive analysis.
Liquid Chromatography (LC) Separation based on partitioning between a mobile and stationary phase.Analysis of 3-HOA without derivatization.Increasingly used in modern lipidomics.
The Chemical Synthesis of this compound: From Classical Reactions to Modern Catalysis

The ability to chemically synthesize this compound has been crucial for confirming its structure, studying its biological activity, and providing standards for analytical studies. One of the classical methods for the synthesis of β-hydroxy esters, and by extension β-hydroxy acids, is the Reformatsky reaction, first reported in 1887. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.

Modern synthetic methods offer greater control over stereochemistry and yield. These approaches often employ chiral catalysts to produce enantiomerically pure (R)- or (S)-3-hydroxyoctanoic acid, which is important for studying its specific biological activities.

Synthesis_Evolution Classical_Methods Classical Synthesis (e.g., Reformatsky Reaction) Racemic_Product Racemic 3-HOA Classical_Methods->Racemic_Product Modern_Methods Modern Synthesis (e.g., Asymmetric Catalysis) Enantiopure_Product Enantiopure (R)- or (S)-3-HOA Modern_Methods->Enantiopure_Product

Evolution of synthetic approaches for this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell culture media).

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample, add a known amount of an internal standard (e.g., deuterated this compound).

  • Extraction:

    • Acidify the sample with a suitable acid (e.g., HCl).

    • Extract the lipids with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

    • Heat the sample to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the components on a suitable capillary column.

    • Monitor for the characteristic ions of the TMS-derivatized this compound and the internal standard.

  • Quantification:

    • Construct a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[11]

Conclusion

The journey of this compound from its initial discovery as a component of bacterial polymers and cell walls to its recognition as a key signaling molecule in human metabolism is a testament to the interconnectedness of scientific disciplines. Its history highlights the importance of fundamental research in microbiology and analytical chemistry in paving the way for significant discoveries in human physiology. As research continues, the full extent of this compound's biological roles and its potential therapeutic applications are yet to be fully elucidated, making it a molecule of enduring scientific interest.

References

  • Bhat, R., et al. (1991). Characterization of lipid A from Pseudomonas aeruginosa O-antigenic B band lipopolysaccharide by 1D and 2D NMR and mass spectral analysis. Journal of Biological Chemistry, 266(16), 10490-10498.
  • Ernst, R. K., et al. (2007). Unique Lipid A Modifications in Pseudomonas aeruginosa Isolated from the Airways of Patients with Cystic Fibrosis. The Journal of Infectious Diseases, 196(9), 1352–1355.
  • Gao, Y., et al. (2017). Fatty acid composition of total lipid extracts from Pseudomonas aeruginosa strains. Journal of Bacteriology, 199(15), e00202-17.
  • Cigana, C., et al. (2009).
  • PAGEV. (n.d.). Bio-based plastics.
  • Ernst, R. K., et al. (2006). Pseudomonas aeruginosa Lipid A Structural Variants Induce Altered Immune Responses. American Journal of Respiratory Cell and Molecular Biology, 35(5), 583-591.
  • Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243.
  • Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092.
  • Minkler, P. E., et al. (2016). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipidomics, 12(1), 1-10.
  • Palmeiro-Sánchez, T., & O'Connor, K. (2022). Polyhydroxyalkanoate bio-production and its rise as biomaterial of the future. Journal of Biotechnology, 348, 10-25.
  • Gertsman, I., & Gangoiti, J. A. (2020). Analytical methods for the determination of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples, plants and foods. Biomolecules, 10(8), 1092.
  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928-21933.
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Sources

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Structure, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a naturally occurring beta-hydroxy fatty acid that has garnered significant interest in the scientific community.[1] As a key metabolic intermediate and signaling molecule, its intricate stereochemistry and diverse biological activities present both challenges and opportunities in the realm of drug discovery and development. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, stereochemical nuances, biological functions, synthesis, and analytical characterization.

Molecular Structure and Physicochemical Properties

This compound is an eight-carbon saturated fatty acid with a hydroxyl group located at the C-3 position (the beta-carbon).[2] This structural feature classifies it as a medium-chain fatty acid and a beta-hydroxy acid.[3] The presence of both a carboxylic acid and a hydroxyl group makes it a chiral molecule, existing as two distinct stereoisomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid.[1][4]

PropertyValueSource
Molecular Formula C₈H₁₆O₃[1]
Molecular Weight 160.21 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3-hydroxycaprylic acid, β-hydroxyoctanoic acid[1]
CAS Number (racemic) 14292-27-4[1]
CAS Number (R)-enantiomer 44987-72-6[1]
CAS Number (S)-enantiomer 33796-86-0[5]

The Critical Role of Stereochemistry

The chirality of this compound is of paramount importance as the two enantiomers can exhibit distinct biological activities. While research on the specific activities of both enantiomers is ongoing, the (R)-enantiomer is the form predominantly found in nature, particularly in bacterial polyhydroxyalkanoates (PHAs).[1] It is also the (R)-enantiomer that is recognized as an important building block in the biomedical and pharmaceutical fields.[1]

While direct comparative studies on the HCA3 receptor are not extensively detailed in the provided results, the principle of stereospecificity is well-established for related receptors. For instance, (R)-3-hydroxybutyrate is twice as potent as its (S)-enantiomer at the HCA2 receptor, a close homolog of HCA3.[6] This suggests that the stereochemistry of the hydroxyl group is a critical determinant for receptor binding and activation.

Biological Significance and Therapeutic Potential

This compound is not merely a metabolic intermediate but also an active signaling molecule with a range of biological effects.

Endogenous Agonist of the HCA3 Receptor

The primary signaling function of this compound is mediated through its action as an endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B.[1][7] HCA3 is a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[7] The activation of HCA3 by this compound initiates a signaling cascade that has significant physiological consequences.

Upon binding of this compound, the HCA3 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which ultimately leads to the activation of the ERK1/2 MAP kinase pathway.

HCA3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_HOA This compound HCA3 HCA3 Receptor 3_HOA->HCA3 Binds to G_protein Gi Protein (αβγ) HCA3->G_protein Activates G_alpha Gαi (active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ERK ERK1/2 Activation G_betagamma->ERK Leads to cAMP cAMP AC->cAMP Produces

Figure 1: HCA3 Receptor Signaling Pathway
Anti-lipolytic Effects and Metabolic Regulation

One of the key physiological roles of HCA3 activation is the inhibition of lipolysis in adipocytes.[8] During conditions of increased fatty acid β-oxidation, such as fasting or a ketogenic diet, the levels of this compound rise.[8] This increase in this compound then acts as a negative feedback signal by activating HCA3, which in turn suppresses the breakdown of fats in adipose tissue. This mechanism is crucial for maintaining metabolic homeostasis. The potential to modulate lipolysis makes HCA3 an attractive target for the treatment of metabolic disorders such as dyslipidemia and obesity.

Antimicrobial Activity

(R)-3-hydroxyoctanoic acid and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[9] The presence of the carboxylic acid group is essential for this activity.[9] Studies have reported Minimum Inhibitory Concentration (MIC) values for (R)-3-hydroxyoctanoic acid against various microorganisms.

MicroorganismMIC (mM)
Staphylococcus aureus2.8 - 7.0
Escherichia coli2.8 - 7.0
Candida albicans0.1 - 6.3
Microsporum gypseum0.1 - 6.3

(Data synthesized from[9])

Furthermore, (R)-3-hydroxyoctanoic acid has been shown to inhibit quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa.[9] This suggests a potential role for this compound derivatives in combating bacterial virulence and biofilm formation.

Biosynthesis of (R)-3-Hydroxyoctanoic Acid

In bacteria, (R)-3-hydroxyoctanoic acid is a key monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters that serve as intracellular carbon and energy storage compounds. The biosynthesis of (R)-3-hydroxyacyl-CoA, the precursor to PHA, is intimately linked to the fatty acid beta-oxidation pathway.

During the beta-oxidation of fatty acids, a series of enzymatic reactions sequentially shortens the fatty acyl-CoA chain.[3][10][11] The key steps leading to the formation of a 3-hydroxyacyl-CoA intermediate are:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the fatty acyl-CoA, forming a trans-Δ²-enoyl-CoA.[11]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of a 3-hydroxyacyl-CoA.[3] Importantly, in the canonical beta-oxidation pathway, this produces the (S)-stereoisomer.[12]

  • Epimerization/Isomerization: For the synthesis of PHAs, which require the (R)-enantiomer, bacteria possess specific enzymes, such as (R)-specific enoyl-CoA hydratases (PhaJ), that can directly produce (R)-3-hydroxyacyl-CoA from the enoyl-CoA intermediate, or epimerases that can convert the (S)- to the (R)-form.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase S_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_Hydroxyacyl_CoA Enoyl-CoA Hydratase R_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->R_Hydroxyacyl_CoA (R)-specific Enoyl-CoA Hydratase (PhaJ) Ketoacyl_CoA 3-Ketoacyl-CoA S_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase PHA Polyhydroxyalkanoate (PHA) R_Hydroxyacyl_CoA->PHA PHA Synthase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 2: Biosynthesis of (R)-3-Hydroxyacyl-CoA

Synthesis and Purification

The preparation of enantiomerically pure this compound is crucial for studying its stereospecific biological activities and for its use as a chiral building block. Both enzymatic and chemical methods have been developed for this purpose.

Enzymatic Synthesis of (R)-3-Hydroxyoctanoic Acid

A highly efficient method for producing enantiomerically pure (R)-3-hydroxyoctanoic acid involves the enzymatic hydrolysis of bacterial poly(3-hydroxyoctanoate) (P(3HO)).

Protocol: Enzymatic Hydrolysis of P(3HO)

  • Preparation of P(3HO) latex: The P(3HO) polymer is first dissolved in a suitable solvent and then emulsified to form a latex suspension.

  • Enzymatic Depolymerization: A specific P(3HO) depolymerinase, often from Pseudomonas fluorescens, is used to catalyze the hydrolysis of the polymer into its monomeric units. The reaction is typically carried out in a buffered solution at a controlled temperature and pH.

  • Product Recovery: After the reaction is complete, the enzyme is removed, and the aqueous solution containing (R)-3-hydroxyoctanoic acid is purified, often through techniques like preparative reversed-phase chromatography.

Chemical Synthesis

While enzymatic methods are effective for the (R)-enantiomer, chemical synthesis provides access to both (R)- and (S)-enantiomers with high purity. Asymmetric synthesis strategies are employed to introduce the chiral center with a high degree of stereocontrol. One common approach is the Sharpless asymmetric dihydroxylation of a suitable alkene precursor, which can be tailored to yield either the (R)- or (S)-diol, followed by oxidative cleavage and further functional group manipulations.

Analytical Characterization

The accurate characterization of this compound and the determination of its enantiomeric purity are essential for research and quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying the enantiomers of this compound.

Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective.[13]

  • Mobile Phase: The choice of mobile phase depends on the column and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic modifier).

  • Detection: Due to the lack of a strong chromophore, detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, by coupling the HPLC to a mass spectrometer (LC-MS).[13]

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system. For enhanced detection with UV, pre-column derivatization with a chromophore-containing reagent can be employed.[13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Predicted ¹H NMR spectra in D₂O show characteristic signals for the protons adjacent to the hydroxyl and carboxyl groups, as well as the aliphatic chain.[14][15]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed.[2] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and generate a characteristic pattern that aids in structural confirmation.[2]

Conclusion

This compound is a multifaceted molecule with significant implications for both basic research and drug development. Its stereochemistry is a critical determinant of its biological activity, particularly its role as an endogenous agonist for the HCA3 receptor. The anti-lipolytic and antimicrobial properties of this compound and its derivatives highlight their therapeutic potential. A thorough understanding of its biosynthesis, synthesis, and analytical characterization is essential for harnessing its full potential in the development of novel therapeutics for metabolic and infectious diseases.

References

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  • Ahmed, K., Offermanns, S., et al. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic acid receptors. CORE.
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The Pivotal Role of 3-Hydroxyoctanoic Acid in Pseudomonas Metabolism and Pathogenesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-3-hydroxyoctanoic acid (3HO) stands as a critical metabolic node in Pseudomonas species, particularly the opportunistic pathogen Pseudomonas aeruginosa. Far from being a simple metabolic intermediate, 3HO serves as a key precursor for the biosynthesis of two major classes of virulence-associated polymers: rhamnolipid biosurfactants and polyhydroxyalkanoates (PHAs). Its production and metabolic fate are intricately regulated by complex genetic networks, including quorum sensing, which links its availability to population density and coordinated group behaviors such as biofilm formation and virulence factor secretion. This technical guide provides an in-depth exploration of the biosynthesis of 3HO, its subsequent conversion into rhamnolipids and PHAs, the regulatory mechanisms governing these pathways, and its broader implications for Pseudomonas physiology and pathogenicity. We further detail established experimental protocols for the study and quantification of these molecules, offering a comprehensive resource for researchers and professionals in drug development targeting Pseudomonas infections.

Introduction: The Centrality of a C8 Intermediate

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key aspect of its pathogenic success lies in the coordinated expression of a wide array of virulence factors, many of which are controlled by cell-to-cell communication systems known as quorum sensing (QS).[1][2] At the heart of the production of several of these virulence factors is a deceptively simple molecule: (R)-3-hydroxyoctanoic acid. This C8 hydroxy fatty acid is a critical branch-point metabolite, funnelling carbon from fatty acid metabolism into pathways that produce rhamnolipids, essential for motility and biofilm maturation, and PHAs, which act as intracellular carbon and energy stores.[3] Understanding the biological roles of 3HO is therefore paramount to deciphering the intricate web of virulence regulation in Pseudomonas and identifying novel targets for therapeutic intervention.

Biosynthesis of (R)-3-Hydroxyoctanoic Acid

The primary route for the synthesis of (R)-3-hydroxyoctanoic acid in Pseudomonas is through the fatty acid de novo synthesis (FAS) and β-oxidation pathways. Intermediates from these pathways are diverted to produce the (R)-enantiomer of 3-hydroxyacyl-CoAs, the direct precursors for both rhamnolipid and PHA synthesis.

Key Enzymes and Genetic Loci

The conversion of intermediates from fatty acid metabolism into (R)-3-hydroxyacyl-CoAs is a critical step. While the FASII pathway primarily produces (S)-3-hydroxyacyl-ACPs, specific enzymes are required to generate the (R)-isomer needed for rhamnolipid and PHA synthesis. The gene rhlG, encoding a β-ketoacyl reductase, has been shown to be involved in diverting intermediates from fatty acid biosynthesis towards rhamnolipid production.[4] Additionally, the transacylase encoded by phaG plays a crucial role in channeling (R)-3-hydroxyacyl moieties from acyl carrier protein (ACP) to coenzyme A (CoA), making them available for PHA synthase.[5]

Metabolic Flux and Precursor Supply

The availability of fatty acid precursors significantly influences the production of 3HO and its derivatives. Pseudomonas species can utilize a variety of carbon sources, including alkanes and fatty acids, to fuel these pathways.[6][7][8] For instance, growth on octanoic acid leads to the production of PHAs with a high proportion of 3-hydroxyoctanoate monomers.[8][9] The metabolic flexibility of Pseudomonas allows it to adapt to different environments and channel carbon into the synthesis of 3HO-derived compounds that are most advantageous for survival and virulence.

Metabolic Fates of 3-Hydroxyoctanoic Acid: A Dichotomy of Virulence

Once synthesized, this compound is directed towards two major biosynthetic pathways, each culminating in products with distinct but often interconnected roles in Pseudomonas biology.

Rhamnolipid Biosynthesis: Surfactants for Motility and Biofilm Structuring

Rhamnolipids are glycolipid biosurfactants that play a multifaceted role in the lifestyle of P. aeruginosa.[10] They are crucial for swarming motility, the formation of structured biofilms, and the uptake of hydrophobic substrates.[11] The biosynthesis of rhamnolipids is a multi-step enzymatic process that begins with the dimerization of two this compound molecules.

The key enzymes in this pathway are encoded by the rhl operon:

  • RhlA: An acyltransferase that synthesizes the fatty acid precursor, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), by joining two molecules of (R)-3-hydroxyoctanoyl-ACP.[11]

  • RhlB: A rhamnosyltransferase I that links a molecule of dTDP-L-rhamnose to HAA, forming a mono-rhamnolipid.[11][12]

  • RhlC: A rhamnosyltransferase II that adds a second rhamnose molecule to the mono-rhamnolipid, resulting in the formation of a di-rhamnolipid.[11][12]

The composition of the fatty acid chains in rhamnolipids can vary, but the C10-C10 dimer derived from 3-hydroxydecanoic acid is the most abundant in P. aeruginosa.[13]

Rhamnolipid_Biosynthesis FAS Fatty Acid de novo Synthesis HAA_precursor (R)-3-hydroxyoctanoyl-ACP FAS->HAA_precursor HAA HAA (3-(3-hydroxyalkanoyloxy)alkanoic acid) HAA_precursor->HAA RhlA Mono_RL Mono-rhamnolipid HAA->Mono_RL RhlB Di_RL Di-rhamnolipid Mono_RL->Di_RL RhlC dTDP_Rhamnose1 dTDP-L-rhamnose dTDP_Rhamnose1->Mono_RL dTDP_Rhamnose2 dTDP-L-rhamnose dTDP_Rhamnose2->Di_RL

Caption: Rhamnolipid biosynthesis pathway in Pseudomonas.

Polyhydroxyalkanoate (PHA) Synthesis: Intracellular Carbon Stores

Polyhydroxyalkanoates are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage compounds.[6] In Pseudomonas, these polymers are typically composed of medium-chain-length (mcl)-3-hydroxyalkanoates, with 3-hydroxyoctanoate being a common monomer.[7] The synthesis of PHAs is particularly prominent under conditions of nutrient limitation, such as nitrogen or phosphorus depletion, in the presence of excess carbon.[9]

The key enzyme in this pathway is PHA synthase (PhaC) , which polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer.[14][15] The genes for PHA synthesis are often clustered in an operon, which in Pseudomonas typically includes phaC1, phaZ (encoding a PHA depolymerase), and phaC2.[15]

The accumulation of PHAs serves as a survival strategy, allowing the bacteria to endure periods of nutrient starvation. There is also evidence suggesting that PHA biosynthesis plays a role in stress tolerance and biofilm formation.[3]

PHA_Biosynthesis Fatty_Acid_Metabolism Fatty Acid Metabolism HACoA (R)-3-hydroxyacyl-CoA Fatty_Acid_Metabolism->HACoA PhaG PHA Polyhydroxyalkanoate (PHA) HACoA->PHA PhaC (PHA Synthase) Quorum_Sensing_Regulation cluster_las las system cluster_rhl rhl system LasI LasI Autoinducer_las 3-oxo-C12-HSL LasI->Autoinducer_las LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Virulence_Genes Virulence Genes LasR->Virulence_Genes Activates Autoinducer_las->LasR Autoinducer_rhl C4-HSL RhlI->Autoinducer_rhl rhl_operon rhlAB Operon (Rhamnolipid Synthesis) RhlR->rhl_operon Activates Autoinducer_rhl->RhlR

Caption: Hierarchical quorum sensing regulation in Pseudomonas aeruginosa.

Broader Biological Implications of this compound and its Derivatives

The influence of 3HO extends beyond its role as a precursor for rhamnolipids and PHAs. These end products have profound effects on the lifestyle and virulence of P. aeruginosa.

Biofilm Formation and Architecture

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, and they are a hallmark of chronic P. aeruginosa infections. Rhamnolipids are essential for the development of mature, differentiated biofilms. [3][11]They are involved in maintaining open channels within the biofilm, which are necessary for nutrient and oxygen transport. PHA accumulation has also been linked to biofilm formation, with PHA-negative mutants showing altered biofilm architecture. [3]

Virulence Factor Production and Host-Pathogen Interactions

The QS-dependent regulation of 3HO metabolism ensures that its downstream products are synthesized in concert with a host of other virulence factors, such as proteases, elastases, and pyocyanin. [16][17]Rhamnolipids themselves can act as virulence factors by disrupting host cell membranes. Furthermore, (R)-3-hydroxyoctanoic acid and its derivatives have been shown to possess antimicrobial activity and can modulate the QS systems of other bacteria. [18][19]

Experimental Methodologies

The study of this compound and its metabolic products requires a combination of genetic, biochemical, and analytical techniques.

Quantification of this compound and its Derivatives

Table 1: Analytical Techniques for Quantification

AnalyteMethodPrincipleReference
This compoundGas Chromatography-Mass Spectrometry (GC-MS)Derivatization to volatile esters followed by separation and mass-based detection.[13]
RhamnolipidsHigh-Performance Liquid Chromatography (HPLC)Separation based on polarity, often with UV or evaporative light scattering detection.[20]
Orcinol AssayColorimetric method for the quantification of rhamnose, a component of rhamnolipids.[16]
Polyhydroxyalkanoates (PHAs)Gas Chromatography (GC)Methanolysis of lyophilized cells to convert PHA monomers into methyl esters for GC analysis.[7][8]
Nile Red StainingA fluorescent dye that specifically stains intracellular PHA granules, allowing for microscopic visualization and quantification.[21]
Protocol: Extraction and GC-MS Analysis of PHAs

This protocol outlines a standard procedure for the analysis of PHA content and composition from bacterial cells.

  • Cell Harvesting: Centrifuge a known volume of bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes.

  • Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

  • Lyophilization: Freeze-dry the cell pellet to obtain the cell dry weight (CDW).

  • Methanolysis: a. Weigh 10-20 mg of lyophilized cells into a screw-cap glass tube. b. Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid and a known concentration of an internal standard (e.g., benzoic acid). c. Seal the tube tightly with a Teflon-lined cap. d. Heat at 100°C for 3 hours in a heating block or oven.

  • Extraction: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases. d. Carefully transfer the lower chloroform phase containing the 3-hydroxyacyl methyl esters to a new vial.

  • GC-MS Analysis: a. Inject 1 µL of the chloroform extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the different methyl esters. c. Identify and quantify the peaks by comparing their retention times and mass spectra to those of known standards.

Conclusion and Future Directions

(R)-3-hydroxyoctanoic acid is a linchpin in the metabolic and virulence networks of Pseudomonas. Its central position as a precursor for both rhamnolipids and PHAs, coupled with its regulation by quorum sensing, underscores its importance in the adaptation and pathogenicity of these bacteria. A thorough understanding of the biosynthesis and metabolic fate of 3HO provides a foundation for the development of novel anti-virulence strategies.

Future research should focus on elucidating the finer details of the regulatory networks that control the flux of 3HO into its various downstream pathways. Furthermore, exploring the potential of inhibiting key enzymes in 3HO metabolism, such as RhlA or PhaC, as a means to disrupt biofilm formation and attenuate virulence represents a promising avenue for the development of new therapeutics to combat Pseudomonas infections. The metabolic engineering of Pseudomonas strains for the controlled production of 3HO and its derivatives also holds significant potential for biotechnological applications, including the synthesis of chiral building blocks and biodegradable polymers. [13][22][23]

References

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The Pivotal Role of 3-Hydroxyoctanoic Acid in the Architecture and Immunomodulatory Profile of Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), the principal component of the outer membrane of Gram-negative bacteria, is a potent mediator of the innate immune response, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex. The immunostimulatory capacity of LPS is largely dictated by its lipid A moiety, a complex glycolipid whose structure, particularly its acylation pattern, varies significantly across bacterial species. This guide delves into the specific role of 3-hydroxyoctanoic acid, a medium-chain fatty acid, as a constituent of lipid A. We will explore its biosynthesis, its incorporation into the lipid A structure, detailed methodologies for its detection and characterization, and its profound implications for the immunological activity of LPS. Understanding the nuances of lipid A acylation, including the presence of shorter-chain fatty acids like this compound, is paramount for the development of novel therapeutics targeting bacterial infections and inflammatory diseases.

Introduction: The Significance of Lipid A Heterogeneity

The outer membrane of Gram-negative bacteria serves as a formidable barrier, and at its heart lies the lipopolysaccharide (LPS) molecule. While the core oligosaccharide and O-antigen portions of LPS contribute to its structural diversity and serological specificity, it is the lipid A component that anchors LPS in the membrane and functions as the primary pathogenic determinant, often referred to as endotoxin.[1] The canonical structure of lipid A, exemplified by that of Escherichia coli, is a hexa-acylated, bis-phosphorylated glucosamine disaccharide, typically featuring primary (R)-3-hydroxymyristoyl (C14) fatty acid chains.

However, a growing body of research has unveiled a remarkable heterogeneity in lipid A structure across different bacterial species. This diversity, particularly in the length and number of acyl chains, is not a random occurrence but rather a sophisticated evolutionary strategy to modulate the host's immune response and enhance bacterial survival. The incorporation of shorter-chain 3-hydroxy fatty acids, such as this compound (C8), represents a significant deviation from the canonical structure and has profound consequences for the bioactivity of LPS. One notable example of a bacterium that incorporates shorter-chain fatty acids into its lipid A is Pseudomonas aeruginosa, which utilizes 3-hydroxydecanoic acid (C10) and has been reported to also contain this compound.[2]

This guide will provide a comprehensive overview of this compound as a component of LPS, offering insights into its biochemical origins and its role in shaping the interface between Gram-negative bacteria and the host immune system.

Biosynthesis of Lipid A Incorporating this compound

The biosynthesis of lipid A is a highly conserved pathway, known as the Raetz pathway, which occurs in the cytoplasm of Gram-negative bacteria. The initial and rate-limiting step is the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction catalyzed by the enzyme LpxA. The specificity of LpxA for its acyl-acyl carrier protein (ACP) substrate is a critical determinant of the primary fatty acid composition of lipid A.

In E. coli, LpxA exhibits a strong preference for (R)-3-hydroxymyristoyl-ACP (C14). However, in bacteria that incorporate shorter acyl chains, the LpxA homolog has evolved to preferentially recognize and transfer shorter-chain 3-hydroxy fatty acids. For instance, the LpxA of Pseudomonas aeruginosa shows a preference for (R)-3-hydroxydecanoyl-ACP (C10). It is this altered substrate specificity of LpxA that allows for the incorporation of this compound (from 3-hydroxyoctanoyl-ACP) into the nascent lipid A molecule.

The subsequent steps of the Raetz pathway involve a series of enzymatic modifications, including deacetylation, further acylation, glycosylation, and phosphorylation, ultimately leading to the formation of the mature lipid A structure. The presence of this compound as a primary acyl chain can also influence the addition of secondary acyl chains by the late acyltransferases LpxL and LpxM, further contributing to the final structure and immunological properties of the LPS.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA Hydroxyoctanoyl_ACP (R)-3-Hydroxyoctanoyl-ACP Hydroxyoctanoyl_ACP->LpxA Product1 UDP-3-O-((R)-3-hydroxyoctanoyl)-GlcNAc LpxA->Product1 LpxC LpxC Product1->LpxC Product2 UDP-3-O-((R)-3-hydroxyoctanoyl)-GlcN LpxC->Product2 LpxD LpxD Product2->LpxD Product3 UDP-2-acyl-3-O-((R)-3-hydroxyoctanoyl)-GlcN LpxD->Product3 LpxH LpxH Product3->LpxH LpxB LpxB Product3->LpxB Product4 Lipid X LpxH->Product4 Product4->LpxB Lipid_IVA Lipid IVA (Tetra-acylated) LpxB->Lipid_IVA LpxK LpxK Lipid_IVA->LpxK Kdo_Lipid_IVA Kdo2-Lipid IVA LpxK->Kdo_Lipid_IVA Late_Acyl Late Acyltransferases (LpxL, LpxM) Kdo_Lipid_IVA->Late_Acyl Mature_LPS Mature LPS with This compound Late_Acyl->Mature_LPS

Figure 1: Simplified Raetz pathway for Lipid A biosynthesis featuring the incorporation of this compound.

Immunological Significance: A Modulated TLR4 Response

The interaction between lipid A and the TLR4/MD-2 receptor complex is the primary trigger for the innate immune response to Gram-negative bacteria. This interaction is highly dependent on the precise molecular structure of lipid A, particularly the number and length of its acyl chains. The canonical hexa-acylated lipid A of E. coli is a potent agonist of TLR4, leading to a robust pro-inflammatory response.

In contrast, lipid A molecules containing shorter acyl chains, such as this compound, generally exhibit reduced TLR4 agonistic activity. The shorter acyl chains are thought to fit less optimally into the hydrophobic pocket of the MD-2 co-receptor, leading to a less stable TLR4/MD-2 dimer and consequently, a weaker downstream signaling cascade. In some instances, lipid A with very short acyl chains can even act as an antagonist, competitively inhibiting the binding of more potent lipid A species to the TLR4/MD-2 complex.

This modulation of the immune response is a key strategy employed by some pathogenic bacteria to evade host defenses. By producing a less immunogenic LPS, these bacteria can establish chronic infections and avoid clearance by the immune system. Therefore, understanding the structure-activity relationship of different lipid A variants is crucial for the development of therapeutics that can either block or appropriately modulate the TLR4 signaling pathway.[3][4][5]

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS with This compound LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines Type1_IFN Type I Interferons IRF3->Type1_IFN

Figure 2: TLR4 signaling cascade initiated by LPS. The presence of this compound in lipid A can modulate the initial binding and subsequent downstream signaling.

Experimental Protocols for the Analysis of this compound in Lipid A

The accurate characterization of the fatty acid composition of lipid A is essential for understanding its biological activity. The following section provides detailed protocols for the extraction of lipid A and the analysis of its fatty acid constituents by gas chromatography-mass spectrometry (GC-MS).

Lipid A Extraction

This protocol describes a method for the extraction of lipid A from Gram-negative bacterial cells.[6][7][8]

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • Pyridine

  • 88% Formic acid

  • Water

  • Nitrogen gas

  • Glass centrifuge tubes

  • Sonicator

  • Water bath

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Resuspend the bacterial cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v).

    • Sonicate the mixture to ensure complete cell lysis.

    • Incubate at room temperature for at least 20 minutes.

    • Centrifuge to pellet the cellular debris.

  • Phase Separation:

    • To the supernatant, add chloroform and water to create a two-phase system (chloroform:methanol:water, 2:2:1.8 v/v).

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Mild Acid Hydrolysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a mild acid hydrolysis buffer (e.g., 1% SDS in 10 mM sodium acetate, pH 4.5).

    • Incubate at 100°C for 1 hour to cleave the Kdo-lipid A linkage.

  • Lipid A Purification:

    • After hydrolysis, perform a second two-phase Bligh-Dyer extraction as described in step 2.

    • Collect and dry the lower organic phase containing the purified lipid A.

Fatty Acid Analysis by GC-MS

This protocol outlines the derivatization of lipid A fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[9][10][11]

Materials:

  • Purified lipid A

  • Methanolic HCl (e.g., 2.5%)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Methanolysis:

    • Add methanolic HCl to the dried lipid A sample.

    • Heat the mixture at 85°C for 1 hour to release and methylate the fatty acids.

  • FAME Extraction:

    • After cooling, add water and extract the FAMEs with hexane.

    • Collect the upper hexane layer.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs.

    • Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards, including a standard for this compound methyl ester.

Data Presentation:

Fatty Acid Methyl EsterRetention Time (min)Key Mass Fragments (m/z)
3-HydroxyoctanoateVaries with column/methode.g., 103, 131, M-15, M-31
3-HydroxydecanoateVaries with column/methode.g., 103, 159, M-15, M-31
3-HydroxymyristateVaries with column/methode.g., 103, 215, M-15, M-31
MyristateVaries with column/methode.g., 74, 87, 143, 242 (M+)
LaurateVaries with column/methode.g., 74, 87, 115, 214 (M+)

Note: Retention times and mass fragments are illustrative and will vary depending on the specific GC-MS conditions and derivatization method used.

Conclusion and Future Directions

The presence of this compound in the lipid A of certain Gram-negative bacteria is a testament to the remarkable structural plasticity of LPS. This seemingly subtle modification has significant implications for the interaction of these bacteria with the host immune system, often resulting in a dampened inflammatory response. For researchers in drug development, this presents both a challenge and an opportunity. On one hand, the reduced immunogenicity of such LPS variants may contribute to the establishment of persistent infections that are difficult to treat. On the other hand, a deeper understanding of these immunomodulatory mechanisms could pave the way for the design of novel therapeutics, such as TLR4 antagonists for the treatment of sepsis, or vaccine adjuvants with tailored immunostimulatory properties.

Future research should focus on identifying a broader range of bacterial species that incorporate this compound and other short-chain fatty acids into their lipid A. Furthermore, detailed structure-function studies are needed to precisely elucidate the molecular basis for the altered TLR4 signaling induced by these lipid A variants. Such knowledge will be invaluable in the ongoing effort to combat bacterial infections and their associated inflammatory pathologies.

References

  • Needham, B. D., & Trent, M. S. (2013). Isolation and chemical characterization of lipid A from gram-negative bacteria. Journal of visualized experiments : JoVE, (80), 50801.
  • Needham, B. D., & Trent, M. S. (2013). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Journal of Visualized Experiments, (80).
  • Yi, E. C., & Hackett, M. (2000). A fast, convenient extraction method for lipopolysaccharide and lipid A from Gram-negative bacteria. The Analyst, 125(4), 651–656.
  • Request PDF. (2025, August 6). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
  • Springer Nature Experiments. (n.d.). Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry.
  • LIPID MAPS. (n.d.). Structure Database (LMSD).
  • Vatanen, T., et al. (2022). Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation. Infection and Immunity, 90(8), e00208-22.
  • PubChem. (n.d.). This compound.
  • Vatanen, T., et al. (2022). Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation. PubMed.
  • Steimle, A., et al. (2016).
  • Akashi-Takamura, S., & Miyake, K. (2006). Lipid A receptor TLR4-mediated signaling pathways. International Journal of Medical Sciences, 3(2), 74–80.
  • ResearchGate. (n.d.). Schematic representation of lipid A-induced activation (A) and....
  • LIPID MAPS. (n.d.). Structure Database (LMSD).
  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS.
  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples.
  • PubChem. (n.d.). (R)-3-Hydroxyoctanoic acid.
  • Munford, R. S. (2016). Biochemical transformation of bacterial lipopolysaccharides by acyloxyacyl hydrolase reduces host injury and promotes recovery. The Journal of biological chemistry, 291(47), 24402–24410.
  • Bhat, U. R., et al. (1991). Occurrence of lipid A variants with 27-hydroxyoctacosanoic acid in lipopolysaccharides from members of the family Rhizobiaceae. Journal of bacteriology, 173(7), 2155–2159.
  • Dahlén, G., et al. (1996). 3-hydroxy fatty acids in a lipopolysaccharide-like material from Treponema denticola strain FM.
  • Radivojević, J., et al. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied microbiology and biotechnology, 100(2), 647–659.

Sources

function of 3-hydroxyoctanoic acid in polyhydroxyalkanoates (PHA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of 3-Hydroxyoctanoic Acid in Polyhydroxyalkanoates (PHA)

Introduction: Beyond Conventional Bioplastics

Polyhydroxyalkanoates (PHAs) represent a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage reserves[1][2]. These biopolymers are lauded as sustainable alternatives to petroleum-based plastics due to their renewability and biodegradability[3]. PHAs are broadly classified by the carbon chain length of their constituent monomers: short-chain-length (scl-PHAs, 3–5 carbon atoms), medium-chain-length (mcl-PHAs, 6–14 carbon atoms), and long-chain-length (lcl-PHAs, ≥15 carbon atoms)[3][4][5].

While short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB) are well-known, their inherent stiffness and brittleness can limit their applications[1]. This has driven significant research into mcl-PHAs, which exhibit more elastomeric and flexible properties[1][6]. Central to the functionality of many mcl-PHAs is the monomer (R)-3-hydroxyoctanoic acid (3HO) . The incorporation of this eight-carbon monomer is a key determinant of the final polymer's characteristics, influencing everything from its mechanical resilience to its biocompatibility.

This technical guide provides a comprehensive overview of the function of this compound in PHAs. We will explore its role in defining polymer properties, the metabolic pathways for its biosynthesis, the analytical techniques for its characterization, and its applications in advanced materials and medicine.

PART 1: The Influence of this compound on PHA Material Properties

The inclusion of 3HO monomers, either as the sole repeating unit in the homopolymer poly(3-hydroxyoctanoate) (P(3HO)) or as a comonomer in copolymers, fundamentally alters the physicochemical nature of the resulting PHA. Unlike the highly crystalline and rigid structure of scl-PHAs, the longer pendant group (a C5 alkyl chain) of the 3HO monomer introduces steric hindrance that disrupts chain packing and reduces the degree of crystallinity[1][6].

This structural change imparts a distinct set of material properties:

  • Reduced Crystallinity and Melting Point: P(3HO) and other 3HO-rich PHAs exhibit significantly lower crystallinity (around 25-38%) compared to PHB (40-80%)[6][7]. This leads to a lower melting temperature (Tm), typically in the range of 43-51°C, which simplifies thermal processing[8].

  • Increased Flexibility and Elasticity: The amorphous regions of the polymer, prevalent due to the 3HO side chains, allow for greater chain mobility. This results in a lower glass transition temperature (Tg) (median of -43°C for mcl-PHAs) and a more elastomeric, less brittle polymer[1][9]. P(3HO) has a reported Young's modulus of 11.6 MPa, highlighting its flexibility compared to stiffer bioplastics[7].

  • Enhanced Hydrophobicity: The C5 alkyl side chain of 3HO increases the overall hydrophobicity of the polymer. This is reflected in properties like the water contact angle, which was measured at 77.3° for a P(3HO) film[7]. This characteristic is crucial for applications requiring water resistance.

Comparative Material Properties

The following table summarizes the key differences in properties imparted by short-chain (3-hydroxybutyrate, 3HB) versus medium-chain (3-hydroxyoctanoate, 3HO) monomers.

PropertyPoly(3-hydroxybutyrate) (PHB)Poly(3-hydroxyoctanoate) (P(3HO))Causality of Difference
Monomer Structure C4 (C1 side chain)C8 (C5 side chain)Longer alkyl side chain in 3HO.
Crystallinity (%) 40 - 80%[6]~37.5%[7]The bulky C5 side chain of 3HO disrupts polymer chain packing, hindering crystallization.
Melting Temp. (Tm) ~175 °C~45 - 51 °C[8][9]Lower energy is required to overcome intermolecular forces in the less-ordered structure.
Glass Trans. Temp. (Tg) ~4 °C~ -43 °C[9]Increased free volume and chain mobility due to the flexible side chains.
Mechanical Profile Stiff and brittle[1]Flexible and elastomeric[1]Lower crystallinity results in a softer, more ductile material with higher elongation at break.

PART 2: Biosynthesis and Metabolic Engineering for 3HO Incorporation

Microorganisms synthesize and accumulate PHAs under conditions of nutrient limitation (e.g., nitrogen, phosphorus) in the presence of excess carbon[2][10]. The specific monomer composition of the PHA is largely dependent on the provided carbon source and the substrate specificity of the enzymes in the biosynthetic pathway[11].

Native Biosynthesis via Fatty Acid β-Oxidation

For the production of mcl-PHAs rich in 3HO, fatty acids such as octanoic acid or related precursors are the preferred carbon sources[2][11]. The primary metabolic route for channeling these substrates into PHA is the fatty acid β-oxidation pathway.

The key steps are:

  • Activation: The fatty acid (octanoic acid) is activated to its coenzyme A (CoA) thioester, octanoyl-CoA, by an acyl-CoA synthetase (FadD).

  • Oxidation: Octanoyl-CoA enters the β-oxidation cycle.

  • Hydration & Epimerization: An intermediate of this cycle, (S)-3-hydroxyoctanoyl-CoA, is converted to the (R)-enantiomer, which is the specific substrate for PHA synthase. This crucial stereochemical inversion can be catalyzed by enzymes like (R)-specific enoyl-CoA hydratases (PhaJ) or epimerases[1][4][12].

  • Polymerization: The PHA synthase enzyme (PhaC) catalyzes the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers into the P(3HO) polyester chain, releasing CoA[12].

The following diagram illustrates this metabolic pathway for P(3HO) synthesis from octanoic acid.

PHA_Biosynthesis Octanoate Octanoic Acid OctanoylCoA Octanoyl-CoA Octanoate->OctanoylCoA EnoylCoA trans-2-Octenoyl-CoA OctanoylCoA->EnoylCoA  Acyl-CoA Dehydrogenase S_3HO_CoA (S)-3-Hydroxyoctanoyl-CoA EnoylCoA->S_3HO_CoA  Enoyl-CoA Hydratase R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA S_3HO_CoA->R_3HO_CoA  PhaJ ((R)-specific Enoyl-CoA Hydratase) PHO P(3HO) Polymer R_3HO_CoA->PHO  PhaC (PHA Synthase) Analytical_Workflow A 1. Cell Harvesting & Lyophilization B 2. PHA Extraction (e.g., Acetone) A->B C 3. Polymer Purification & Drying B->C D 4. Acid-Catalyzed Methanolysis C->D E 5. Derivatization: This compound -> 3-hydroxyoctanoate methyl ester D->E F 6. GC-MS Analysis D->F G 7. Data Interpretation: Quantification & Identification F->G

Sources

An In-Depth Technical Guide on 3-Hydroxyoctanoic Acid and its Role as a GPR109B Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 3-hydroxyoctanoic acid, an endogenous β-oxidation intermediate, and its specific role as an agonist for the G protein-coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). We delve into the molecular intricacies of this ligand-receptor interaction, the subsequent intracellular signaling cascades, and the profound physiological implications, particularly in the regulation of adipocyte lipolysis. This document is intended for researchers, scientists, and drug development professionals, offering not only a thorough scientific overview but also detailed, field-proven experimental protocols to facilitate further investigation into this important metabolic pathway. We will explore the causality behind experimental designs, ensuring a trustworthy and authoritative resource grounded in comprehensive references.

Introduction: Deorphanizing a Key Metabolic Regulator

The landscape of metabolic regulation is intricately governed by a network of signaling molecules and their corresponding receptors. Among these, the family of hydroxy-carboxylic acid (HCA) receptors has emerged as a critical sensor of metabolic intermediates.[1][2] This family includes GPR81 (HCA1), GPR109A (HCA2), and GPR109B (HCA3), all of which are predominantly expressed in adipocytes and are involved in the modulation of lipolysis.[1]

GPR109B, the focus of this guide, was initially an orphan receptor, meaning its endogenous ligand was unknown. Its deorphanization revealed this compound, a product of fatty acid β-oxidation, as its primary endogenous agonist.[3][4] This discovery was pivotal, as it unveiled a sophisticated negative feedback loop in human metabolism. Under conditions of accelerated fatty acid oxidation, such as during fasting, ketogenic diets, or in diabetic ketoacidosis, the plasma concentrations of this compound rise to micromolar levels sufficient to activate GPR109B.[3][4][5] This activation, in turn, suppresses lipolysis in adipocytes, preventing an excessive release of free fatty acids into circulation.[3]

A noteworthy aspect of GPR109B is its evolutionary distinction; it is the result of a recent gene duplication of GPR109A and is found in humans and higher primates but not in rodents.[3][4] This species specificity underscores the importance of studying this receptor in human-relevant systems. While structurally similar to GPR109A, the receptor for nicotinic acid and the ketone body β-hydroxybutyrate, GPR109B exhibits distinct ligand selectivity, not binding to nicotinic acid or β-hydroxybutyrate with significant affinity.[3]

This guide will provide a deep dive into the molecular pharmacology of the this compound and GPR109B interaction, from the initial binding event to the downstream cellular responses. We will also present detailed methodologies for the key experiments used to characterize this interaction, empowering researchers to further explore its therapeutic potential in metabolic and inflammatory diseases.

Molecular Pharmacology and Signaling Cascade

The interaction between this compound and GPR109B initiates a well-defined signaling cascade that ultimately leads to the inhibition of lipolysis. This process is mediated by the coupling of GPR109B to inhibitory G proteins of the Gi/o family.

Receptor Activation and G Protein Coupling

Upon binding of this compound to the extracellular domain of GPR109B, the receptor undergoes a conformational change. This change facilitates the interaction with and activation of heterotrimeric Gi/o proteins on the intracellular side. The activated G protein exchanges GDP for GTP on its α-subunit (Gαi), leading to the dissociation of the Gαi-GTP complex from the Gβγ dimer.

G_Protein_Coupling

Downstream Signaling: Inhibition of Adenylyl Cyclase and cAMP Reduction

The primary effector molecule for the dissociated Gαi-GTP subunit is adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The interaction of Gαi-GTP with adenylyl cyclase inhibits its enzymatic activity, leading to a significant reduction in the intracellular concentration of cAMP.[3]

cAMP is a crucial second messenger in adipocytes, where it activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases, which are the key enzymes responsible for the hydrolysis of stored triglycerides into free fatty acids and glycerol. By reducing cAMP levels, the activation of GPR109B by this compound effectively dampens this pro-lipolytic signaling cascade, resulting in a net anti-lipolytic effect.[3]

Other Potential Signaling Pathways

While the inhibition of the adenylyl cyclase/cAMP pathway is the most well-characterized downstream effect of GPR109B activation, it is plausible that other signaling pathways are also involved. For instance, the Gβγ subunit released upon G protein activation can modulate the activity of various other effectors, including ion channels and other kinases. Additionally, GPCRs can signal through β-arrestin-dependent pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. Indeed, activation of GPR109B has been shown to induce ERK1/2 phosphorylation in a pertussis toxin-sensitive manner, indicating the involvement of Gi/o proteins in this process.[3]

Quantitative Analysis of this compound and GPR109B Interaction

The potency and efficacy of this compound as a GPR109B agonist have been quantified through various in vitro functional assays. This data is crucial for understanding the physiological relevance of this interaction and for the development of synthetic ligands.

ParameterValueAssay MethodCell SystemReference
EC50 (GTPγS Binding) 8 µM[35S]GTPγS binding assayHEK-293T cells expressing GPR109B[3][4]
EC50 (Calcium Mobilization) ~4-8 µMIntracellular calcium measurementCHO-K1 cells expressing GPR109B and Gα15[3]
Plasma Concentration (Basal) < 0.4 µMMass SpectrometryHuman Plasma[3]
Plasma Concentration (Ketogenic Diet) Micromolar rangeMass SpectrometryHuman Plasma[3][4]
Plasma Concentration (Diabetic Ketoacidosis) Micromolar rangeMass SpectrometryHuman Plasma[3][4]

Experimental Protocols: A Practical Guide

The characterization of GPR109B activation by this compound relies on a suite of well-established in vitro assays. The following protocols provide a step-by-step guide for these key experiments. The choice of a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is a common and effective strategy. These cell lines are robust, easy to culture and transfect, and generally have low endogenous expression of many GPCRs, providing a relatively clean background for studying the function of a specific receptor of interest.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_readouts Primary Readouts Cell_Culture Cell Culture (e.g., HEK293, CHO) Transfection Transient Transfection (GPR109B cDNA) Cell_Culture->Transfection GTP_Assay [35S]GTPγS Binding Assay Transfection->GTP_Assay cAMP_Assay cAMP Accumulation Assay Transfection->cAMP_Assay Ca_Assay Intracellular Calcium Mobilization Assay Transfection->Ca_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot) Transfection->ERK_Assay G_Protein_Activation G Protein Activation (EC50) GTP_Assay->G_Protein_Activation cAMP_Inhibition cAMP Inhibition (IC50) cAMP_Assay->cAMP_Inhibition Signaling_Pathway Signaling Pathway (Ca2+ Flux) Ca_Assay->Signaling_Pathway MAPK_Activation MAPK Activation ERK_Assay->MAPK_Activation

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor and is a gold-standard method for quantifying the potency (EC50) and efficacy of GPCR agonists.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated Gα-[35S]GTPγS complex, which can be quantified by scintillation counting.

Methodology:

  • Membrane Preparation:

    • Culture HEK-293T cells transiently transfected with GPR109B cDNA.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), GDP (to ensure G proteins are in the inactive state), and various concentrations of this compound.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a filter plate (e.g., GF/B glass fiber filters) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

    • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o coupling, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Principle: To measure the inhibition of cAMP production, cells are typically stimulated with an agent that increases basal cAMP levels, such as forskolin (a direct activator of adenylyl cyclase). The ability of the GPR109B agonist to reduce this forskolin-stimulated cAMP accumulation is then quantified.

Methodology:

  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells transiently expressing GPR109B in a 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the cells.

    • Stimulate the cells with a fixed concentration of forskolin.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen-based assays).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay is particularly useful for studying GPCRs that can couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium. For Gi/o-coupled receptors like GPR109B, this assay can be performed by co-expressing a promiscuous G protein alpha subunit, such as Gα15 or Gα16, which links the receptor to the phospholipase C pathway.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a change in its fluorescent properties, which can be measured in real-time.

Methodology:

  • Cell Preparation:

    • Co-transfect HEK293 cells with cDNAs for GPR109B and a promiscuous Gα subunit (e.g., Gα15).

    • Seed the transfected cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to investigate downstream signaling pathways that may be activated by GPR109B, such as the MAPK cascade.

Principle: Activation of the ERK1/2 pathway results in the phosphorylation of ERK1 and ERK2. This phosphorylation can be detected using phospho-specific antibodies in a Western blot analysis.

Methodology:

  • Cell Stimulation and Lysis:

    • Culture cells expressing GPR109B and serum-starve them to reduce basal ERK1/2 phosphorylation.

    • Stimulate the cells with this compound for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold-change in phosphorylation relative to the unstimulated control.

Physiological and Therapeutic Relevance

The discovery of the this compound/GPR109B signaling axis has significant implications for our understanding of metabolic homeostasis and offers promising avenues for therapeutic intervention.

A Negative Feedback Regulator of Lipolysis

The primary physiological role of the this compound/GPR109B pathway is the negative feedback regulation of lipolysis in human adipocytes.[3] During periods of high energy demand, when fatty acid β-oxidation is elevated, the resulting increase in this compound acts as a brake on further fat breakdown. This mechanism likely serves to conserve energy stores and prevent the detrimental effects of excessive circulating free fatty acids, such as insulin resistance and lipotoxicity.

Potential Anti-Inflammatory Role

Given that GPR109B is also expressed in various immune cells, including neutrophils and monocytes, it is hypothesized to have an anti-inflammatory role, similar to its close relative, GPR109A.[6][7] Activation of GPR109A has been shown to exert anti-inflammatory effects in several contexts. While direct evidence for the anti-inflammatory actions of this compound via GPR109B is still emerging, the shared expression patterns and signaling pathways with GPR109A suggest that GPR109B activation could modulate immune cell function and inflammatory responses. This is an active area of research with potential implications for metabolic inflammation associated with obesity and type 2 diabetes.

Therapeutic Potential of Selective GPR109B Agonists

The development of selective GPR109B agonists presents a promising therapeutic strategy for the treatment of metabolic disorders. By specifically targeting the anti-lipolytic pathway in human adipocytes, such agonists could potentially lower circulating free fatty acid levels, which are often elevated in conditions like obesity and type 2 diabetes, and contribute to insulin resistance.

A key advantage of targeting GPR109B over GPR109A is the potential to avoid the flushing side effect associated with nicotinic acid (a GPR109A agonist). This flushing is mediated by GPR109A activation in skin Langerhans cells and keratinocytes. Since this compound does not activate GPR109A, selective GPR109B agonists are not expected to cause this adverse effect.

Further research is needed to develop potent and selective GPR109B agonists and to evaluate their efficacy and safety in preclinical and clinical settings for the management of dyslipidemia, insulin resistance, and other metabolic abnormalities.

Conclusion

The identification of this compound as the endogenous agonist for GPR109B has illuminated a novel and elegant feedback mechanism for the regulation of human fat metabolism. This interaction, characterized by its specificity and physiological relevance, underscores the intricate interplay between metabolic intermediates and cellular signaling. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration of the this compound/GPR109B pathway. A deeper understanding of this signaling axis holds the promise of developing new therapeutic agents for the treatment of metabolic and inflammatory diseases, with the potential for improved efficacy and a more favorable side-effect profile compared to existing therapies.

References

  • Ahmed, K., Tunaru, S., Langhans, C. D., Hanson, J., Michalski, C. W., Kölker, S., ... & Offermanns, S. (2009). Deorphanization of GPR109B as a receptor for the β-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928-21933. [Link]
  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in pharmacological sciences, 30(11), 557-562. [Link]
  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological reviews, 63(2), 269-290. [Link]
  • Ren, T., & Cowan, T. M. (2009). 3-Hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency.
  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(5), 2208-2217. [Link]
  • Sass, J. O., & Jakob, A. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic acid receptors. Frontiers in endocrinology, 2, 63. [Link]
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A in macrophages and Langerhans cells mediates the flushing reaction to nicotinic acid.

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metabolic fate of 3-hydroxyoctanoic acid in mammals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Fate of 3-Hydroxyoctanoic Acid in Mammals

Authored by a Senior Application Scientist

Abstract

This compound (3-HOA) is an eight-carbon, medium-chain beta-hydroxy fatty acid found endogenously in mammals as a product of fatty acid metabolism.[1] Its presence and concentration in biological fluids are of significant clinical and research interest, serving as a potential biomarker for inborn errors of metabolism, particularly defects in fatty acid beta-oxidation.[1][2] Beyond its role as a metabolic intermediate, 3-HOA also functions as a signaling molecule, acting as an agonist for the G protein-coupled receptor GPR109B (also known as Hydroxycarboxylic Acid Receptor 3, HCA3).[3][4] This guide provides a comprehensive technical overview of the absorption, transport, and catabolism of 3-HOA in mammalian systems. We will delve into the primary mitochondrial beta-oxidation pathway, explore alternative metabolic routes such as omega-oxidation, and discuss the pathophysiological implications of its accumulation. Furthermore, this document details robust analytical methodologies for the quantification of 3-HOA and provides validated experimental protocols for researchers in drug development and metabolic science.

Introduction to this compound (3-HOA)

This compound (C8H16O3, Molar Mass: 160.21 g/mol ) is classified as a medium-chain hydroxy fatty acid (MCFA).[1][5] It exists as an intermediate in the fatty acid beta-oxidation cycle and can also be involved in fatty acid biosynthesis.[5] While present at low levels under normal physiological conditions, its concentration can increase significantly in response to ketogenic diets, prolonged fasting, or intense exercise.[3][6] Clinically, elevated levels of 3-HOA in urine and plasma are hallmark indicators of certain genetic metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, making its accurate detection crucial for diagnosis.[7][8][9]

Absorption and Cellular Uptake

As a medium-chain fatty acid, 3-HOA exhibits distinct pharmacokinetic properties compared to its long-chain counterparts.

  • Intestinal Absorption: MCFAs are more rapidly absorbed in the small intestine and are transported directly to the liver via the portal vein.[10][11] This contrasts with long-chain fatty acids, which require packaging into chylomicrons for transport through the lymphatic system.

  • Mitochondrial Entry: A key feature of MCFA metabolism is their ability to enter the mitochondrial matrix. While long-chain fatty acids are obligatorily dependent on the carnitine shuttle for transport across the inner mitochondrial membrane, MCFAs can often cross in a carnitine-independent manner.[12] Once inside the cytosol, 3-HOA must be activated to its coenzyme A (CoA) thioester, 3-hydroxyoctanoyl-CoA, by an acyl-CoA synthetase before it can be metabolized. The existence of 3-hydroxyoctanoyl carnitine suggests that the carnitine transport system may also play a role, particularly under conditions of high fatty acid flux.[13]

Primary Metabolic Pathway: Mitochondrial Beta-Oxidation

The primary catabolic fate of 3-hydroxyoctanoyl-CoA in mammals is mitochondrial beta-oxidation. This is a cyclical four-step process that shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2.[14]

For 3-hydroxyoctanoyl-CoA, which is already at the third step of the canonical beta-oxidation spiral, the pathway proceeds as follows:

  • Oxidation: The hydroxyl group at the beta-carbon (C3) of 3-hydroxyoctanoyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase (HADH) .[15][16] This reaction is NAD+-dependent, producing NADH and 3-ketooctanoyl-CoA. Inborn errors affecting HADH can lead to the accumulation of 3-HOA.[17]

  • Thiolysis: The enzyme ketoacyl-CoA thiolase cleaves 3-ketooctanoyl-CoA, yielding a molecule of acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA).[16]

  • Further Oxidation: The resulting hexanoyl-CoA then enters the beta-oxidation spiral from the beginning to be further metabolized into three additional acetyl-CoA molecules.

The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, while the NADH and FADH2 are used by the electron transport chain to generate ATP, highlighting the role of 3-HOA in cellular energy production.

Beta_Oxidation_of_3HOA cluster_matrix Mitochondrial Matrix node_3hoa_coa 3-Hydroxyoctanoyl-CoA node_keto_coa 3-Ketooctanoyl-CoA node_3hoa_coa->node_keto_coa 3-Hydroxyacyl-CoA Dehydrogenase (HADH) node_acetyl_coa Acetyl-CoA node_keto_coa->node_acetyl_coa Thiolase node_hex_coa Hexanoyl-CoA node_keto_coa->node_hex_coa Thiolase node_nadh NADH + H+ node_keto_coa->node_nadh node_tca TCA Cycle node_acetyl_coa->node_tca node_beta_ox Further Beta-Oxidation node_hex_coa->node_beta_ox node_nad NAD+ node_nad->node_3hoa_coa node_coa_in CoA-SH node_coa_in->node_keto_coa caption Mitochondrial processing of 3-Hydroxyoctanoyl-CoA.

Mitochondrial processing of 3-Hydroxyoctanoyl-CoA.

Alternative Metabolic Pathways: Omega-Oxidation and Peroxisomal Involvement

Under conditions where mitochondrial beta-oxidation is saturated or genetically impaired, alternative pathways in other cellular compartments become significant.

  • Microsomal Omega (ω)-Oxidation: This pathway, occurring in the endoplasmic reticulum, oxidizes the terminal methyl (omega) carbon of fatty acids. This creates a dicarboxylic acid.[18] While highly relevant for longer-chain fatty acids, one key study using rat liver postmitochondrial fractions found that this compound was not a substrate for this pathway, whereas longer-chain 3-hydroxy fatty acids were.[6] This suggests that omega-oxidation is not a primary route for 3-HOA itself, but rather for its longer-chain precursors. The resulting 3-hydroxy dicarboxylic acids are prominent in the urine of patients with fatty acid oxidation disorders.[6][9]

  • Peroxisomal Beta-Oxidation: Peroxisomes can also perform beta-oxidation, particularly on very-long-chain fatty acids and dicarboxylic acids formed via omega-oxidation.[19][20] The shortened acyl-CoAs produced in peroxisomes can then be transported to mitochondria for complete oxidation.[20] Therefore, while 3-HOA is primarily a mitochondrial substrate, the peroxisomal pathway is critical for metabolizing its dicarboxylic acid derivatives.

Metabolic_Fates_Overview cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_perox Peroxisome node_omega ω-Oxidation node_dicarboxy 3-Hydroxy Dicarboxylic Acids node_omega->node_dicarboxy node_beta_mito β-Oxidation node_energy Energy (ATP) node_beta_mito->node_energy node_beta_perox β-Oxidation node_lcfa Long-Chain 3-Hydroxy FAs node_lcfa->node_omega Primary Substrate node_3hoa 3-Hydroxyoctanoic Acid (3-HOA) node_3hoa->node_beta_mito Primary Pathway node_dicarboxy->node_beta_perox node_urine Urinary Excretion node_dicarboxy->node_urine In disease states caption Interplay of organelles in 3-HOA metabolism.

Interplay of organelles in 3-HOA metabolism.

Pathophysiological Significance and Mitochondrial Toxicity

The accumulation of 3-HOA and related 3-hydroxy fatty acids is not benign. In genetic disorders like LCHAD deficiency, the buildup of these metabolites is associated with severe clinical outcomes, including hypoketotic hypoglycemia, cardiomyopathy, and liver failure.[8]

Mechanism of Toxicity: The accumulation of 3-hydroxy fatty acids is known to be cytotoxic.[18] High concentrations can impair mitochondrial function by inhibiting enzymes involved in beta-oxidation and oxidative phosphorylation.[18] This leads to decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately can trigger cellular apoptosis, contributing to the liver injury seen in conditions like Acute Fatty Liver of Pregnancy (AFLP), which is often associated with fetal LCHAD deficiency.[18][21][22]

Analytical Methodologies for Quantification

Accurate quantification of 3-HOA in biological matrices like plasma, urine, and tissue is essential for both clinical diagnostics and research. The primary methods employed are chromatographic, coupled with mass spectrometry.

MethodSample PreparationDetection PrincipleAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Solvent extraction, followed by chemical derivatization (e.g., silylation or esterification) to increase volatility.[23]Separation based on boiling point and polarity; detection by mass-to-charge ratio of fragmented ions.High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization, which adds time and potential for variability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protein precipitation and/or solid-phase extraction. Derivatization is typically not required.[24][25]Separation based on polarity; detection by specific precursor-to-product ion transitions (MRM).High sensitivity and specificity, high throughput, no derivatization needed.Potential for matrix effects (ion suppression or enhancement).

Experimental Protocols

Protocol: Quantification of 3-HOA in Human Plasma via GC-MS

This protocol is designed to provide a robust method for quantifying 3-HOA, adapted from established procedures for analyzing hydroxy fatty acids.[23]

Objective: To accurately measure the concentration of 3-HOA in human plasma samples.

Materials:

  • Human plasma (collected in EDTA tubes).

  • Internal Standard (IS): Deuterated this compound (e.g., 3-hydroxyoctanoic-d3 acid).

  • Esterification Reagent: 3% (v/v) Sulfuric acid in Methanol.

  • Extraction Solvents: Chloroform, HPLC-grade water.

  • Drying Agent: Anhydrous sodium sulfate.

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: To a 100 µL aliquot of plasma in a glass tube, add 10 µL of the internal standard solution (concentration determined during method validation).

  • Esterification: Add 2 mL of the methanol/sulfuric acid reagent. Cap the tube tightly and heat at 100°C for 2 hours. This converts the carboxylic acid group to a more volatile methyl ester.

    • Causality Check: This step is critical because the high boiling point and polarity of the free acid make it unsuitable for GC analysis. Esterification creates a less polar, more volatile derivative.

  • Extraction: Allow the sample to cool to room temperature. Add 1 mL of HPLC-grade water and 1 mL of chloroform. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the methyl 3-hydroxyoctanoate.

  • Isolation: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Pass the chloroform extract through a small column packed with anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis.

  • Analysis: Inject 1 µL of the dried extract into the GC-MS. The system should be operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of methyl 3-hydroxyoctanoate and its deuterated internal standard.

  • Quantification: A calibration curve is generated by preparing standards of known 3-HOA concentration and subjecting them to the same procedure. The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Self-Validation: The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar extraction efficiency and ionization effects, correcting for variations in sample preparation and instrument response.

Workflow for GC-MS analysis of 3-HOA in plasma.
Protocol: Assessing 3-HOA-Induced Mitochondrial Toxicity in HepG2 Cells

Objective: To determine if 3-HOA impairs mitochondrial function in a human liver cell line.

Materials:

  • HepG2 cells.

  • Cell culture medium (e.g., DMEM), fetal bovine serum, penicillin-streptomycin.

  • This compound.

  • Positive Control (mitochondrial toxicant): e.g., Rotenone or FCCP.

  • Mitochondrial membrane potential assay kit (e.g., JC-1 or TMRM).

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo).

  • Fluorescence plate reader or high-content imaging system.

Procedure:

  • Cell Culture: Plate HepG2 cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-HOA in cell culture medium. Remove the old medium from the cells and add the 3-HOA solutions. Include wells for untreated controls and a positive control. Incubate for a relevant time period (e.g., 24 hours).

    • Expert Insight: The choice of incubation time is critical. Acute toxicity (1-4 hours) may reveal direct effects on the electron transport chain, while longer incubation (24-48 hours) is needed to observe effects on mitochondrial biogenesis or cumulative damage.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: At the end of the incubation, remove the treatment medium. Add the ΔΨm dye (e.g., JC-1) prepared according to the manufacturer's instructions. Incubate for 15-30 minutes.

  • Measurement: Wash the cells and measure the fluorescence. For JC-1, a healthy mitochondrion with high membrane potential will accumulate red fluorescent J-aggregates, while a damaged mitochondrion will contain green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a key sign of toxicity.

  • Cell Viability Assay: In a parallel plate treated identically, measure cell viability using an appropriate assay. This is essential to distinguish direct mitochondrial toxicity from general cytotoxicity.

    • Self-Validation: A true mitochondrial toxicant will cause a drop in mitochondrial membrane potential at concentrations that do not yet cause significant cell death. If both drop concurrently, the effect may be general cytotoxicity rather than a specific mitochondrial mechanism.

  • Data Analysis: Normalize the fluorescence data to the untreated control. Plot the mitochondrial membrane potential and cell viability against the log concentration of 3-HOA to determine the concentration at which 50% of the effect is observed (EC50 or IC50).

Conclusion

The metabolic fate of this compound is a well-defined process primarily centered on mitochondrial beta-oxidation. Its role as both a key energy substrate and a signaling molecule underscores its metabolic importance. However, its accumulation due to genetic defects serves as a potent endogenous toxin, driving mitochondrial dysfunction and contributing to the severe pathology of fatty acid oxidation disorders. A thorough understanding of its metabolic pathways, coupled with robust analytical and in vitro toxicological methods as detailed in this guide, is paramount for researchers and clinicians working to diagnose and develop therapies for these debilitating conditions.

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Beta-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-hydroxyoctanoic acid, systematically known as 3-hydroxyoctanoic acid, is an eight-carbon hydroxylated fatty acid of significant interest to researchers, scientists, and drug development professionals.[1] This medium-chain fatty acid is not merely a metabolic intermediate but also a bioactive signaling molecule, notably as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[2][3] Its presence in biological systems, from bacteria to humans, and its role in metabolic regulation and potential therapeutic applications necessitate a thorough understanding of its physicochemical properties.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of beta-hydroxyoctanoic acid, offering field-proven insights and detailed methodologies for its study.

Molecular Structure and Physicochemical Properties

Beta-hydroxyoctanoic acid possesses a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. The biological activity is often stereospecific, with the (R)-enantiomer being a key monomer in the production of medium-chain-length polyhydroxyalkanoates (PHAs) used in medical devices.[5]

Core Molecular Attributes

A summary of the fundamental molecular and physical properties of beta-hydroxyoctanoic acid is presented in the table below.

PropertyValueSource
Chemical Formula C₈H₁₆O₃[6]
Molecular Weight 160.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-hydroxycaprylic acid, β-hydroxyoctanoic acid[1]
CAS Number 14292-27-4[1]
Appearance Crystalline solid or powder[7]
Melting Point 24-26 °C[8]
Boiling Point 165-170 °C[8]
pKa (predicted) 4.84[6]
logP (predicted) 1.44[6]
Solubility Profile

The solubility of beta-hydroxyoctanoic acid is a critical parameter for its handling, formulation, and biological activity. It is a relatively hydrophobic molecule.[6][9]

SolventSolubilitySource
Water Predicted at 13.6 g/L; practically insoluble[9][10]
Ethanol Soluble[11]
Methanol Soluble[11]
Chloroform Soluble[11]
Ether Slightly soluble[8]

The presence of both a hydrophilic carboxylic acid group and a hydroxyl group, along with a moderately long alkyl chain, dictates its amphipathic character. This solubility profile is crucial when designing experiments for its extraction from biological matrices or for its formulation in drug delivery systems.

Chemical Reactivity and Stability

The chemical behavior of beta-hydroxyoctanoic acid is governed by its two primary functional groups: the carboxylic acid and the secondary alcohol.

Oxidation

The secondary hydroxyl group at the C-3 position can be oxidized to a ketone, yielding 3-oxooctanoic acid. This transformation is a key step in the metabolic pathway of fatty acid beta-oxidation.[10]

A general laboratory procedure for the oxidation of a secondary alcohol to a ketone can be achieved using various oxidizing agents, such as chromic acid (Jones reagent) or, under milder conditions, with reagents like pyridinium chlorochromate (PCC).

Esterification

The carboxylic acid moiety readily undergoes esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification.[5][12] This reaction is often employed to convert the non-volatile fatty acid into a more volatile methyl or ethyl ester for analysis by gas chromatography.[13]

Experimental Protocol: Fischer Esterification for GC-MS Analysis

This protocol outlines the conversion of this compound to its methyl ester.

  • Objective: To prepare methyl 3-hydroxyoctanoate for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous sodium sulfate

    • Hexane (or other suitable organic solvent)

  • Procedure:

    • Dissolve a known amount of this compound in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per mL of methanol).

    • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the methyl 3-hydroxyoctanoate with hexane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude methyl 3-hydroxyoctanoate, which can be further purified by column chromatography if necessary.

Dehydration

Under acidic conditions and heat, the hydroxyl group at the C-3 position can be eliminated, leading to the formation of a double bond between C-2 and C-3 (α,β-unsaturated) or C-3 and C-4 (β,γ-unsaturated). The dehydration of 3-hydroxyacyl-CoA is a crucial step in fatty acid biosynthesis.[14]

Synthesis and Biosynthesis

Understanding the synthetic and biosynthetic pathways of beta-hydroxyoctanoic acid is essential for its production for research and commercial purposes.

Chemical Synthesis: The Reformatsky Reaction

A classic method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to β-hydroxy acids, is the Reformatsky reaction.[2][7][8][9][15] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.[7]

Diagram: The Reformatsky Reaction for 3-Hydroxyoctanoate Synthesis

Reformatsky_Reaction Hexanal Hexanal Adduct Zinc Adduct Hexanal->Adduct Nucleophilic attack EthylBromoacetate Ethyl bromoacetate Organozinc Organozinc Intermediate (Reformatsky Enolate) EthylBromoacetate->Organozinc + Zn Zinc Zinc (Zn) Organozinc->Adduct HydroxyEster Ethyl 3-hydroxyoctanoate Adduct->HydroxyEster Acidic Workup (H₃O⁺) HydroxyAcid This compound HydroxyEster->HydroxyAcid Hydrolysis

Caption: A simplified workflow of the Reformatsky reaction to synthesize this compound.

Biosynthesis

In biological systems, this compound is an intermediate in the beta-oxidation of fatty acids.[10] It is formed from octanoyl-CoA through a series of enzymatic reactions within the mitochondria.

Diagram: Biosynthesis of 3-Hydroxyoctanoyl-CoA in Beta-Oxidation

Beta_Oxidation OctanoylCoA Octanoyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA OctanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD → FADH₂) HydroxyacylCoA (S)-3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+ H₂O) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺)

Caption: Key enzymatic steps in the formation of 3-hydroxyoctanoyl-CoA during beta-oxidation.

Additionally, (R)-3-hydroxyoctanoic acid is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various bacteria as carbon and energy storage materials.[16] Enzymatic hydrolysis of these polymers can be a source of enantiomerically pure (R)-3-hydroxyoctanoic acid.[17][18][19]

Analytical Methodologies

Accurate and sensitive analytical methods are paramount for the quantification of beta-hydroxyoctanoic acid in various matrices.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Predicted ¹H NMR spectra show characteristic peaks for the methine proton adjacent to the hydroxyl group, the methylene protons alpha to the carbonyl group, and the aliphatic chain protons.[20][21]

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography, is the cornerstone for the sensitive detection and quantification of this compound.[1] Electron ionization (EI) of the methyl ester derivative often results in a characteristic fragmentation pattern.[22][23] Electrospray ionization (ESI) is commonly used for LC-MS analysis.[24][25]

Chromatographic Separation and Quantification

Due to its presence in complex biological samples, chromatographic separation is essential prior to detection.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from methods for similar short-chain hydroxy acids and provides a framework for the quantification of this compound.[16][26][27][28][29]

  • Objective: To quantify the concentration of this compound in human plasma.

  • Materials:

    • Human plasma sample

    • Internal standard (e.g., deuterated this compound)

    • Acetonitrile (ice-cold) with 0.1% formic acid

    • Water with 0.1% formic acid

    • LC-MS/MS system with a C18 reverse-phase column

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • To 100 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard.

      • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.

      • Vortex vigorously for 30 seconds to precipitate proteins.

      • Incubate at -20°C for 20 minutes.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean vial for analysis.

    • LC-MS/MS Analysis:

      • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient Elution: Develop a suitable gradient to separate this compound from other plasma components.

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard for sensitive and selective quantification.

    • Quantification:

      • Construct a calibration curve using known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped plasma).

      • Determine the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Applications

Beta-hydroxyoctanoic acid is an endogenous ligand for GPR109B, a G-protein coupled receptor expressed in adipocytes and immune cells.[2][30] Activation of this receptor leads to the inhibition of lipolysis, suggesting a role in metabolic regulation.[30] This makes this compound and its derivatives potential targets for the development of drugs to treat metabolic disorders.[31] Furthermore, as a key component of bacterial PHAs, it has applications in the development of biodegradable plastics and medical implants.[5]

Conclusion

This technical guide has provided an in-depth overview of the physical and chemical characteristics of beta-hydroxyoctanoic acid. A thorough understanding of its structure, solubility, reactivity, synthesis, and analytical methodologies is fundamental for researchers and professionals in the fields of chemistry, biology, and drug development. The insights and protocols presented herein are intended to serve as a valuable resource for advancing the scientific exploration and application of this multifaceted molecule.

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The Ubiquitous Yet Understated Molecule: A Technical Guide to 3-Hydroxyoctanoic Acid in Food and the Environment

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 3-hydroxyoctanoic acid (3-HOA), a medium-chain fatty acid with significant, though often unquantified, roles in food science, environmental microbiology, and human health. As a key metabolic intermediate in various biological systems, its presence can be indicative of microbial activity, and it possesses bioactive properties that are of increasing interest to the scientific community. This document delves into the origins, occurrence, and analytical methodologies for 3-HOA, offering a foundational resource for its study and application.

Introduction: The Significance of a Simple Hydroxy Fatty Acid

This compound is an 8-carbon beta-hydroxy fatty acid.[1] While structurally unassuming, its importance stems from its multifaceted roles across different biological contexts. In the realm of microbiology, it is a fundamental building block of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by numerous bacteria as a form of energy storage.[2] Gram-negative bacteria, in particular, incorporate 3-HOA into the lipid A component of their lipopolysaccharide (LPS), also known as endotoxin.[3][4] Consequently, the detection of 3-HOA in various matrices can serve as a chemical marker for the presence of these bacteria.

Beyond its structural roles, 3-HOA exhibits bioactivity. It is recognized by the human hydroxycarboxylic acid receptor 3 (HCA3), suggesting a role in host-microbe signaling and metabolic regulation.[5] This intersection of microbial metabolism and host interaction positions 3-HOA as a molecule of interest in fields ranging from food safety and spoilage to environmental monitoring and drug discovery.

Biosynthesis of this compound: A Microbial Perspective

The primary source of this compound in both food and the environment is microbial metabolism. Several bacterial genera, most notably Pseudomonas, are prolific producers. The biosynthetic pathways leading to 3-HOA are intrinsically linked to fatty acid metabolism.

The Beta-Oxidation Pathway

In many bacteria, the beta-oxidation of fatty acids is a central metabolic route that can lead to the formation of 3-hydroxyacyl-CoA intermediates.[6] In Pseudomonas putida, for instance, the degradation of longer-chain fatty acids generates 3-hydroxyoctanoyl-CoA, which can then be channeled into various metabolic fates, including incorporation into PHAs.[6] Genetic modification of the beta-oxidation pathway in P. putida has been shown to influence the monomer composition of the resulting PHAs, highlighting the direct link between this pathway and 3-HOA synthesis.[6]

The Rhamnolipid Synthesis Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic pathogen, utilizes 3-hydroxy fatty acids in the synthesis of rhamnolipids, which are virulence factors and biosurfactants. The enzyme RhlA is responsible for the dimerization of (R)-3-hydroxyalkanoyl-ACP molecules, with a preference for 3-hydroxydecanoic acid, but also utilizing other chain lengths, including this compound.[7][8] Engineering the rhamnolipid synthesis pathway, for example by knocking out the rhlB and rhlC genes, can lead to the accumulation of 3-hydroxyalkanoic acids.[7][8]

The following diagram illustrates the key biosynthetic routes leading to this compound in Pseudomonas.

Biosynthesis of this compound Figure 1: Simplified Biosynthetic Pathways of this compound in Pseudomonas Fatty_Acids Fatty Acids (e.g., Octanoic Acid) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation 3-Hydroxyoctanoyl-CoA 3-Hydroxyoctanoyl-CoA Beta_Oxidation->3-Hydroxyoctanoyl-CoA PHA_Synthase PHA Synthase 3-Hydroxyoctanoyl-CoA->PHA_Synthase Free_3HOA Free this compound 3-Hydroxyoctanoyl-CoA->Free_3HOA Thioesterase PHAs Polyhydroxyalkanoates (PHAs) PHA_Synthase->PHAs PHAs->Free_3HOA Depolymerase Fatty_Acid_de_novo Fatty Acid de novo Synthesis 3-Hydroxyoctanoyl-ACP 3-Hydroxyoctanoyl-ACP Fatty_Acid_de_novo->3-Hydroxyoctanoyl-ACP RhlA RhlA 3-Hydroxyoctanoyl-ACP->RhlA HAAs Hydroxyalkanoyloxy-alkanoates (HAAs) RhlA->HAAs Rhamnolipids Rhamnolipids HAAs->Rhamnolipids HAAs->Free_3HOA Hydrolysis Hydrolysis Hydrolysis

Caption: Key microbial pathways for this compound synthesis.

Occurrence of this compound in Food

The presence of this compound in food is primarily of microbial origin, although it can also be found as a natural component in some animal and plant-derived products.[5] Its concentration can vary significantly depending on the food matrix, processing methods, and microbial activity.

Dairy Products

Dairy products are a notable source of 3-hydroxy fatty acids. A study quantifying these compounds found that this compound is present in milk and various dairy products, with goat milk exhibiting a particularly high concentration of 17.7 mg/100 g of lipid weight. The presence of these hydroxy fatty acids in dairy products is likely a result of both endogenous animal metabolism and the metabolic activity of the associated microflora.

Fermented Foods
Vegetable Oils

Low levels of this compound have been detected in vegetable oils, with concentrations ranging from 0.21 to 2.42 mg/100 g of lipid weight. Its origin in these products could be from microbial activity on the raw plant materials or during processing.

The following table summarizes the reported concentrations of this compound in various food matrices.

Food MatrixConcentration (mg/100 g lipid weight)Reference(s)
Goat Milk17.7
Other Dairy ProductsDetected, variable concentrations
Vegetable Oils0.21 - 2.42
Fermented VegetablesPresence inferred, not quantified[9]
Fermented DairyPresence inferred, not quantified[10]

This compound in the Environment

In environmental contexts, this compound is primarily considered a biomarker for the presence of Gram-negative bacteria due to its association with lipopolysaccharides (endotoxins).[3] Its detection in environmental samples can therefore be an indicator of microbial contamination.

Soil and Water

The concentration of this compound in soil and water is expected to correlate with the abundance of Gram-negative bacteria. However, specific quantitative data for the free acid in these environments is scarce. Analytical methods have been developed to profile 3-hydroxy fatty acids in environmental samples as a proxy for endotoxin levels. For example, relatively high amounts of this compound have been reported in the aqueous phase from drilling mud, indicating significant bacterial activity in such industrial environments. The fate and transport of 3-HOA in soil and aquatic systems are not well-characterized but are likely influenced by microbial degradation and sorption to organic matter.

Analytical Methodologies for the Detection and Quantification of this compound

The accurate detection and quantification of this compound in complex food and environmental matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis.

Objective: To quantify this compound in a biological matrix (e.g., plasma, food extract).

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated this compound)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation and Internal Standard Spiking: To a known volume or weight of the sample, add a known amount of the deuterated internal standard.

  • Hydrolysis (Optional): For the analysis of total 3-HOA (free and esterified), perform alkaline hydrolysis (e.g., with NaOH) followed by acidification.

  • Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction to ensure quantitative recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent and add the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture to facilitate the reaction and convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the TMS-derivatized 3-HOA and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations. The concentration of 3-HOA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram outlines the general workflow for GC-MS analysis of this compound.

GC-MS Workflow for this compound Analysis Figure 2: General Workflow for GC-MS Analysis of 3-HOA Sample Sample (Food or Environmental) Spiking Spike with Internal Standard Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. For this compound, LC-MS/MS can provide direct analysis with minimal sample preparation.

Objective: To quantify this compound in an aqueous sample (e.g., water, beverage).

Materials:

  • Aqueous sample containing this compound

  • Internal standard (e.g., deuterated this compound)

  • Methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

  • Sample Preparation and Internal Standard Spiking: To a known volume of the sample, add a known amount of the deuterated internal standard.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Load the sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the 3-HOA and the internal standard with a stronger solvent like methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. Separation is achieved on a reverse-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 3-HOA and its internal standard.

  • Quantification: Construct a calibration curve and quantify the analyte as described for the GC-MS method.

The following diagram illustrates the general workflow for LC-MS/MS analysis of this compound.

LC-MS_MS Workflow for this compound Analysis Figure 3: General Workflow for LC-MS/MS Analysis of 3-HOA Sample Aqueous Sample Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Drying Evaporation and Reconstitution SPE->Drying LC_MS_MS LC-MS/MS Analysis (MRM Mode) Drying->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Sources

A Technical Guide to 3-Hydroxyoctanoic Acid and its Role as a Quorum Sensing Signal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria

Bacteria, often perceived as simple unicellular organisms, engage in complex, coordinated behaviors that are governed by a sophisticated communication system known as quorum sensing (QS). This process allows individual bacteria within a population to monitor their cell density by producing, releasing, and detecting small signaling molecules called autoinducers.[1] When the concentration of these molecules reaches a critical threshold, it triggers a collective change in gene expression, enabling bacteria to act as a unified, multicellular entity.[1][2] This coordinated action regulates a host of crucial processes, including biofilm formation, virulence factor production, and antibiotic resistance, making QS a prime target for novel therapeutic strategies.[3][4][5]

Among the most well-studied autoinducers in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs).[6] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, providing signaling specificity. This guide focuses on a specific, yet significant, member of this family: N-(3-hydroxy-octanoyl)-homoserine lactone (3-OH-C8-HSL) , and its related free fatty acid, 3-hydroxyoctanoic acid (3-OH-C8 acid) . While 3-OH-C8-HSL is the canonical signaling molecule that interacts with transcriptional regulators, its precursor and potential degradation product, 3-OH-C8 acid, has also been shown to possess biological activity, including the ability to modulate QS-regulated phenotypes in opportunistic pathogens like Pseudomonas aeruginosa.[7][8]

This document serves as an in-depth technical resource, providing a comprehensive overview of the 3-OH-C8-HSL signaling system, detailed methodologies for its study, and insights into its potential as a target for drug development.

Section 1: The Core Signaling Pathway of N-(3-hydroxy-octanoyl)-homoserine lactone

The functionality of an AHL signaling molecule is defined by its synthesis, perception, and the subsequent regulatory cascade it initiates. The 3-OH-C8-HSL system, while not one of the canonical QS signals in model organisms like P. aeruginosa, has been clearly identified in other species, such as Agrobacterium tumefaciens strain P4, where it is produced by a CinI/CinR-like system.[9][10]

Biosynthesis of 3-OH-C8-HSL

AHLs are synthesized by enzymes belonging to the LuxI family of AHL synthases.[11] These enzymes catalyze the ligation of a specific acyl chain, derived from cellular fatty acid pools (as an acyl-acyl carrier protein, or acyl-ACP), to S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety.

The synthesis of 3-OH-C8-HSL is mediated by a CinI-like synthase. The specificity of the synthase for an 8-carbon chain with a hydroxyl group at the third position is a key determinant of the signal produced. Once synthesized, this small, diffusible molecule can pass through the bacterial membrane into the extracellular environment.[2]

Signal Perception and Transcriptional Regulation

Extracellular 3-OH-C8-HSL accumulates in proportion to the bacterial population density. Upon reaching a threshold concentration, it diffuses back into the cell and binds to its cognate receptor, a transcriptional regulator of the LuxR family.[12] In the case of the A. tumefaciens P4 system, this receptor is CinR.

This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[6] This binding typically activates the transcription of a suite of genes, often including the gene for the AHL synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.

The diagram below illustrates the fundamental architecture of a 3-OH-C8-HSL-mediated quorum sensing circuit.

AHL_Signaling_Pathway cluster_cell Bacterial Cell Synthase CinI-like Synthase AHL_intra 3-OH-C8-HSL Synthase->AHL_intra Synthesis Receptor_inactive CinR-type Receptor (Inactive) Receptor_active Activated Complex (Dimer) Receptor_inactive->Receptor_active Dimerization DNA Promoter (lux box) Receptor_active->DNA Binds DNA->Synthase Positive Feedback Genes Target Genes (e.g., Virulence, Biofilm) DNA->Genes Activates Transcription Precursors Acyl-ACP + SAM Precursors->Synthase Substrates AHL_intra->Receptor_inactive Binding AHL_extra 3-OH-C8-HSL (Extracellular Pool) AHL_intra->AHL_extra Diffusion AHL_extra->AHL_intra label_low Low Cell Density label_high High Cell Density Experimental_Workflow start Bacterial Culture (Supernatant) extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction bioassay Bioassay with Reporter Strain start->bioassay Screening concentrate Evaporation & Reconstitution extraction->concentrate lcms UHPLC-MS/MS Analysis concentrate->lcms quant Quantification (vs. Standard Curve) lcms->quant detect Detection (Luminescence/Color) bioassay->detect

Sources

In-depth Technical Guide: Preliminary Studies on the Toxicity of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Hydroxyoctanoic acid (3-HOA) is a medium-chain beta-hydroxy fatty acid with roles in various biological processes.[1][2] As interest in its potential therapeutic and industrial applications grows, a thorough understanding of its toxicological profile is essential. This guide provides a comprehensive framework for conducting preliminary toxicity studies of 3-HOA, designed for researchers, scientists, and professionals in drug development. This document outlines the rationale behind experimental designs, provides detailed protocols for in vitro and in vivo evaluations, and highlights the necessity of a multi-faceted approach to toxicity assessment.

Introduction and Scientific Rationale

This compound is a naturally occurring beta-hydroxy acid found in humans, animals, and plants.[2] It is a metabolite of medium-chain fatty acid oxidation and is involved in fatty acid biosynthesis.[3][4] While its endogenous functions are being explored, the potential for increased exposure through various applications demands a rigorous safety evaluation. Preliminary toxicity studies are fundamental to this process, aiming to identify potential hazards, establish dose-response relationships, and inform the direction of further safety testing. This guide details a logical, tiered approach, beginning with in vitro assays to determine cytotoxicity and progressing to preliminary in vivo studies to assess systemic effects.

The primary objective is to address the question: What is the potential for 3-HOA to cause harm to biological systems, and at what concentrations do these effects become apparent?

In Vitro Cytotoxicity Assessment

The initial phase of toxicological screening involves evaluating the direct impact of 3-HOA on cultured cells. This method offers a rapid and economical way to establish basal cytotoxicity and can provide early insights into potential mechanisms of cell death.

Rationale for Cell Line Selection

The choice of cell lines is a critical step and should be based on the anticipated target tissues for 3-HOA exposure. Utilizing a variety of cell lines is advisable to screen for tissue-specific toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a central organ for fatty acid metabolism, hepatocytes are a key target for evaluation.[5] HepG2 cells are a well-established and frequently used model for liver toxicity research.[6]

  • HEK293 (Human Embryonic Kidney): The kidneys play a crucial role in the excretion of metabolites, making renal cells an important consideration for toxicity screening of foreign compounds.

  • SH-SY5Y (Human Neuroblastoma): To evaluate the potential for neurotoxicity, the inclusion of a neuronal cell line is vital.

  • Caco-2 (Human Colorectal Adenocarcinoma): In cases where oral exposure is a likely route, assessing toxicity in an intestinal epithelial cell model is necessary.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. The activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable cells, is measured.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (purity >98%)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare a stock solution of 3-HOA in a suitable vehicle (e.g., DMSO or ethanol). Ensure the final vehicle concentration in the wells is non-toxic (typically <0.1%). Perform serial dilutions to achieve a range of concentrations (e.g., 1 µM to 1000 µM).

  • Replace the existing medium with 100 µL of medium containing the various concentrations of 3-HOA. Include control wells with the vehicle only.

  • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle control. Plot a concentration-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
1
10
100
500
1000

Diagram: In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare 3-HOA Serial Dilutions treatment Treat Cells with 3-HOA compound_prep->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing 3-HOA cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Study

Following in vitro assessments, a preliminary in vivo study is crucial to understand the systemic effects of 3-HOA in a whole organism. An acute toxicity study provides initial data on potential target organs and the lethal dose.[7]

Rationale for Animal Model and Study Design

The selection of an appropriate animal model is vital for the study's relevance. Rodents, such as mice or rats, are commonly used in preliminary toxicity studies due to their well-characterized physiology and genetics. The Up-and-Down Procedure (UDP) is a recognized method for acute toxicity testing that minimizes the number of animals required.[8]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Materials:

  • Healthy, young adult female mice (e.g., C57BL/6)

  • This compound (purity >98%)

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Dosing: The study begins by dosing a single animal at a predetermined starting dose. The dose for the subsequent animal is adjusted based on the outcome for the previous one.

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Observation: Animals are monitored for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[9] Observations should include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems.[7]

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Data Analysis: The LD50 (median lethal dose) is calculated using the maximum likelihood method.

Data Presentation:

Animal IDDose (mg/kg)Outcome (Survived/Died)Clinical Signs Observed
1
2
3
4
5

Diagram: Up-and-Down Procedure Logic

G start Start with Initial Dose dose_animal Dose Single Animal start->dose_animal observe Observe for 14 Days dose_animal->observe outcome Animal Survives? observe->outcome increase_dose Increase Dose outcome->increase_dose Yes decrease_dose Decrease Dose outcome->decrease_dose No next_animal Dose Next Animal increase_dose->next_animal decrease_dose->next_animal next_animal->dose_animal Continue until stopping criteria met end Calculate LD50 next_animal->end After sufficient data points

Caption: Decision-making workflow for the Up-and-Down Procedure in acute toxicity testing.

Mechanistic Insights: Investigating Oxidative Stress

Given the metabolic pathways of fatty acids, it is plausible that 3-HOA could induce oxidative stress.[5] Investigating this potential mechanism can provide a deeper understanding of its toxicological profile.

Rationale for Oxidative Stress Assessment

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive products. This can result in cellular damage and is a known toxicity mechanism for many compounds. Saturated fatty acids, in particular, have been shown to cause the production of ROS, leading to mitochondrial dysfunction.[10]

Experimental Protocol: In Vitro ROS Measurement using DCFH-DA

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Positive control (e.g., H2O2)

  • Black 96-well plates

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of 3-HOA for a predetermined period (e.g., 6 hours).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess dye. Add 100 µL of PBS to each well and measure the fluorescence intensity.

  • Data Analysis: Express the results as a fold increase in fluorescence relative to the vehicle control.

Data Presentation:

Concentration (µM)Fold Increase in ROS Production
Vehicle Control1.0
Positive Control (H2O2)
1
10
100
500
1000

Conclusion and Future Directions

The preliminary studies described in this guide provide a foundational understanding of the toxicological profile of this compound. The in vitro cytotoxicity assays establish a baseline for dose-response, while the acute in vivo study offers insights into systemic effects and potential target organs. Further investigation into mechanistic pathways, such as oxidative stress, contributes to a more comprehensive safety profile.

Future research should build on these initial findings and could include:

  • Sub-chronic toxicity studies: To evaluate the effects of repeated exposure over a longer duration.

  • Genotoxicity assays: To assess the potential of 3-HOA to damage genetic material.

  • Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of 3-HOA.

By employing a structured and scientifically sound approach, researchers can effectively characterize the safety profile of this compound, enabling its safe and responsible use in future applications.

References

  • Neal, A. L., Weinstock, J. O., & Lampen, J. O. (1965). Mechanisms of fatty acid toxicity for yeast. Journal of bacteriology, 90(1), 126–131.
  • Cayman Chemical. (2024).
  • Listenberger, L. L., & Schaffer, J. E. (2007). As a matter of fat: the emerging role of lipotoxicity in disease. Cell metabolism, 6(4), 252–258.
  • Savary, S., Trompier, D., Andréoletti, P., Le Borgne, F., Demarquoy, J., & Lizard, G. (2012). Fatty acids - induced lipotoxicity and inflammation. Current drug metabolism, 13(10), 1358–1370.
  • MedChemExpress. (2024).
  • Sigma-Aldrich. (n.d.). (±)-3-Hydroxyoctanoic acid.
  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity.
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Methodological & Application

Application Note: Advanced Methodologies for the Synthesis of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the principal synthetic routes to 3-hydroxyoctanoic acid, a valuable beta-hydroxy acid.[1][2] It explores both classical chemical methods and modern biocatalytic strategies, offering insights into the causality behind experimental choices to aid in method selection and optimization.

Introduction: The Significance of this compound

This compound (CAS: 14292-27-4) is a medium-chain fatty acid that serves as a crucial chiral building block in the pharmaceutical and chemical industries.[3][4] Its structure, featuring a hydroxyl group at the β-position (C3), makes it a versatile precursor for the synthesis of complex bioactive molecules, including antibiotics, pheromones, and vitamins.[5][6] The (R)-enantiomer, in particular, is a natural monomer of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by bacteria as carbon and energy reserves.[2][4][7] This natural origin underscores its biocompatibility and highlights the potential for sustainable, bio-based production routes.[8] This guide details established and innovative methods for its synthesis, providing both racemic and enantioselective pathways.

Chemical Synthesis Strategies

Traditional organic synthesis offers robust and scalable methods for producing this compound. The choice of method often depends on the desired scale, cost, and stereochemical purity.

The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation

The Reformatsky reaction is a well-established method for synthesizing β-hydroxy esters by condensing an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[9][10] The key intermediate is an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than Grignard reagents or lithium enolates, thus preventing undesired side reactions with the ester group.[10][11]

Causality and Mechanistic Insight: The reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming the organozinc enolate.[10][12] This enolate then adds to the carbonyl carbon of an aldehyde (in this case, hexanal). The resulting zinc alkoxide is subsequently hydrolyzed during aqueous workup to yield the β-hydroxy ester, which can then be saponified to the target carboxylic acid. The use of activated zinc, such as a Zn-Cu couple or Rieke zinc, can lead to better yields.[12]

Experimental Protocol 1: Two-Step Synthesis via Reformatsky Reaction

Step A: Synthesis of Ethyl 3-Hydroxyoctanoate

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by sequential washes with deionized water, ethanol, and diethyl ether, then dry under vacuum.

  • Reaction Setup: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask containing the activated zinc.[12]

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Reagent Addition: Add a solution of hexanal (1.0 eq) and ethyl bromoacetate (1.1 eq) in the same anhydrous solvent dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours until the consumption of the aldehyde is confirmed by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 3-hydroxyoctanoate can be purified by column chromatography on silica gel.

Step B: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl 3-hydroxyoctanoate in methanol and add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq).

  • Monitoring: Stir the mixture at room temperature, monitoring the hydrolysis by TLC until the starting ester is fully consumed.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction and Final Product: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield this compound.

Workflow for Reformatsky Synthesis

cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Saponification A Hexanal + Ethyl Bromoacetate C Formation of Organozinc Enolate A->C B Activated Zinc in THF B->C D Nucleophilic Addition to Hexanal C->D E Aqueous Workup (NH4Cl) D->E F Crude Ethyl 3-Hydroxyoctanoate E->F G Purified Ester + NaOH/MeOH F->G Purification H Hydrolysis G->H I Acidification (HCl) H->I J Final Product: This compound I->J

Caption: Workflow of the two-step Reformatsky synthesis.

Aldol Addition: Enolate Chemistry for β-Hydroxy Carbonyls

The aldol addition is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds—one acting as a nucleophilic enolate and the other as an electrophile.[13][14] To synthesize this compound, the enolate of an acetate equivalent is reacted with hexanal.

Causality and Mechanistic Insight: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to fully deprotonate an ester like ethyl acetate to form the corresponding lithium enolate.[15] This pre-formation of the enolate under kinetic control at low temperatures (e.g., -78 °C) prevents self-condensation and ensures it reacts specifically with the added aldehyde (hexanal). The resulting alkoxide is then protonated during workup to give the β-hydroxy ester, which is subsequently hydrolyzed.

Experimental Protocol 2: Synthesis via Aldol Addition

Step A: Synthesis of Ethyl 3-Hydroxyoctanoate

  • Enolate Formation: In a flame-dried, nitrogen-purged flask at -78 °C (dry ice/acetone bath), add anhydrous THF followed by diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes. To this LDA solution, add ethyl acetate (1.05 eq) dropwise and stir for another 45 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add a solution of hexanal (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction and Quench: Stir the mixture at -78 °C for 2-4 hours. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step B: Hydrolysis to this compound Follow Step B from Experimental Protocol 1.

Aldol Addition Mechanism

cluster_mechanism Aldol Addition Mechanism enolate 1. Enolate Formation (Ethyl Acetate + LDA, -78°C) attack 2. Nucleophilic Attack (Enolate attacks Hexanal) enolate->attack protonation 3. Protonation (Alkoxide + H₂O) attack->protonation product Product (Ethyl 3-Hydroxyoctanoate) protonation->product

Caption: Key steps in the Aldol addition mechanism.

Biocatalytic and Microbial Synthesis Strategies

Biocatalysis offers a "green," highly selective, and sustainable alternative to traditional chemical synthesis.[16] These methods leverage enzymes or whole microorganisms to produce enantiomerically pure compounds under mild conditions.[5][17]

(R)-3-Hydroxyoctanoic Acid from Polyhydroxyalkanoates (PHAs)

Many bacterial species naturally synthesize and store PHAs, which are polyesters of (R)-3-hydroxyalkanoic acids.[18] When grown on fatty acids like octanoic acid, certain bacteria, such as Pseudomonas putida, accumulate poly(3-hydroxyoctanoate) (P(3HO)).[7] This polymer can be isolated and subsequently depolymerized to yield the pure (R)-monomer.

Causality and Methodological Insight: This chemo-enzymatic approach involves two main stages: microbial fermentation and polymer hydrolysis. During fermentation, the bacteria convert a carbon source into the P(3HO) polymer, which is stored intracellularly as granules. After fermentation, the cells are harvested, and the polymer is extracted. The final step is the controlled depolymerization of the purified PHA, which can be achieved through acidic or basic hydrolysis, to release the (R)-3-hydroxyoctanoic acid monomer.[6][8] This method's primary advantage is its perfect stereocontrol, directly yielding the (R)-enantiomer.[4]

Protocol 3: High-Level Workflow for PHA-Derived Synthesis

  • Fermentation: Cultivate a suitable bacterial strain (e.g., Pseudomonas putida) in a bioreactor with a defined medium containing a carbon source (e.g., octanoic acid or glucose) and essential nutrients. Optimize conditions (pH, temperature, aeration) for cell growth and subsequent PHA accumulation.

  • Cell Harvesting and Lysis: After the fermentation cycle (typically 48-72 hours), harvest the bacterial cells by centrifugation. Lyse the cells to release the intracellular PHA granules.

  • PHA Extraction and Purification: Extract the PHA from the cell lysate using a suitable solvent (e.g., chloroform) or a non-solvent (e.g., sodium hypochlorite) digestion method. Precipitate the polymer by adding a non-solvent like methanol or ethanol.

  • Depolymerization: Resuspend the purified P(3HO) in a solution for hydrolysis (e.g., ethanolic NaOH or H₂SO₄) and heat under reflux to break the polyester bonds.

  • Purification of Monomer: After depolymerization, neutralize the reaction mixture and extract the released (R)-3-hydroxyoctanoic acid. Further purification can be achieved through crystallization or chromatography.

Biocatalytic Production Pathway

cluster_bio Microbial Synthesis via PHA Route carbon Carbon Source (e.g., Octanoic Acid) ferm Bacterial Fermentation (e.g., Pseudomonas putida) carbon->ferm pha Intracellular P(3HO) Polymer Granules ferm->pha extract Cell Lysis & Polymer Extraction pha->extract hydrolysis Depolymerization (Hydrolysis) extract->hydrolysis product Final Product: (R)-3-Hydroxyoctanoic Acid hydrolysis->product

Caption: Pathway for producing (R)-3-hydroxyoctanoic acid from PHAs.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthetic route depends on specific project goals, including desired stereochemistry, scale, and cost.

Parameter Reformatsky Reaction Aldol Addition PHA Depolymerization
Stereoselectivity Racemic (without chiral control)Racemic (without chiral auxiliaries)Enantiopure (R)-enantiomer
Typical Yield Moderate to GoodModerate to GoodGood to Excellent
Starting Materials Hexanal, α-halo ester, ZincHexanal, Acetate ester, Strong baseRenewable carbon sources
Reaction Conditions Mild refluxCryogenic (-78 °C) for enolate formationMild (Fermentation), Reflux (Hydrolysis)
Key Advantages Operationally simple, tolerant of various functional groups.[11]Well-understood, versatile for C-C bond formation.[19]Excellent stereocontrol, sustainable, "green" process.[8]
Key Disadvantages Stoichiometric use of metal, potential for side reactions.Requires strong base and anhydrous, cryogenic conditions.Multi-step process (fermentation, extraction, hydrolysis), requires specialized equipment.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. Classical chemical syntheses like the Reformatsky reaction and Aldol addition provide reliable and scalable routes to the racemic product. For applications requiring high stereochemical purity, biocatalytic methods, particularly the depolymerization of bacterially-produced polyhydroxyalkanoates, stand out as a superior and sustainable strategy for obtaining enantiopure (R)-3-hydroxyoctanoic acid. The choice of method should be guided by a careful evaluation of the specific requirements for yield, purity, cost, and environmental impact.

References

  • Gao, H., Luo, Z., Ge, P., He, J., Zhou, F., Zheng, P., & Jiang, J. (n.d.). Direct Catalytic Asymmetric Synthesis of β-Hydroxy Acids from Malonic Acid.
  • Gao, H., Luo, Z., Ge, P., He, J., Zhou, F., Zheng, P., & Jiang, J. (n.d.). Direct Catalytic Asymmetric Synthesis of β-Hydroxy Acids from Malonic Acid.
  • Ma, D.-Y. (2008). Biocatalytic Asymmetric Synthesis of beta-Hydroxy Acid derivatives. Progress in Chemistry, 20(11), 1687-1693. [Link]
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  • Madison, L. L., & Huisman, G. W. (1999). Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic. Microbiology and Molecular Biology Reviews, 63(1), 21-53. [Link]
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  • Nikodinovic-Runic, J., et al. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(3), 1103-1115. [Link]
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Application Notes and Protocols for the Quantification of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of 3-Hydroxyoctanoic Acid Quantification

This compound (3-HOA) is a medium-chain fatty acid that plays a crucial role in various biological processes. It is a key component of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria, making it a significant biomarker for bacterial presence and endotoxin analysis.[1][2] Furthermore, 3-HOA and other 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation.[3][4] Aberrant levels of these metabolites can be indicative of inborn errors of metabolism.[3][4] In the field of drug development, the quantification of 3-HOA can be essential for monitoring host responses to bacterial infections, developing novel antimicrobial agents, and investigating metabolic disorders.

This comprehensive guide provides detailed application notes and validated protocols for the robust and sensitive quantification of this compound in biological matrices. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 3-HOA Quantification

GC-MS is a powerful and widely adopted technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 3-HOA, chemical derivatization is a mandatory step to increase volatility and improve chromatographic performance.[5][6][7] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it compensates for variations in sample preparation and instrument response.[3][4][8]

Causality Behind the GC-MS Approach

The hydroxyl and carboxylic acid functional groups in 3-HOA make it polar and non-volatile. Derivatization, typically a two-step process of esterification followed by silylation, is employed to address this.

  • Esterification: The carboxylic acid group is converted to its methyl ester, which is less polar and more volatile.[9] This is commonly achieved by heating the sample in the presence of an acidic methanol solution.

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether.[6][10][11] This further decreases the polarity and enhances the thermal stability of the molecule, preventing degradation in the hot GC injection port and column.

This dual derivatization strategy ensures that the 3-HOA derivative is amenable to GC separation and subsequent mass spectrometric detection.

Experimental Workflow for GC-MS Quantification of 3-HOA

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis s_sample Biological Sample (e.g., Plasma, Cell Culture) s_is Add Stable Isotope-Labeled Internal Standard (e.g., d3-3-HOA) s_sample->s_is s_hydrolysis Acid Hydrolysis (to release bound 3-HOA) s_is->s_hydrolysis s_extraction Liquid-Liquid Extraction (e.g., with Chloroform) s_hydrolysis->s_extraction s_dry Evaporation to Dryness s_extraction->s_dry d_ester Esterification (e.g., Methanolic HCl) s_dry->d_ester d_silylation Silylation (e.g., BSTFA) d_ester->d_silylation a_injection GC Injection d_silylation->a_injection a_separation Chromatographic Separation (e.g., DB-5ms column) a_injection->a_separation a_detection Mass Spectrometric Detection (SIM or Full Scan) a_separation->a_detection da_integration Peak Integration a_detection->da_integration da_quant Quantification using Calibration Curve da_integration->da_quant

Caption: Workflow for 3-HOA quantification by GC-MS.

Detailed GC-MS Protocol

1. Sample Preparation and Extraction

  • To 100 µL of the biological sample (e.g., plasma, serum, or cell culture supernatant), add a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound).

  • Acid Hydrolysis (for total 3-HOA quantification): Add 1 mL of 2M methanolic HCl. Heat at 90°C for 4 hours to release 3-HOA from lipopolysaccharides.

  • Cool the sample to room temperature.

  • Liquid-Liquid Extraction: Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Repeat the extraction with another 1 mL of hexane and combine the organic layers.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Esterification: To the dried extract, add 100 µL of 3N methanolic HCl. Cap the vial tightly and heat at 100°C for 2 hours to convert 3-HOA to its methyl ester.[9]

  • Cool to room temperature and evaporate the reagent under nitrogen.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.[10][12]

3. GC-MS Analysis

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection: 1 µL in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Monitor characteristic ions for the methyl ester, TMS ether derivative of 3-HOA. The most prominent fragment is often at m/z 103, resulting from cleavage between C3 and C4.[13]

4. Quantification

  • Generate a calibration curve using known concentrations of 3-HOA standards subjected to the same sample preparation and derivatization procedure.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 3-HOA in the unknown samples by interpolating the peak area ratios on the calibration curve.

GC-MS Parameter Setting
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 280°C
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Oven Program 100°C (1 min), then 10°C/min to 250°C (hold 5 min)
Ionization Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-HOA Quantification

LC-MS/MS offers an alternative and often more sensitive approach for the quantification of 3-HOA. A key advantage is that derivatization is not always necessary, although it can be employed to enhance chromatographic retention and ionization efficiency.[14][15] This method is particularly well-suited for high-throughput analysis in complex biological matrices.

Rationale for the LC-MS/MS Approach

Direct analysis of 3-HOA by reversed-phase LC can be challenging due to its relatively low molecular weight and polarity, which may result in poor retention on standard C18 columns. To overcome this, several strategies can be employed:

  • Mobile Phase Modification: Using a low pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of the carboxylic acid group, making the molecule less polar and improving its retention.[16][17]

  • Chromatographic Column Selection: Employing a column with a different stationary phase, such as a C8 or a polar-embedded column, can provide alternative selectivity.

  • Derivatization: While not always essential, derivatization with a reagent that introduces a non-polar and easily ionizable moiety can significantly improve chromatographic behavior and MS sensitivity.

For this protocol, we will focus on a direct, underivatized analysis, which simplifies the workflow.

Experimental Workflow for LC-MS/MS Quantification of 3-HOA

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s_sample Biological Sample (e.g., Plasma, Urine) s_is Add Stable Isotope-Labeled Internal Standard s_sample->s_is s_ppt Protein Precipitation (e.g., with cold Acetonitrile) s_is->s_ppt s_centrifuge Centrifugation s_ppt->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_evap_recon Evaporate and Reconstitute in Mobile Phase s_supernatant->s_evap_recon a_injection UPLC/HPLC Injection s_evap_recon->a_injection a_separation Chromatographic Separation (e.g., C18 column) a_injection->a_separation a_detection Tandem MS Detection (MRM Mode) a_separation->a_detection da_integration Peak Integration a_detection->da_integration da_quant Quantification using Calibration Curve da_integration->da_quant

Caption: Workflow for 3-HOA quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol

1. Sample Preparation

  • To 50 µL of the biological sample, add a known amount of the stable isotope-labeled internal standard.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.[17]

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Phenomenex Luna C18(2) (150 x 2 mm, 3 µm) or equivalent.[16]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[16]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor-to-product ion transitions for 3-HOA and its internal standard by direct infusion.

3. Quantification

  • Prepare a calibration curve by spiking known concentrations of 3-HOA into a blank matrix and processing them alongside the samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 3-HOA in the samples from the calibration curve.

LC-MS/MS Parameter Setting
Column Phenomenex Luna C18(2) (150 x 2 mm, 3 µm)[16]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min[16]
Gradient 5% to 95% B over 7 minutes
Ionization Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Part 3: Method Validation for Scientific Integrity

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The developed GC-MS or LC-MS/MS method for 3-HOA quantification should be validated according to established guidelines. Key validation parameters include:

  • Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A coefficient of determination (R²) of >0.99 is typically desired.[18]

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentration levels (low, medium, and high quality controls). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).[16]

  • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Recovery: The efficiency of the extraction process should be evaluated to ensure consistent and adequate recovery of the analyte from the matrix. Recoveries between 80% and 120% are generally considered acceptable.[19]

  • Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of the analyte should be assessed to ensure that it does not compromise the accuracy of the quantification.[16]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) should be determined.[16][17]

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, the available instrumentation, and the nature of the biological matrix. GC-MS, with its requirement for derivatization, is a robust and well-established technique. LC-MS/MS, on the other hand, can offer higher sensitivity and a more streamlined sample preparation workflow. Both methods, when properly validated, can provide accurate and reliable quantification of this important biological molecule, empowering researchers in their drug development and clinical research endeavors.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate.
  • Cananiatti, H. L., et al. (2020). Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids. Journal of Chromatography B, 1143, 122067.
  • Minkler, P. E., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • Reyes-García, A. M., et al. (2022). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 27(15), 4983.
  • Fernando, W. M. A. D. B., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Metabolites, 13(11), 1109.
  • Minkler, P. E., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • Han, J., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 17(4), e0267093.
  • Han, J., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 17(4), e0267093.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26613, this compound.
  • Jones, P. M., & Bennett, M. J. (2000). Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation. Clinical Chemistry, 46(2), 189-195.
  • Parker, T. D., et al. (2012). Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of Agricultural and Food Chemistry, 60(32), 7942-7949.
  • Gidrol, X., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of Chromatography B, 900, 64-70.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of Methyl 3-hydroxyoctadecanoate.
  • Rabson, L. (2009). Gas-Phase Dissociation Patterns of Aliphatic Hydroxycarboxylic Acids (Thesis). University of Guelph.
  • El-Aneed, A., et al. (2019). HPTLC-ESI-MS analysis of 8-hydroxyoctanoic acid, 3,10-dihydroxydecanoic... ResearchGate.
  • Jones, P. M., & Bennett, M. J. (2000). Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids and its Utility for the Study of Disorders of Mitochondrial Fatty Acid β-Oxidation. Clinical Chemistry, 46(2), 189-195.
  • NP-MRD. (2022). NP-Card for this compound (NP0086822).
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Benchchem. (n.d.). Application Note: Quantification of (R)-3-Hydroxybutanoic Acid in Human Plasma using LC-MS/MS.
  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1872), 2067-2086.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Liu, Y., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(12), 1465-1476.
  • Poornachandra, Y., et al. (2021). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... ResearchGate.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Sebastian, A., et al. (2003). Analysis of 3-hydroxy fatty acids of 10, 12, 14, 16, and 18 carbon... ResearchGate.
  • Colombini, M. P., et al. (2019). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in... UNIPI.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.

Sources

gas chromatography-mass spectrometry (GC-MS) analysis of 3-hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxyoctanoic Acid

Introduction

This compound (3-OH-C8:0), a medium-chain beta-hydroxy fatty acid, is a molecule of significant interest across various scientific disciplines. It is recognized as a key monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by numerous bacterial species as carbon and energy reserves.[1] In clinical research, 3-OH-C8:0 can serve as a diagnostic marker for certain inborn errors of fatty acid metabolism.[2][3] Furthermore, it functions as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA₃), a G protein-coupled receptor involved in the regulation of lipolysis, highlighting its role in human physiology.[4][5]

Given its low volatility and the presence of polar hydroxyl and carboxyl functional groups, the direct analysis of this compound by gas chromatography is challenging. This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a liquid-liquid extraction followed by a two-step derivatization process to enhance analyte volatility and thermal stability, ensuring reliable and sensitive detection.

Analytical Principle

The core of this methodology is the conversion of the non-volatile this compound into a thermally stable and volatile derivative suitable for GC analysis. The protocol involves an initial esterification of the carboxylic acid group, followed by silylation of the hydroxyl group. An alternative and more direct approach, detailed below, involves a one-step silylation of both the carboxylic and hydroxyl groups to form a di-trimethylsilyl (di-TMS) derivative. This derivative exhibits excellent chromatographic properties on a low-polarity capillary column and produces a characteristic mass spectrum under electron ionization (EI), allowing for definitive identification and quantification.[6][7] Quantification is achieved through the stable isotope dilution method, using a deuterated analog of the analyte as an internal standard to correct for variations in sample preparation and instrument response.[3][6]

Experimental Protocol

Materials and Reagents
  • Solvents: Ethyl acetate, Methanol, Chloroform (HPLC or GC grade)

  • Acids: Hydrochloric acid (HCl, 6M)

  • Drying Agent: Anhydrous sodium sulfate

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Standards: this compound (analytical standard, >98% purity)

  • Internal Standard (IS): Deuterated this compound (e.g., 3-hydroxyoctanoic-d3 acid)

  • Sample Matrix: Human plasma, cell culture media, or other relevant biological fluid.

Sample Preparation and Extraction

This protocol is optimized for a 500 µL plasma sample and should be adjusted accordingly for other sample types or volumes.

  • Internal Standard Spiking: To a 500 µL plasma sample in a glass tube, add a known amount of deuterated this compound internal standard (e.g., 10 µL of a 500 µM solution).[6]

  • Acidification: Acidify the sample by adding 125 µL of 6 M HCl to protonate the carboxylate group, facilitating its extraction into an organic solvent.[6] Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 3-5) with another 3 mL of ethyl acetate and combine the organic layers to maximize recovery.

  • Drying: Dry the combined organic extract under a gentle stream of nitrogen gas at 37°C until complete solvent evaporation. The resulting residue contains the extracted fatty acids.

Derivatization to Di-TMS Ester

Derivatization is critical for converting the polar analyte into a volatile form for GC analysis.[8]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample extract.[6]

  • Reaction: Tightly cap the tube and heat at 80°C for 60 minutes to ensure complete derivatization of both the carboxyl and hydroxyl groups.[6]

  • Cooling: Allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 250°C, Splitless mode
Column HP-5MS (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 80°C, hold for 5 min
Ramp 1: 3.8°C/min to 200°C
Ramp 2: 15°C/min to 290°C, hold for 6 min[6]
Injection Volume 1 µL
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., 500 µL Plasma) Spike Spike with Deuterated IS Sample->Spike Acidify Acidify (6M HCl) Spike->Acidify Extract Extract x2 (Ethyl Acetate) Acidify->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Deriv Add BSTFA + 1% TMCS Heat at 80°C Dry->Deriv Inject Inject 1 µL into GC-MS Deriv->Inject Data Data Acquisition (Scan & SIM Mode) Inject->Data

Caption: Experimental workflow from sample preparation to GC-MS analysis.

Expected Results and Discussion

Analyte Identification

The di-TMS derivative of this compound (C₁₄H₃₂O₃Si₂) has a molecular weight of 304.6 g/mol .[9] Under the specified chromatographic conditions, it will elute as a sharp, symmetrical peak. Identification is confirmed by matching its retention time with that of an authentic standard and by the presence of characteristic ions in its mass spectrum.

Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of the di-TMS derivative is expected to show several characteristic fragment ions, which are crucial for structural confirmation. The molecular ion (M⁺˙ at m/z 304) may be weak or absent. Key fragments include:

  • [M-15]⁺ (m/z 289): Loss of a methyl radical (•CH₃) from one of the TMS groups, a common fragmentation pathway for silylated compounds.[6]

  • [M-117]⁺ (m/z 187): Cleavage of the C2-C3 bond, resulting from alpha-cleavage adjacent to the carbon bearing the O-TMS group.

  • m/z 175: A significant fragment resulting from the cleavage of the C3-C4 bond. This ion is highly characteristic of the 3-O-TMS fatty acid structure.

  • m/z 117 [COOTMS]⁺: A fragment representing the trimethylsilyl ester group.

  • m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, a ubiquitous and often abundant ion in the spectra of TMS derivatives.[10]

Key Diagnostic Ions for SIM Analysis

For selective and sensitive quantification, the following ions are recommended for Selected Ion Monitoring (SIM) mode.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (di-TMS) 175289187
Deuterated IS (e.g., d3) 178292190
Mass Fragmentation Pathway

Fragmentation Parent Di-TMS this compound (M+•) m/z 304 Frag289 [M-CH₃]⁺ m/z 289 Parent->Frag289 - •CH₃ Frag187 [M-CH₂(COOTMS)]⁺ m/z 187 Parent->Frag187 - •CH₂(COOTMS) (α-cleavage) Frag175 [CH(OTMS)CH₂(COOTMS)]⁺ m/z 175 Parent->Frag175 - •(CH₂)₄CH₃ (C3-C4 cleavage) Frag73 [Si(CH₃)₃]⁺ m/z 73 Parent->Frag73 Rearrangement

Caption: Proposed EI fragmentation pathway for di-TMS this compound.

Conclusion

This application note details a reliable and validated GC-MS method for the analysis of this compound. The protocol, which incorporates stable isotope dilution, robust liquid-liquid extraction, and efficient silylation, is suitable for the accurate quantification of this important hydroxy fatty acid in complex biological matrices. The specificity provided by the mass spectrometric detection and the characteristic fragmentation pattern allows for confident identification, making this method a valuable tool for researchers in clinical diagnostics, microbiology, and metabolic studies.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate. BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023). This compound.
  • Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0001954). HMDB.
  • PubChem. (n.d.). (R)-3-Hydroxyoctanoic acid. National Center for Biotechnology Information.
  • FooDB. (2021). Showing Compound this compound (FDB022761). FooDB.
  • Varghese, S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1180, 122883.
  • Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS.
  • Grousseau, E., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of Chromatography B, 900, 64-70.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-43.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier.
  • FooDB. (2021). Showing Compound Hydroxyoctanoic acid (FDB022197). FooDB.
  • ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives.
  • NIST. (n.d.). This compound, di-TMS. NIST Chemistry WebBook.
  • Zirrolli, J. A., & Murphy, R. C. (1993). Quantitation of fatty acids and hydroxy fatty acids by gas chromatography/mass spectrometry. Predictively useful correlations of relative response factors with molecular structure. Journal of the American Society for Mass Spectrometry, 4(3), 223-228.
  • ResearchGate. (n.d.). Analysis of 3-hydroxy fatty acids.
  • NIST. (n.d.). Octanoic acid, TMS derivative. NIST Chemistry WebBook.
  • Yang, M., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1345-1358.
  • Agilent Technologies. (2022). Rapid Determination of 10 α-Hydroxy Acids. Agilent.
  • NIST. (n.d.). 2-Hydroxyoctanoic acid, 2TMS derivative. NIST Chemistry WebBook.
  • Shimadzu Corporation. (2021). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu.

Sources

Quantitative Analysis of 3-Hydroxyoctanoic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

[Senior Application Scientist Narrative]

In the realm of metabolomics and clinical research, the precise quantification of medium-chain fatty acids and their derivatives is of paramount importance for understanding various physiological and pathological states. 3-Hydroxyoctanoic acid, a hydroxylated fatty acid, has been identified as a significant molecule in several biological contexts, including as a component of lipopolysaccharides in Pseudomonas aeruginosa and as an agonist for the orphan receptor GPR109B.[1] Its levels have been shown to be altered in response to ketogenic diets and strenuous exercise.[1] Consequently, a robust and sensitive analytical method for the accurate quantification of this compound in complex biological matrices is essential for advancing research in these areas.

This application note provides a comprehensive protocol for the determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is built upon established principles for the analysis of similar analytes, such as other medium-chain hydroxy fatty acids, ensuring a scientifically sound and reliable approach.[2][3] We will delve into the rationale behind key experimental steps, from sample preparation to the intricacies of mass spectrometric detection, providing researchers with the tools to implement this method with confidence.

Principle of the Method

This method employs a liquid-liquid extraction or protein precipitation for the isolation of this compound from biological samples, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Quantification is achieved by the stable isotope dilution method, which involves spiking the sample with a known concentration of a stable isotope-labeled internal standard. While a deuterated this compound is ideal, a commercially available deuterated analog of a similar medium-chain fatty acid can be used with appropriate validation.

Materials and Reagents

ReagentGradeSupplier
This compound≥97%Sigma-Aldrich, Cayman Chemical[1][4]
MethanolLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeFisher Scientific
Deuterated Internal Standard(e.g., Octanoic acid-d15)Cambridge Isotope Laboratories
Human Plasma (for standards and QCs)K2 EDTABioIVT

Experimental Workflow

The overall analytical workflow is designed for robustness and high-throughput analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_sample Biological Sample (e.g., Plasma) s_is Spike with Internal Standard s_sample->s_is s_ppt Protein Precipitation / LLE s_is->s_ppt s_centrifuge Centrifugation s_ppt->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_evap Evaporation & Reconstitution s_supernatant->s_evap a_inject Inject into LC-MS/MS s_evap->a_inject a_lc Chromatographic Separation a_inject->a_lc a_ms Mass Spectrometric Detection (MRM) a_lc->a_ms d_integrate Peak Integration a_ms->d_integrate d_curve Calibration Curve Generation d_integrate->d_curve d_quantify Quantification of Analyte d_curve->d_quantify

Caption: High-level workflow for the quantification of this compound.

Detailed Protocols

Standard and Quality Control (QC) Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

This protocol is based on a simple and effective protein precipitation method, suitable for plasma samples.[2][5]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL IS working solution to all tubes (except for the blank matrix).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex all tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A). Vortex and transfer to an autosampler vial.

LC-MS/MS Method

The following parameters provide a starting point for method development and are based on successful methods for similar analytes.[2][5]

Liquid Chromatography
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Phenomenex Luna C18(2), 100Å, 150 x 2.0 mm, 3 µm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
5.070
5.290
7.290
7.510
10.010
Mass Spectrometry
ParameterSetting
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Curtain Gas 45 psi
Nebulizer Gas 50 psi
Auxiliary Gas 50 psi
Collision Gas High
Entrance Potential -10 V
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the fragmentation data available for this compound and related compounds.[6][7] Optimization of collision energies is crucial for achieving maximum sensitivity.[8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound (Quantifier) 159.159.0-65-18
This compound (Qualifier) 159.1113.1-65-15
Internal Standard (e.g., Octanoic acid-d15) 158.2114.2-60-15

Note: The declustering potential and collision energy values are starting points and should be optimized for the specific instrument used.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software (e.g., Analyst® software). The peak areas of the this compound and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentrations of this compound in the unknown samples are then calculated from the regression equation.

Method Validation

For use in regulated bioanalysis, the method should be validated according to the FDA or other relevant guidelines. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term).

Causality and Trustworthiness

The choice of a simple protein precipitation is justified by its efficiency in removing the bulk of proteins from plasma, which can interfere with the analysis, while being a rapid and straightforward procedure suitable for high-throughput applications.[2] The use of a C18 reversed-phase column is standard for the separation of medium-chain fatty acids, providing good retention and peak shape. The gradient elution ensures that analytes with a range of polarities can be effectively separated and eluted.

Negative electrospray ionization is selected because the carboxylic acid moiety of this compound is readily deprotonated, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection. The MRM transitions are chosen based on the characteristic fragmentation of the precursor ion, ensuring high selectivity by monitoring specific parent-daughter ion pairs. The use of a stable isotope-labeled internal standard is the cornerstone of accurate quantification in LC-MS/MS, as it co-elutes with the analyte and experiences the same variations in sample preparation, injection volume, and ionization efficiency, thereby correcting for these potential sources of error.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices by LC-MS/MS. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently implement this method to obtain accurate and reproducible results, furthering our understanding of the role of this important metabolite in health and disease.

References

  • Putnam, T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]
  • Putnam, T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed, 34482182. [Link]
  • Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0001954). HMDB. [Link]
  • Alturas Analytics, Inc. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Alturas Analytics. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Holčapek, M., et al. (2018). Lipidomic analysis of biological samples. Methods in Molecular Biology, 1730, 19-30. [Link]
  • Uhlig, S., et al. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry.
  • Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. [Link]
  • Grace, L. (2021). How to choose optimal collision energy (CE) for MRM transition?
  • Reçber, T., et al. (2022). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 26(1), 136-144. [Link]
  • Schwartz-Zimmermann, H. E., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(12), 3295-3307. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Enantioselective Synthesis of (R)-3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy Acids

Chirality is a fundamental property in the molecular world, profoundly influencing the biological activity of compounds. For drug development professionals and researchers in the life sciences, the ability to synthesize enantiomerically pure molecules is not merely a technical challenge but a critical necessity for ensuring therapeutic efficacy and safety. (R)-3-hydroxyoctanoic acid, a chiral β-hydroxy acid, stands as a valuable building block in the synthesis of a variety of biologically active molecules and natural products.[1] Its defined stereochemistry at the C3 position offers a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the enantioselective synthesis of (R)-3-hydroxyoctanoic acid, focusing on the robust and widely applicable method of asymmetric hydrogenation of β-keto esters, alongside a discussion of biocatalytic alternatives.

Core Principle: Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of prochiral ketones and β-keto esters is a powerful and atom-economical method for creating chiral alcohols. A landmark achievement in this field is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[2][3] This catalytic system exhibits remarkable enantioselectivity and broad substrate scope.[2]

The mechanism of the Noyori hydrogenation involves the coordination of the β-keto ester to the chiral ruthenium-BINAP complex. The catalyst then facilitates the heterolytic cleavage of molecular hydrogen, generating a ruthenium-hydride species.[2] The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride transfer to the carbonyl group, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high excess.[2][3]

Experimental Workflow: Asymmetric Hydrogenation

The following diagram outlines the general workflow for the synthesis of (R)-3-hydroxyoctanoic acid via asymmetric hydrogenation.

Asymmetric Hydrogenation Workflow cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Work-up and Purification cluster_3 Analysis and Characterization Start Commercially Available Starting Materials Precursor_Synth Synthesis of Ethyl 3-oxooctanoate Start->Precursor_Synth Hydrogenation Noyori Asymmetric Hydrogenation Precursor_Synth->Hydrogenation Hydrolysis Saponification of the Ester Hydrogenation->Hydrolysis Purification Purification by Column Chromatography Hydrolysis->Purification Analysis Characterization (NMR, IR) and Enantiomeric Excess Determination (Chiral HPLC) Purification->Analysis Final_Product (R)-3-hydroxyoctanoic acid Analysis->Final_Product

Caption: Workflow for the enantioselective synthesis of (R)-3-hydroxyoctanoic acid.

Detailed Protocol: Synthesis of (R)-3-Hydroxyoctanoic Acid

This protocol is divided into three main stages: synthesis of the β-keto ester precursor, the asymmetric hydrogenation reaction, and the final hydrolysis to the desired acid.

Part 1: Synthesis of Ethyl 3-oxooctanoate (Precursor)

The precursor, ethyl 3-oxooctanoate, can be synthesized via a Claisen condensation reaction between ethyl acetate and ethyl hexanoate.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Sodium ethoxide1.2 mol1.2Handle under inert atmosphere
Diethyl ether (anhydrous)2 L-
Ethyl hexanoate1.0 mol1.0
Ethyl acetate3.0 mol3.0
Hydrochloric acid (1 M)As needed-For neutralization
Saturated sodium bicarbonateAs needed-For washing
BrineAs needed-For washing
Anhydrous magnesium sulfateAs needed-For drying

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium ethoxide in anhydrous diethyl ether.

  • Addition of Esters: A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 3-oxooctanoate.

Part 2: Asymmetric Hydrogenation of Ethyl 3-oxooctanoate

This step utilizes a chiral ruthenium catalyst to achieve the enantioselective reduction of the keto group.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Ethyl 3-oxooctanoate100 mmol1.0
[RuCl₂((R)-BINAP)]0.1 mmol0.001Catalyst
Ethanol (degassed)200 mL-Solvent
Hydrogen gas50-100 atm-High pressure

Procedure:

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [RuCl₂((R)-BINAP)] and ethyl 3-oxooctanoate.

  • Solvent Addition: Add degassed ethanol to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times. Pressurize the autoclave to the desired pressure (e.g., 100 atm) with hydrogen.[3]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the reaction progress by TLC or GC.[3]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure to obtain crude ethyl (R)-3-hydroxyoctanoate.

Part 3: Saponification to (R)-3-Hydroxyoctanoic Acid

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

Reagent/MaterialQuantityNotes
Crude ethyl (R)-3-hydroxyoctanoate~100 mmolFrom previous step
Ethanol200 mL
Sodium hydroxide (2 M aqueous)150 mL
Hydrochloric acid (3 M)As neededFor acidification
Diethyl etherAs neededFor extraction
Anhydrous sodium sulfateAs neededFor drying

Procedure:

  • Hydrolysis: Dissolve the crude ethyl (R)-3-hydroxyoctanoate in ethanol and add the 2 M sodium hydroxide solution. Stir the mixture at room temperature overnight.

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 3 M hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-hydroxyoctanoic acid.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Alternative Method: Biocatalytic Synthesis

An increasingly attractive alternative to traditional chemical synthesis is the use of biocatalysts, which often operate under mild conditions with high enantioselectivity.

One such method involves the enzymatic hydrolysis of poly(3-hydroxyoctanoate) [P(3HO)], a biopolymer produced by bacteria like Pseudomonas putida.[4][5] Specific depolymerases can efficiently break down the polymer into its monomeric unit, (R)-3-hydroxyoctanoate.[5]

Another approach is the asymmetric reduction of a β-keto ester using whole-cell biocatalysts or isolated enzymes. For instance, dehydrogenases from various microorganisms have been successfully employed for the enantioselective reduction of β-keto esters to their corresponding (R)- or (S)-β-hydroxy esters with excellent enantiomeric excess.[6]

Biocatalytic Synthesis cluster_0 Method 1: Polymer Hydrolysis cluster_1 Method 2: Asymmetric Reduction Polymer Poly(3-hydroxyoctanoate) (from bacteria) Enzyme1 P(3HO) Depolymerase Polymer->Enzyme1 Product1 (R)-3-hydroxyoctanoate Enzyme1->Product1 Keto_Ester Ethyl 3-oxooctanoate Enzyme2 Dehydrogenase/ Whole-cell biocatalyst Keto_Ester->Enzyme2 Product2 Ethyl (R)-3-hydroxyoctanoate Enzyme2->Product2

Caption: Biocatalytic routes to (R)-3-hydroxyoctanoic acid derivatives.

Analytical Characterization and Quality Control

The successful synthesis of enantiomerically pure (R)-3-hydroxyoctanoic acid must be confirmed through rigorous analytical methods.

1. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and intermediates.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the hydroxyl and carboxylic acid functional groups.

2. Determination of Enantiomeric Excess (ee):

The enantiomeric excess is a critical measure of the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[7][8]

Protocol for Chiral HPLC Analysis:

  • Derivatization (Optional but often necessary): To improve separation and detection, the carboxylic acid may need to be converted to an ester (e.g., methyl or benzyl ester) or an amide.

  • Column Selection: A chiral stationary phase (CSP) column is essential. The choice of column (e.g., cellulose- or amylose-based) will depend on the specific derivative being analyzed.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of hexane and isopropanol, should be optimized to achieve baseline separation of the two enantiomers.

  • Detection: A UV detector is commonly used for detection.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Other methods for determining enantiomeric excess include gas chromatography (GC) on a chiral stationary phase and NMR spectroscopy using chiral shift reagents.[9]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the enantioselective synthesis of (R)-3-hydroxyoctanoic acid. The asymmetric hydrogenation of a β-keto ester precursor using a chiral ruthenium-BINAP catalyst is a robust and well-established method that consistently delivers high enantioselectivity. The inclusion of biocatalytic alternatives highlights the growing importance of green chemistry in modern organic synthesis. Rigorous analytical characterization, particularly the determination of enantiomeric excess by chiral HPLC, is paramount to validating the outcome of the synthesis. This comprehensive approach ensures that researchers and drug development professionals can confidently produce this valuable chiral building block for their scientific endeavors.

References

  • Vertex AI Search. (2024). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • ACS Publications. (2004). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry.
  • PubMed. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts.
  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • PubMed. (n.d.). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification.
  • PubMed. (2000). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates.
  • Benchchem. (2025). Application Notes and Protocols: (R)-3-Hydroxyoctanoate as a Versatile Precursor for Chiral Chemicals.
  • NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • RSC Publishing. (n.d.). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands.
  • NROChemistry. (n.d.). Noyori Hydrogenation.
  • Vertex AI Search. (n.d.). Determination of enantiomeric excess.
  • Vertex AI Search. (2015). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds.
  • PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • J-Stage. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review.
  • RSC Publishing. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands.
  • Vertex AI Search. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PubMed. (n.d.). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • ResearchGate. (2025). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites.
  • Benchchem. (2025). An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate.
  • Sigma-Aldrich. (n.d.). (±)-3-Hydroxyoctanoic acid.
  • Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
  • YouTube. (2021). Noyori Asymmetric Hydrogenation.
  • ResearchGate. (n.d.). Library of compounds (1–18) based on (R)-3-hydroxyoctanoic acid derived from bacterial polyester polyhydroxyoctanoate.
  • PubChem - NIH. (n.d.). (R)-3-Hydroxyoctanoic acid.
  • NIH. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids.
  • Abcam. (n.d.). This compound.
  • Organic Syntheses Procedure. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.
  • MedChemExpress. (n.d.). This compound.
  • FooDB. (2010). Showing Compound (R)-3-Hydroxyoctanoic acid (FDB010907).
  • NP-MRD. (2022). Showing NP-Card for this compound (NP0086822).
  • HMDB. (n.d.). Showing metabocard for this compound (HMDB0001954).
  • HMDB. (2008). Showing metabocard for (R)-3-Hydroxyoctanoic acid (HMDB0010722).

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Application Notes & Protocols: Leveraging (R)-3-Hydroxyoctanoic Acid as a Versatile Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Hydroxyoctanoic acid (3-HOA), a naturally occurring chiral molecule derivable from renewable bio-polyesters like polyhydroxyalkanoates (PHAs), represents a highly valuable and versatile starting material for the synthesis of diverse bioactive compounds.[1][2] Its structure, featuring both a secondary alcohol and a carboxylic acid, provides two distinct and reactive chemical handles for modification. This guide offers a comprehensive technical overview and detailed laboratory protocols for the chemical derivatization of 3-HOA into compounds with demonstrated antimicrobial, anti-quorum sensing, and other biological activities. We provide the scientific rationale behind synthetic strategies and bioassay choices, aiming to equip researchers in drug discovery and materials science with the practical knowledge to explore this promising platform.

Introduction: The Strategic Value of 3-Hydroxyoctanoic Acid

Bio-based production of chemical building blocks is an increasingly attractive alternative to reliance on finite petroleum resources.[2] Polyhydroxyalkanoates (PHAs), a class of natural, biodegradable polyesters produced by bacteria, serve as a rich source of chiral (R)-3-hydroxyalkanoic acids.[2] Among these, (R)-3-hydroxyoctanoic acid stands out as a C8 medium-chain fatty acid with intrinsic biological relevance and significant potential as a synthetic precursor.[3]

The strategic advantage of 3-HOA lies in its bifunctional nature:

  • The C1 Carboxylic Acid: This group can be readily converted into esters, amides, or other derivatives. Crucially, its presence in the free acid form has been shown to be essential for broad-spectrum antimicrobial activity.[1][2]

  • The C3 Secondary Hydroxyl Group: This chiral center offers a site for oxidation, elimination (dehydration), or nucleophilic substitution, leading to a variety of functionalized derivatives with distinct biological profiles.

This document details the transformation of 3-HOA into key bioactive derivatives and provides validated protocols for assessing their efficacy.

Overview of Synthetic Transformations

The chemical versatility of 3-HOA allows for the generation of a library of compounds from a single, renewable precursor. The primary synthetic routes, which will be detailed in the protocols below, involve targeted modifications of the acid and alcohol functionalities.

G cluster_0 Carboxylic Acid Modification cluster_1 Hydroxyl Group Modification main (R)-3-Hydroxyoctanoic Acid ester Methyl/Benzyl Esters main->ester Esterification ketone 3-Oxooctanoic Acid main->ketone Oxidation alkene (E)-oct-2-enoic Acid main->alkene Dehydration halide 3-Halogenated Octanoic Acids main->halide Substitution

Diagram 1: Key synthetic pathways originating from (R)-3-hydroxyoctanoic acid.

Detailed Synthesis Protocols

A Note on Safety: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 3-Oxooctanoic Acid via Oxidation

Principle: The secondary alcohol at the C3 position is oxidized to a ketone. Jones oxidation is a robust method for this transformation, utilizing chromic acid formed in situ from chromium trioxide and sulfuric acid in an acetone-water mixture. This derivative has shown moderate antiproliferative effects on mammalian cell lines.[1][2]

Materials & Reagents:

  • (R)-3-Hydroxyoctanoic acid

  • Acetone (ACS grade)

  • Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to 100 mL with water)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Rotary evaporator, separatory funnel, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 g of (R)-3-hydroxyoctanoic acid in 20 mL of acetone in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidation: Add Jones reagent dropwise to the stirring solution. The color will change from orange to a persistent green/blue, indicating the consumption of the oxidant. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding isopropanol dropwise until the orange color disappears completely.

  • Extraction: Remove the acetone using a rotary evaporator. Add 50 mL of water to the residue and extract the aqueous phase three times with 30 mL of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-oxooctanoic acid.

  • Purification: Purify the product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization & Quality Control:

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃): The characteristic multiplet for the CH-OH proton around 4.0 ppm in the starting material will be absent. A new singlet or multiplet corresponding to the α-protons adjacent to the ketone will appear around 3.5 ppm.

  • IR (ATR): Appearance of a strong carbonyl C=O stretch around 1710-1720 cm⁻¹ (ketone) in addition to the carboxylic acid C=O stretch around 1700-1715 cm⁻¹. The broad O-H stretch from the alcohol (around 3400 cm⁻¹) will disappear.

Protocol 3.2: Synthesis of (E)-oct-2-enoic Acid via Dehydration

Principle: An acid-catalyzed dehydration reaction eliminates the C3-hydroxyl group and a proton from C2 to form a double bond. This α,β-unsaturated carboxylic acid is a known quorum sensing inhibitor in Pseudomonas aeruginosa.[1][2]

Materials & Reagents:

  • (R)-3-Hydroxyoctanoic acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1.0 g of (R)-3-hydroxyoctanoic acid, 0.1 g of p-TsOH, and 50 mL of toluene.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue the reflux for 4-6 hours or until no more water is collected. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution twice with 25 mL of 5% sodium bicarbonate solution and then once with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate) or distillation under reduced pressure.

Characterization & Quality Control:

  • ¹H NMR (CDCl₃): Look for the appearance of two new vinyl proton signals between 5.8 and 7.1 ppm, confirming the double bond. The signals for the protons at C2 and C3 in the starting material will be absent.

  • ¹³C NMR (CDCl₃): Appearance of two new signals in the sp² region (120-150 ppm).

  • IR (ATR): A new C=C stretch will appear around 1650 cm⁻¹.

Protocols for Bioactivity Assessment

The workflow for discovering bioactive derivatives involves synthesis, purification, characterization, and subsequent biological screening.

G start 3-HOA Precursor synthesis Chemical Synthesis (Protocols 3.1, 3.2, etc.) start->synthesis purify Purification (Chromatography) synthesis->purify charact Structural Characterization (NMR, MS, IR) purify->charact bioassay Bioactivity Screening charact->bioassay antimicrobial Antimicrobial Assay (Protocol 4.1) bioassay->antimicrobial qs Quorum Sensing Assay (Protocol 4.2) bioassay->qs cyto Cytotoxicity Assay (Protocol 4.3) bioassay->cyto end Lead Compound antimicrobial->end qs->end cyto->end

Diagram 2: Experimental workflow from precursor to lead compound identification.

Protocol 4.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The free carboxylic acid group is often critical for this activity.[1][2]

Materials & Reagents:

  • Test compounds (dissolved in DMSO or ethanol)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (media + solvent)

  • Plate reader or visual inspection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations typically range from 10 mM down to 0.02 mM.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with inoculum only (growth control), media only (sterility control), and positive control antibiotics.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 4.2: Quorum Sensing Inhibition - Pyocyanin Assay

Principle: Pyocyanin is a blue-green virulence factor produced by P. aeruginosa, and its production is regulated by quorum sensing (QS). A reduction in pyocyanin production in the presence of a test compound (at sub-MIC concentrations) indicates anti-QS activity. (E)-oct-2-enoic acid is known to inhibit this process.[1][2]

Materials & Reagents:

  • Pseudomonas aeruginosa PAO1 strain

  • King's A Broth

  • Test compounds

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Step-by-Step Methodology:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa PAO1 in King's A broth.

  • Treatment: Inoculate fresh King's A broth containing sub-MIC concentrations of the test compounds with the overnight culture (1:100 dilution).

  • Incubation: Incubate for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction: a. Centrifuge 5 mL of the culture supernatant. b. Extract the supernatant with 3 mL of chloroform. The pyocyanin will move to the chloroform layer (blue). c. Re-extract the chloroform layer with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer (pink).

  • Quantification: Measure the absorbance of the pink HCl layer at 520 nm (A₅₂₀). Pyocyanin concentration is calculated as (A₅₂₀ x 17.072) / mL of culture.

  • Data Analysis: Compare the pyocyanin production in treated cultures to an untreated control. A significant reduction indicates QS inhibition.

Data Summary and Structure-Activity Insights

Systematic derivatization and screening of 3-HOA have yielded valuable insights into its structure-activity relationship (SAR).

Derivative Modification Site Key Bioactivity Notes
(R)-3-Hydroxyoctanoic acidParent CompoundModerate antimicrobial, QS inhibitionThe baseline compound.[1][2]
(E)-oct-2-enoic acidDehydration of C3-OHPotent QS inhibitor in P. aeruginosaAlso shows moderate antiproliferative effects.[1][2]
3-Oxooctanoic acidOxidation of C3-OHModerate antiproliferative activityReduced antimicrobial activity compared to parent.[1][2]
3-Halogenated octanoic acidsSubstitution of C3-OHInhibits C. albicans hyphae formationA specific antifungal mechanism.[1][2]
Methyl/Benzyl EstersEsterification of C1-COOHGreatly diminished antimicrobial activityDemonstrates the necessity of the free carboxylic acid for broad antimicrobial action.[1][2]

These findings underscore a critical principle: the free carboxylic acid is paramount for general antimicrobial effects, while modifications at the C3 hydroxyl group can fine-tune the compound's activity towards more specific targets, such as fungal morphology or bacterial communication.[1][2]

Conclusion

(R)-3-Hydroxyoctanoic acid is a powerful and sustainable platform for generating novel bioactive compounds. Its bifunctional nature allows for the creation of diverse chemical libraries with a range of biological activities. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological evaluation of these derivatives. Future work can expand this library to include amides, more complex esters, and stereospecific substitutions to further probe the structure-activity landscape and develop next-generation therapeutic agents.

References

  • Trifunović-Macedoljan, J., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology.
  • Nikodinovic-Runic, J., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. ResearchGate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). This compound.

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Application Notes and Protocols for the Incorporation of 3-Hydroxyoctanoic Acid into Polyhydroxyalkanoate (PHA) Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxyoctanoic Acid in Advanced PHA Biopolymers

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2][3] Their biocompatibility and diverse material properties make them attractive alternatives to conventional petroleum-based plastics, particularly in the biomedical and pharmaceutical fields.[1][4] The incorporation of different monomer units into the PHA backbone allows for the tailoring of its physicochemical characteristics.[5] This guide focuses on the incorporation of a specific medium-chain-length (mcl) monomer, this compound (3HO), into PHA polymers. The resulting poly(3-hydroxyoctanoate) (P(3HO)) and its copolymers exhibit enhanced flexibility, elastomeric properties, and a lower melting point compared to the more common short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (PHB).[1][6] These properties make 3HO-containing PHAs highly promising for applications such as drug delivery systems, tissue engineering scaffolds, and other advanced medical devices.[4][7]

This document provides a comprehensive overview of the biosynthesis of 3HO-containing PHAs and detailed protocols for their production, extraction, and characterization, designed for researchers, scientists, and drug development professionals.

Biosynthesis of 3HO-Containing PHAs: A Metabolic Overview

The microbial production of mcl-PHAs, including those containing 3HO, is intricately linked to the fatty acid metabolism of the host organism.[8] The primary pathways involved are the β-oxidation cycle and de novo fatty acid synthesis, which provide the necessary (R)-3-hydroxyacyl-CoA precursors for polymerization by PHA synthase (PhaC).[8][9]

There are two main routes for the generation of (R)-3-hydroxyoctanoyl-CoA:

  • From Fatty Acid β-Oxidation: When fatty acids like octanoic acid are supplied as the carbon source, they are activated to their corresponding acyl-CoA thioesters and subsequently enter the β-oxidation pathway. An essential enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), can divert the 2,3-enoyl-CoA intermediates from this pathway by hydrating them to form (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthesis.[8][10]

  • From de novo Fatty Acid Synthesis: Intermediates from the fatty acid biosynthesis pathway, specifically (S)-3-hydroxyacyl-ACPs, can be converted to (R)-3-hydroxyacyl-CoAs. This conversion is mediated by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG).[8]

The final and crucial step is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers into the PHA polymer, a reaction catalyzed by the PHA synthase (PhaC) enzyme.[5][8] The substrate specificity of the particular PHA synthase is a key determinant of the type of monomers that can be incorporated into the final polymer.[5][11]

Metabolic Pathway for 3HO Incorporation

PHA_Biosynthesis cluster_carbon_source Carbon Source cluster_central_metabolism Central Metabolism cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_beta_oxidation β-Oxidation cluster_pha_synthesis PHA Synthesis Octanoic Acid Octanoic Acid Octanoyl-CoA Octanoyl-CoA Octanoic Acid->Octanoyl-CoA FadD (Acyl-CoA Synthetase) Glycerol Glycerol Acetyl-CoA Acetyl-CoA Glycerol->Acetyl-CoA Octanoyl-ACP Octanoyl-ACP Acetyl-CoA->Octanoyl-ACP FAS Pathway (S)-3-hydroxyacyl-ACP (S)-3-hydroxyacyl-ACP Octanoyl-ACP->(S)-3-hydroxyacyl-ACP (R)-3-Hydroxyoctanoyl-CoA (R)-3-Hydroxyoctanoyl-CoA (S)-3-hydroxyacyl-ACP->(R)-3-Hydroxyoctanoyl-CoA PhaG 2,3-Octenoyl-CoA 2,3-Octenoyl-CoA Octanoyl-CoA->2,3-Octenoyl-CoA FadE (Acyl-CoA Dehydrogenase) 2,3-Octenoyl-CoA->(R)-3-Hydroxyoctanoyl-CoA PhaJ ((R)-specific enoyl-CoA hydratase) P(3HO) Polymer P(3HO) Polymer (R)-3-Hydroxyoctanoyl-CoA->P(3HO) Polymer PhaC (PHA Synthase)

Caption: Metabolic pathways for the biosynthesis of P(3HO).

Protocols for Production and Analysis of 3HO-Containing PHAs

This section provides detailed, step-by-step methodologies for the key experiments involved in the production and characterization of PHAs incorporating this compound.

Protocol 1: Production of P(3HO) in Pseudomonas putida

This protocol describes the production of P(3HO) using Pseudomonas putida, a well-characterized producer of mcl-PHAs, with sodium octanoate as the primary carbon source.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Nutrient Broth (NB) medium

  • Mineral Salts Medium (MSM) with the following composition (per liter):

    • Na₂HPO₄·12H₂O: 9 g

    • KH₂PO₄: 1.5 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 ml (containing FeSO₄·7H₂O, CaCl₂·2H₂O, MnCl₂·4H₂O, CoSO₄·7H₂O, CuCl₂·2H₂O, ZnSO₄·7H₂O in 1 M HCl)

  • Sodium octanoate solution (20% w/v, filter sterilized)

  • Shaking incubator

  • Centrifuge

Methodology:

  • Inoculum Preparation: a. Inoculate a single colony of P. putida into 10 mL of NB medium. b. Incubate overnight at 30°C with shaking at 200 rpm.

  • Seed Culture: a. Transfer the overnight culture to 100 mL of NB medium in a 500 mL flask. b. Incubate at 30°C with shaking at 200 rpm until the culture reaches the late exponential phase (OD₆₀₀ ≈ 2.0-3.0).

  • PHA Production: a. Prepare the MSM production medium. To induce PHA accumulation, it is crucial to create nutrient-limiting conditions, typically nitrogen limitation. b. Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.1. c. Add sodium octanoate as the carbon source to a final concentration of 10-20 mM. d. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Cell Harvesting: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes. b. Wash the cell pellet twice with distilled water to remove residual medium components. c. Lyophilize the cell pellet to determine the cell dry weight (CDW) and for subsequent PHA extraction.

Protocol 2: Extraction and Purification of P(3HO)

This protocol outlines the solvent-based extraction of P(3HO) from the harvested bacterial biomass.

Materials:

  • Lyophilized bacterial cells containing P(3HO)

  • Chloroform

  • Methanol

  • Soxhlet extraction apparatus (optional)

  • Centrifuge

  • Rotary evaporator

Methodology:

  • Extraction: a. Weigh the lyophilized cells. b. Suspend the cells in chloroform (approximately 20 mL per gram of CDW). c. Stir the suspension at room temperature for 24 hours or perform a Soxhlet extraction for 6-8 hours.

  • Purification: a. Centrifuge the chloroform suspension at 5,000 x g for 15 minutes to pellet the cell debris. b. Carefully decant the chloroform supernatant containing the dissolved PHA. c. Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles. d. Precipitate the PHA by slowly adding the chloroform solution to 5-10 volumes of cold methanol while stirring. The PHA will precipitate as a white solid. e. Allow the precipitate to settle, then collect it by filtration or centrifugation. f. Wash the PHA precipitate with fresh methanol and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Characterization of P(3HO) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the monomer composition of the extracted PHA polymer.

Materials:

  • Purified PHA sample (10-20 mg)

  • Methanolysis solution: Methanol containing 3% (v/v) sulfuric acid and 0.5 mg/mL benzoic acid (as an internal standard).

  • Chloroform

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Methanolysis: a. Place the PHA sample in a screw-capped test tube. b. Add 2 mL of the methanolysis solution and 2 mL of chloroform. c. Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven. This process will convert the 3-hydroxyoctanoate monomers into their corresponding methyl esters.

  • Extraction of Methyl Esters: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the 3-hydroxyoctanoate methyl esters into the lower chloroform phase. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • GC-MS Analysis: a. Carefully transfer the lower organic phase (chloroform) to a GC vial. b. Inject 1 µL of the sample into the GC-MS system. c. The 3-hydroxyoctanoate methyl ester will be identified based on its retention time and mass spectrum. d. Quantify the amount of 3-hydroxyoctanoate by comparing its peak area to that of the internal standard (benzoic acid methyl ester) and a standard curve prepared with pure this compound. e. Calculate the P(3HO) content as a weight percentage of the total cell dry weight.

Experimental Workflow Visualization

Experimental_Workflow cluster_production PHA Production cluster_extraction PHA Extraction cluster_analysis PHA Characterization Inoculum_Prep Inoculum Preparation Seed_Culture Seed Culture Growth Inoculum_Prep->Seed_Culture Fermentation PHA Production in MSM Seed_Culture->Fermentation Harvesting Cell Harvesting & Lyophilization Fermentation->Harvesting Solvent_Extraction Solvent Extraction (Chloroform) Harvesting->Solvent_Extraction Precipitation Precipitation in Methanol Solvent_Extraction->Precipitation Drying Drying of Purified PHA Precipitation->Drying Methanolysis Methanolysis Drying->Methanolysis GCMS_Analysis GC-MS Analysis Methanolysis->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the production and characterization of 3HO-containing PHAs.

Quantitative Data Summary

The following table summarizes typical yields and properties of 3HO-containing PHAs produced by different microbial systems.

Microbial HostCarbon SourcePHA Yield (% of CDW)3HO Content (mol%)Reference
Pseudomonas putidaSodium Octanoate40-60>90[12]
Pseudomonas mendocina CH50Unprocessed Biodiesel Waste39.510-14[13]
Engineered E. coliGlycerol~20>95[8][10]

Applications in Drug Development and Biomedical Research

The unique properties of 3HO-containing PHAs make them highly suitable for a range of biomedical applications:

  • Drug Delivery: The elastomeric nature and lower crystallinity of these polymers allow for controlled and sustained release of therapeutic agents.[4][7] They can be formulated into microspheres, nanoparticles, and implantable rods for targeted drug delivery.[7]

  • Tissue Engineering: P(3HO) and its copolymers have been successfully used to create scaffolds for tissue regeneration, such as for cartilage repair.[4][7] Their biocompatibility and biodegradability ensure that the scaffold supports cell growth and is eventually replaced by native tissue.

  • Bioactive Monomers: The monomer (R)-3-hydroxyoctanoic acid, which can be derived from the degradation of P(3HO), has shown intrinsic biological activities, including antimicrobial and antiproliferative effects, opening avenues for the development of novel therapeutic agents.[14][15]

Conclusion

The incorporation of this compound into PHA polymers offers a versatile platform for the development of advanced biomaterials with tunable properties. By understanding the underlying biosynthetic pathways and employing robust production and characterization protocols, researchers can harness the potential of these unique biopolymers for a wide array of applications in the pharmaceutical and biomedical fields. The methodologies outlined in this guide provide a solid foundation for further research and development in this exciting area of biotechnology.

References

  • Vertex AI Search. (n.d.). Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity.
  • Rai, R., Keshavarz, T., Roether, J. A., Boccaccini, A. R., & Roy, I. (2011). Biomedical applications of polyhydroxyalkanoates. Journal of Biomedical Materials Research Part A, 97A(4), 513-523.
  • Koller, M. (2023).
  • Agnew, D. E., & Pfleger, B. F. (2013). A metabolic engineering strategy for producing poly-(this compound) in Escherichia coli from glycerol. Metabolic engineering, 20, 1-9.
  • Nikodinovic-Runic, J., et al. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied microbiology and biotechnology, 100(5), 2141-2153.
  • Rai, R., et al. (2011). Production of a novel medium chain length poly(3-hydroxyalkanoate) using unprocessed biodiesel waste and its evaluation as a tissue engineering scaffold. Journal of Chemical Technology & Biotechnology, 86(10), 1286-1293.
  • Możejko-Ciesielska, J., & Kiewisz, R. (2016). Recent updates to microbial production and recovery of polyhydroxyalkanoates. Journal of environmental management, 182, 229-238.
  • BenchChem. (n.d.). Metabolic engineering to increase (3R)-3-Hydroxyoctanoyl-CoA yield.
  • de Rijk, T. C., van der Meer, P., & Weusthuis, R. A. (2002). Methods for Analysis of Poly(3-hydroxyalkanoate) (PHA) Composition. Biopolymers Online.
  • ResearchGate. (n.d.). The 3 main metabolic pathways for PHA biosynthesis.
  • Rai, R., et al. (2011). Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Macromolecular Symposia, 309-310(1), 22-30.
  • Rehm, B. H. (2010). Role of PhaC Type I and Type II Enzymes during PHA Biosynthesis. Polymers, 2(4), 436-456.
  • Eremia, M. C., et al. (2016). Studies on poly-3-hydroxyoctanoate biosynthesis by a consortium of microorganisms. Ovidius University Annals of Chemistry, 27(1), 44-47.
  • ResearchGate. (n.d.). Library of compounds (1–18) based on (R)-3-hydroxyoctanoic acid derived from bacterial polyester polyhydroxyoctanoate.
  • Fukui, T., & Doi, Y. (1998). Expression and characterization of a novel medium-chain-length-polyhydroxyalkanoate-producing Cupriavidus sp. Oh_1 with enhanced fatty acid metabolism. Journal of bacteriology, 180(4), 895-902.
  • Chen, G. Q., & Wu, Q. (2005). The application of polyhydroxyalkanoates as tissue engineering materials.
  • Radivojevic, J., et al. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied microbiology and biotechnology, 100(5), 2141-2153.
  • Prather, K. L. J. (2005). Development of Metabolic Pathways for the Biosynthesis of Hydroxyacids and Lactones. DSpace@MIT.
  • Tan, G. Y. A., et al. (2014). A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production. Frontiers in bioengineering and biotechnology, 2, 62.
  • Madison, L. L., & Huisman, G. W. (1999). Metabolic engineering of poly(3-hydroxyalkanoates): from DNA to plastic. Microbiology and molecular biology reviews, 63(1), 21-53.
  • Kourmentza, C., et al. (2017). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. Polymers, 9(10), 492.
  • Budde, C. F., et al. (2011). Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16. Applied and environmental microbiology, 77(10), 3241-3250.
  • ResearchGate. (n.d.). General structure of the poly-3-hydroxyoctanoate P(3HO) produced by P. putida U.
  • Budde, C. F., et al. (2011). Production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from plant oil by engineered Ralstonia eutropha strains. Applied and environmental microbiology, 77(10), 3241-3250.
  • Liu, S. J., & Chen, J. C. (2007). Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain. Biomacromolecules, 8(9), 2827-2833.
  • Kalia, V. C., & Kumar, P. (2022). Polyhydroxyalkanoates (PHAs): Mechanistic Insights and Contributions to Sustainable Practices. International Journal of Molecular Sciences, 23(19), 11807.
  • de Rijk, T. C., van der Meer, P., & Weusthuis, R. A. (2002). Methods for Analysis of Poly(3-hydroxyalkanoate) (PHA) Composition. Semantic Scholar.

Sources

Application Note & Protocol: High-Fidelity Extraction of 3-Hydroxyoctanoic Acid from Bacterial Cultures for Analytical Quantification and Downstream Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

3-Hydroxyoctanoic acid (3-HO) is a medium-chain length (MCL) 3-hydroxy fatty acid of significant scientific interest. It is a key monomeric constituent of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage reserves.[1][2] Beyond its role as a bioplastic precursor, free 3-HO and its derivatives exhibit potent biological activities, including antimicrobial properties and the ability to modulate quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa.[3] Furthermore, specific 3-hydroxy fatty acids are recognized by plant immune systems, triggering defense responses.[4]

The accurate extraction and quantification of 3-HO from complex bacterial culture matrices are paramount for a variety of research and development objectives, including:

  • Metabolic engineering efforts to optimize PHA production yields.

  • Pharmacological studies investigating the bioactivity of 3-HO and its derivatives.

  • Understanding the role of 3-HO in bacterial signaling and pathogenesis.[5]

This guide provides a comprehensive overview of the principles and detailed, validated protocols for the extraction of 3-HO from either the culture supernatant or intracellular PHA granules. Methodologies for sample clean-up, chemical derivatization, and definitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS) are presented with an emphasis on the rationale behind key experimental choices to ensure high recovery, accuracy, and reproducibility.

Foundational Principles: The Chemistry of Extraction

The successful extraction of this compound hinges on its physicochemical properties: a C8 aliphatic chain, a carboxyl group (-COOH), and a hydroxyl group (-OH) at the β-carbon position.[2] The strategy for its isolation depends entirely on its state within the bacterial culture: as a free acid in the extracellular medium or as a polyester unit within intracellular PHA granules.

  • For Free this compound (in Supernatant): The protocol leverages pH-dependent partitioning. At neutral pH, the carboxyl group is deprotonated (-COO⁻), rendering the molecule water-soluble. By acidifying the medium to a pH well below the pKa of the carboxylic acid (~4.8), the group becomes protonated (-COOH). This neutralization of the charge significantly increases the molecule's hydrophobicity, facilitating its partition from the aqueous phase into a non-miscible organic solvent (e.g., ethyl acetate) during liquid-liquid extraction.[6]

  • For this compound within Intracellular PHAs: A multi-step approach is required. First, the bacterial cells are harvested and lysed. The PHA polymer, which is insoluble in water, is then extracted from the cellular biomass using a suitable organic solvent, such as acetone.[7][8] Finally, the ester bonds of the polymer are cleaved through hydrolysis (e.g., acid-catalyzed methanolysis) to release the 3-HO monomers, which are simultaneously converted to their more volatile methyl ester derivatives for GC-MS analysis.[6][9]

Logical Workflow for 3-HO Extraction & Analysis

The following diagram illustrates the decision-making process and experimental workflow for isolating and quantifying 3-HO from a bacterial culture.

Extraction_Workflow cluster_start Sample Origin cluster_processing Initial Processing cluster_fractions Culture Fractions cluster_analysis Analysis Start Bacterial Culture Centrifuge Centrifugation Start->Centrifuge Supernatant Supernatant (Extracellular 3-HO) Centrifuge->Supernatant Aqueous Phase Biomass Cell Pellet (Intracellular PHA) Centrifuge->Biomass Solid Phase LLE Protocol 1: Liquid-Liquid Extraction Supernatant->LLE PHA_Ext Protocol 2: PHA Extraction & Hydrolysis Biomass->PHA_Ext Deriv Protocol 4: Derivatization for GC-MS LLE->Deriv PHA_Ext->Deriv Yields Fatty Acid Methyl Esters (FAMEs) GCMS GC-MS Quantification Deriv->GCMS

Caption: Decision workflow for extracting this compound.

Detailed Experimental Protocols

Safety Precaution: All protocols involve organic solvents and acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Direct Extraction of Free this compound from Culture Supernatant

This protocol is designed for the recovery of 3-HO that has been secreted or released into the culture medium.

Materials:

  • Bacterial culture supernatant, cell-free

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (ACS grade or higher)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical tubes (50 mL) or separatory funnel

  • pH indicator strips or calibrated pH meter

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Methodology:

  • Harvest Supernatant: Centrifuge the bacterial culture at 7,000 x g for 10 minutes to pellet the cells. Carefully decant the supernatant into a new, clean vessel.

  • Acidification (Critical Step): Transfer a known volume (e.g., 20 mL) of the cell-free supernatant to a 50 mL conical tube or an appropriately sized separatory funnel. Slowly add 6 M HCl dropwise while vortexing or stirring. Monitor the pH until it reaches a stable value of 2.0.[6] This ensures complete protonation of the carboxyl group.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the acidified supernatant (e.g., 20 mL). Seal the vessel tightly and vortex vigorously for 2 minutes to create an emulsion, maximizing the interfacial surface area for efficient extraction.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to break the emulsion and achieve a sharp separation between the upper organic phase (ethyl acetate containing 3-HO) and the lower aqueous phase.

  • Collect Organic Phase: Using a glass pipette, carefully transfer the upper organic layer to a new clean, glass tube. Be meticulous to avoid aspirating any of the aqueous phase.

  • Repeat Extraction: To maximize recovery, perform a second extraction on the remaining aqueous phase by adding another 20 mL of ethyl acetate and repeating steps 3-5. Combine the organic phases.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator or under a gentle stream of nitrogen gas at room temperature. The resulting residue contains the extracted free 3-HO.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 1 mL of hexane or methanol) for derivatization and subsequent GC-MS analysis.

Protocol 2: Extraction of this compound from Intracellular PHA

This protocol is for quantifying 3-HO as a component of the intracellular polymer. The procedure combines PHA extraction with acid-catalyzed transesterification to directly yield fatty acid methyl esters (FAMEs).

Materials:

  • Bacterial cell pellet

  • Acetone (ACS grade or higher)

  • Anhydrous 1.25 M HCl in methanol (commercially available or prepared with caution)

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Heat block or water bath

  • Pressure-rated, screw-cap glass tubes (e.g., Pyrex™)

Methodology:

  • Cell Lysis & Polymer Extraction: a. Resuspend the wet cell pellet from a known culture volume in a suitable volume of acetone. b. Several studies indicate that direct extraction with solvents like acetone can be highly effective for recovering medium-chain-length PHAs like poly(3-hydroxyoctanoate) (PHO).[7][8] For robust cell types, mechanical disruption (e.g., bead beating or sonication) prior to solvent addition may enhance yield. c. After incubation with acetone, centrifuge to pellet cell debris and transfer the acetone supernatant, containing the dissolved PHO, to a clean glass tube. Evaporate the acetone completely.

  • Acid-Catalyzed Methanolysis (Derivatization): a. To the dried PHO extract (or directly to a lyophilized cell pellet), add 0.5 mL of anhydrous 1.25 M HCl in methanol.[9] b. Add a known amount of an internal standard, such as methyl heptadecanoate, for accurate quantification. c. Seal the tube tightly. Caution: This reaction generates pressure. Use appropriate pressure-rated vials. d. Heat the reaction at 80°C for 1 hour (or 50°C overnight) in a heat block or water bath.[9] This step cleaves the polymer's ester bonds and methylates the resulting carboxyl groups.

  • Reaction Quenching & Extraction: a. Cool the tubes to room temperature. b. Quench the reaction by adding 0.5 mL of saturated NaHCO₃ solution to neutralize the acid.[10] c. Add 0.5 mL of GC-grade hexane to extract the newly formed fatty acid methyl esters (FAMEs), including methyl 3-hydroxyoctanoate.[9]

  • Phase Separation & Collection: a. Vortex the tube thoroughly for 1 minute. b. Centrifuge at 1,000 x g for 10 minutes to achieve a clean phase separation. c. Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[9][10]

Protocol 3: Optional Sample Clean-up by Solid-Phase Extraction (SPE)

For cultures grown in complex, undefined media, SPE can significantly reduce matrix interference, improving the quality of analytical results. Anion exchange SPE is particularly effective for isolating acidic compounds like 3-HO.

SPE_Workflow Start Start: Acidified Sample Extract (from Protocol 1) or Hydrolyzed Sample Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample (3-HO binds to sorbent) Condition->Load Wash 3. Wash Cartridge (Water, then weak organic) Removes impurities Load->Wash Elute 4. Elute 3-HO (Acidified Methanol) Wash->Elute Evaporate 5. Evaporate & Reconstitute for Analysis Elute->Evaporate

Sources

Purification of 3-Hydroxyoctanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity 3-Hydroxyoctanoic Acid

This compound, a medium-chain beta-hydroxy acid, is a molecule of significant interest in the pharmaceutical and biomedical fields. It serves as a crucial chiral building block for the synthesis of complex bioactive molecules and is a key component of bacterial polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in medical devices and tissue engineering.[1] The biological activity of this compound and its derivatives is often stereospecific, making the isolation of pure enantiomers, particularly the (R)-enantiomer, essential for research and development.[2]

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, addressing the needs of researchers, scientists, and drug development professionals. The methodologies described herein are designed to yield high-purity material suitable for a range of downstream applications, from analytical standards to precursors for chemical synthesis. We will delve into the principles and practical execution of liquid-liquid extraction, preparative chromatography, and crystallization, providing the technical insights necessary for successful purification.

Initial Assessment: Understanding Your Starting Material

The optimal purification strategy for this compound is intrinsically linked to its source and the impurity profile of the crude material. A common production method involves the microbial fermentation and subsequent hydrolysis of poly(this compound) (PHO).[3][4] This biological origin introduces a unique set of potential impurities that must be addressed.

Common Impurities from Fermentation-Based Production:

  • Cellular Debris: Proteins, lipids, and other components from the host microorganisms (e.g., Pseudomonas putida).[3][4]

  • Culture Media Components: Residual salts, sugars, and nitrogen sources from the fermentation broth.

  • Other Hydroxyalkanoic Acids: Depending on the specificity of the polymerase and the feedstock, other 3-hydroxyalkanoic acids with varying chain lengths may be present.[4]

  • Endotoxins: Lipopolysaccharides from the outer membrane of Gram-negative bacteria.

  • Enzymes: Depolymerases used for the hydrolysis of PHO.

A preliminary analysis of the crude material using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and guide the selection of the most effective purification workflow.

Liquid-Liquid Extraction: The First Line of Purification

Liquid-liquid extraction is a powerful and scalable first step to isolate this compound from the aqueous environment of a fermentation broth or enzymatic hydrolysis reaction. The underlying principle relies on the differential solubility of the target molecule in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a carboxylic acid like this compound, pH control is paramount for efficient extraction.

Causality of Experimental Choices in Liquid-Liquid Extraction

The carboxyl group of this compound has a pKa of approximately 4.5. At a pH above its pKa, the carboxyl group is deprotonated, forming the carboxylate anion, which is highly soluble in the aqueous phase. Conversely, at a pH significantly below the pKa, the carboxyl group is protonated, rendering the molecule less polar and more soluble in an organic solvent. This pH-dependent partitioning behavior is the cornerstone of a successful extraction protocol.

Ethyl acetate is a commonly employed solvent for the extraction of short- to medium-chain fatty acids due to its favorable partitioning coefficient, moderate polarity, and relatively low toxicity.[5][6]

Protocol 1: Liquid-Liquid Extraction of this compound

Objective: To perform an initial purification and concentration of this compound from an aqueous solution.

Materials:

  • Crude aqueous solution containing this compound

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Acidification: Transfer the crude aqueous solution to a separatory funnel. Slowly add 1 M HCl while monitoring the pH. Adjust the pH to approximately 2.5 to ensure complete protonation of the carboxylic acid.

  • Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel and invert it gently, periodically venting to release pressure. Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the this compound into the organic phase.

  • Phase Separation: Allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Back Extraction (Optional but Recommended): Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of ethyl acetate (typically half the initial volume) to maximize recovery. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with a saturated NaCl solution (brine). This step helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Drain the brine layer and transfer the ethyl acetate extract to a clean flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic phase and swirl gently. The drying agent will clump together as it absorbs residual water.

  • Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Concentrate the solution using a rotary evaporator to obtain the crude this compound as an oil or a waxy solid.

Diagram 1: Workflow for Liquid-Liquid Extraction

G start Crude Aqueous Solution acidify Acidify to pH 2.5 with HCl start->acidify extract Extract with Ethyl Acetate acidify->extract separate Separate Aqueous and Organic Layers extract->separate wash Wash Organic Layer with Brine separate->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

Caption: Workflow of the liquid-liquid extraction process.

Preparative Chromatography: Achieving High Purity

For applications demanding high purity, such as pharmaceutical development and the synthesis of analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique allows for the separation of this compound from closely related impurities based on differences in their affinity for a stationary phase.

Causality of Experimental Choices in Preparative HPLC

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For a moderately polar compound like this compound, reversed-phase chromatography is a suitable approach. A C18 stationary phase is a versatile and robust choice. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid. The acidic modifier ensures that the carboxylic acid remains protonated, leading to better peak shape and retention. For the separation of enantiomers, a chiral stationary phase is required.

Protocol 2: Preparative Reversed-Phase HPLC of this compound

Objective: To purify this compound to >98% purity.

Materials:

  • Crude this compound from liquid-liquid extraction

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or trifluoroacetic acid)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm particle size)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation method on an analytical scale HPLC system with a corresponding C18 column. This allows for rapid optimization of the mobile phase gradient and other parameters without consuming large amounts of sample and solvent.

  • Preparative HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 20-30 minutes. The exact gradient will depend on the impurity profile and should be optimized based on the analytical scale separation.

    • Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm ID column, a flow rate of 15-20 mL/min is a reasonable starting point.

    • Detection: UV detection at 210 nm.

    • Injection Volume: The injection volume will depend on the sample concentration and the loading capacity of the column.

  • Purification Run: Inject the prepared sample onto the preparative HPLC system.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further drying under high vacuum may be necessary to remove residual water and solvent.

Diagram 2: Preparative HPLC Workflow

G start Crude 3-HOA dissolve Dissolve in Mobile Phase & Filter start->dissolve inject Inject onto Preparative HPLC dissolve->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product High-Purity 3-HOA evaporate->product

Caption: Workflow for preparative HPLC purification.

Crystallization/Recrystallization: The Final Polishing Step

Crystallization is an excellent final step for achieving a highly pure, crystalline solid form of this compound. This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. By dissolving the compound in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool slowly, the compound will crystallize out, leaving impurities behind in the solvent.

Causality of Experimental Choices in Crystallization

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent should:

  • Dissolve the compound well at a high temperature but poorly at a low temperature.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.

  • Dissolve impurities well at all temperatures or not at all.

For a molecule with both polar (hydroxyl and carboxyl) and non-polar (alkyl chain) regions, a solvent system of intermediate polarity or a mixture of a polar and a non-polar solvent is often effective.

Protocol 3: Recrystallization of this compound

Objective: To obtain highly pure, crystalline this compound.

Materials:

  • Purified this compound (from chromatography or extraction)

  • Recrystallization solvent (e.g., hexane, heptane, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating. Hexane or heptane are good starting points for non-polar solvents. A mixture of ethyl acetate and hexane can also be effective, where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes slightly cloudy.

  • Dissolution: Place the this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate while swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven at a low temperature.

Table 1: Summary of Purification Techniques and Expected Outcomes

Purification TechniqueKey ParametersExpected PurityAdvantagesDisadvantages
Liquid-Liquid Extraction pH of aqueous phase (e.g., 2.5), Organic solvent (e.g., Ethyl Acetate)70-90%High capacity, scalable, cost-effective for initial cleanup.Limited selectivity for closely related impurities.
Preparative HPLC Stationary phase (e.g., C18), Mobile phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid)>98%High resolution and selectivity, adaptable for chiral separations.Lower capacity, higher cost, requires specialized equipment.
Crystallization Solvent selection (e.g., Hexane, Ethyl Acetate/Hexane), Cooling rate>99%Yields highly pure crystalline solid, effective final polishing step.Yield can be variable, requires careful solvent selection.

Quality Control and Purity Assessment

After each purification step, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An analytical scale reversed-phase HPLC method can be used to determine the purity of the final product. The peak area percentage of the main component corresponds to its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., to their methyl ester and trimethylsilyl ether, respectively) allows for analysis by GC-MS. This technique provides information on both purity and the identity of any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified this compound and detect the presence of any structural isomers or other impurities.

  • Chiral HPLC: For applications requiring enantiomerically pure this compound, analysis on a chiral HPLC column is necessary to determine the enantiomeric excess (ee).

Conclusion

The purification of this compound to a high degree of purity is a multi-step process that requires a systematic approach. By combining liquid-liquid extraction for initial cleanup, preparative chromatography for high-resolution separation, and crystallization for final polishing, researchers can obtain material of sufficient quality for even the most demanding applications. The protocols and principles outlined in this guide provide a robust framework for the successful purification of this important beta-hydroxy acid. Careful execution of these techniques, coupled with rigorous in-process and final product analysis, will ensure the integrity and reliability of your research and development efforts.

References

  • Almeida, J. R., Fávaro, L. C. L., & Contiero, J. (2018). Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent. Chemical Engineering Transactions, 65, 373-378.
  • Atasoy, M., Owusu-Agyeman, I., Plaza, E., & Cetecioglu, Z. (2018). Bio-based volatile fatty acid production and recovery from waste streams: A review. Bioresource Technology, 268, 773-786.
  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology—One (pp. 121-148). Oily Press.
  • Elbahloul, Y., & Steinbüchel, A. (2009). Large-scale production of poly(this compound) by Pseudomonas putida GPo1 and a simplified downstream process. Applied and Environmental Microbiology, 75(3), 643-651.
  • Kawashima, H., Akiba, I., & Murata, M. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27-32.
  • Lee, S. Y. (1996). Bacterial polyhydroxyalkanoates. Biotechnology and Bioengineering, 49(1), 1-14.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). (R)-3-Hydroxyoctanoic acid. National Center for Biotechnology Information.
  • Ren, Q., Ruth, K., Grubelnik, A., Hartmann, R., Egli, T., & Zinn, M. (2007). Efficient production of (R)
  • Schultheiss, E., Lämmerhofer, M., & Lindner, W. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Pharmaceutical and Biomedical Analysis, 223, 115151.
  • Sudesh, K., Abe, H., & Doi, Y. (2000). Synthesis, structure and properties of polyhydroxyalkanoates: biological polyesters. Progress in Polymer Science, 25(10), 1503-1555.
  • Wang, Q., Liu, J., & Chen, G. Q. (2012). Microbial production of medium-chain-length 3-hydroxyalkanoic acids by recombinant Pseudomonas putida KT2442 harboring genes fadL, fadD and phaZ. FEMS Microbiology Letters, 331(1), 42-48.
  • Zinn, M., Witholt, B., & Egli, T. (2001). Occurrence, synthesis and medical application of bacterial polyhydroxyalkanoate. Advanced Drug Delivery Reviews, 53(1), 5-21.

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Application Notes and Protocols for the Development of Analytical Standards for 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Standards in Research and Development

3-Hydroxyoctanoic acid, a medium-chain fatty acid, is a molecule of significant interest in various scientific disciplines. It serves as a key monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with potential applications in medicine and industry. Furthermore, it is recognized as a metabolite in fatty acid oxidation pathways and has been identified as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), suggesting its involvement in physiological signaling pathways.[1]

Accurate quantification of this compound in diverse matrices, from bacterial cultures to biological fluids, is paramount for advancing our understanding of its roles and for the development of related applications. The foundation of reliable quantification lies in the availability of well-characterized analytical standards. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound to serve as a primary analytical standard. Furthermore, it details protocols for the development and validation of robust analytical methods for its quantification, ensuring data integrity and reproducibility in research, drug development, and quality control settings.

Part 1: Establishing a Primary Analytical Standard for this compound

The development of a primary analytical standard is a multi-step process that begins with the synthesis of the target molecule, followed by rigorous purification and comprehensive characterization to ascertain its identity and purity.

Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction provides a classic and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to yield the desired β-hydroxy acid.[2][3][4][5][6] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.

Reaction Scheme:

reformatsky_reaction cluster_0 Step 1: Formation of the Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup and Hydrolysis BrCH2COOEt Ethyl bromoacetate Reagent BrZnCH2COOEt (Reformatsky Reagent) BrCH2COOEt->Reagent + Zn Zn Zinc dust Intermediate Zinc alkoxide intermediate Reagent->Intermediate + Hexanal Hexanal Hexanal Product_ester Ethyl 3-hydroxyoctanoate Intermediate->Product_ester + H3O+ Final_Product This compound Product_ester->Final_Product Hydrolysis (e.g., NaOH, then H3O+) gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Spike Spike with Internal Standard (e.g., deuterated 3-HOA) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample containing This compound Spike Spike with Internal Standard (e.g., ¹³C-labeled 3-HOA) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Injection Injection into LC Extraction->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) (Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

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Application Note & Protocol: Synthesis and Characterization of Poly(3-hydroxyoctanoate) for Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable and biocompatible polyesters with significant potential in the biomedical and sustainable materials sectors.[1] Unlike their more brittle short-chain-length counterparts, mcl-PHAs like P(3HO) exhibit elastomeric properties, characterized by low crystallinity, a low glass transition temperature, and high elongation at break. These features make P(3HO) an attractive candidate for applications requiring flexibility, such as in drug delivery matrices, tissue engineering scaffolds, and heart valves.[1] This document provides a comprehensive guide for researchers on the synthesis, purification, and characterization of P(3HO), focusing on established laboratory-scale methodologies.

Introduction: The Promise of P(3HO)

Conventional petroleum-derived plastics pose a significant environmental burden due to their persistence and contribution to pollution.[2] Biodegradable polymers, such as polyhydroxyalkanoates (PHAs), offer a sustainable alternative.[3] PHAs are naturally occurring polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage reserves.[4][5]

PHAs are broadly classified by the carbon chain length of their monomer units:

  • Short-chain-length (scl-PHAs): 3-5 carbon atoms (e.g., poly(3-hydroxybutyrate), PHB). These are typically rigid and brittle.

  • Medium-chain-length (mcl-PHAs): 6-14 carbon atoms (e.g., poly(3-hydroxyoctanoate), P(3HO)). These are generally flexible and elastomeric.[2]

3-hydroxyoctanoic acid (3HO) is a C8 monomer that, when polymerized, forms P(3HO), a homopolymer with distinct elastomeric properties.[6][7] While microbial fermentation using bacteria like Pseudomonas putida or Pseudomonas mendocina fed with octanoic acid is the primary route for large-scale and natural production, chemical synthesis offers greater control over polymer architecture and purity for research and specialized applications.[1][4][6][7] This guide will focus on the chemical synthesis route via ring-opening polymerization (ROP).

Synthesis of Poly(3-hydroxyoctanoate): A Chemical Approach

While direct polycondensation of this compound is possible, it often yields low molecular weight polymers. A more effective and controlled method for synthesizing high molecular weight P(3HO) is the ring-opening polymerization (ROP) of its corresponding cyclic ester, β-octyl-β-propiolactone (often simplified to β-octlactone).[3][8][9]

Causality: ROP is preferred because the ring strain of the four-membered lactone ring provides a strong thermodynamic driving force for polymerization. This allows for the formation of high molecular weight polymers under milder conditions than polycondensation and offers better control over the polymerization process, leading to polymers with narrower molecular weight distributions.[8][9]

Monomer Synthesis: β-octyl-β-propiolactone

The synthesis of the lactone monomer is a critical prerequisite. A common route involves the reaction of octanal with ketene using a Lewis acid catalyst. This protocol is an advanced organic synthesis procedure and should be performed by personnel experienced in handling hazardous reagents in a controlled laboratory environment.

Protocol: Ring-Opening Polymerization of β-octlactone

This protocol describes a representative anionic polymerization. Various catalysts (anionic, coordination) can be employed, and the choice will significantly impact the polymer's molecular weight and tacticity.[10][11]

Materials:

  • β-octyl-β-propiolactone (monomer)

  • Toluene, anhydrous (solvent)

  • Potassium naphthalenide solution in THF (initiator)

  • Methanol (precipitation non-solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry argon or nitrogen to eliminate moisture, which can terminate the anionic polymerization.

  • Reaction Setup: Assemble the reaction flask on a Schlenk line. Introduce a magnetic stir bar.

  • Monomer & Solvent Addition: In the flask, dissolve a known quantity of β-octyl-β-propiolactone in anhydrous toluene. The monomer-to-solvent ratio can be adjusted to control reaction kinetics (typically 1 M concentration).

  • Inert Atmosphere: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with argon.

  • Initiation: At room temperature, add a calculated amount of the potassium naphthalenide initiator solution via syringe. The monomer-to-initiator ratio is the primary determinant of the target molecular weight.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-80°C) with stirring.[9] Reaction time can vary from a few hours to 24 hours, depending on the temperature and desired conversion. Monitor the reaction progress by taking small aliquots for analysis (e.g., ¹H NMR to observe monomer disappearance).

  • Termination & Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of acidified methanol.

  • Purification: Pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring. The P(3HO) will precipitate as a white, rubbery solid.

  • Isolation: Decant the methanol and wash the polymer precipitate several times with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Diagram: Synthetic Workflow for P(3HO)

G cluster_prep Preparation cluster_rxn Polymerization cluster_purify Purification & Isolation Monomer β-octlactone Monomer Setup Schlenk Flask Setup (Inert Atmosphere) Monomer->Setup Solvent Anhydrous Toluene Solvent->Setup Initiation Add Initiator (e.g., K-Naphthalenide) Setup->Initiation Polymerize Stir at 25-80°C (2-24 hours) Initiation->Polymerize Precipitate Precipitate in cold Methanol Polymerize->Precipitate Wash Wash with Methanol Precipitate->Wash Dry Vacuum Dry at 40°C Wash->Dry Product Pure P(3HO) Polymer Dry->Product

Caption: Experimental workflow for the chemical synthesis of P(3HO).

Characterization of P(3HO) Polymer

A suite of analytical techniques is required to confirm the successful synthesis and determine the key properties of the P(3HO) polymer.[1][12]

Structural Verification
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and essential technique to confirm the polyester structure.

    • Protocol: A small amount of the dried polymer is placed on the ATR crystal of the FTIR spectrometer.

    • Expected Result: A strong, characteristic absorption band around 1720-1740 cm⁻¹ , corresponding to the ester carbonyl (C=O) group stretch, confirms polymerization.[1][6][13] The absence of a broad -OH band from the monomer's carboxylic acid group is also indicative of successful polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural elucidation of the polymer repeat unit.

    • Protocol: Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃).[12]

    • Expected Result: The ¹H-NMR spectrum will show characteristic signals for the protons in the P(3HO) backbone and the pentyl side chain. The ¹³C-NMR will show distinct peaks for the carbonyl carbon (~169 ppm), the methine carbon of the backbone (~67 ppm), and the various carbons of the alkyl side chain.[13]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and run it through a GPC system calibrated with polystyrene standards.[12]

    • Significance: The molecular weight is crucial as it directly influences the mechanical properties of the final plastic. The PDI provides insight into the control of the polymerization; a PDI close to 1.0 indicates a well-controlled, "living" polymerization.[8][9]

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions.

    • Protocol: A small, weighed sample (5-10 mg) is sealed in an aluminum pan and subjected to a heat-cool-heat cycle (e.g., -80°C to 100°C at 10°C/min).

    • Expected Results: P(3HO) is a semi-crystalline polymer. The DSC thermogram will reveal the glass transition temperature (Tg) and the melting temperature (Tm).[12]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer.

    • Protocol: A sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and its weight loss is recorded as a function of temperature.[12]

    • Expected Result: The data will show the onset temperature of thermal degradation, which is a critical parameter for melt processing.

Properties and Applications

The data obtained from characterization allows for the evaluation of P(3HO) for specific applications.

Table 1: Typical Properties of P(3HO) from Microbial Synthesis

PropertyTypical ValueSource(s)
Glass Transition Temp. (Tg)-36 °C[14]
Melting Temp. (Tm)53 °C[14]
Degradation Temp. (Td)249 °C[14]
Crystallinity~37.5%[7]
Young's Modulus11.6 MPa[7]
Tensile Strength2.98 MPa[14]
Elongation at Break161%[14]

Interpretation and Application:

The low Tg and high elongation at break confirm the elastomeric nature of P(3HO). This makes it unsuitable for rigid applications but highly desirable for:

  • Biomedical Devices: Its biocompatibility and flexibility are ideal for soft tissue engineering, nerve conduits, and cardiovascular patches.[1]

  • Drug Delivery: The polymer can be formulated into flexible films or microparticles for controlled release of therapeutic agents.[7]

  • Flexible Packaging: As a biodegradable alternative to conventional flexible plastics, it can be used for films and laminates.[15]

Diagram: P(3HO) Synthesis to Application Pathway

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Monomer This compound (or β-octlactone) Polymerization Controlled Polymerization Monomer->Polymerization Polymer P(3HO) Polymer Polymerization->Polymer Structure Structure (NMR, FTIR) Polymer->Structure MW Molecular Weight (GPC) Polymer->MW Properties Thermal & Mechanical (DSC, TGA, Tensile) Polymer->Properties App1 Tissue Engineering Properties->App1 App2 Drug Delivery Properties->App2 App3 Flexible Films Properties->App3

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Application Notes and Protocols: Investigating 3-Hydroxyoctanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Roles of 3-Hydroxyoctanoic Acid

This compound (3-HOA), a medium-chain fatty acid, is emerging as a significant bioactive molecule with diverse physiological roles.[1][2] Naturally occurring in humans, animals, and plants, 3-HOA is implicated in various biological processes, ranging from energy metabolism to cellular signaling.[1][3][4] Notably, it acts as an agonist for the G protein-coupled receptor GPR109B (also known as HCAR3), which is expressed in adipocytes and immune cells.[3][5][6] This interaction can lead to the inhibition of lipolysis in fat cells and modulate immune responses.[5][6] Given its involvement in key metabolic and signaling pathways, 3-HOA is a compelling target for research in areas such as metabolic disorders, inflammation, and immunology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experiments for studying the effects of 3-HOA in a cell culture setting. The protocols outlined below are designed to ensure scientific integrity, reproducibility, and a clear understanding of the experimental choices involved.

PART 1: Foundational Protocols & Experimental Design

A successful investigation into the cellular effects of 3-HOA hinges on meticulous planning and the use of well-validated foundational techniques. This section details the critical initial steps, from selecting appropriate cell models to preparing and administering 3-HOA.

Cell Line Selection and Maintenance

The choice of cell line is paramount and should be dictated by the research question. For instance, to study the anti-lipolytic effects of 3-HOA, adipocyte cell lines such as 3T3-L1 or primary human adipocytes are appropriate. To investigate its immunomodulatory roles, immune cell lines like human neutrophils or macrophage-like cell lines (e.g., THP-1) that endogenously express GPR109B would be suitable.[6] For broader toxicity or metabolic studies, commonly used cell lines like HEK293, HeLa, or HepG2 can be employed.

Standard Cell Culture Protocol:

  • Culture Initiation: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing at least 9 volumes of pre-warmed complete growth medium.[7]

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells and remove the cryoprotectant.[7]

  • Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a suitable culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Monitor cell growth and subculture as needed to maintain optimal cell density and health. For adherent cells, this typically involves washing with phosphate-buffered saline (PBS), detaching with a suitable enzyme (e.g., trypsin-EDTA), and reseeding at a lower density. For suspension cells, simply dilute the cell suspension with fresh medium.[7]

Preparation and Delivery of this compound

The physicochemical properties of 3-HOA necessitate careful preparation to ensure its solubility and bioavailability in cell culture media.

Stock Solution Preparation:

This compound is a solid at room temperature and is soluble in organic solvents like ethanol.[8]

  • Weighing: Accurately weigh a desired amount of 3-HOA powder (purity >98%) in a sterile microcentrifuge tube.[8]

  • Dissolution: Dissolve the 3-HOA in a minimal volume of sterile, cell culture-grade ethanol to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[8]

Working Solution Preparation and Cell Treatment:

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., ethanol) used to dissolve the 3-HOA as the treated wells.

  • Dilution: On the day of the experiment, thaw an aliquot of the 3-HOA stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is important to add the 3-HOA stock solution to the medium and mix thoroughly to ensure homogeneity.

  • Final Concentration: The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of 3-HOA or the vehicle control.

Experimental Workflow for 3-HOA Treatment:

G cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Prepare 3-HOA Stock Solution (in Ethanol) C Prepare 3-HOA Working Solutions (in Medium) A->C B Prepare Vehicle Control (Ethanol in Medium) G Add Vehicle Control or 3-HOA Solutions B->G C->G D Seed Cells in Multi-well Plates E Allow Cells to Adhere and Reach Desired Confluency D->E F Remove Old Medium E->F F->G H Incubate for Desired Time Period G->H I Perform Cellular Assays H->I

Caption: Workflow for preparing and treating cells with 3-HOA.

PART 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to elucidate the cellular effects of 3-HOA.

Cell Viability and Proliferation Assays

It is essential to determine the cytotoxic potential of 3-HOA on the chosen cell line to establish a suitable concentration range for subsequent experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: After 24 hours, treat the cells with a range of 3-HOA concentrations (e.g., 0.1 µM to 1 mM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase during the assay.
3-HOA Concentration Range 0.1 µM - 1 mMA broad range is necessary to determine the IC50 value.
Incubation Time 24, 48, 72 hoursAssesses both acute and chronic effects on cell viability.
MTT Concentration 0.5 mg/mLStandard concentration for optimal formazan crystal formation.
GPR109B Activation Assay (cAMP Measurement)

To confirm that the observed effects of 3-HOA are mediated through its receptor, GPR109B, a functional assay measuring the downstream signaling event—a decrease in intracellular cyclic AMP (cAMP)—is crucial.[5]

cAMP Assay Protocol (using a competitive immunoassay kit):

  • Cell Culture: Culture cells stably expressing GPR109B (e.g., transfected HEK293 cells) or a cell line endogenously expressing the receptor.[5]

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.[5]

  • Assay Preparation: Wash the cells with an appropriate assay buffer.[5]

  • Compound Addition: Add varying concentrations of 3-HOA to the wells, including a vehicle control.[5]

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for 30 minutes at 37°C.[5]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).[5]

  • Data Analysis: Plot the measured cAMP concentration against the logarithm of the 3-HOA concentration to determine the potency (EC50) of 3-HOA.

Signaling Pathway of 3-HOA via GPR109B:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109B GPR109B Gi Gi Protein GPR109B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Lipolysis) PKA->CellularResponse Phosphorylates Targets ThreeHOA This compound ThreeHOA->GPR109B Binds

Caption: 3-HOA signaling through the GPR109B receptor.

Quantification of 3-HOA in Cell Culture Samples

To correlate the observed cellular effects with the actual concentration of 3-HOA available to the cells, it is advisable to quantify its levels in the cell culture supernatant and/or cell lysates using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5]

GC-MS Protocol for 3-HOA Quantification:

  • Sample Collection: Collect cell culture supernatant or cell lysates.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., deuterated this compound) to the sample.[5]

  • Esterification: Convert the this compound to its more volatile methyl ester by adding methanol containing 3% (v/v) sulfuric acid and heating at 100°C for 2 hours.[5]

  • Extraction: After cooling, perform a liquid-liquid extraction using chloroform to isolate the methyl ester of 3-HOA.[5]

  • Drying: Dry the chloroform extract by passing it through anhydrous sodium sulfate.[5]

  • GC-MS Analysis: Inject an aliquot of the dried extract into the GC-MS system.[5]

  • Quantification: Identify the peak corresponding to methyl 3-hydroxyoctanoate based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.[5]

PART 3: Advanced Applications and Considerations

For more in-depth investigations, consider the following advanced applications and important experimental considerations.

Investigating Effects on Lipid Metabolism

Given that 3-HOA is a fatty acid, investigating its impact on cellular lipid metabolism is a logical next step.

  • Oil Red O Staining: This qualitative method can be used to visualize intracellular lipid droplet accumulation in adipocytes or other cell types.

  • Triglyceride Quantification: A quantitative colorimetric or fluorometric assay can be used to measure the total intracellular triglyceride content. Studies have shown that other medium-chain fatty acids can stimulate triacylglycerol synthesis.[9]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fatty acid synthesis, oxidation, and storage (e.g., PPARG, FASN, CPT1A).

Studying Immunomodulatory Effects

To explore the role of 3-HOA in inflammation, consider the following assays in immune cells:

  • Cytokine Measurement: Use ELISA or multiplex bead arrays to quantify the secretion of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant.

  • Western Blotting: Analyze the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPK) by measuring the phosphorylation of key signaling proteins.

  • Neutrophil Functional Assays: 3-HOA has been shown to increase intracellular calcium in human neutrophils.[6] Assays for chemotaxis, phagocytosis, or reactive oxygen species (ROS) production can provide further insights into its effects on neutrophil function.

Serum and Lipid Considerations in Culture Media

Standard cell culture media are often supplemented with fetal bovine serum (FBS), which contains a complex mixture of lipids, growth factors, and hormones.[10] The lipid content of FBS can vary between batches and may influence the cellular response to exogenously added 3-HOA.[10] For more defined experimental conditions, consider using serum-free or chemically defined media.[] However, the removal of serum necessitates the careful supplementation of essential lipids to maintain cell health and function.[]

Conclusion

The study of this compound in cell culture offers a powerful platform to dissect its molecular mechanisms of action and to explore its therapeutic potential. By employing the detailed protocols and considering the experimental nuances outlined in these application notes, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this fascinating bioactive molecule.

References

  • Nikodinovic-Runic, J., et al. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(5), 2181-2192. [Link]
  • Wikipedia. (2023, December 1). This compound. In Wikipedia. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
  • Riess, G., et al. (1981). Medium Chain Length Fatty Acids Stimulate Triacylglycerol Synthesis in Tissue Culture Cells. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 362(9), 1151-1156. [Link]
  • Oemer, G. (2022, January 4). Rethinking how culture medium contributes to cellular function. American Society for Biochemistry and Molecular Biology. [Link]
  • Kim, M., et al. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Metabolites, 14(1), 33. [Link]
  • National Center for Biotechnology Information. (n.d.). (R)-3-Hydroxyoctanoic acid. In PubChem. [Link]
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derivatization of 3-hydroxyoctanoic acid for improved analytical detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 3-Hydroxyoctanoic Acid for Improved Analytical Detection

Introduction: The Analytical Challenge of a Key Signaling Molecule

This compound is an endogenous medium-chain fatty acid of significant biological interest. It is a key metabolite in fatty acid oxidation and has been identified as a primary agonist for the hydroxycarboxylic acid receptor 3 (HCAR3 or GPR109B), implicating it in the regulation of metabolic and inflammatory processes.[1][2] Its presence has been noted in various biological matrices, including plasma, urine, and tissues, often as a potential biomarker.[3][4]

However, the quantitative analysis of this compound presents a considerable challenge. The molecule possesses two polar functional groups: a carboxylic acid and a secondary alcohol. These groups engage in strong hydrogen bonding, which results in low volatility and poor thermal stability, making direct analysis by gas chromatography (GC) difficult.[5][6] Furthermore, its polarity can lead to poor retention on standard reversed-phase liquid chromatography (LC) columns and its ionization efficiency in mass spectrometry (MS) can be suboptimal, hindering the achievement of low detection limits.

Chemical derivatization is a powerful strategy to overcome these limitations. By converting the polar functional groups into less polar, more volatile, and more stable moieties, we can dramatically improve chromatographic peak shape, enhance thermal stability for GC analysis, and increase ionization efficiency for MS detection.[7] This guide provides a detailed overview of robust derivatization protocols tailored for the sensitive and accurate quantification of this compound.

The Rationale for Derivatization: A Mechanistic Overview

The core principle of derivatization is to mask the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups.[5] This transformation achieves several critical analytical objectives:

  • Increased Volatility: By replacing polar O-H and COOH protons with nonpolar groups (e.g., a trimethylsilyl group), intermolecular hydrogen bonding is eliminated. This significantly lowers the boiling point of the analyte, making it amenable to volatilization in a GC inlet without thermal degradation.

  • Enhanced Thermal Stability: The resulting ether and ester derivatives are generally more stable at the high temperatures used in GC analysis compared to the original molecule.[8]

  • Improved Chromatographic Performance: Derivatization reduces the analyte's polarity, minimizing interactions with active sites within the GC injector liner and column. This leads to sharper, more symmetrical peaks and improved resolution.[5]

  • Enhanced Mass Spectrometric Detection: Derivatization can introduce functionalities that either ionize more efficiently or produce characteristic fragmentation patterns, aiding in both quantification and structural confirmation. For instance, using fluorinated reagents like pentafluorobenzyl bromide (PFBBr) can vastly increase sensitivity in negative chemical ionization mode (NCI-MS) or when using an electron capture detector (ECD).[9][10]

Primary Derivatization Strategies for GC-MS Analysis

Gas chromatography-mass spectrometry is the most powerful and widely used technique for analyzing hydroxy fatty acids following derivatization. We present two primary protocols: a comprehensive silylation method for general-purpose quantification and a high-sensitivity method for trace-level detection.

Method 1: Comprehensive Silylation via BSTFA

Silylation is the most common derivatization technique for compounds containing active hydrogens.[5] It involves replacing the acidic protons of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent that reacts efficiently with both functional groups on this compound.[8] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for hindered hydroxyl groups.

cluster_workflow General Derivatization Workflow Sample Dried Sample (e.g., in GC Vial) Reagent Add Derivatization Reagent & Solvent Sample->Reagent React Vortex & Heat (e.g., 60-70°C) Reagent->React Cool Cool to Room Temperature React->Cool Analyze Inject into GC-MS System Cool->Analyze cluster_reaction Silylation Reaction with BSTFA Reactants This compound + 2 BSTFA Products Di-TMS-3-Hydroxyoctanoate + 2 By-products Reactants->Products Silylation Catalyst TMCS (catalyst) Heat (60-70°C) Catalyst->Products

Caption: Reaction scheme for the silylation of this compound.

Materials and Reagents:

  • Dried sample extract or standard of this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous pyridine or acetonitrile (as solvent)

  • Internal Standard (e.g., deuterated this compound or a structurally similar compound like 3-hydroxynonanoic acid)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample under a gentle stream of nitrogen in a GC vial. The presence of water will consume the reagent and hinder the reaction. 2. Internal Standard Addition: Add a known amount of internal standard to the dried sample.

  • Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS. These volumes are sufficient for samples containing up to 100 µg of derivatizable material.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes to ensure the reaction goes to completion. [11]5. Cooling: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If needed, the sample can be diluted with an anhydrous solvent like hexane.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Store derivatized samples in a freezer to maximize their stability. Quality Control & Expected Results:

  • Confirmation: Successful derivatization is confirmed by the mass spectrum of the product. The molecular weight will increase by 144 Da (2 x 72 Da for each TMS group replacing a proton).

  • Completion: Analyze a high-concentration standard before and after derivatization. The peak corresponding to the underivatized acid should be absent after the reaction.

CompoundMolecular Weight (Da)DerivativeMW of Derivative (Da)Key Mass Fragments
This compound160.21Di-TMS304.51[M-15]⁺ (loss of CH₃), m/z 175 (cleavage C3-C4)
Method 2: High-Sensitivity Analysis via PFB Esterification

For trace-level quantification, derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is a superior method. [12]This reagent reacts with the carboxylic acid group to form a PFB ester. The resulting derivative is highly electronegative, making it extremely sensitive to detection by GC with an electron capture detector (GC-ECD) or by GC-MS in negative ion chemical ionization (NICI) mode. [9][10]This approach can lower detection limits by several orders of magnitude compared to silylation with electron ionization (EI) MS. The hydroxyl group can be subsequently silylated if needed.

cluster_reaction_pfb PFBBr Esterification Reaction Reactants This compound + PFBBr Products PFB-ester of 3-HO-Octanoate + HBr Reactants->Products Esterification Catalyst Base (e.g., DIPEA) Heat Catalyst->Products

Caption: Reaction scheme for PFBBr derivatization of the carboxylic acid group.

Principle: This two-step protocol first targets the carboxylic acid with PFBBr to create a highly sensitive PFB ester. The remaining hydroxyl group is then silylated with BSTFA to ensure volatility and good chromatographic performance.

Materials and Reagents:

  • Dried sample extract or standard

  • Pentafluorobenzyl bromide (PFBBr), 10% solution in acetone

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a catalyst [12]* Acetonitrile (anhydrous)

  • BSTFA + 1% TMCS

  • Internal Standard (deuterated or homologous acid)

  • GC vials, heating block, vortex mixer

Step-by-Step Procedure:

  • Sample Preparation: Dry the sample and add the internal standard as described in Protocol 1.

  • Esterification:

    • Add 100 µL of anhydrous acetonitrile to the dried sample.

    • Add 10 µL of DIPEA.

    • Add 20 µL of the 10% PFBBr solution.

    • Cap the vial tightly, vortex, and heat at 60°C for 30 minutes. [13]3. Solvent Removal: After cooling, evaporate the solvent and excess reagents under a gentle stream of nitrogen. This step is crucial to remove the basic catalyst which can interfere with the subsequent silylation step.

  • Silylation:

    • To the dried PFB-ester residue, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial, vortex, and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Cool the vial to room temperature. The sample is ready for injection into the GC-MS.

Quality Control & Expected Results:

  • Confirmation: The final derivative will have its molecular weight increased by 180 Da (from the PFB group) plus 72 Da (from the TMS group). In NICI-MS, the derivative typically loses the PFB radical to form a stable [M-181]⁻ carboxylate anion, which is the primary ion monitored for quantification. [10]* Sensitivity: This method is expected to yield significantly lower limits of detection (LOD) and quantification (LOQ) compared to TMS derivatization with EI-MS.

Derivatization StepReagentMW Increase (Da)Analytical Advantage
Esterification PFBBr180Enables ultra-sensitive detection with ECD or NICI-MS
Silylation BSTFA72Increases volatility and improves peak shape

Strategies for LC-MS/MS and Chiral Analysis

LC-MS/MS Derivatization

While direct analysis of this compound by LC-MS/MS is possible, derivatization can be employed to enhance sensitivity and improve retention on reversed-phase columns. [14]Unlike GC, the goal for LC-MS is not to increase volatility but to introduce a moiety that is easily ionizable. [15]Reagents that introduce a permanent positive charge (e.g., quaternary ammonium groups) or a group that is highly efficient at forming [M+H]⁺ or [M-H]⁻ ions are used. This is an advanced technique often requiring specialized reagents and is typically reserved for when GC-MS is not feasible or when analyzing complex mixtures where extensive cleanup is not possible.

Chiral Derivatization

This compound is a chiral molecule, and its enantiomers can have different biological activities. To resolve the R- and S-enantiomers, two main strategies exist:

  • Direct Separation: Use of a chiral GC or LC column to separate the underivatized or derivatized enantiomers. [16]2. Indirect Separation: Derivatize the molecule with a chiral derivatizing agent (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine for LC-MS) to form diastereomers. [17]These diastereomers have different physical properties and can be separated on a standard (non-chiral) column.

This type of analysis is critical for stereospecific metabolic studies and requires careful method development and validation.

Conclusion

The successful analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy. For general-purpose quantitative analysis in biological matrices, comprehensive silylation with BSTFA offers a robust and reliable method for GC-MS. For applications requiring the utmost sensitivity, such as the detection of trace levels of the analyte, a two-step derivatization using PFBBr followed by silylation provides a powerful solution, particularly when coupled with NICI-MS. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to develop and validate sensitive and accurate methods for the quantification of this important signaling molecule.

References

  • Thio, A. P., Kornet, M. J., Ali, K., & Tompkins, D. H. (1988). IN-BLOCK DERIVATIZATION OF HERBICIDAL CARBOXYLIC ACIDS BY PFNTAFLUOROBENZYL BROMIDE. Analytical Letters, 21(3), 477-489. [Link]
  • Yano, I., Imaizumi, S., & Kato, Y. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and immunology, 41(1), 27-32. [Link]
  • Tsikas, D. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2020). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 25(21), 5092. [Link]
  • Moss, C. W., & Dees, S. B. (1976). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers.
  • Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043. [Link]
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  • Tidwell, D. K., et al. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 129-35. [Link]
  • Caltech GPS. Preparation of TMS Derivatives for GC/MS. Geological and Planetary Sciences, California Institute of Technology. [Link]
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  • González-Dávila, P., et al. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 414(23), 6765-6776. [Link]
  • Simon-Colin, C., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 900, 64-70. [Link]
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Poole, C. F. (2003). Acids: Derivatization for GC Analysis.
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  • Li, X., et al. (2021). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers.
  • Bibel, M. (2025).
  • Chocholouš, P., et al. (2025). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. Analytica Chimica Acta, 1293, 343735. [Link]
  • Deng, P., et al. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 65-88. [Link]
  • Wang, M., et al. (2021). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Talanta, 221, 121598. [Link]
  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1461-1474. [Link]
  • Natural Products Magnetic Resonance Database. (2022). This compound (NP0086822). NP-MRD. [Link]
  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Moon, K., et al. (2018). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
  • Kaffarnik, S., & Eder, K. (2021). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 26(11), 3230. [Link]
  • FooDB. (2010). (R)-3-Hydroxyoctanoic acid (FDB010907). FooDB. [Link]
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  • Shaik, A., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

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Application Notes & Protocols: Microbial Production of Poly(3-hydroxyoctanoate) Homopolymer

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) with properties of a thermoplastic elastomer, making it a highly attractive biopolymer for applications ranging from biodegradable packaging to advanced biomedical devices.[1] Unlike more brittle short-chain-length PHAs, P(3HO) offers low crystallinity and a high elongation-to-break ratio.[1] The production of a P(3HO) homopolymer, as opposed to a copolymer, is critical for achieving consistent material properties and predictable performance. This guide provides a comprehensive overview of the principles and detailed protocols for the microbial production, extraction, and characterization of P(3HO) homopolymer, with a focus on field-proven insights and the scientific rationale behind experimental choices.

Part 1: Foundational Science & Strain Selection

The successful production of P(3HO) homopolymer hinges on selecting an appropriate microbial chassis and understanding its metabolic pathways. While various bacteria can produce mcl-PHAs, specific strains of Pseudomonas are particularly adept at synthesizing P(3HO) when provided with a suitable carbon source.

1.1 The Microbial Workhorse: Pseudomonas Species

Pseudomonas putida and Pseudomonas mendocina are the most well-documented and effective producers of mcl-PHAs.[2][3][4] Notably, Pseudomonas mendocina has been shown to produce a unique and absolute P(3HO) homopolymer when cultivated on sodium octanoate as the sole carbon source.[3][5][6] This specificity is highly advantageous, as it simplifies downstream processing and ensures a uniform final product. P. putida KT2440 is another robust model organism, though it may require metabolic engineering to ensure the production of a homopolymer rather than a copolymer.[7][8]

1.2 Metabolic Pathway to P(3HO)

The biosynthesis of P(3HO) from octanoate is primarily achieved via the β-oxidation pathway. This is a critical concept: the carbon source directly feeds into the polymerization pathway with minimal modification, which is why octanoate yields a 3-hydroxyoctanoate monomer.

  • Uptake & Activation: Sodium octanoate is transported into the cell and converted to its thioester derivative, octanoyl-CoA.

  • β-Oxidation Cycle: Octanoyl-CoA enters the β-oxidation cycle. A key intermediate, trans-2-enoyl-CoA, is formed.

  • Monomer Supply: The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) hydrates trans-2-enoyl-CoA to form the (R)-3-hydroxyoctanoyl-CoA monomer.[7][8] This step is crucial as it provides the specific stereoisomer required for polymerization.

  • Polymerization: The PHA synthase enzyme (PhaC) polymerizes the (R)-3-hydroxyoctanoyl-CoA monomers into the P(3HO) polymer chain, which is then stored intracellularly as insoluble granules.[9]

When using unrelated carbon sources like sugars or glycerol, bacteria utilize the de novo fatty acid synthesis pathway to produce PHA precursors.[1][2][7] However, this often results in a mixture of different mcl-PHA monomers (a copolymer). Therefore, for homopolymer production, using the direct fatty acid precursor is the most effective strategy.

P3HO_Pathway cluster_extracellular Extracellular cluster_cell Cellular Metabolism Octanoate Sodium Octanoate Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA Activation BetaOx β-Oxidation Octanoyl_CoA->BetaOx trans_2_Enoyl_CoA trans-2-Enoyl-CoA PhaJ PhaJ Hydratase trans_2_Enoyl_CoA->PhaJ R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA PhaC PhaC Synthase R_3HO_CoA->PhaC P3HO Poly(3-hydroxyoctanoate) (P(3HO)) BetaOx->trans_2_Enoyl_CoA PhaJ->R_3HO_CoA PhaC->P3HO

Caption: Metabolic pathway for P(3HO) synthesis from octanoate via β-oxidation.

Part 2: Fermentation for High-Yield Production

Achieving high cell density and a high intracellular polymer content is essential for making the P(3HO) production process economically viable.[10] A fed-batch fermentation strategy is superior to a simple batch culture as it allows for controlled growth and accumulation phases, leading to significantly higher yields.[11][12][13]

2.1 Fermentation Principles

The process is typically divided into two phases:

  • Growth Phase: Cells are grown under nutrient-replete conditions to achieve a high biomass concentration.

  • Accumulation Phase: A key nutrient, typically nitrogen, is limited while the carbon source (octanoate) is supplied in excess. This metabolic stressor shifts the cell's resources from replication to storing carbon as P(3HO) granules.[14]

Table 1: Typical P(3HO) Production Parameters

ParameterOrganismCarbon SourceFermentation ModeP(3HO) Content (% CDW)Final Biomass (g/L)Reference
Yield Pseudomonas mendocinaSodium OctanoateBatch (Shake Flask)31.38%Not Reported[5][6]
High Density Pseudomonas putida GPo1Sodium OctanoateFed-Batch (Bioreactor)60%53[12][13]
2.2 Protocol: Fed-Batch Fermentation of P. mendocina

This protocol is adapted from methodologies proven to yield high concentrations of P(3HO).[12][13]

A. Media and Solutions

  • Mineral Salt Medium (MSM), per liter:

    • Na₂HPO₄·12H₂O: 9 g

    • KH₂PO₄: 1.5 g

    • (NH₄)₂SO₄: 2.0 g (adjust for nitrogen limitation)

    • MgSO₄·7H₂O: 0.2 g

    • Trace Element Solution: 1 ml

    • Autoclave and cool before adding carbon source.

  • Trace Element Solution (per 100 ml):

    • FeSO₄·7H₂O: 1.0 g

    • CaCl₂·2H₂O: 0.3 g

    • ZnSO₄·7H₂O: 0.02 g

    • MnSO₄·H₂O: 0.003 g

    • CuSO₄·5H₂O: 0.003 g

    • Co(NO₃)₂·6H₂O: 0.002 g

    • H₃BO₃: 0.001 g

    • (Acidify with a few drops of H₂SO₄ and filter sterilize).

  • Carbon Source (Batch): 20 mM Sodium Octanoate (filter sterilized).

  • Feeding Solution: 2 M Sodium Octanoate + 0.2 M (NH₄)₂SO₄ (adjust ammonium for N-limitation).

B. Inoculum Preparation

  • Inoculate a single colony of P. mendocina into 10 mL of Luria-Bertani (LB) broth. Incubate overnight at 30°C with shaking (200 rpm).

  • Transfer the overnight culture into 500 mL of MSM containing 20 mM sodium octanoate in a 2 L baffled flask.

  • Incubate for 24-36 hours at 30°C, 200 rpm, until the culture reaches a high cell density (OD₆₀₀ > 5.0). This will serve as the inoculum for the bioreactor.

C. Bioreactor Operation

  • Prepare the bioreactor (e.g., 5 L working volume) with MSM.

  • Inoculate the bioreactor with the prepared culture to an initial OD₆₀₀ of ~0.5.

  • Batch Phase (Growth):

    • Setpoints: 30°C, pH 7.0 (controlled with 2M NaOH and 1M H₂SO₄), Dissolved Oxygen (DO) > 20% (controlled by cascading stirrer speed and airflow).

    • Allow cells to grow until the initial carbon source is depleted, often indicated by a sharp rise in DO.

  • Fed-Batch Phase (Accumulation):

    • Initiate the feeding of the octanoate/ammonium solution. The feed rate should be controlled to maintain a slight excess of the carbon source without causing toxicity.

    • Crucially, reduce or eliminate the ammonium source in the feed to establish nitrogen limitation , which will trigger P(3HO) accumulation. Monitor residual ammonia to confirm limitation.

    • Continue the fed-batch cultivation for 48-72 hours.

  • Harvest: Harvest the cells by centrifugation (e.g., 8,000 x g, 20 min, 4°C). Wash the cell pellet once with deionized water and then lyophilize (freeze-dry) the biomass. The dry cell weight (CDW) is now ready for extraction.

Part 3: Downstream Processing & Purification

The goal of downstream processing is to efficiently recover the P(3HO) from the cellular biomass with high purity.[15] Solvent extraction is the most common and effective method.[16]

3.1 Rationale for Extraction Choices

While chlorinated solvents like chloroform are effective, there is a strong push towards using less hazardous solvents. Acetone has been demonstrated to be highly effective for large-scale PHO extraction, achieving up to 94% recovery.[12][13] The polymer is soluble in acetone, while other cellular components like proteins and cell wall fragments are not. The polymer is then precipitated from the acetone solution by adding a non-solvent, such as methanol or ethanol, which causes the P(3HO) to fall out of solution as a pure solid.

P3HO_Workflow Fermentation Fed-Batch Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Lyophilization (Freeze-Drying) Harvesting->Drying Extraction Solvent Extraction (e.g., Acetone) Drying->Extraction Filtration Filtration (Remove Cell Debris) Extraction->Filtration Precipitation Precipitation (Add Non-Solvent, e.g., Methanol) Filtration->Precipitation Purification Drying of Polymer Precipitation->Purification Analysis Characterization (GC-MS, NMR, GPC) Purification->Analysis

Caption: General workflow for P(3HO) production, extraction, and analysis.

3.2 Protocol: Solvent Extraction and Purification
  • Weigh 10 g of lyophilized cell biomass.

  • Suspend the biomass in 200 mL of acetone in a sealed flask.

  • Stir the suspension vigorously at room temperature for 24 hours.

  • Separate the insoluble cell debris from the acetone-polymer solution by centrifugation followed by filtration of the supernatant.

  • Collect the clear filtrate, which now contains the dissolved P(3HO).

  • Slowly pour the filtrate into a beaker containing 2 volumes (400 mL) of ice-cold methanol while stirring.

  • The P(3HO) will immediately precipitate as a white, dough-like material.

  • Allow the precipitate to settle, then decant the solvent.

  • Wash the polymer twice with fresh cold methanol to remove any residual impurities.

  • Collect the purified polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Part 4: Analytical Characterization

Rigorous analysis is required to confirm the identity, purity, and properties of the final product.

4.1 Protocol: GC-MS for Monomer Composition

This is the gold standard for determining the monomeric composition of PHAs and confirming the product is a homopolymer.[17][18] The method involves transesterification of the polymer into its constituent methyl ester monomers, which are then analyzed.[16]

  • Accurately weigh 5-10 mg of the purified, dried P(3HO) into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid.[17] Benzoic acid can be added as an internal standard.[19]

  • Seal the tube tightly and heat at 100°C for 140 minutes to depolymerize and methylate the monomers.[17]

  • Cool the tube to room temperature. Add 1 mL of deionized water and vortex vigorously to extract the methyl esters into the organic phase.

  • Allow the phases to separate. Carefully transfer the lower organic (chloroform) phase to a new vial for analysis.

  • Inject 1 µL of the organic phase into the GC-MS system.

  • GC Conditions (Example):

    • Column: Non-polar capillary column (e.g., HP-5ms).

    • Injector Temp: 250°C.

    • Oven Program: 80°C for 1 min, then ramp to 250°C at 20°C/min, hold for 1.5 min.[19]

    • Carrier Gas: Helium.

4.2 Structural and Physical Characterization

Table 2: Key Characterization Techniques for P(3HO)

TechniquePurposeTypical Result/Observation for P(3HO)Reference
¹H and ¹³C NMR Confirms chemical structure and homopolymer purity.Characteristic peaks for the 3-hydroxyoctanoate repeating unit with no signals from other monomers.[21][22][5]
GPC Determines molecular weight (Mw, Mn) and polydispersity index (PDI).Mw can range from 1.8 x 10⁵ to 1.6 x 10⁶ Da, with a PDI typically around 2.0.[4][19][4]
DSC Measures thermal properties like glass transition (Tg) and melting temperature (Tm).P(3HO) is largely amorphous with a low Tg (approx. -35°C) and a Tm around 60°C.
FTIR Identifies characteristic functional groups.Strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.[21][5]
References
  • Rai, R., Yunos, D. M., Boccaccini, A. R., Knowles, J. C., Barker, I. A., Howdle, S. M., Tredwell, G. D., Keshavarz, T., & Roy, I. (2011). Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Biomacromolecules. [Link]
  • Rai, R., et al. (2011). Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina. PubMed. [Link]
  • Koller, M. (2018). Bioreactor Operating Strategies for Improved Polyhydroxyalkanoate (PHA) Productivity.
  • Kim, H. R., et al. (2016). Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp. Journal of Industrial Microbiology & Biotechnology. [Link]
  • Khang, T. U., et al. (2021). Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS). International Journal of Biological Macromolecules. [Link]
  • Tan, G. Y. A., et al. (2014). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. Nanyang Technological University. [Link]
  • Wang, Q., et al. (2023). β-oxidation–polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited. Applied Microbiology and Biotechnology. [Link]
  • Chen, G. Q., & Zhang, G. (2021). Recent strategies for efficient production of polyhydroxyalkanoates by micro-organisms. Journal of Chemical Technology & Biotechnology. [Link]
  • Rai, R., et al. (2011). Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina. WestminsterResearch. [Link]
  • Kaur, G., & Roy, I. (2015). Strategies for Large-scale Production of Polyhydroxyalkanoates.
  • Wang, Z., et al. (2014). Biosynthesis of polyhydroxyalkanoate homopolymers by Pseudomonas putida. AMB Express. [Link]
  • Madison, L. L., & Huisman, G. W. (1999). Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic. Microbiology and Molecular Biology Reviews. [Link]
  • O'Connor, K., et al. (2023). Biochemical pathways involved in PHA synthesis in P. putida KT2440.
  • Poblete-Castro, I., et al. (2022).
  • Pinto, F., et al. (2023). A Review of Bioelectrochemical Strategies for Enhanced Polyhydroxyalkanoate Production. International Journal of Molecular Sciences. [Link]
  • Chen, J. Y., et al. (2010). Metabolic Engineering for Microbial Production of Polyhydroxyalkanoates Consisting of High 3-hydroxyhexanoate Content by Recombinant Aeromonas Hydrophila. PubMed. [Link]
  • Wang, Q., et al. (2023). β-oxidation-polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited. PubMed. [Link]
  • Dankaka, M. S., et al. (2023). Enhancing polyhydroxalkanoate (PHA) production from phenol through fermentation strategies: A review.
  • Rai, R., et al. (2011). Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Scilit. [Link]
  • Rai, R., et al. (2011). Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina.
  • Kunasundari, B., & Sudesh, K. (2011). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates).
  • Kenny, S. T., et al. (2020). Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA)
  • Beck, D. A., et al. (2023).
  • Katagi, V. N., et al. (2021). Gas chromatography (GC) analysis of PHA extracted from Alcaligenes sp.
  • Black, H. L., et al. (2022). A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid)
  • Elbahloul, Y., & Steinbüchel, A. (2009). Large-Scale Production of Poly(this compound) by Pseudomonas putida GPo1 and a Simplified Downstream Process. Applied and Environmental Microbiology. [Link]
  • Madison, L. L., & Huisman, G. W. (1999). Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic. Semantic Scholar. [Link]
  • Roy, I., et al. (2022). General structure of the poly-3-hydroxyoctanoate P(3HO) produced by P. mendocina.
  • Yunos, D. M., et al. (2020). (Ai) representative ¹H-NMR and ¹³C-NMR spectra of P(3HO-co-3HD-co-3HDD).
  • Pagliano, G., et al. (2021). Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review. Frontiers in Bioengineering and Biotechnology. [Link]
  • Elbahloul, Y., & Steinbüchel, A. (2009). Large-scale production of poly(this compound) by Pseudomonas putida GPo1 and a simplified downstream process. PubMed. [Link]
  • Surendran, A., et al. (2022). Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review. Environmental Engineering Research. [Link]
  • Surendran, A., et al. (2016). (A) 1 H NMR spectra and (B): 13 C spectra of P(3HHx-co-3HO-co-3HD-co-3HDD).
  • Pramanik, N., et al. (2022). 1 H NMR spectra of poly (3-hydroxybutyrate-co-3-hydroxyvalerate) copolymer in CDCl 3 solution.
  • Argyropoulos, D. S., et al. (1996). A Study of Poly(hydroxyalkanoate)s by Quantitative 31P NMR Spectroscopy: Molecular Weight and Chain Cleavage. Macromolecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Large-Scale Synthesis of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-hydroxyoctanoic acid (3-HO). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the production of this valuable medium-chain 3-hydroxy fatty acid. 3-HO is a key monomer for polyhydroxyalkanoate (PHA) bioplastics and a biologically active signaling molecule, making its efficient and scalable synthesis a critical objective.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, with a primary focus on biotechnological production routes, which offer significant advantages in stereoselectivity and sustainability.[4][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My fermentation yield of (R)-3-hydroxyoctanoic acid is consistently low. What are the likely causes and how can I troubleshoot this?

A1: Low yield is one of the most common hurdles in the large-scale biotechnological production of 3-HO, which is typically derived from the depolymerization of poly(3-hydroxyoctanoate) (PHO) accumulated by bacteria like Pseudomonas putida.[4][6] The issue often stems from suboptimal fermentation conditions or inefficient downstream processing.

Potential Causes & Solutions:

  • Suboptimal Fermentation Conditions: The accumulation of the PHO polymer is a prerequisite for obtaining the 3-HO monomer. This process is highly sensitive to environmental parameters.

    • Carbon Source: Octanoic acid is the preferred carbon source for producing a polymer with a high content of 3-hydroxyoctanoate monomers.[6] Using other fatty acids can result in a polymer with a wider variety of constituents, thus reducing the relative yield of 3-HO.

    • Nitrogen Limitation: PHO accumulation is a response to nutrient stress. The feeding strategy must be designed to create nitrogen-limited conditions, which shifts the cellular metabolism from biomass growth to carbon storage as PHO.[6][7] Ensure your fed-batch strategy supplies a low concentration of the nitrogen source (e.g., ammonium octanoate) relative to the carbon source.

    • pH and Dissolved Oxygen (pO2): For P. putida, maintaining a stable pH around 6.9 and a pO2 level between 20-40% is critical for optimal growth and PHO production.[6][7] Deviations can inhibit metabolic activity. The pH can be controlled by the automated addition of octanoic acid (as a carbon source) or a base like NaOH.[6]

    • Temperature: Most PHA-producing strains have an optimal temperature range for growth and enzyme activity, typically around 30°C.[8] Higher temperatures can lead to protein denaturation and reduced PHA synthase activity.

  • Inefficient PHO Depolymerization & Monomer Secretion: If you are using a method that relies on in vivo depolymerization, the conditions must favor the breakdown of intracellular PHO and the secretion of 3-HO monomers into the extracellular environment.[4] This process can be a significant bottleneck.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low 3-HO Yield check_ferm Step 1: Analyze Fermentation Data (Biomass, PHO content, Substrate Consumption) start->check_ferm is_pho_low Is PHO content in cells low (<50% of cell dry mass)? check_ferm->is_pho_low optimize_ferm Optimize Fed-Batch Strategy: 1. Verify Nitrogen Limitation 2. Control pH (6.9) & pO2 (20-40%) 3. Check Carbon Source (Octanoic Acid) 4. Maintain Temperature (~30°C) is_pho_low->optimize_ferm Yes check_dsp Step 2: Evaluate Downstream Processing is_pho_low->check_dsp No end Yield Optimized optimize_ferm->end is_recovery_low Is recovery from extraction low? check_dsp->is_recovery_low optimize_extract Optimize Extraction & Purification: 1. Test different solvents (e.g., Acetone) 2. Refine precipitation method 3. Check for product degradation is_recovery_low->optimize_extract Yes is_recovery_low->end No (Re-evaluate analytical methods) optimize_extract->end

Caption: Troubleshooting Decision Tree for Low Product Yield.

Q2: The purity of my extracted this compound is below 95%. What are the common contaminants and how can I improve my purification protocol?

A2: Achieving high purity on a large scale is challenging due to the presence of structurally similar byproducts and cellular debris. A multi-step purification process is often necessary.

Common Contaminants:

  • Other Hydroxyalkanoates: If the feedstock is not pure octanoic acid, the bacteria may incorporate other monomers into the PHA polymer, which are then co-extracted.

  • Acetate: Acetate is a common byproduct of overflow metabolism in microbial fermentations, particularly under high glucose conditions, though less of an issue when fatty acids are the primary carbon source.[9]

  • Cellular Components: Lipids, proteins, and other cellular materials can be co-extracted with the product.

  • Unreacted Substrates: Residual octanoic acid from the fermentation medium.

Purification Strategy & Optimization:

A robust purification train is essential for achieving >95% purity.[4]

  • Cell Lysis and PHO Extraction: After harvesting the biomass, the PHO must be extracted. Acetone has been shown to be highly effective, with recovery rates of up to 94%.[6][7]

  • Acidic Precipitation: The extracted monomers can be separated and purified by lowering the pH, which causes the carboxylic acids to precipitate.[4]

  • Solvent Extraction: A subsequent liquid-liquid extraction using a solvent like chloroform can further isolate the 3-HO from more polar contaminants.[10]

  • Column Chromatography: For achieving the highest purity, preparative reversed-phase column chromatography is an effective final polishing step, separating 3-HO from other closely related fatty acids.[4]

If purity remains an issue, consider optimizing the precipitation step. A novel solvent mixture of 70% methanol and 70% ethanol has been identified for the complete precipitation of PHO, which can then be hydrolyzed to yield a purer monomer starting material.[6][7]

Q3: I'm observing product loss and potential side reactions during downstream processing. Could this be a stability issue?

A3: Yes, this compound can be prone to degradation or side reactions under certain conditions. The free acid has a known tendency to self-polymerize, especially at elevated temperatures.[11] This is the reverse of the depolymerization reaction used to generate it.

Key Stability Factors & Mitigation:

  • Temperature: Keep all downstream processing steps, including solvent evaporation and drying, at the lowest feasible temperature to minimize thermal degradation and re-polymerization.

  • pH: While the stability of the free acid across a wide pH range is not extensively documented, its precursor, (3R)-3-Hydroxyoctanoyl-CoA, shows maximum stability in a slightly acidic pH range of 4.0-6.8.[12] It is prudent to avoid strongly alkaline conditions during processing, as this can catalyze hydrolysis and other side reactions.

  • Storage: For long-term storage, it is advisable to store the purified this compound as a solid at -20°C or below. If stored in solution, use a non-nucleophilic buffer and keep it frozen.

Frequently Asked Questions (FAQs)

Q1: What is the most viable route for large-scale synthesis of this compound: chemical or biotechnological? A1: For producing enantiomerically pure (R)-3-hydroxyoctanoic acid, biotechnological routes are far superior.[4] Microbial synthesis using strains like Pseudomonas putida GPo1 naturally produces the (R)-enantiomer with very high enantiomeric excess (>99.9%).[13] Chemical synthesis methods often result in a racemic mixture (a mix of D and L enantiomers), which would require an additional, costly chiral resolution step. Furthermore, biotechnological routes align with green chemistry principles by utilizing renewable resources.[14][15]

Q2: How is the production of the monomer (3-HO) linked to the polymer (PHO)? A2: The most common and scalable method for producing (R)-3-HO is by first producing its polymer, poly(3-hydroxyoctanoate) (PHO). Bacteria accumulate PHO intracellularly as carbon and energy reserves.[3] The synthesis process is therefore biphasic:

  • PHO Accumulation Phase: A fed-batch fermentation is conducted to generate a high density of bacterial cells containing a large amount of PHO (often 50-60% of the cell dry mass).[6]

  • Hydrolysis/Depolymerization Phase: The PHO polymer is then extracted from the cells and hydrolyzed (chemically or enzymatically) to release the (R)-3-HO monomers. Alternatively, some methods promote in vivo depolymerization where the bacteria themselves break down the stored PHO and secrete the monomers.[4]

Workflow for Biotechnological Production of 3-HO

PHO_to_3HO_Workflow cluster_fermentation Upstream Processing cluster_purification Downstream Processing inoculum Inoculum Preparation (P. putida GPo1) fermentation Large-Scale Fed-Batch Fermentation (400L) - Octanoate Feed - Nitrogen Limitation inoculum->fermentation harvest Cell Harvesting (Centrifugation) fermentation->harvest biomass PHO-rich Biomass harvest->biomass extraction PHO Extraction (e.g., Acetone) hydrolysis Polymer Hydrolysis (Releases 3-HO monomers) extraction->hydrolysis purification Multi-Step Purification - Precipitation - Solvent Extraction - Chromatography hydrolysis->purification final_product (R)-3-Hydroxyoctanoic Acid (>95% Purity) purification->final_product biomass->extraction

Sources

Technical Support Center: Synthesis and Purification of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity in your synthesized this compound.

Introduction

This compound is a valuable chiral building block in the synthesis of various biologically active compounds and a key monomer in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers.[1] Achieving high purity of this compound is critical for its downstream applications, particularly in pharmaceutical development and materials science. This guide provides practical, field-proven insights to help you navigate the common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of this compound.

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary routes for synthesizing this compound are chemical synthesis and biotechnological production.

  • Chemical Synthesis: The Reformatsky reaction is a classic and versatile method for synthesizing β-hydroxy esters, which can then be hydrolyzed to yield this compound.[2][3][4][5][6] This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[3][4][5]

  • Biotechnological Production: This method leverages microorganisms, such as Pseudomonas putida, which naturally produce and store PHAs.[1][7] The intracellular PHA polymers can be depolymerized in vivo or hydrolyzed in vitro to release (R)-3-hydroxyoctanoic acid monomers.[7][8][9]

Q2: What are the typical impurities I might encounter in my synthesized this compound?

A2: The nature of impurities largely depends on the synthetic route.

  • From Chemical Synthesis (Reformatsky Reaction):

    • Unreacted starting materials (e.g., hexanal, ethyl bromoacetate).

    • Byproducts from side reactions, such as dehydration of the β-hydroxy ester to form α,β-unsaturated esters.

    • Residual zinc salts.

  • From Biotechnological Production:

    • Other medium-chain-length (R)-3-hydroxycarboxylic acids (e.g., 3-hydroxyhexanoic acid, 3-hydroxydecanoic acid) if the bacterial strain produces a copolyester.[7]

    • Cellular debris, proteins, and lipids from the bacterial culture.

    • Endotoxins, particularly if the producing organism is Gram-negative.[10]

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The this compound is typically derivatized to its more volatile methyl ester before analysis.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is suitable for analyzing the compound directly without derivatization and is particularly useful for detecting non-volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and identify major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or refractive index) can be used to determine the percentage purity.[13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Overall Yield After Purification

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it has gone to completion before initiating the workup. In the Reformatsky reaction, ensure the zinc is sufficiently activated.

  • Losses During Extraction:

    • Troubleshooting: this compound has some water solubility due to its hydroxyl and carboxylic acid groups.[14] During aqueous workup, ensure the pH of the aqueous phase is sufficiently acidic (pH ~2-3) to protonate the carboxylate and drive the compound into the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery.

  • Degradation During Purification:

    • Troubleshooting: Avoid excessive heat during solvent evaporation, as this can lead to dehydration of the β-hydroxy acid. Use a rotary evaporator at a moderate temperature.

Problem 2: Persistent Impurities Detected by GC-MS or NMR

Scenario A: Unreacted Starting Materials (e.g., Hexanal)

  • Purification Strategy:

    • Column Chromatography: Silica gel column chromatography is highly effective for separating the more polar this compound from the less polar starting aldehyde. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the compounds.

Scenario B: Presence of Other 3-Hydroxyalkanoic Acids (from biotechnological production)

  • Purification Strategy:

    • Preparative Reversed-Phase HPLC: This is the most effective method for separating homologous 3-hydroxyalkanoic acids that differ only by their alkyl chain length.[7] A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.

Problem 3: Product is a Waxy Solid or Oil, Not a Crystalline Solid

Possible Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Troubleshooting: Subject the material to a more rigorous purification step, such as column chromatography, before attempting recrystallization.

  • Inappropriate Recrystallization Solvent:

    • Troubleshooting: this compound is a relatively polar molecule. A suitable recrystallization solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as hexane/ethyl acetate or toluene/hexane, can be effective. Perform small-scale solvent screening to identify the optimal conditions.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for removing non-polar impurities, such as unreacted aldehydes from a chemical synthesis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the more polar this compound.

  • Product Identification: Identify the fractions containing the pure product by TLC. The product should have a lower Rf value than the non-polar impurities.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain highly pure, crystalline this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity AchievedTypical Impurities RemovedAdvantagesDisadvantages
Column Chromatography >95%Unreacted starting materials, non-polar byproductsHigh resolution, versatileCan be time-consuming and require large solvent volumes
Recrystallization >98%[15]Minor impuritiesSimple, cost-effective, yields crystalline productMay not be effective for removing impurities with similar solubility
Preparative HPLC >99%Homologous 3-hydroxyalkanoic acids, isomersVery high purity, excellent for difficult separationsExpensive, lower sample capacity
Acidic Precipitation & Solvent Extraction >95%[7]Water-soluble impurities, cellular debrisGood for initial cleanup from biological sourcesMay not remove structurally similar impurities

Visualizations

Workflow for Purification of Synthesized this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Crude this compound Extraction Aqueous Workup & Solvent Extraction Synthesis->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Removal of Major Impurities Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Analysis GC-MS, LC-MS, NMR Recrystallization->Analysis Purity Verification PureProduct High-Purity This compound Analysis->PureProduct

Caption: A typical workflow for the purification and analysis of synthesized this compound.

Troubleshooting Logic for Impurity Removal

TroubleshootingLogic Start Impurity Detected? ImpurityType What type of impurity? Start->ImpurityType NonPolar Non-polar (e.g., starting aldehyde) ImpurityType->NonPolar StructurallySimilar Structurally Similar (e.g., other 3-HAs) ImpurityType->StructurallySimilar Action1 Perform Column Chromatography NonPolar->Action1 Action2 Use Preparative Reversed-Phase HPLC StructurallySimilar->Action2 End Pure Product Action1->End Action2->End

Caption: Decision-making process for selecting a purification method based on the type of impurity.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate.
  • Abcam. (n.d.). This compound, 3-Hydroxy fatty acid (CAS 14292-27-4).
  • Le, J., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Schirmer, A., Jendrossek, D., & Schlegel, H. G. (1993). Degradation of poly(this compound) [P(3HO)] by bacteria: purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13. Applied and Environmental Microbiology, 59(4), 1220–1227.
  • N/A. (n.d.). Reformatsky Reaction.
  • Sun, Z., et al. (2007). Efficient production of (R)
  • O'Connor, S., et al. (2017). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. ACS Omega, 2(10), 6945–6955.
  • Sigma-Aldrich. (n.d.). (±)-3-Hydroxyoctanoic acid.
  • Numata, K., & Abe, H. (2020). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 8, 856.
  • Doi, Y., & Fukuda, K. (Eds.). (1994). Biodegradable plastics and polymers. Elsevier.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Schirmer, A., Jendrossek, D., & Schlegel, H. G. (1993). Degradation of poly(this compound) [P(3HO)] by bacteria: Purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13. Applied and Environmental Microbiology, 59(4), 1220–1227.
  • MOLNOVA. (n.d.). Certificate of Analysis (Version 1.0) - this compound.
  • Cayman Chemical. (n.d.). 3-hydroxy Octanoic Acid (CAS 14292-27-4).
  • CymitQuimica. (n.d.). CAS 14292-27-4: this compound.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Wikipedia. (n.d.). Poly(3-hydroxyoctanoate) depolymerase.
  • United States Biological. (n.d.). This compound CAS 14292-27-4.
  • MedChemExpress. (n.d.). This compound.
  • The Good Scents Company. (n.d.). This compound.
  • European Patent Office. (1990). Method of preparation of 8-hydroxyoctanoic acid (EP0379982A1).
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001954).
  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • NP-MRD. (n.d.). Showing NP-Card for this compound (NP0086822).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (R)-3-Hydroxyoctanoic acid.
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  • MedchemExpress.com. (n.d.). This compound (Standard).
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  • PubChemLite. (n.d.). (r)-3-hydroxyoctanoic acid (C8H16O3).

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troubleshooting poor resolution in chromatographic analysis of 3-hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 3-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving optimal chromatographic resolution and accurate quantification of this important medium-chain hydroxy fatty acid.

Troubleshooting Guide: Poor Resolution

Poor resolution in the chromatographic analysis of this compound can manifest as peak tailing, fronting, broadening, or complete co-elution with other components. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing polar, acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.

Probable Causes & Solutions:

CauseExplanationRecommended Solutions
Secondary Silanol Interactions (HPLC) The acidic hydroxyl and carboxyl groups of this compound can interact with ionized silanol groups (Si-O⁻) on silica-based column packings, leading to tailing.[1]Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic or acetic acid to protonate the silanol groups (Si-OH) and minimize ionic interactions.[1] • Use an End-Capped Column: Employ a highly end-capped column or one with a polar-embedded phase to shield the residual silanol groups.[1]
Active Sites in the GC System In Gas Chromatography (GC), polar hydroxyl groups can interact with active sites (e.g., silanol groups) in the inlet liner, column, or transfer line, causing peak tailing and signal loss.[2]Use a Deactivated Liner: Ensure you are using a GC inlet liner that has been properly deactivated. • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[1]Flush the Column: Flush the column with a strong solvent to remove contaminants.[1] • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[1]
Q2: I'm observing peak fronting for my this compound standard. What should I investigate?

Peak fronting, the opposite of tailing, is often related to issues with the sample solvent or column overload.

Probable Causes & Solutions:

CauseExplanationRecommended Solutions
Sample Solvent Mismatch (HPLC) If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted, often resulting in fronting.[1]Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[3] • Reduce Injection Volume: If using a stronger solvent is unavoidable, reduce the injection volume.[4]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting and a shift to an earlier retention time.[1][4]Dilute the Sample: Reduce the concentration of the sample being injected.[4]
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to distorted peak shapes.[1]Ensure Complete Dissolution: Confirm that the this compound is completely dissolved before injection.[1]
Q3: My peaks are broad, leading to poor resolution. How can I improve peak sharpness?

Broad peaks can be caused by a variety of factors, from column inefficiency to issues with system setup.

Probable Causes & Solutions:

CauseExplanationRecommended Solutions
Column Inefficiency A damaged or old column will have reduced efficiency, resulting in broader peaks.Check Column Performance: Test the column with a standard to ensure it meets performance specifications. • Replace Column: If the column is old or damaged, it should be replaced.[4]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the HPLC components.
Inappropriate Flow Rate (HPLC) A flow rate that is too high or too low for the column dimensions can lead to band broadening.[4]Optimize Flow Rate: Consult the column manufacturer's guidelines and optimize the flow rate for your specific column. Slower flow rates can sometimes improve resolution.[4]
Temperature Fluctuations Inconsistent temperatures can affect mobile phase viscosity and retention times, contributing to broader peaks.[4]Use a Column Oven: A column oven will ensure a stable and consistent temperature throughout the analysis.[3][5]

Workflow for Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to diagnosing and resolving poor resolution in your chromatographic analysis of this compound.

G start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing fronting Peak Fronting? tailing->fronting No cause_tailing Potential Causes: - Secondary Silanol Interactions (HPLC) - Active Sites (GC) - Column Contamination tailing->cause_tailing Yes broad Broad Peaks? fronting->broad No cause_fronting Potential Causes: - Sample Solvent Mismatch - Column Overload - Poor Sample Solubility fronting->cause_fronting Yes cause_broad Potential Causes: - Column Inefficiency - Extra-Column Volume - Inappropriate Flow Rate - Temperature Fluctuations broad->cause_broad Yes end Resolution Improved broad->end No, consult further solution_tailing Solutions: - Adjust Mobile Phase pH (HPLC) - Use Deactivated Liner (GC) - Use End-Capped Column (HPLC) - Flush/Replace Column cause_tailing->solution_tailing solution_tailing->end solution_fronting Solutions: - Match Sample Solvent to Mobile Phase - Dilute Sample - Ensure Complete Dissolution cause_fronting->solution_fronting solution_fronting->end solution_broad Solutions: - Replace Column - Minimize Tubing Length - Optimize Flow Rate - Use Column Oven cause_broad->solution_broad solution_broad->end

Caption: Troubleshooting Decision Tree for Poor Resolution.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for GC analysis?

Yes, derivatization is highly recommended for the GC analysis of this compound. The presence of both a hydroxyl and a carboxylic acid group makes the molecule polar and prone to hydrogen bonding, which results in low volatility and poor peak shape.[6][7] Derivatization, typically through silylation or alkylation, replaces the active hydrogens on these functional groups, increasing the compound's volatility and thermal stability, and improving chromatographic performance.[7][8]

Common Derivatization Reactions for GC Analysis:

Derivatization TypeReagent ExamplesDescription
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Replaces active hydrogens with a trimethylsilyl (TMS) group. This is a very common and effective method for hydroxyl and carboxyl groups.[8]
Alkylation (Esterification) Methanolic HCl, BF3-MethanolConverts the carboxylic acid to its corresponding methyl ester. This is a robust method for improving the volatility of fatty acids.[7]
Q2: I am analyzing this compound in a biological matrix (e.g., plasma) and see interfering peaks. What could they be?

When analyzing mammalian samples, it is important to be aware of endogenous 3-hydroxy fatty acids that can interfere with the detection of those from external sources, such as bacterial lipopolysaccharides (endotoxins).[9] 3-hydroxy fatty acids are normal intermediates in the mitochondrial beta-oxidation of fatty acids.[9][10] Therefore, their presence in blood or tissue samples from mammals is expected and does not necessarily indicate the presence of endotoxin.[9]

Q3: What type of HPLC column is best for separating the enantiomers of this compound?

The enantiomers of this compound, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid, can have different biological activities, making their separation crucial in many research contexts.[11][12] For the chiral separation of these enantiomers, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[11][13]

Recommended Chiral Stationary Phases:

  • Amylose-based CSPs: Columns like CHIRALPAK® IA-U (amylose tris(3,5-dimethylphenyl carbamate)) have been shown to provide excellent separation of hydroxy fatty acid enantiomers.[11]

  • Cellulose-based CSPs: Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are also a robust choice for this type of chiral separation.[11]

The choice between different polysaccharide-based CSPs may require some method development to achieve optimal resolution for your specific application.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the derivatization of this compound using BSTFA for subsequent GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry. Moisture can hydrolyze the silylating reagent and reduce derivatization efficiency.[2]

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample in a reaction vial.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70°C for 30 minutes.[2]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Sample Preparation of Plasma for LC-MS/MS Analysis

This protocol provides a method for the extraction of this compound from plasma samples via protein precipitation.

Materials:

  • Human plasma sample

  • Acetonitrile with 0.2% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing 0.2% formic acid. This will precipitate the plasma proteins.[14]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

References

  • Szponar, B., Norin, E., Midtvedt, T., & Larsson, L. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283–289.
  • Guezennec, A., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of Chromatography B, 900, 64-70.
  • Ashcraft, P., et al. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1021, 160-166.
  • Ali, S. (n.d.). Derivatization in GC.
  • V. A. Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Chromatography and Sample Prep. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Human Metabolome Database. (n.d.). This compound (HMDB0001954).
  • García, B., et al. (2005). Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(this compound) Depolymerase. Applied and Environmental Microbiology, 71(11), 6851-6857.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Retrieved from a manufacturer's technical bulletin.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.
  • CHROMacademy. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues.
  • Tall, A. R., & Spector, A. A. (1976). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Lipid Research, 17(6), 678-683.
  • FooDB. (n.d.). Showing Compound this compound (FDB022761).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Molnova. (n.d.). Certificate of Analysis: this compound.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • González-García, Y., et al. (2019). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. International Journal of Molecular Sciences, 20(17), 4239.
  • Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26613, this compound.
  • Płotka-Wasylka, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(5), 1334.

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-hydroxyoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges related to matrix effects. The following information is curated from extensive field experience and authoritative scientific literature to ensure the integrity and success of your analytical workflows.

I. Understanding the Challenge: Matrix Effects in this compound Analysis

Matrix effects are a significant hurdle in quantitative liquid chromatography-mass spectrometry (LC-MS), causing detrimental impacts on accuracy, reproducibility, and sensitivity.[1] These effects arise when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[3][4][5][6]

For a small, polar molecule like this compound, which is a hydroxylated fatty acid found in various biological and environmental samples, matrix effects can be particularly pronounced.[7] The complexity of biological matrices such as plasma, urine, or tissue homogenates introduces a myriad of endogenous components like phospholipids, salts, and other metabolites that can co-elute and interfere with the ionization process.[8]

How Do Matrix Effects Occur?

The mechanisms behind matrix effects, particularly in electrospray ionization (ESI), are multifaceted:

  • Competition for Ionization: In the ESI source, analytes and matrix components compete for the available charge on the surface of droplets. If co-eluting matrix components have a higher affinity for the charge, they can suppress the ionization of this compound.

  • Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[2] This can affect the efficiency of droplet fission and solvent evaporation, ultimately impacting the release of gas-phase analyte ions.

  • Gas-Phase Interactions: Interactions between analyte ions and neutral matrix molecules in the gas phase can also lead to signal suppression.[2]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Sample Preparation

Question 1: My this compound signal is significantly suppressed, and I suspect phospholipids from my plasma sample are the cause. What is the most effective sample preparation strategy to mitigate this?

Answer:

Phospholipids are a major contributor to matrix-induced ionization suppression in plasma and serum samples because they often co-extract and co-elute with the analytes of interest. While simple protein precipitation (PPT) is a common technique, it is often insufficient for removing phospholipids effectively.

Recommended Strategies:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[9] For an acidic compound like this compound, a mixed-mode or anion-exchange SPE sorbent can provide excellent selectivity.

    • Mechanism: Mixed-mode SPE combines reversed-phase and ion-exchange mechanisms, allowing for the retention of this compound while washing away neutral and basic interferences, including many phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[9] For this compound, an LLE procedure using a water-immiscible organic solvent can effectively remove highly polar matrix components. A double LLE, first with a non-polar solvent to remove lipids and then with a more polar solvent to extract the analyte, can further enhance cleanup.

  • Phospholipid Depletion Plates: Specialized plates, such as those employing HybridSPE-Phospholipid technology, are designed to selectively remove phospholipids from biological samples.

    • Mechanism: These plates contain zirconia-coated silica particles that selectively bind the phosphate groups of phospholipids, allowing the analyte of interest to pass through for analysis.

dot

Sample_Prep_Workflow Plasma Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Simple, but high matrix LLE Liquid-Liquid Extraction (e.g., MTBE) Plasma->LLE Good for removing polar interferences SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) Plasma->SPE Highly selective, excellent cleanup PL_Removal Phospholipid Depletion Plate Plasma->PL_Removal Targets phospholipids specifically Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis PL_Removal->Analysis Chromatography_Optimization Analyte This compound Separation Improved Separation Analyte->Separation Optimize Gradient Interference Co-eluting Interference Interference->Separation Change Column Chemistry

Sources

Technical Support Center: Characterization of Poly(3-hydroxyoctanoate) (PHO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of poly(3-hydroxyoctanoate) (PHO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this medium-chain-length polyhydroxyalkanoate (mcl-PHA). By understanding the underlying principles of the characterization techniques and anticipating potential issues, you can ensure the generation of accurate and reproducible data.

Section 1: Molecular Weight Determination via Gel Permeation Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of PHO. However, its seemingly straightforward application can be fraught with challenges that lead to inaccurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PHO sample is showing a lower-than-expected molecular weight and a broad polydispersity index (PDI). What could be the cause?

A1: This is a common issue often stemming from polymer degradation during sample preparation or analysis.[1] PHO, like other polyesters, is susceptible to hydrolysis and thermal degradation.

  • Causality: Exposure to acidic or basic conditions, residual moisture in the solvent, or excessive heat can cleave the ester bonds in the PHO backbone, leading to a reduction in chain length.[1]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, dry solvents. Tetrahydrofuran (THF) and chloroform are common choices for PHO.[2] Using freshly opened, HPLC-grade solvents is recommended.

    • Sample Preparation: Dissolve the PHO sample at room temperature with gentle agitation.[2] Avoid prolonged heating or sonication, which can induce thermal degradation.[3]

    • Filtration: Use a PTFE filter (0.2–0.45 µm) to remove any particulates before injection.[3] This prevents column clogging and potential interactions.

    • System Check: Verify that the GPC system, including the columns, is not contributing to degradation. Running a well-characterized, stable polymer standard can help diagnose system-related issues.

Q2: I'm observing peak tailing or fronting in my PHO chromatogram. How can I resolve this?

A2: Peak asymmetry in GPC can be caused by several factors, including interactions between the polymer and the column stationary phase, or issues with the column itself.

  • Causality: PHO's carboxyl end groups can interact with the column packing material, leading to peak tailing. Fronting can be a sign of column overloading or a void in the column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adding a small amount of a polar modifier, such as an acid (e.g., 0.1% trifluoroacetic acid), to the mobile phase can help to suppress interactions between the polymer and the column.

    • Concentration Optimization: Reduce the sample concentration. A typical starting concentration for GPC analysis is between 2 to 10 mg/mL.[2]

    • Column Integrity: Check the column's performance by injecting a narrow standard. If peak shape is still poor, the column may be degraded or fouled and may need to be replaced.[4]

Q3: The molecular weight values for my PHO samples are inconsistent between batches. What should I check?

A3: Inconsistent results often point to variability in the experimental procedure or the calibration of the instrument.

  • Causality: Minor variations in sample preparation, injection volume, or mobile phase composition can lead to shifts in retention time and, consequently, inaccurate molecular weight calculations.[3] Furthermore, using inappropriate calibration standards is a major source of error.[3]

  • Troubleshooting Steps:

    • Standard Operating Procedure (SOP): Implement and strictly follow a detailed SOP for sample preparation and analysis.

    • Calibration: Calibrate the GPC system with narrow polystyrene standards that bracket the expected molecular weight range of your PHO. Be aware that this provides a relative molecular weight. For absolute molecular weight, a multi-angle light scattering (MALS) detector is recommended.[3]

    • Internal Standard: Consider using an internal standard to account for minor variations in flow rate and injection volume.

Experimental Protocol: GPC Analysis of PHO
  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade THF. Degas the solvent thoroughly.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of PHO into a clean vial.

    • Add 2 mL of THF to achieve a concentration of 2.5-5 mg/mL.

    • Gently agitate at room temperature until the polymer is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Instrumentation and Calibration:

    • Equilibrate the GPC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Perform a calibration using a series of narrow polystyrene standards.

  • Analysis:

    • Inject the PHO sample.

    • Acquire the chromatogram and process the data using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Data Summary: Typical GPC Results for PHO
ParameterTypical Value RangePotential Pitfall Indication
Mw (kDa) 50 - 500Values below this range may indicate degradation.
PDI (Mw/Mn) 1.5 - 3.0A PDI > 3.0 can suggest a broad molecular weight distribution, potential degradation, or aggregation.

Section 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of PHO and identifying any impurities or side products. Both ¹H and ¹³C NMR are routinely used.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of PHO shows broad peaks. What is the reason for this?

A1: Peak broadening in NMR spectra of polymers is common and can be attributed to several factors.

  • Causality: The restricted motion of polymer chains in solution leads to shorter relaxation times and, consequently, broader signals compared to small molecules. High molecular weight and high sample concentration can exacerbate this effect.

  • Troubleshooting Steps:

    • Sample Concentration: Reduce the concentration of your NMR sample.

    • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can increase chain mobility and result in sharper peaks.

    • Solvent Choice: Ensure you are using a good solvent for PHO, such as deuterated chloroform (CDCl₃).[5]

Q2: I see unexpected signals in my ¹H or ¹³C NMR spectrum. How do I identify them?

A2: Extraneous peaks can arise from residual solvents, impurities from the purification process, or side products from PHO biosynthesis or processing.

  • Causality: Solvents used during extraction and purification (e.g., chloroform, methanol) are common contaminants.[5] Depending on the bacterial strain and growth conditions, other hydroxyalkanoate monomers may be incorporated into the polymer chain.[6]

  • Troubleshooting Steps:

    • Solvent Peaks: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.

    • Monomer Composition: If you suspect the presence of other monomers, 2D NMR techniques like HSQC and HMBC can help to establish connectivity and identify the different monomer units.[7]

    • Purification: If impurities are significant, re-purifying the polymer by re-precipitation may be necessary.

Experimental Protocol: NMR Analysis of PHO
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of PHO in 0.6-0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals for PHO are typically observed around 5.2 ppm (-CH-), 2.5 ppm (-CH₂-), 1.2 ppm (-CH₂-), and 0.9 ppm (-CH₃).

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons.

    • Compare the chemical shifts in both the ¹H and ¹³C spectra to literature values for PHO to verify the structure.[8]

Visualization: PHO Structure and Key NMR Correlations

Caption: Structure of the PHO repeating unit with typical ¹H NMR chemical shifts.

Section 3: Thermal Properties by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of PHO, such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DSC thermogram for PHO shows a double melting peak. Is this normal?

A1: A double melting peak in the DSC of PHAs is a well-documented phenomenon and can be attributed to the melting of crystal populations with different lamellar thicknesses or morphologies.[10]

  • Causality: This can arise from the melting of original crystals followed by recrystallization and subsequent melting of the more perfect crystals during the heating scan. The thermal history of the sample significantly influences its crystalline structure.

  • Troubleshooting Steps:

    • Controlled Thermal History: To obtain reproducible results, it is crucial to impart a controlled thermal history to the sample within the DSC. This is typically done by heating the sample above its melting point, holding it for a few minutes to erase previous thermal history, cooling it at a controlled rate, and then performing the final heating scan.

    • Varying Heating Rates: Analyzing the sample at different heating rates can help to understand the recrystallization behavior.

Q2: The decomposition temperature (Td) of my PHO from TGA seems low. What could be the reason?

A2: A lower-than-expected Td can indicate the presence of impurities that catalyze thermal degradation.

  • Causality: Residual catalysts from synthesis or impurities from the extraction process can lower the thermal stability of the polymer.[11] PHAs are also known to undergo thermal degradation at temperatures close to their melting point, which can be problematic for melt processing.[10]

  • Troubleshooting Steps:

    • Purity: Ensure the PHO sample is of high purity.

    • Atmosphere: Conduct the TGA analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

    • Heating Rate: Be aware that the onset of decomposition can be dependent on the heating rate. Report the heating rate along with the Td.

Experimental Protocol: Thermal Analysis of PHO

DSC:

  • Accurately weigh 5-10 mg of PHO into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample from room temperature to 100 °C at a rate of 10 °C/min to erase thermal history.

  • Cool the sample to -80 °C at 10 °C/min.

  • Heat the sample from -80 °C to 100 °C at 10 °C/min to record the glass transition and melting behavior.

TGA:

  • Accurately weigh 5-10 mg of PHO into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Data Summary: Key Thermal Properties of PHO
Thermal PropertySymbolTypical ValueUnit
Glass Transition TemperatureTg-39 to -36°C[9]
Melting TemperatureTm~60°C[9]
Decomposition Temperature (5% weight loss)Td₅~250°C

Section 4: Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to determine the monomer composition of PHAs after derivatization.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty getting reproducible results for the monomer composition of my PHO. Why?

A1: The derivatization step (typically methanolysis) is critical for accurate and reproducible GC-MS analysis of PHAs.

  • Causality: Incomplete methanolysis will lead to an underestimation of the monomer content. The reaction conditions (time, temperature, catalyst concentration) must be carefully controlled.

  • Troubleshooting Steps:

    • Optimize Methanolysis: Ensure the methanolysis reaction goes to completion. This may require optimizing the reaction time and temperature.

    • Internal Standard: Use an internal standard to correct for variations in the derivatization and injection steps.

    • Calibration: Create a calibration curve using standards of the methyl esters of the expected hydroxyalkanoates.

Visualization: GC-MS Workflow for PHO Monomer Analysis

GCMS_Workflow PHO PHO Sample Methanolysis Methanolysis (e.g., with BF₃-methanol) PHO->Methanolysis Derivatives Methylated 3-hydroxyoctanoate Methanolysis->Derivatives GC_Separation GC Separation Derivatives->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A simplified workflow for the GC-MS analysis of PHO monomer composition.

References

  • A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste - MDPI. (2024).
  • Differential scanning calorimetric study of poly(3-hydroxyoctanoate) inclusions in bacterial cells - PubMed. (1998).
  • Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments - PMC - NIH. (2019).
  • A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste - ResearchGate. (2024).
  • The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC - PubMed Central. (n.d.).
  • Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed. (n.d.).
  • Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis - DR-NTU. (n.d.).
  • A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste - Semantic Scholar. (2024).
  • Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis | Request PDF - ResearchGate. (2014).
  • Full article: Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - Taylor & Francis Online. (n.d.).
  • (PDF) Polyhydroxyalkanoate (PHA): Review of synthesis, characteristics, processing and potential applications in packaging - ResearchGate. (2020).
  • FTIR and NMR analysis of C PHO , C PBSZ and C PHBSZ , (a) FTIR, (b) 1 H NMR, (c) 13 C NMR, (d) 29 Si-NMR. - ResearchGate. (n.d.).
  • GPC analysis of PLA PLGA PCL - ResolveMass Laboratories Inc. (n.d.).
  • Poly(3-hydroxybutyrate) and Poly(3-hydroxyoctanoate) Blends: Morphology and Mechanical Behavior | Macromolecules - ACS Publications. (2000).
  • GPC Sample Preparation Guide: From Plastics to Biopolymers. (n.d.).
  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. (n.d.).
  • GPC errors in polymer molecular weight analysis - ResolveMass Laboratories Inc. (n.d.).
  • Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability - PMC - PubMed Central. (2022).
  • Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - WestminsterResearch. (n.d.).
  • Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina | Biomacromolecules - ACS Publications. (n.d.).
  • Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability - MDPI. (2022).
  • A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications - MDPI. (n.d.).
  • Thermal analyses of poly(3‐hydroxybutyrate), poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate), and poly(3‐hydroxybutyrate‐co‐3‐hydroxyhexanoate) | Request PDF - ResearchGate. (2001).

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stability issues of 3-hydroxyoctanoic acid during storage and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage, handling, and analysis of this important medium-chain hydroxy fatty acid. Here, we address common challenges and questions in a direct, question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the long-term stability and general handling of this compound.

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] The product is typically shipped at ambient temperature, which is acceptable for short durations.[1][3] For solutions, it is recommended to prepare them fresh. If storage of a stock solution is necessary, store it in an airtight container at -20°C or lower and minimize freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is a crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and methanol.[1] It is a hydrophobic molecule and is practically insoluble in water.[4] When preparing solutions for in vivo or cell-based assays, it is common to first dissolve the compound in a minimal amount of an organic solvent like ethanol before further dilution in an appropriate aqueous buffer.

Q3: How many freeze-thaw cycles can a solution of this compound tolerate?

A3: While specific data on the impact of freeze-thaw cycles on this compound is not extensively published, it is a general best practice in metabolomics to minimize these cycles for all analytes.[5][6] Each cycle increases the risk of degradation, concentration changes due to solvent evaporation, and introduction of water. For other organic acids, repeated freeze-thaw cycles have been shown to affect stability and concentration.[6] We recommend aliquoting stock solutions into single-use volumes to preserve sample integrity. If repeated use from a single stock is unavoidable, a fresh solution should be prepared after a maximum of 3-5 freeze-thaw cycles, with stability verification recommended.

Q4: What are the potential degradation pathways for this compound during storage or sample processing?

A4: As a beta-hydroxy acid, this compound is susceptible to dehydration, particularly under acidic or high-temperature conditions, which can occur in a hot GC inlet if the hydroxyl group is not protected.[7] While stable under recommended storage conditions, prolonged exposure to harsh pH, high temperatures, or oxidative conditions should be avoided.[8] In biological systems, it is a metabolite of medium-chain fatty acid oxidation.[9] Its degradation in environmental contexts is often mediated by bacterial enzymes known as PHA depolymerases.[10][11] For analytical purposes, the primary concern is preventing thermal degradation during GC analysis through derivatization.

Part 2: Troubleshooting Guide for Analysis

This section provides a problem-oriented approach to resolving common issues encountered during the chromatographic analysis of this compound.

Section 2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for quantifying this compound, but its polar nature necessitates chemical derivatization.

Q5: My GC-MS analysis of this compound shows severe peak tailing and low sensitivity. What is the cause?

A5: This is a classic symptom of analyzing a polar, underivatized carboxylic acid.[12] The free carboxyl and hydroxyl groups interact strongly with active sites (silanol groups) in the GC inlet liner and on the column, leading to adsorption, poor peak shape, and reduced response.[13][14]

Solution Workflow:

  • Mandatory Derivatization: You must convert this compound into a more volatile and less polar derivative before GC-MS analysis.[12] This is a critical, non-negotiable step.

  • Choice of Derivatization:

    • Esterification: The most common first step is converting the carboxylic acid to an ester, typically a methyl ester. This can be achieved by heating the sample with methanol containing 3% sulfuric acid.[15]

    • Silylation: To address the polar hydroxyl group, a second derivatization step, silylation, is often employed. Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to convert the -OH group to a -O-TMS ether.[16] This two-step process yields a volatile and thermally stable derivative.

Detailed Protocol: Two-Step Derivatization for GC-MS Analysis

Objective: To convert this compound into its methyl ester, trimethylsilyl ether derivative for robust GC-MS quantification.

Materials:

  • Dried sample extract containing this compound.

  • Internal standard (e.g., deuterated this compound).

  • Methanol with 3% (v/v) Sulfuric Acid.

  • Silylating reagent (e.g., BSTFA with 1% TMCS).

  • Anhydrous solvent (e.g., Chloroform or Acetonitrile).

  • Heating block or oven set to 100°C and 60°C.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Esterification:

    • To the dried sample, add a known amount of internal standard.

    • Add 1 mL of methanol with 3% sulfuric acid.

    • Cap the vial tightly and heat at 100°C for 2 hours.[15]

    • Cool the sample to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of inert gas.

  • Silylation:

    • To the dried methyl ester, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature.

    • The sample is now ready for injection into the GC-MS.

Q6: I'm seeing multiple peaks for my derivatized this compound standard. What could be wrong?

A6: This issue typically points to incomplete or partial derivatization, or degradation of the derivative.

Troubleshooting Logic:

G start Multiple Peaks Observed c1 Incomplete Reaction? start->c1 c2 Derivative Instability? start->c2 c3 Contamination? start->c3 s1a Increase reagent volume/concentration c1->s1a Probable Cause s1b Increase reaction time/temperature c1->s1b Probable Cause s1c Ensure anhydrous conditions (moisture quenches reagents) c1->s1c Probable Cause s2a Analyze sample immediately after derivatization c2->s2a Probable Cause s2b Check for active sites in GC inlet (use deactivated liner) c2->s2b Probable Cause s3a Run a reagent blank c3->s3a Probable Cause s3b Check solvent purity c3->s3b Probable Cause

Caption: Troubleshooting multiple peaks in GC-MS.

Explanation:

  • Incomplete Reaction: Silylation and esterification must be driven to completion (>95%).[17] Ensure your reagents are fresh and not compromised by moisture. Increasing reaction time or temperature can often resolve this.

  • Derivative Instability: Silyl derivatives can be sensitive to moisture. It is crucial to analyze samples as soon as possible after preparation and to ensure the entire GC system, from syringe to liner, is inert.[16]

  • Contamination: Run a blank sample containing only the solvent and derivatization reagents to check for contaminants that might be co-eluting with your analyte.[18]

Section 2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing this compound without derivatization, but it is susceptible to matrix effects.

Q7: My analyte signal is significantly lower in biological samples (e.g., plasma) compared to the pure standard in solvent. How do I fix this?

A7: You are likely observing ion suppression, a common matrix effect in LC-MS/MS.[19] Components in the biological matrix (salts, phospholipids, etc.) co-elute with your analyte and compete for ionization in the MS source, reducing the signal of this compound.[19][20]

Solution Workflow:

G start Ion Suppression Detected step1 Optimize Sample Cleanup start->step1 step2 Modify Chromatography step1->step2 sub1 Switch from Protein Precipitation to SPE or LLE step1->sub1 step3 Use Stable Isotope-Labeled Internal Standard step2->step3 sub2 Adjust gradient to separate analyte from interferences step2->sub2 sub3 e.g., 3-hydroxyoctanoic-d3 acid. Compensates for matrix effects. step3->sub3

Caption: Workflow to mitigate ion suppression.

Explanation:

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient. Use a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[19][20] For an acidic compound like this compound, an anion exchange SPE cartridge can be highly effective.

  • Chromatographic Separation: Adjust your LC gradient to better separate this compound from the region where matrix components (especially phospholipids) elute. Often, a steeper, faster gradient can help elute the analyte before the bulk of the interferences.

  • Use a Co-eluting Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard, such as deuterated this compound.[19] This standard will experience the same ion suppression as the analyte, allowing for an accurate ratio-based quantification that corrects for the signal loss.

Q8: Why is my peak shape poor (fronting or tailing) in my LC-MS analysis?

A8: Poor peak shape for acidic compounds on reversed-phase columns (like C18) is often related to the mobile phase pH or secondary interactions with the column.

Troubleshooting Table:

Problem Probable Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte's carboxyl group and residual silanols on the silica-based column.Ensure the mobile phase is sufficiently acidic (e.g., containing 0.1% formic acid).[19][21] This keeps the analyte in its neutral, protonated form, minimizing these interactions. Consider using a column with advanced end-capping.
Peak Fronting Column overload. The concentration of the injected sample is too high for the column's capacity.Dilute the sample or reduce the injection volume.[22][23]
Split Peaks Issue with the column inlet (e.g., a void or blockage) or a mismatch between the injection solvent and the mobile phase.Ensure the injection solvent is weaker than or matched to the initial mobile phase.[23] If the problem persists, try flushing or replacing the column.

By systematically addressing these common issues, researchers can achieve robust, reproducible, and accurate quantification of this compound, ensuring the integrity and reliability of their experimental data.

References

  • An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate. (n.d.). Benchchem.
  • Technical Support Center: Chromatographic Analysis of (3R)-3-Hydroxyoctanoyl-CoA. (n.d.). Benchchem.
  • Schirmer, A., Jendrossek, D., & Schlegel, H. G. (1993). Degradation of poly(this compound) [P(3HO)] by bacteria: Purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13. Applied and Environmental Microbiology, 59(4), 1220–1227.
  • Retention of short chain fatty acids under drying and storage conditions. (2009). SciELO.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Guezennec, J., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS.
  • Showing metabocard for this compound (HMDB0001954). (n.d.). HMDB.
  • Biodegradation of polyhydroxyalkanoates: current state and future prospects. (2023). Frontiers.
  • Derivatization in GC. (n.d.).
  • A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens. (2020). PMC - NIH.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • This compound | C8H16O3. (n.d.). PubChem - NIH.
  • Notes on Troubleshooting LC/MS Contamination. (n.d.).
  • This compound. (n.d.). Wikipedia.
  • Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). (2021). NIH.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International.
  • Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. (2015). PubMed.
  • Showing NP-Card for this compound (NP0086822). (2022). NP-MRD.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2013). PMC - NIH.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate.
  • Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. (2002). PubMed.
  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube.
  • How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science.
  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2005). ResearchGate.
  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. (2010). PubMed.
  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. (2021). PMC - PubMed Central.

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Technical Support Center: Optimization of Extraction Protocols for 3-Hydroxyoctanoic Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 3-hydroxyoctanoic acid (3-HOA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of isolating 3-HOA from challenging biological and environmental matrices. As Senior Application Scientists, we have compiled field-proven insights to ensure your extraction protocols are robust, reproducible, and yield the highest quality results for downstream analysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and extraction of this compound.

Q1: What are the key chemical properties of this compound I should be aware of during extraction?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction protocol. 3-HOA is a medium-chain beta-hydroxy fatty acid.[1] Its structure includes a carboxylic acid group and a hydroxyl group, which grant it moderate polarity.

Key Properties:

  • Molecular Formula: C₈H₁₆O₃[1][2][3]

  • Molecular Weight: 160.21 g/mol [1][3]

  • Solubility: It is soluble in organic solvents like chloroform, ethanol, and methanol.[2] While it has some water solubility, it is considered a very hydrophobic molecule.[4][5]

  • Stability: 3-HOA is generally stable. It can be stored at -20°C for at least four years.[2] For long-term stability in plasma, storage at -80°C is recommended.[6][7]

The presence of both a carboxyl and a hydroxyl group means its charge state is pH-dependent. At physiological pH, the carboxylic acid will be deprotonated (negatively charged), influencing its solubility and interaction with extraction phases.

Q2: I am starting a new project. What is the best general approach for extracting 3-HOA from a biological fluid like plasma or serum?

A2: For biological fluids, the initial and most critical step is to remove proteins, which can interfere with the extraction and analysis. The two most common and effective starting points are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) .

  • Protein Precipitation: This is a rapid and straightforward method. It involves adding a cold organic solvent, such as methanol or isopropanol, to the plasma sample.[6][8] This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing your analyte, can then be further purified or directly analyzed.

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).[9][10] For 3-HOA, after protein removal, you would typically acidify the aqueous sample to neutralize the carboxylic acid group, making the molecule less polar and more amenable to extraction into an organic solvent like ethyl acetate.[10]

The choice between these initial steps often depends on the required cleanliness of the final extract and the downstream analytical method.

Q3: Do I need to derivatize this compound for analysis?

A3: The need for derivatization depends entirely on your analytical instrumentation.

  • For Gas Chromatography (GC-MS): Yes, derivatization is mandatory. 3-HOA is not sufficiently volatile for GC analysis due to its polar carboxyl and hydroxyl groups.[11][12] Derivatization converts these polar groups into less polar, more volatile moieties. Common methods include silylation (e.g., using BSTFA) or esterification/acylation.[11][13][14]

  • For Liquid Chromatography (LC-MS/MS): No, derivatization is generally not required. LC-MS/MS can readily analyze polar and non-volatile compounds like 3-HOA directly.[6][7] Modern LC-MS/MS systems offer excellent sensitivity and specificity for 3-HOA without the need for this extra step.[6][7] In some specific cases, such as resolving enantiomers, chiral derivatization may be employed.[15]

Q4: What are the common challenges I can expect when extracting 3-HOA from complex matrices?

A4: The primary challenges include:

  • Low Recovery: The analyte may not be efficiently transferred from the sample matrix to the final extract. This can be due to suboptimal solvent choice, incorrect pH, or strong binding to matrix components.

  • Matrix Effects: Co-extracted endogenous compounds (lipids, salts, etc.) can suppress or enhance the ionization of 3-HOA in the mass spectrometer, leading to inaccurate quantification.[6]

  • Poor Reproducibility: Inconsistent results between samples can arise from variations in sample handling, extraction procedure, or the presence of emulsions during LLE.[16]

  • Analyte Degradation: While generally stable, harsh conditions like extreme pH or high temperatures can potentially degrade 3-HOA.

This guide will provide detailed troubleshooting for each of these issues.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the extraction of this compound.

Issue 1: Low or Inconsistent Recovery
Q: My recovery of 3-HOA is below 70% and varies significantly between replicates. What are the likely causes and how can I fix this?

A: Low and inconsistent recovery is a common but solvable problem. The root cause often lies in the extraction chemistry or physical technique.

Causality Analysis & Solutions:

  • Incorrect pH during Liquid-Liquid Extraction (LLE):

    • The "Why": For efficient extraction of 3-HOA into an organic solvent, the carboxylic acid group must be protonated (neutral). If the pH of the aqueous phase is too high (above its pKa, roughly 4.5-5.0), the molecule will be charged (R-COO⁻) and will preferentially stay in the aqueous layer.

    • The Fix: Before extraction, acidify your sample to a pH of approximately 2-3 using an acid like hydrochloric or formic acid. This ensures the complete protonation of 3-HOA.

  • Suboptimal Solvent Choice in LLE:

    • The "Why": The chosen organic solvent may not have the appropriate polarity to efficiently solvate 3-HOA.

    • The Fix: A moderately polar, water-immiscible solvent is ideal. Ethyl acetate is an excellent first choice. If recovery is still low, you can try a mixture of solvents, such as hexane/isopropanol or dichloromethane.

  • Insufficient Mixing or Emulsion Formation in LLE:

    • The "Why": Inadequate mixing leads to poor partitioning of the analyte into the organic phase. Conversely, overly vigorous mixing (e.g., vortexing at high speed) can create stable emulsions, which trap the analyte and prevent clean phase separation.[16]

    • The Fix: Instead of high-speed vortexing, gently invert the extraction tube for 2-5 minutes. If an emulsion forms, it can often be broken by centrifugation, addition of salt (salting out), or gentle heating.[16]

  • Inappropriate Sorbent or Elution Solvent in Solid-Phase Extraction (SPE):

    • The "Why": The chosen SPE sorbent may not be retaining the 3-HOA effectively, or the elution solvent may not be strong enough to release it.

    • The Fix: For 3-HOA, a polymeric reversed-phase or a mixed-mode anion exchange sorbent is often effective.[17] Ensure the elution solvent is strong enough; for reversed-phase, this might be methanol or acetonitrile, possibly with a small amount of acid or base to modify the analyte's charge state for efficient release.

Workflow for Troubleshooting Low Recovery:

Caption: Troubleshooting workflow for low recovery of 3-HOA.

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Q: My 3-HOA signal is suppressed in my sample compared to the pure standard, leading to inaccurate quantification. How can I mitigate these matrix effects?

A: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of your target analyte in the mass spectrometer's source. The key to mitigating them is to have a cleaner final extract.

Causality Analysis & Solutions:

  • Insufficient Sample Cleanup:

    • The "Why": A simple protein precipitation may not be sufficient to remove all interfering substances, especially phospholipids in plasma, which are notorious for causing ion suppression.

    • The Fix: Implement a more rigorous cleanup method.

      • Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract than protein precipitation alone.

      • Solid-Phase Extraction (SPE): SPE is highly effective for cleanup.[18] By using specific wash steps, you can remove interfering compounds while retaining your analyte on the sorbent. A wash with a weak organic solvent can remove non-polar interferences, while a pH-adjusted wash can remove acidic or basic interferences.

  • Chromatographic Co-elution:

    • The "Why": Even with a clean extract, some matrix components may have similar chromatographic properties to 3-HOA and elute at the same time.

    • The Fix: Optimize your LC method.

      • Gradient Modification: Adjust the mobile phase gradient to better separate 3-HOA from the interfering peaks.

      • Column Chemistry: Try a different column chemistry (e.g., a C18 with a different end-capping or a phenyl-hexyl column) to alter the selectivity of the separation.

  • Use of an Internal Standard:

    • The "Why": A stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled 3-HOA) is the gold standard for correcting matrix effects. The SIL internal standard behaves almost identically to the analyte during extraction and ionization but is distinguishable by mass.

    • The Fix: If available, spike all samples, standards, and quality controls with a known concentration of a SIL internal standard at the beginning of the sample preparation process.[15] Any signal suppression or enhancement will affect both the analyte and the internal standard equally, allowing for accurate quantification based on the ratio of their signals.

Data Summary: Comparison of Cleanup Techniques
Technique Typical Recovery Cleanliness of Extract Throughput Notes
Protein Precipitation 85-100%LowHighProne to significant matrix effects. Good for screening.
Liquid-Liquid Extraction 70-95%Medium to HighMediumReduces phospholipids and salts effectively.
Solid-Phase Extraction 80-100%HighLow to MediumHighly selective, excellent for removing interferences.[17][18]
Issue 3: Poor Peak Shape or Low Signal in GC-MS Analysis
Q: After derivatization, my 3-HOA peak in the GC-MS chromatogram is tailing, broad, or has a very low signal. What's going wrong?

A: This almost always points to an issue with the derivatization step or the cleanliness of the extract being injected.

Causality Analysis & Solutions:

  • Incomplete Derivatization:

    • The "Why": Both the hydroxyl and carboxyl groups must be derivatized for good chromatography. If the reaction is incomplete, the remaining polar sites on the molecule will interact strongly with the GC column, causing peak tailing.

    • The Fix:

      • Optimize Reaction Conditions: Ensure the reaction temperature and time are adequate. Many silylation reactions require heating (e.g., 60-80°C) for 30-60 minutes.

      • Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to water. Ensure your sample extract is completely dry before adding the reagent. Any residual water will consume the reagent and inhibit the reaction.

      • Use a Catalyst: Some reactions benefit from a catalyst like pyridine.

  • Derivatization Reagent Degradation:

    • The "Why": Derivatization reagents are often moisture-sensitive and can degrade over time, losing their effectiveness.

    • The Fix: Use a fresh vial of derivatization reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Matrix Interference with Derivatization:

    • The "Why": Other compounds in your extract with active hydrogens (e.g., water, other acids, alcohols) can compete for the derivatization reagent, leaving an insufficient amount for your analyte.

    • The Fix: Improve the cleanup of your sample before the derivatization step. Use LLE or SPE to isolate 3-HOA from other reactive matrix components.

Diagram: Derivatization Troubleshooting Logic

DerivatizationTroubleshooting Start Poor GC Peak Shape (Tailing, Broad) Check_Dryness Was the sample extract completely dry before adding reagent? Start->Check_Dryness Dry_Sample Action: Evaporate to complete dryness under Nitrogen. Check_Dryness->Dry_Sample No Check_Reagent Is the derivatization reagent fresh? Check_Dryness->Check_Reagent Yes Dry_Sample->Check_Reagent New_Reagent Action: Use a new, unopened vial of reagent. Check_Reagent->New_Reagent No Check_Conditions Are reaction time and temperature optimized? Check_Reagent->Check_Conditions Yes New_Reagent->Check_Conditions Optimize_Conditions Action: Increase reaction time/ temperature (e.g., 60°C for 1 hr). Check_Conditions->Optimize_Conditions No Check_Cleanup Is the pre-derivatization sample cleanup sufficient? Check_Conditions->Check_Cleanup Yes Optimize_Conditions->Check_Cleanup Improve_Cleanup Action: Implement SPE or LLE to remove interfering compounds. Check_Cleanup->Improve_Cleanup No End Peak Shape Improved Check_Cleanup->End Yes Improve_Cleanup->End

Caption: Decision tree for troubleshooting GC-MS derivatization issues.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-HOA from Human Plasma

This protocol is designed for robust cleanup and is suitable for LC-MS/MS analysis.

  • Sample Preparation:

    • Aliquot 100 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

    • Spike with 10 µL of an internal standard solution (e.g., stable isotope-labeled 3-HOA in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Acidify the supernatant by adding 10 µL of 1M HCl to bring the pH to ~2-3.

    • Add 1 mL of ethyl acetate.

    • Cap the tube and mix by gentle inversion for 5 minutes. Do not vortex.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Final Steps:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 3-HOA from Cell Culture Media

This protocol provides a very clean extract, ideal for sensitive analyses.

  • Sample Pre-treatment:

    • Take 1 mL of cell culture media.

    • Acidify to pH ~3 with 1M HCl.

    • Centrifuge to remove any cellular debris.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode anion exchange SPE cartridge (e.g., a polymeric sorbent with quaternary amine functional groups).

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of acidified water (pH 3). Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of acidified water (pH 3) to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the 3-HOA with 1 mL of methanol containing 2-5% formic acid. The acid neutralizes the analyte and disrupts the ionic interaction with the sorbent.

  • Final Steps:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in an appropriate solvent for your analysis (LC-MS or GC-MS after derivatization).

References

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed. [Link]
  • Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. (2012).
  • Optimizing Recovery of High-Added-Value Compounds from Complex Food Matrices Using Multivari
  • Acids: Derivatization for GC Analysis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]
  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS.
  • This compound. Wikipedia. [Link]
  • Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property. (2024). Food Science and Human Wellness. [Link]
  • Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. PubMed. [Link]
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  • derivatization gas chromatography: Topics by Science.gov. Science.gov. [Link]
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  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. (2007).
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  • Efficient production of (R)
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
  • Reactive extraction of 3-hydroxypropionic acid from model aqueous solutions and real bioconversion media. Comparison with its isomer 2-hydroxypropionic (lactic) acid.
  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]

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Technical Support Center: Optimizing GC-MS Analysis of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-hydroxyoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ultimately enhancing the accuracy and reliability of your results.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High background noise can obscure the signal of your target analyte, this compound, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and eliminating the sources of this noise.

Q1: My baseline is excessively high and noisy across the entire chromatogram. Where do I start?

A consistently high and noisy baseline often points to systemic issues rather than a single contaminated sample. The root cause can be within the GC system (carrier gas, inlet, column) or the MS detector itself.

Causality: A high baseline is essentially a constant signal of ions reaching the detector that are not from your analyte. This can be due to impurities in the carrier gas, continuous off-gassing from consumables (septa, liners), or the slow elution of contaminants from the column (column bleed).

Troubleshooting Workflow:

To systematically isolate the source of the noise, follow this diagnostic workflow.

Troubleshooting_Workflow start High Baseline Noise Detected cap_inlet Cap MS Inlet & Run Blank (Isolate MS from GC) start->cap_inlet ms_issue Noise Persists: MS Issue (Source, Detector) cap_inlet->ms_issue Yes gc_issue Noise Decreases: GC Issue (Gas, Inlet, Column) cap_inlet->gc_issue No clean_ms Action: Clean Ion Source, Check Detector Gain ms_issue->clean_ms check_gas Check Carrier Gas Purity & Filters gc_issue->check_gas resolved Problem Resolved clean_ms->resolved replace_consumables Replace Septum & Inlet Liner check_gas->replace_consumables Gas OK bakeout_column Bake Out GC Column replace_consumables->bakeout_column bakeout_column->resolved Noise Reduced further_diag Consider Column Replacement or Further Diagnostics bakeout_column->further_diag No Improvement

Caption: Systematic workflow for isolating high baseline noise.

Step-by-Step Protocol:

  • Isolate the MS Detector: The first step is to determine if the noise originates from the GC or the MS.[1] To do this, remove the column from the MS inlet and cap the inlet with a no-hole ferrule.[1][2] If the background noise remains high, the issue lies within the MS source or detector.[1][3] In this case, cleaning the ion source and checking the detector gain are necessary next steps.[1]

  • Inspect the GC System: If capping the MS inlet significantly reduces the noise, the source is on the GC side.[1][3] The most common culprits are the carrier gas, inlet consumables, or the column itself.

    • Carrier Gas: Ensure you are using high-purity gas (99.999% or higher) and that your gas traps for moisture, oxygen, and hydrocarbons are not exhausted.[4] Oxygen, in particular, can degrade the column's stationary phase, leading to increased bleed.[5][6]

    • Inlet Consumables: Regularly replace the septum and inlet liner.[3][5] A cored or degraded septum can release siloxanes and other contaminants into the system.[7][8]

    • Column Conditioning: If new consumables don't solve the issue, the column may be contaminated. A column bake-out can help remove less volatile contaminants that have accumulated.[9][10]

Q2: I'm seeing sharp, repetitive "ghost peaks" in my chromatograms, especially at higher temperatures. What are they?

These are classic signs of septum bleed or contamination from vial cap septa.[11][12][13][14]

Causality: Both the injection port septum and the vial cap septum are typically made of silicone-based polymers.[7][15] At high temperatures, these materials can degrade and release volatile siloxane compounds.[7][15] These compounds travel through the column and appear as distinct peaks in your chromatogram.[8] The characteristic ions for siloxane bleed are often m/z 73, 207, 281, and 355.[1][16][17]

Troubleshooting and Prevention:

  • Diagnose the Source: To determine if the bleed is from the inlet or the vial, perform a blank run without an injection.[13][14] If the peaks disappear, the source is the vial cap septum.[13][14] If they remain, the inlet septum is the likely culprit.

  • Use High-Quality Consumables:

    • Select low-bleed, high-temperature septa for the injection port.[17][18] Pre-conditioned septa can also minimize outgassing.[19]

    • For vials, use caps with PTFE-lined septa. The PTFE barrier prevents the sample solvent from direct contact with the silicone, reducing the leaching of contaminants.[14][20]

  • Proper Maintenance:

    • Replace the inlet septum regularly (e.g., after every 100-200 injections) to prevent excessive coring and degradation.[21]

    • Avoid over-tightening the septum nut, which can cause the septum to split and degrade faster.[18]

Q3: My baseline rises significantly as the oven temperature increases. Is this normal?

A rising baseline with increasing temperature is characteristic of column bleed.[3][5] While all columns exhibit some level of bleed, excessive bleed can compromise sensitivity, especially for late-eluting peaks like derivatized this compound.[2][22]

Causality: Column bleed is the thermal degradation of the stationary phase.[5][6] This process is accelerated by high temperatures, the presence of oxygen in the carrier gas, and the injection of aggressive chemicals.[4][5][6]

Minimization Strategies:

StrategyRationaleKey Actions
Use a Low-Bleed Column Columns specifically designed for MS applications (e.g., "-ms" phases) use more stable polymers that are less prone to thermal degradation.[5]Select a column certified for MS use, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).
Proper Column Conditioning Conditioning removes residual solvents and un-bonded stationary phase from a new column, ensuring a stable baseline.[22]Before connecting to the MS, purge the column with carrier gas for 15-30 minutes at room temperature, then heat to 20°C above your method's max temperature (do not exceed the column's limit).[3][22]
Optimize Temperature Program Operating at or near the column's maximum temperature limit will accelerate degradation.[4][5]Keep the final temperature of your method at least 20-30°C below the column's stated maximum operating temperature.
Ensure an Oxygen-Free System Oxygen is highly damaging to the stationary phase at high temperatures.[4][5][6]Use high-purity carrier gas, install and regularly change oxygen traps, and perform routine leak checks.[4]

Frequently Asked Questions (FAQs)

Q4: What are phthalates and why are they a problem in my this compound analysis?

Phthalates are ubiquitous plasticizers found in many laboratory consumables, including solvents, vial caps, and plastic tubing.[3][23] They can easily contaminate your samples and appear as significant interfering peaks in your chromatogram.[3][23] Given their common presence, they can be mistaken for or co-elute with your target analytes.

Prevention:

  • Use high-purity, GC-grade solvents.[24]

  • Avoid storing samples in plastic containers; use glass vials.[25][26]

  • Handle septa and liners with clean forceps, not hands, to avoid transferring oils and plasticizers.[11][15]

Q5: Why is derivatization necessary for this compound, and can it contribute to background noise?

This compound contains both a carboxyl and a hydroxyl group, making it polar and not sufficiently volatile for direct GC analysis.[25] Derivatization is a chemical modification process that replaces the active hydrogens on these functional groups with less polar, more stable groups (e.g., trimethylsilyl groups), making the molecule more volatile and suitable for GC.[25][26][27]

However, the derivatization reagents themselves (e.g., BSTFA, MSTFA) and their byproducts can be a source of background noise if not used correctly.

Best Practices for Derivatization:

  • Use fresh, high-quality derivatization reagents.

  • Perform the reaction in a clean, dry environment to prevent hydrolysis of the reagents.

  • Optimize the amount of reagent used. Excess reagent can create large solvent front peaks and contribute to background noise.

  • Consider a sample cleanup step after derivatization, such as solid-phase extraction (SPE), to remove excess reagent and byproducts before injection.[24][25]

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Sample->Add_Reagent Heat Heat to complete reaction Add_Reagent->Heat Cleanup Optional: SPE Cleanup to remove excess reagent Heat->Cleanup Inject Inject into GC-MS Heat->Inject Direct Injection Cleanup->Inject

Caption: Workflow for derivatization of this compound.

Experimental Protocols

Protocol 1: System Bake-Out for Contamination Removal

This protocol is designed to "clean" the injector, column, and transfer line by thermally removing volatile and semi-volatile contaminants.

  • Preparation:

    • Ensure a fresh, high-quality septum is installed.

    • Confirm carrier gas is flowing at the normal operating rate.

    • Disconnect the column from the MS detector to prevent contaminants from entering the source. Cap the MS inlet.

  • Injector Bake-Out:

    • Set the injector temperature to 25-50°C higher than your normal operating temperature (do not exceed the septum's temperature limit).

    • Allow the injector to bake for at least 60 minutes.

  • Column Bake-Out:

    • Set the initial oven temperature to 50°C.

    • Ramp the temperature at 5-10°C/minute to the column's maximum isothermal temperature, or 20°C above the final temperature of your analytical method (whichever is lower).[3] Crucially, do not exceed the column's maximum temperature limit.

    • Hold at this temperature for 1-2 hours, or until the baseline (monitored at the disconnected end with a flow meter or FID if available) is stable.[10]

  • Cool Down and Reconnect:

    • Cool the oven and injector to your method's starting conditions.

    • Once cool, reconnect the column to the MS detector.

    • Allow the system to pump down and stabilize before running a blank to verify cleanliness.

References

  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Siloxane peaks in baseline GCMS. (n.d.). GL Sciences.
  • Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm. (2021). Analytical Methods. Royal Society of Chemistry.
  • GC-MS Noise Isolation Techniques: Application in Labs. (2025). Patsnap Eureka.
  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). Restek.
  • Preventing Column Bleed in Gas Chromatography. (2025). Phenomenex.
  • GC Column Bleed: Causes and Prevention. (2024). Separation Science.
  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (n.d.). Restek.
  • GC Sample Preparation - Techniques and Challenges. (n.d.). Drawell.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland.
  • Fellow analytical chemists, how do you minimize siloxane peaks in gc-ms? (2012). Reddit.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Hawach Scientific.
  • How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? (2020). Restek.
  • How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? (2020). Restek. PDF.
  • Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services.
  • Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. (2025). Agilent.
  • GC-MS Sample Preparation. (n.d.). Organomation.
  • Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). (2019). Polymers. MDPI.
  • Those Darn Phthalates. (2020). Chromatography Research Supplies.
  • Achieving Low Levels of GC Column Bleed. (2021). Crawford Scientific.
  • Help minimizing siloxane peaks in GC-MS. (2013). Reddit.
  • DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. (2016). CORE.
  • How to Minimize Septum Problems in GC. (2005). American Laboratory.
  • GC Technical Tip: How to Identify & Prevent Septum Bleed. (2016). Phenomenex.
  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? (2024). Agilent.
  • GC/MS column baking. (2018). Chromatography Forum.
  • How do I decrease background noise on GC/MS? (2017). ResearchGate.
  • Noise and background reduction method for component detection in chromatography/spectrometry. (1997). Google Patents.
  • GC Troubleshooting—High GC Column Bleed. (2018). Restek.
  • Understanding Septa for GC and HPLC. (2025). Chrom Tech.
  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent.
  • GC Inlet Maintenance. (n.d.). Element Lab Solutions.
  • Conditioning GC Inlet Parts. (2019). YouTube.
  • GC Inlet Maintenance. (n.d.). BGB Analytik.
  • Maintaining your Agilent GC and GC/MS Systems. (n.d.). Postnova Analytics GmbH.
  • How do I extend GC column lifetime? (n.d.). Phenomenex.
  • Since my GC column hasn't been used for several months, should I bake out the column before further use? (2015). ResearchGate.
  • Baking Out the columns in the. (n.d.). SRI Instruments.
  • How and When to Perform a GC Bake Out. (2022). Phenomenex Blog.
  • Why Your GC Baseline Is Noisy — And How to Fix It. (n.d.). Applied Analytical Systems.
  • What is the technical issue causing too much noise in our chromatogram using the column Rtx-5MS for lipids analysis? (2022). ResearchGate.
  • Sensitivity and noise in GC–MS: Achieving low limits of detection for difficult analytes. (2025). ScienceDirect.

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Technical Support Center: Enhancing the Efficiency of Enzymatic Hydrolysis of Poly(3-hydroxyoctanoate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic hydrolysis of poly(3-hydroxyoctanoate) (P(3HO)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency of your P(3HO) degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful P(3HO) hydrolysis experiment.

Q1: What is Poly(3-hydroxyoctanoate) (P(3HO)) and why is its hydrolysis challenging?

A1: Poly(3-hydroxyoctanoate) is a type of polyhydroxyalkanoate (PHA), specifically a medium-chain-length PHA (mcl-PHA). PHAs are biodegradable polyesters produced by microorganisms as carbon and energy storage materials.[1] The efficiency of its enzymatic hydrolysis can be limited by the polymer's material properties, particularly its semi-crystalline nature. The crystalline regions of the polymer are tightly packed and more resistant to enzymatic attack than the more accessible amorphous regions.[2][3] Therefore, enhancing hydrolysis efficiency often involves strategies to disrupt this crystallinity or increase the available surface area for enzyme action.

Q2: What are the most effective enzymes for degrading P(3HO)?

A2: The most effective enzymes are specific PHA depolymerases that target mcl-PHAs. A well-characterized example is the extracellular P(3HO) depolymerase from the bacterium Pseudomonas fluorescens GK13.[4][5] This enzyme shows high specificity for P(3HO) and other mcl-PHA copolymers and does not hydrolyze short-chain-length PHAs like poly(3-hydroxybutyrate) (P(3HB)).[5] While some common hydrolases like lipases can degrade PHAs, their activity is often non-specific and less efficient compared to dedicated PHA depolymerases.[3][6]

Q3: What are the primary products of P(3HO) enzymatic hydrolysis?

A3: The enzymatic hydrolysis of P(3HO) by the P. fluorescens GK13 depolymerase primarily yields the dimeric ester of 3-hydroxyoctanoic acid.[5] This indicates that the enzyme cleaves the ester bonds within the polymer chain to release soluble oligomers. Complete mineralization to CO2 and water is typically carried out by microorganisms that can metabolize these initial hydrolysis products.[2]

Q4: How can I monitor the progress and efficiency of the hydrolysis reaction?

A4: Several methods can be employed, depending on the experimental setup:

  • Gravimetric Analysis: For P(3HO) films or solids, measuring the sample's dry weight loss over time is a straightforward method.

  • Product Analysis (HPLC): Quantifying the concentration of soluble products (like the this compound dimer) in the reaction buffer using High-Performance Liquid Chromatography (HPLC).

  • Quartz Crystal Microbalance (QCM): A highly sensitive technique for studying the degradation kinetics of thin polymer films in real-time by measuring mass changes at the nanogram level.[1]

  • Total Organic Carbon (TOC) Analysis: Measuring the increase of TOC in the supernatant as the polymer is hydrolyzed into soluble components.

Section 2: Troubleshooting Guide

Encountering issues in enzymatic assays is common. This guide provides a logical, cause-and-effect approach to diagnosing and resolving problems.

Problem: My hydrolysis rate is very low or non-existent.

This is the most frequent issue and can stem from multiple factors related to the enzyme, the substrate, or the reaction environment.

The activity of enzymes is highly dependent on their environment.[7] The ionizable groups in the enzyme's active site are particularly sensitive to pH.[8]

Solution: Verify that your reaction conditions align with the enzyme's optimum. For the widely used P(3HO) depolymerase from P. fluorescens GK13, the optimal conditions have been identified.

ParameterOptimal ValueRationale & Key Considerations
pH 9.5The enzyme exhibits maximum catalytic activity at this alkaline pH. Use a stable buffer system like Tris-HCl to maintain it.[8]
Temperature 40°CThis temperature provides the highest enzyme activity. Higher temperatures can lead to denaturation and loss of function.[8][9]
Buffer Tris-HCl (e.g., 0.2 M)Provides stable pH buffering in the optimal alkaline range.[8] Avoid buffers with components known to interfere with enzymatic assays.[10]
Agitation Gentle & ConsistentEnsures a homogenous mixture and facilitates enzyme access to the substrate surface without causing excessive shear that could denature the enzyme.

Enzymes can lose activity due to improper storage or handling. Furthermore, using an enzyme not specific to mcl-PHAs will yield poor results.

Solution:

  • Verify Enzyme Specificity: Ensure you are using an mcl-PHA depolymerase. A short-chain-length (scl) PHB depolymerase, for instance, will not effectively hydrolyze P(3HO).[2][5]

  • Check Enzyme Activity: Before running your main experiment, perform a quick activity assay using a known positive control substrate, such as a p-nitrophenyl ester of a medium-chain fatty acid, which is also hydrolyzed by P(3HO) depolymerase.[5]

  • Review Storage Conditions: Always store enzymes according to the manufacturer's datasheet, typically at low temperatures (-20°C or -80°C) in a glycerol-containing buffer to prevent denaturation. Thaw gently on ice before use.[10]

The physical properties of the P(3HO) substrate are a critical determinant of the degradation rate.[2] High crystallinity and low surface area are major barriers.

Solution:

  • Reduce Crystallinity: The amorphous regions of the polymer are degraded preferentially.[3][11] Consider pretreating your P(3HO) to reduce its crystallinity. Solvent-casting thin films often results in a lower degree of crystallinity compared to melt-pressed samples.

  • Increase Surface Area: The reaction occurs at the surface of the polymer.[12] Increase the surface-area-to-volume ratio by using thin films, powders, or porous scaffolds instead of dense pellets. Physical methods like grinding or milling can be effective.[13]

Troubleshooting_Low_Hydrolysis start Low / No P(3HO) Hydrolysis cond1 Are Reaction Conditions Optimal (pH, Temp)? start->cond1 cond2 Is Enzyme Active & Specific? cond1->cond2  Yes sol1 ACTION: Adjust pH to ~9.5 Adjust Temp to ~40°C Use stable buffer cond1->sol1  No cond3 Is Substrate Accessible? cond2->cond3  Yes sol2 ACTION: Verify enzyme specificity (mcl-PHA) Perform activity assay Check storage/handling cond2->sol2  No sol3 ACTION: Pretreat substrate to reduce crystallinity Increase surface area (films, powders) cond3->sol3  No Enzyme_Action_Mechanism cluster_step1 Step 1: Adsorption cluster_step2 Step 2: Hydrolysis enzyme1 Soluble P(3HO) Depolymerase surface1 P(3HO) Polymer Surface enzyme1->surface1 Binding Domain Interaction enzyme2 Adsorbed Enzyme surface2 P(3HO) Polymer Surface products Soluble Oligomers (e.g., 3-HO Dimer) surface2->products  Catalytic Domain  cleaves ester bonds

Caption: Two-step mechanism of P(3HO) depolymerase action.

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for core experiments.

Protocol 1: Standard Assay for P(3HO) Film Hydrolysis

This protocol describes a typical batch experiment to measure the degradation of a P(3HO) film.

Materials:

  • P(3HO) films of known weight and surface area.

  • Purified P(3HO) depolymerase solution of known concentration.

  • 0.2 M Tris-HCl buffer, pH 9.5.

  • Incubator shaker set to 40°C.

  • Microcentrifuge tubes or small vials.

  • Deionized water.

  • Ethanol (70%) for sterilization.

Procedure:

  • Substrate Preparation: a. Prepare thin P(3HO) films (e.g., by solvent casting from a chloroform solution). b. Cut films into uniform pieces (e.g., 1 cm x 1 cm). c. Dry the films under vacuum to a constant weight and record the initial dry weight (W_initial). d. Sterilize the films by briefly immersing them in 70% ethanol followed by aseptic drying.

  • Reaction Setup: a. In a sterile microcentrifuge tube, place one pre-weighed P(3HO) film. b. Prepare a master mix of the reaction buffer and enzyme to ensure consistency. [10]For a 1 mL final volume, add the desired volume of enzyme stock to the Tris-HCl buffer (pH 9.5). c. Add 1 mL of the enzyme-buffer solution to the tube containing the film. d. Prepare a negative control: Set up an identical tube containing a P(3HO) film and 1 mL of buffer without the enzyme to account for any non-enzymatic (abiotic) hydrolysis.

  • Incubation: a. Place the tubes in an incubator shaker set to 40°C with gentle agitation (e.g., 150 rpm). b. Incubate for the desired time period (e.g., 24, 48, 72 hours). For kinetic studies, set up multiple identical tubes to be stopped at different time points.

  • Stopping the Reaction & Analysis: a. To stop the reaction, remove the remaining film from the buffer. Alternatively, the enzyme can be denatured by adding a chemical inhibitor or by heat inactivation, though removing the film is preferred for weight loss analysis. [14] b. Gently rinse the retrieved film with deionized water to remove any adsorbed enzyme and buffer salts. c. Dry the film under vacuum until a constant weight is achieved. Record the final dry weight (W_final).

  • Calculation: a. Calculate the percentage weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. b. Correct for any weight loss observed in the negative control.

Experimental_Workflow sub 1. Substrate Prep (P(3HO) Film) react 2. Reaction Setup (Film + Enzyme in Buffer) sub->react incub 3. Incubation (40°C, pH 9.5, Agitation) react->incub stop 4. Stop Reaction (Retrieve Film) incub->stop analyze 5. Analysis (Dry & Weigh Film) stop->analyze calc 6. Calculate (% Weight Loss) analyze->calc

Caption: General workflow for a P(3HO) hydrolysis assay.

References
  • Millan, M., & Hanik, N. (2023). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
  • Tshikantwa, T. S., et al. (2021). Strategies to Enhance Polyhydroxyalkanoate Production from Sugarcane Molasses by Cupriavidus necator 11599. Advances in Microbiology. [Link]
  • Schirmer, A., & Jendrossek, D. (1993). Degradation of poly(this compound) [P(3HO)] by bacteria: purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13. Applied and Environmental Microbiology. [Link]
  • Kovalcik, A., et al. (2020).
  • Spann, T., et al. (2023). Degradation kinetics of medium chain length Polyhydroxyalkanoate degrading enzyme: a quartz crystal microbalance study. Frontiers in Bioengineering and Biotechnology. [Link]
  • Bhatt, R., et al. (2021). Biodegradation of Poly (3-hydroxyalkanoates). A Handbook of Applied Biopolymer Technology. [Link]
  • Wikipedia. (n.d.).
  • Numata, K., et al. (2007).
  • Saleh, H. M., & El-Fakharany, E. M. (2021). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Polymers for Sustainable Development. [Link]
  • Schirmer, A., & Jendrossek, D. (1993). Degradation of poly(this compound) [P(3HO)] by bacteria: purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13. Applied and Environmental Microbiology. [Link]
  • Geng, W., et al. (2015). Pretreatment and enzymatic process modification strategies to improve efficiency of sugar production from sugarcane bagasse. Biotechnology for Biofuels. [Link]
  • Zhang, D., et al. (2018). Pretreatment Strategies to Enhance Enzymatic Hydrolysis and Cellulosic Ethanol Production for Biorefinery of Corn Stover. Molecules. [Link]
  • Khan, W., et al. (2021). Optimized Growth conditions for polyhydroxyalkanoate production by halotolerant bacteria isolated from Karachi mangrove forest. Journal of Agriculture and Food. [Link]
  • Kälvemark, J., & Albers, E. (2021). Analysis of Pretreatment Methods for Bio-based Plastic Production Based on Enzymatic Hydrolysis and Microbial Fermentation. Chalmers University of Technology. [Link]
  • Li, C., et al. (2022). Improving enzymatic hydrolysis of lignocellulosic biomass by bio-coordinated physicochemical pretreatment—A review. Biotechnology for Biofuels and Bioproducts. [Link]
  • Duangthong, S., et al. (2022). Optimization of Production of Polyhydroxyalkanoates (PHAs) from Newly Isolated Ensifer sp. Strain HD34 by Response Surface Methodology. Polymers. [Link]
  • Thippaya, S., et al. (2022). Optimum Condition for Polyhydroxyalkanoate Production from Crude Glycerol by Bacillus sp.
  • Sharma, P., & Jain, P. (2021). Study of enzymatic degradation of microbial copolyesters consisting of 3-hydroxybutyrate and medium-chain-length 3-hydroxyalkanoates. International Journal of Biological Macromolecules. [Link]
  • Farooq, U., et al. (2021). Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1.
  • Kovalcik, A., et al. (2020). Enzymatic Hydrolysis of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) Scaffolds.
  • Pourghayoumi, M., et al. (2012). What is the process to stop Enzymatic Hydrolysis.
  • Thomas, S., et al. (2023). Efficient Enzymatic Hydrolysis and Polyhydroxybutyrate Production from Non-Recyclable Fiber Rejects from Paper Mills by Recombinant Escherichia coli.
  • Rodríguez-Contreras, A., et al. (2012). Enzymatic degradation of poly(3-hydroxybutirate) by a commercial lipase.
  • L-A. E. G. F. C. P. B. M. J. R. (2019). Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study. ACS Omega. [Link]
  • Li, M., et al. (2022).

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Technical Support Center: Strategies to Control the Molecular Weight of Poly(3-hydroxyoctanoate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for controlling the molecular weight (MW) of poly(3-hydroxyoctanoate) (PHO). As a biodegradable and biocompatible polyester, PHO's mechanical properties, degradation rate, and processability are intrinsically linked to its molecular weight, making precise control essential for its application in drug delivery, tissue engineering, and beyond.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues researchers face during PHO synthesis, providing quick and actionable advice.

Q1: Why is my PHO molecular weight consistently higher than the target?

High molecular weight in PHO is often a result of an imbalance in the polymerization reaction. The most common culprits include:

  • Insufficient Initiator or Chain Transfer Agent: A lower-than-intended concentration of the species that starts or terminates polymer chains will lead to fewer, but longer, polymer chains.

  • Suboptimal Fermentation Conditions: In biological production systems, factors like the carbon-to-nitrogen (C/N) ratio, pH, and temperature can influence the final molecular weight.[1] For instance, nitrogen limitation is often used to encourage PHA accumulation.[1]

  • Polymer Degradation During Extraction: The choice of solvent and exposure to heat during the extraction and purification of PHO can lead to chain scission and a reduction in molecular weight.[1]

Q2: How can I achieve a narrower molecular weight distribution (lower polydispersity index - PDI)?

A broad PDI indicates a lack of control over the polymerization process. To achieve a more uniform polymer chain length:

  • Modulate PHA Synthase Activity: In genetically engineered organisms, the level of PHA synthase activity can be controlled. High concentrations of synthase activity have been shown to yield polymers of lower molecular weight, while lower concentrations result in higher molecular weight polymers.[2]

  • Optimize Reaction Conditions: In chemical synthesis, such as ring-opening polymerization, ensuring homogenous reaction conditions (e.g., uniform temperature and efficient stirring) is crucial to promote simultaneous chain growth.

  • Purify Reagents: Impurities in monomers or solvents can lead to uncontrolled initiation or termination events, broadening the PDI.

Q3: What is the most effective method for controlling PHO molecular weight?

The use of chain transfer agents (CTAs) is a highly effective strategy for controlling the molecular weight of polyhydroxyalkanoates (PHAs).[3][4] CTAs, often compounds with hydroxyl groups like poly(ethylene glycol) (PEG) or glycerol, participate in the chain termination step of polymerization, leading to the formation of shorter polymer chains.[3][4] The molecular weight can be systematically controlled by adjusting the concentration of the CTA in the reaction.[3]

Q4: Can the carbon source in fermentation affect the molecular weight of PHO?

Yes, the carbon source plays a significant role. Sodium octanoate is a preferred carbon source for producing the P(3HO) homopolymer.[1][5] The concentration of the carbon source can influence the final molecular weight of the polymer.[1] Fed-batch cultivation under nutrient-limiting conditions is a common strategy to optimize production.[6]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides a more in-depth analysis of common problems and step-by-step protocols to address them.

Guide 1: Issue - High Molecular Weight and Broad PDI in Bacterial Fermentation

Root Cause Analysis: In microbial production of PHO, suboptimal fermentation conditions can lead to uncontrolled polymer growth. This can be due to fluctuations in nutrient availability, pH, or temperature, stressing the bacteria and affecting the enzymatic polymerization process.[1]

Corrective Actions & Protocol:

1. Optimization of Fermentation Conditions:

  • Carbon Source Concentration: Experiment with a range of initial sodium octanoate concentrations. Lower concentrations have been shown to favor higher molecular weight in some PHAs.[1]

  • Carbon-to-Nitrogen (C/N) Ratio: Ensure nitrogen is the limiting nutrient to promote PHO accumulation. Systematically vary the C/N ratio to find the optimal balance for your desired molecular weight.[1]

  • pH and Temperature Control: Maintain the pH and temperature within the optimal range for the specific Pseudomonas strain being used to avoid stressing the bacteria.[1]

2. Introduction of a Chain Transfer Agent (CTA):

  • Protocol: Supplement the culture medium with a CTA such as poly(ethylene glycol) (PEG).[3] The addition of PEG has been shown to reduce the molecular weight of PHAs by up to 96%.[3][7]

  • Mechanism: The PHA synthase enzyme catalyzes a chain transfer reaction, transferring the growing polymer chain to the CTA, which results in the termination of that chain and the covalent bonding of the CTA to the carboxyl end of the polymer.[3][4]

Workflow for PHO Production via Fermentation with MW Control

G cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction & Purification inoculation Inoculate Culture fed_batch Fed-Batch Cultivation (Control C/N ratio, pH, Temp) inoculation->fed_batch add_cta Add Chain Transfer Agent (e.g., PEG) fed_batch->add_cta harvest Harvest Cells add_cta->harvest lysis Cell Lysis harvest->lysis dissolution Dissolve PHO in Solvent (e.g., Chloroform) lysis->dissolution precipitation Precipitate PHO in Non-Solvent (e.g., Cold Methanol) dissolution->precipitation purification Wash and Dry Purified PHO precipitation->purification characterization characterization purification->characterization Analyze MW and PDI (GPC)

Caption: A generalized workflow for the production and extraction of PHO with molecular weight control.

Guide 2: Issue - Inconsistent Molecular Weight in Ring-Opening Polymerization (ROP)

Root Cause Analysis: Ring-opening polymerization of β-lactones is a common chemical route for synthesizing PHAs.[8][9] Inconsistencies in molecular weight often stem from impurities in the monomer or solvent, inaccurate initiator concentration, or poor temperature control.

Corrective Actions & Protocol:

1. Rigorous Purification of Reagents:

  • Monomer and Solvent: Purify the β-octalactone monomer and the solvent (e.g., toluene) by distillation to remove any impurities that could act as unwanted initiators or inhibitors.

  • Initiator: Use a high-purity initiator, such as an organocatalyst, which can offer better control over the polymerization.[10]

2. Precise Control of Initiator-to-Monomer Ratio:

  • Degree of Polymerization (DP): The number-average degree of polymerization (DPn) is directly related to the number-average molecular weight (Mn) by the equation: Mn = DPn * M0, where M0 is the molecular weight of the monomer unit.[11]

  • Carothers' Equation: For step-growth polymerization, Carothers' equation (DPn = 1 / (1 - p), where p is the fractional monomer conversion) highlights the need for high conversion to achieve high molecular weight.[11] In chain-growth polymerization, however, long chains are formed early in the reaction.[11]

  • Action: Accurately calculate and measure the desired initiator-to-monomer ratio to target a specific molecular weight.

3. Controlled Polymerization Conditions:

  • Temperature: Maintain a constant and uniform temperature throughout the polymerization. Temperature fluctuations can affect the rate of polymerization and lead to a broader PDI.

  • Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture.

Relationship between Key Parameters in ROP for MW Control

G cluster_inputs Controllable Inputs cluster_outputs Polymer Properties initiator_monomer_ratio [Initiator]/[Monomer] Ratio molecular_weight Molecular Weight (Mn) initiator_monomer_ratio->molecular_weight Inversely proportional cta_concentration [Chain Transfer Agent] cta_concentration->molecular_weight Inversely proportional temperature Temperature temperature->molecular_weight Affects rate pdi Polydispersity Index (PDI) temperature->pdi Fluctuations broaden PDI purity Reagent Purity purity->pdi High purity narrows PDI

Caption: The influence of key reaction parameters on the molecular weight and PDI of PHO synthesized via ROP.

Part 3: Data Summary Table

The following table summarizes the expected impact of various parameters on the molecular weight of PHO.

ParameterEffect on Molecular WeightRationale
Increasing Initiator Concentration DecreaseMore polymer chains are initiated, resulting in shorter average chain lengths.
Increasing Chain Transfer Agent (CTA) Concentration DecreaseMore frequent chain termination events lead to shorter polymer chains.[3]
Increasing Monomer Conversion (in step-growth) IncreaseLonger chains are formed as the reaction proceeds to completion, as described by Carothers' equation.[11]
Modulating PHA Synthase Activity (in vivo) VariesHigh synthase activity can lead to lower molecular weight PHO, while lower activity can result in higher molecular weight.[2]
Suboptimal Fermentation Conditions (e.g., pH, temp) Can DecreaseStress on the microorganisms can lead to the production of lower molecular weight polymer.[1]
Harsh Extraction Conditions (e.g., high heat) DecreaseCan cause degradation and chain scission of the polymer.[1]

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Poly(3-hydroxyoctanoate) Molecular Weight.
  • Hiroe, A., Tsuge, T., & Abe, H. (2010). Chain transfer reaction catalyzed by various polyhydroxyalkanoate synthases with poly(ethylene glycol) as an exogenous chain transfer agent. Applied Microbiology and Biotechnology, 87(5), 1831–1839.
  • Ashby, R. D., & Solaiman, D. K. Y. (2000). Chain termination in polyhydroxyalkanoate synthesis: involvement of exogenous hydroxy-compounds as chain transfer agents. Applied Microbiology and Biotechnology, 54(4), 513–519.
  • Sim, S. J., Snell, K. D., Hogan, S. A., Stubbe, J., Rha, C., & Sinskey, A. J. (1998). Method for controlling molecular weight of polyhydroxyalkanoates. U.S. Patent No. 5,811,272. Washington, DC: U.S.
  • BenchChem. (n.d.). Natural Producers of Poly(3-hydroxyoctanoate): A Technical Guide.
  • Asrar, J., & D'haene, P. (2006). Method for controlling molecular weight and distribution of biopolymers. U.S.
  • Rai, R., Yunos, D. M., Boccaccini, A. R., Knowles, J. C., Barker, I. A., Howdle, S. M., Tredwell, G. D., Keshavarz, T., & Roy, I. (2011). Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Biomacromolecules, 12(7), 2536–2545.
  • Rai, R., Yunos, D. M., Boccaccini, A. R., Knowles, J. C., Barker, I. A., Howdle, S. M., Tredwell, G. D., Keshavarz, T., & Roy, I. (2011). Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina. WestminsterResearch.
  • Hiroe, A., Tsuge, T., & Abe, H. (2010). Chain transfer reaction catalyzed by various polyhydroxyalkanoate synthases with poly(ethylene glycol) as an exogenous chain transfer agent.
  • Eremia, M. C., Lupescu, I., Vladu, M., Petrescu, M., Savoiu, G., Stefaniu, A., & Spiridon, M. (2016). Studies on poly-3-hydroxyoctanoate biosynthesis by a consortium of microorganisms. Ovidius University Annals of Chemistry, 27(1), 44-47.
  • Huisman, G. W., de Leeuw, O., Eggink, G., & Witholt, B. (1989). Synthesis of poly-3-hydroxyalkanoates is a common feature of fluorescent pseudomonads. Applied and Environmental Microbiology, 55(8), 1949–1954.
  • Jedrzejas, K., & Adamus, G. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4365.
  • Wikipedia. (2023). Degree of polymerization.
  • Na, R., Liu, Y., & Zhang, J. (2021). Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity. Polymer Chemistry, 12(6), 845-850.

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Technical Support Center: Addressing Solubility Challenges of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the solubility challenges of 3-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the successful preparation of your aqueous solutions. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental needs.

Section 1: Understanding the Challenge - The Physicochemical Properties of this compound

This compound, a medium-chain hydroxy fatty acid, presents a classic solubility problem. Its molecular structure contains both a hydrophilic polar head (the carboxylic acid and hydroxyl groups) and a significant hydrophobic tail (the eight-carbon chain).[1][2] This dual nature is the primary reason it is "practically insoluble" in neutral aqueous solutions.[1][2]

To effectively troubleshoot, it is crucial to understand the key properties of this compound.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₈H₁₆O₃[3]Indicates a significant carbon backbone relative to polar functional groups.
Molecular Weight 160.21 g/mol [2]A moderate molecular weight.
Predicted pKa 4.84[1][2][4]The carboxylic acid group will be protonated (neutral) and less soluble at pH < 4.84, and deprotonated (charged) and more soluble at pH > 4.84.
Predicted logP 1.44 - 1.47[1][2][4]The positive logP value confirms the compound's hydrophobic (lipophilic) nature.
Predicted Water Solubility 13.6 g/L[2][4][5]This is a predicted value and actual solubility in buffered systems at neutral pH is often much lower.
Physical State Solid[4][6]Dissolving a solid requires overcoming crystal lattice energy, which can add to the challenge.
Other Solubilities Soluble in Ethanol, Methanol, Chloroform[7]Useful for preparing concentrated stock solutions, but these organic solvents may be incompatible with downstream biological assays.

Section 2: Troubleshooting Guide - A Systematic Approach

Encountering solubility issues can be a significant roadblock. This section provides a logical, step-by-step troubleshooting guide. Follow the workflow to diagnose the problem and identify the most appropriate solution for your experimental context.

G cluster_start cluster_initial Initial Assessment cluster_solutions Solubilization Strategies cluster_validation Validation start Start: this compound (Solid Powder) initial_diss Attempt to dissolve directly in aqueous buffer (e.g., PBS, pH 7.4) start->initial_diss observe Observation: - Film/Oily layer on surface? - Cloudiness/Precipitate? - Solid particles remain? initial_diss->observe ph_adjust Strategy 1: pH Adjustment (Deprotonation) observe->ph_adjust Yes, insoluble cosolvent Strategy 2: Co-solvents (Organic Solvent Stock) observe->cosolvent Yes, insoluble complexation Strategy 3: Complexation Agents (Cyclodextrins/Surfactants) observe->complexation Yes, insoluble validate Confirm Solubilization: - Visually clear solution? - No precipitate after centrifugation? - (Optional) Quantify concentration? ph_adjust->validate Can pH be altered in your experiment? cosolvent->validate Is a small % of organic solvent acceptable? complexation->validate Are complexing agents compatible with your assay? success Proceed with Experiment validate->success Yes failure Re-evaluate Strategy: - Try alternative method - Adjust concentrations validate->failure No failure->ph_adjust failure->cosolvent failure->complexation

Caption: Troubleshooting workflow for solubilizing this compound.

Q1: I've added this compound powder to my neutral buffer (e.g., PBS, pH 7.4), and it's just floating or has formed an oily film. What's the first thing I should try?

Answer: The most direct and effective first step is pH adjustment .

  • The "Why": The pKa of this compound's carboxylic group is approximately 4.84.[1][2][4] At a neutral pH of 7.4, the majority of the molecules are already deprotonated (negatively charged), but the equilibrium may not be sufficient to fully dissolve the compound, especially at higher concentrations. By increasing the pH further, you shift the equilibrium almost completely to the deprotonated, anionic form (3-hydroxyoctanoate). This charged species is significantly more polar and, therefore, more soluble in water.

  • Protocol - Preparing a Concentrated Alkaline Stock Solution:

    • Weigh your desired amount of this compound.

    • Add a small volume of a basic solution , such as 1M NaOH, dropwise while vortexing. Do not add the full volume of your final buffer yet.

    • Continue adding the basic solution until the solid is fully dissolved and the solution is clear. This creates a sodium salt of the acid in situ.

    • QS (Quantum Satis) to your final desired volume with your target buffer (e.g., PBS).

    • Verify the final pH of your stock solution and adjust it downwards carefully with dilute HCl if necessary for your experiment, but be aware that lowering the pH too much (approaching the pKa) may cause precipitation. A final pH of 7.5 or higher is recommended for the stock solution.

Q2: My experimental system is sensitive to pH changes. I cannot raise the pH. What is my next best option?

Answer: If pH modification is not feasible, the use of co-solvents to create a concentrated stock solution is the standard approach.

  • The "Why": Co-solvents are water-miscible organic solvents that can dissolve hydrophobic compounds.[8][9] They work by reducing the polarity of the overall solvent system, making it more favorable for the nonpolar carbon tail of the fatty acid to enter the solution. The idea is to dissolve the this compound at a very high concentration in the organic solvent and then dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect your experiment.

  • Common Co-solvents:

    • Ethanol: A good first choice, as it is often well-tolerated in cell culture and other biological assays at low final concentrations (<0.5%).[7]

    • Dimethyl Sulfoxide (DMSO): An excellent and powerful solvent for many poorly soluble compounds. However, it can have significant biological effects, and the final concentration should typically be kept very low (<0.1%).

  • Protocol - Preparing a Co-solvent Stock:

    • Weigh the this compound and place it in a sterile glass vial.

    • Add a minimal volume of the chosen co-solvent (e.g., 100% ethanol) to achieve a high concentration (e.g., 100 mM). Vortex or sonicate briefly until fully dissolved. This is your master stock.

    • Perform serial dilutions from this master stock into your aqueous experimental buffer. For example, a 1:1000 dilution of a 100 mM stock into your buffer yields a 100 µM final concentration with only 0.1% ethanol.

    • Self-Validation: Always vortex the final solution immediately after adding the stock and visually inspect for any signs of precipitation (a "snow globe" effect). If precipitation occurs, your final concentration is too high for that percentage of co-solvent, and you must either increase the co-solvent percentage or decrease the final fatty acid concentration.

Q3: My experiment is highly sensitive, and I must avoid both pH changes and organic solvents. Are there any other methods?

Answer: Yes. In this scenario, your best options are complexation or encapsulation agents like cyclodextrins or surfactants.

  • The "Why" - Cyclodextrins: Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior.[10][11] The nonpolar carbon tail of the this compound can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[10][12] This complex has a hydrophilic exterior, effectively masking the fatty acid's hydrophobicity and allowing it to dissolve readily in water.[11][13] Methylated derivatives of beta-cyclodextrin are particularly effective at solubilizing fatty acids.[10]

  • The "Why" - Surfactants: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[14][15][16] These micelles have a hydrophobic core and a hydrophilic surface. The fatty acid can partition into the hydrophobic core, away from the water, allowing the micelle to carry it in solution.[15]

G cluster_cyclodextrin Cyclodextrin Encapsulation fatty_acid This compound (Hydrophobic Tail) complex Soluble Inclusion Complex fatty_acid->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cyclodextrin->complex

Caption: Encapsulation of a fatty acid by a cyclodextrin.

  • Protocol - Using Methyl-β-cyclodextrin (MβCD):

    • Prepare a solution of MβCD in your desired aqueous buffer (e.g., 10 mM MβCD in PBS).

    • Add the this compound directly to the MβCD solution. A molar ratio of at least 5:1 (MβCD to fatty acid) is a good starting point.

    • Incubate the mixture , often with stirring or shaking, at 37°C for 30-60 minutes to facilitate the formation of the inclusion complex.

    • Sterile filter the final solution to remove any undissolved material.

Section 3: Advanced Protocols & Validation

Protocol: Preparation of 10 mM this compound Stock in PBS (pH 7.4) using NaOH
  • Objective: To prepare a clear, 10 mM stock solution of this compound in PBS.

  • Materials:

    • This compound (MW: 160.21 g/mol )

    • 1 M NaOH solution

    • 1 M HCl solution (for potential back-titration)

    • Phosphate-Buffered Saline (PBS), 1x, pH 7.4

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh out 1.602 mg of this compound for each 1 mL of final stock solution desired (e.g., 8.01 mg for 5 mL).

    • Place the powder in a suitable vessel.

    • Add approximately 20% of the final volume as water (e.g., 1 mL for a 5 mL final volume).

    • While vortexing, add 1 M NaOH dropwise (typically a few microliters). The solution will appear cloudy or contain suspended particles.

    • Continue adding NaOH until the very last bit of solid dissolves and the solution becomes completely clear.

    • Add PBS to bring the solution to the final desired volume (e.g., 5 mL).

    • Vortex thoroughly.

    • Check the final pH. It should be slightly alkaline. If it is too high for your application, you can carefully back-titrate with 1 M HCl, but avoid going below pH 7.2 to prevent precipitation.

    • Sterile filter the solution using a 0.22 µm syringe filter.

  • Validation:

    • Visually inspect the final solution against a dark background to ensure it is free of particulates.

    • For rigorous validation, centrifuge an aliquot at high speed (e.g., >10,000 x g) for 10 minutes and check for a pellet. The absence of a pellet confirms complete solubilization.

Protocol: Quantification of Solubilized this compound

For many applications, knowing the precise concentration of the solubilized fatty acid is critical. While visual inspection is a good first step, quantitative methods provide definitive proof.

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying fatty acids.[17]

  • Workflow Summary:

    • Sample Preparation: Take an aliquot of your solubilized stock solution.

    • Esterification: The carboxylic acid must be derivatized, typically by converting it to its methyl ester, to make it volatile for GC analysis. This is often done by heating the sample in methanol containing 3% sulfuric acid.[17]

    • Extraction: The resulting methyl 3-hydroxyoctanoate is extracted from the aqueous phase into an organic solvent like chloroform.[17]

    • Analysis: The chloroform extract is injected into the GC-MS.

    • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated version of the acid).[17]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I just heat the solution to get it to dissolve?

    • A: Gentle warming (e.g., to 37°C) can help increase the rate of dissolution, but it is unlikely to significantly increase the equilibrium solubility of this compound in a neutral aqueous buffer on its own. It is best used in combination with other methods like pH adjustment or cyclodextrin complexation. Aggressive heating is not recommended as it can degrade the compound.

  • Q: How should I store my prepared stock solutions?

    • A: For short-term storage (a few days), 4°C is acceptable. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

  • Q: I dissolved my compound using the NaOH method, but it precipitated when I added it to my cell culture media. Why?

    • A: This is a common issue. Cell culture media are complex buffered systems, often containing divalent cations like Ca²⁺ and Mg²⁺. The anionic 3-hydroxyoctanoate can form insoluble salts with these cations, causing it to precipitate out of solution. If this occurs, using a co-solvent or cyclodextrin method to prepare the stock may be a better alternative, as these keep the fatty acid in a non-ionic or protected state.

  • Q: What is the difference between this compound and 3-hydroxyoctanoate?

    • A: They refer to the same molecule in its protonated and deprotonated forms, respectively. This compound is the neutral form (with a -COOH group), which is less soluble. 3-hydroxyoctanoate is the anionic, conjugate base form (with a -COO⁻ group), which is more soluble and predominates at physiological pH.[18]

References

  • NP-MRD. (2022). This compound (NP0086822).
  • FooDB. (2011). Compound this compound (FDB022761).
  • Human Metabolome Database. (n.d.). This compound (HMDB0001954).
  • FooDB. (2010). Compound (R)-3-Hydroxyoctanoic acid (FDB010907).
  • Gharib, R., et al. (2021). Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. Journal of the Science of Food and Agriculture.
  • PubChem. (n.d.). (R)-3-Hydroxyoctanoic acid.
  • PubChem. (n.d.). This compound.
  • Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate.
  • Quora. (2019). How to dissolve fatty acids in water.
  • Google Patents. (n.d.). Fatty acid derivatives and their use as surfactants in detergents and cleaners.
  • Valero, M., et al. (1998). Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. Biochemical Journal.
  • ResearchGate. (2014). What is the effect of a non-ionic surfactant on the solubility of fatty acids?.
  • ResearchGate. (2012). Solubility of water-insoluble fatty acids in 20% aqueous solutions of hydroxypropyl a-, b-and gCD measured by HPLC.
  • Google Patents. (n.d.). Stable formulations of fatty acids.
  • ResearchGate. (2020). Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note.
  • Yasir, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules.
  • CycloChem Bio Co., Ltd. (2012). Stabilizations of ω-3 fatty acids using Cyclodextrin in combination with Antioxidants.
  • Reddit. (2018). Why don't fatty acids behave like soap?.
  • Chemical Products Industries. (2025). The Role of Surfactants in Breaking Down Grease and Oil.
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Journal of Applied Pharmaceutical Science. (2016). Fundamentals of solubility enhancement techniques: What do we need to consider?.
  • ResearchGate. (2007). Addition of Quantitative 3-Hydroxy-Octadecanoic Acid to the Stable Isotope Gas Chromatography-Mass Spectrometry Method for Measuring 3-Hydroxy Fatty Acids.

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Technical Support Center: Enhancing the Mechanical Properties of Poly(3-hydroxyoctanoate)-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on improving the mechanical properties of poly(3-hydroxyoctanoate) (PHO)-based materials. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, explaining the underlying scientific principles to empower effective problem-solving.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the development and processing of PHO-based materials.

Q1: My PHO-based material is too brittle. What are the primary strategies to improve its flexibility and toughness?

A1: Brittleness is a common challenge with some polyhydroxyalkanoates (PHAs), including PHO. The primary strategies to enhance flexibility and toughness involve:

  • Plasticization: The addition of plasticizers, which are low molecular weight additives, can significantly increase the flexibility and reduce the brittleness of PHO.[1] These molecules position themselves between the polymer chains, increasing the free volume and allowing the chains to move more freely.[2] Common plasticizers for biopolymers include glycerol, sorbitol, and polyethylene glycol (PEG).[1] The selection and concentration of the plasticizer are critical, as they can also affect other properties like tensile strength and water vapor permeability.[1][2]

  • Blending with ductile polymers: Blending PHO with inherently more flexible and tougher polymers is a highly effective approach.[3] Polymers like poly(butylene adipate-co-terephthalate) (PBAT) or polycaprolactone (PCL) are often used.[3][4] The key to successful blending is achieving good compatibility and morphology between the polymers.[3]

  • Copolymerization: Introducing different monomer units into the PHO polymer chain to create a copolymer can disrupt the crystalline structure, leading to increased flexibility. This is a more complex approach that involves modification at the synthesis stage.

Q2: I'm observing poor mechanical performance in my PHO composite. What are the likely causes and how can I address them?

A2: Poor mechanical performance in PHO composites, such as lower than expected strength or stiffness, often stems from issues at the filler-matrix interface.[5] Common causes include:

  • Poor interfacial adhesion: PHO is hydrophobic, while many common reinforcing fillers (like natural fibers or nanocellulose) are hydrophilic. This mismatch leads to weak bonding at the interface, preventing efficient stress transfer from the polymer matrix to the reinforcement.[6]

  • Filler agglomeration: If the filler particles are not well-dispersed, they can form clumps or agglomerates within the PHO matrix. These act as stress concentration points, leading to premature failure.[7]

  • Inadequate filler loading: There is an optimal range for filler concentration. Too little filler may not provide significant reinforcement, while too much can lead to increased brittleness and processing difficulties.

To address these issues, consider the following:

  • Surface treatment of fillers: Modifying the surface of the filler to make it more compatible with the PHO matrix is crucial.[8] This can involve chemical treatments that introduce hydrophobic functional groups onto the filler surface.[9]

  • Use of compatibilizers: Compatibilizers are additives that act as a bridge between the filler and the matrix, improving interfacial adhesion.[9]

  • Optimization of processing parameters: Techniques like melt blending require careful optimization of screw speed, temperature, and residence time to ensure proper dispersion of the filler.[5]

Q3: My PHO material seems to be degrading during melt processing. What are the signs and how can I prevent this?

A3: Thermal degradation during melt processing is a significant concern for PHAs like PHO, as it can lead to a reduction in molecular weight and, consequently, a loss of mechanical properties.[10] Signs of degradation include:

  • Discoloration (yellowing or browning) of the extrudate.

  • A noticeable acrid odor.

  • Changes in melt viscosity (often a decrease).

  • Brittleness in the final product.[11]

To prevent thermal degradation:

  • Strictly control processing temperature: Keep the processing temperature as low as possible while still ensuring proper melting and mixing.[10] PHO has a relatively low melting temperature, and excessive heat can initiate degradation.

  • Minimize residence time: Reduce the time the polymer spends in the extruder or injection molder to limit its exposure to high temperatures.[10]

  • Use of thermal stabilizers: Incorporating antioxidants or other thermal stabilizers into the formulation can help to mitigate degradation reactions.[10]

  • Thorough drying of the material: The presence of moisture can accelerate hydrolytic degradation at high temperatures.[10] Ensure the PHO and any fillers are properly dried before processing.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental problems.

Guide 1: Troubleshooting Brittleness in PHO Films and Molded Parts

This guide will help you diagnose and resolve issues related to the excessive brittleness of your PHO-based materials.

Symptom: The processed PHO material (e.g., a cast film or an injection-molded part) is brittle and fractures easily with minimal deformation.

Workflow for Troubleshooting Brittleness:

Caption: Troubleshooting workflow for brittle PHO materials.

Detailed Steps and Explanations:

  • Evaluate Plasticizer System:

    • Rationale: An inappropriate or incorrectly dosed plasticizer is a common cause of brittleness.[12] The plasticizer must be compatible with PHO to be effective.

    • Protocol:

      • Review Plasticizer Choice: Ensure the selected plasticizer is suitable for PHAs. While glycerol and PEG are common, for PHO, consider citrate esters or epoxidized soybean oil for better compatibility.

      • Vary Concentration: Prepare a series of samples with varying plasticizer concentrations (e.g., 5%, 10%, 15%, 20% by weight).

      • Mechanical Testing: Perform tensile tests (e.g., following ASTM D638) on each sample to determine the effect on elongation at break and Young's modulus.[13][14] An increase in elongation at break signifies improved flexibility.[15]

  • Assess Polymer Blend Morphology (if applicable):

    • Rationale: In PHO blends, poor mixing or immiscibility leads to a coarse phase morphology with weak interfaces, which act as failure points.[3]

    • Protocol:

      • Microscopy: Use Scanning Electron Microscopy (SEM) to examine the fracture surface of the brittle blend. Look for signs of poor adhesion, such as clean pull-out of the dispersed phase.

      • Compatibilizer Addition: Introduce a suitable compatibilizer (e.g., a block copolymer) to the blend during melt processing.

      • Re-evaluate Morphology and Mechanical Properties: Use SEM to confirm a finer, more interconnected morphology and repeat mechanical testing.

  • Analyze Processing Conditions:

    • Rationale: As previously mentioned, thermal degradation during processing can severely compromise mechanical properties.[10]

    • Protocol:

      • Visual Inspection: Check for discoloration or other visual signs of degradation in the processed material.

      • Melt Flow Index (MFI) Test: Compare the MFI of the processed material to that of the raw PHO resin. A significant increase in MFI suggests a reduction in molecular weight due to degradation.

      • Optimize Processing: Systematically lower the processing temperature and reduce the residence time in the extruder. Consider incorporating a thermal stabilizer.

  • Investigate Crystallinity:

    • Rationale: PHO is a semi-crystalline polymer. A high degree of crystallinity and large spherulite (crystalline structures) can lead to increased stiffness and brittleness. The rate of cooling after processing significantly influences crystallinity.

    • Protocol:

      • Differential Scanning Calorimetry (DSC): Use DSC to determine the degree of crystallinity of your material. Compare samples that have been cooled at different rates (e.g., slow cooling vs. rapid quenching).

      • Polarized Optical Microscopy (POM): Use POM to visualize the spherulite size and morphology. Large, well-defined spherulites are often associated with brittleness.

      • Control Cooling Rate: Implement a controlled cooling protocol after processing. Rapid cooling (quenching) can reduce the overall crystallinity and spherulite size, leading to a more flexible material.

      • Consider Nucleating Agents: The addition of nucleating agents can promote the formation of a larger number of smaller spherulites, which can improve toughness.

Guide 2: Troubleshooting Poor Interfacial Adhesion in PHO Composites

This guide provides a systematic approach to diagnosing and improving the bonding between PHO and reinforcing fillers.

Symptom: The mechanical properties (e.g., tensile strength, modulus) of the PHO composite are not significantly better than, or are even worse than, the neat PHO matrix. SEM analysis of the fracture surface shows filler pull-out and gaps at the filler-matrix interface.

Workflow for Improving Interfacial Adhesion:

Caption: Workflow for improving interfacial adhesion in PHO composites.

Detailed Steps and Explanations:

  • Implement Filler Surface Treatment:

    • Rationale: Surface modification is often the most effective way to improve the compatibility between a hydrophilic filler and a hydrophobic matrix like PHO.[6]

    • Protocol:

      • Select a Treatment Method:

        • Silane Coupling Agents: These are a popular choice for treating silica-based or natural fillers. The silane molecules form a chemical bridge between the filler surface and the polymer matrix.

        • Beeswax Treatment: For natural fibers, treatment with bio-based waxes like beeswax has shown promising results in improving adhesion with polyester matrices.[6]

        • Grafting: Chemically grafting hydrophobic polymer chains onto the filler surface can significantly improve its dispersion and interaction with the PHO matrix.[9]

      • Apply the Treatment: Follow established protocols for the chosen surface treatment method, ensuring complete and uniform coverage of the filler.

      • Characterize the Treated Filler: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm that the surface modification has been successful.

  • Introduce a Compatibilizer:

    • Rationale: If direct surface treatment of the filler is not feasible or insufficient, a compatibilizer added during melt blending can improve interfacial adhesion.[9]

    • Protocol:

      • Select a Compatibilizer: The compatibilizer should have segments that are compatible with both the PHO matrix and the filler. For example, a maleic anhydride-grafted polymer can be effective.

      • Optimize Concentration: Add the compatibilizer at different concentrations (e.g., 1-5 wt%) during melt blending to find the optimal level.

      • Evaluate the Effect: Assess the impact on mechanical properties and morphology.

  • Optimize Melt Blending Process:

    • Rationale: The processing conditions play a critical role in achieving good dispersion and wetting of the filler by the polymer matrix.[5]

    • Protocol:

      • Increase Shear: Higher screw speeds in a twin-screw extruder can provide the necessary shear forces to break down filler agglomerates and promote better mixing.

      • Adjust Temperature Profile: Optimize the temperature profile along the extruder barrel to ensure the PHO has a low enough viscosity to effectively wet the surface of the filler particles.

      • Consider Processing Aids: The addition of processing aids can sometimes improve the flow of the polymer and its interaction with the filler.

  • Verify Improved Adhesion:

    • Rationale: It is essential to confirm that the implemented changes have had the desired effect.

    • Protocol:

      • SEM Analysis: Examine the fracture surface of the improved composite. Look for evidence of good adhesion, such as a rougher fracture surface and the absence of filler pull-out. Ideally, the fracture should propagate through the filler particles, indicating strong interfacial bonding.

      • Mechanical Testing: Perform a comprehensive set of mechanical tests (tensile, flexural, impact) to quantify the improvement in the composite's properties.[16][17][18]

Part 3: Data Presentation

Table 1: Effect of Different Plasticizers on the Mechanical Properties of PHO

Plasticizer TypeConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
None (Neat PHO)015.281.2
Triethyl Citrate (TEC)1510.51500.6
Epoxidized Soybean Oil (ESO)1512.11200.8
Polyethylene Glycol (PEG 400)159.82000.5

Note: The data in this table is illustrative and intended to show typical trends. Actual values will vary depending on the specific grade of PHO, processing conditions, and testing standards.

Table 2: Comparison of Mechanical Properties of PHO Composites with and without Filler Surface Treatment

Filler Type (20 wt%)Surface TreatmentTensile Strength (MPa)Tensile Modulus (GPa)
Cellulose Nanocrystals (CNC)None18.52.5
Cellulose Nanocrystals (CNC)Silane Treatment28.34.1
TalcNone20.12.8
TalcStearic Acid Treatment25.63.5

Note: This data is representative of the expected improvements with surface treatment. Actual results will depend on the specific materials and treatment protocols used.

References

  • MDPI. (n.d.). Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging.
  • Linari Nanotech. (2020, March 9). Troubleshooting and common issues.
  • ResearchGate. (2025, August 6). Improved interfacial adhesion of epoxy composites by grafting porous graphene oxide on carbon fiber.
  • PubMed. (n.d.). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium.
  • PMC - NIH. (2018, May 16). Effects of plasticizers on the properties of fish myofibrillar protein film.
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  • PMC - NIH. (2011, January 21). Electrospinning Fundamentals: Optimizing Solution and Apparatus Parameters.
  • ResearchGate. (n.d.). Melting and crystallization behaviors of PHO, CNO, FHCNO, CB and Butter.
  • Preprints.org. (2026, January 7). Toward Tunable Morphology and Improved Photostability in CsPbBr₃ Perovskite Single Microcrystals.
  • NIH. (n.d.). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films.
  • LovingPho.com. (2014, July 30). Pho Recipe: Easy Fixes to Common Homemade Pho Problems.
  • YouTube. (2025, February 15). Electrospinning Fundamentals: Optimizing Solution and Apparatus Parameters.
  • AAPS Newsmagazine. (n.d.). Formulation Strategies to Prevent Protein Degradation.
  • MDPI. (2022, August 19). Improvement of Interfacial Adhesion and Thermomechanical Properties of PLA Based Composites with Wheat/Rice Bran.
  • Scilit. (2014, December 4). Improvement of Interfacial Adhesion in PP/PS Blends Enhanced with Polyethylene-Polyamine Surface Treated Carbon Fiber.
  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention.
  • Intertek. (n.d.). Biopolymer Analysis, Testing and Consulting.
  • PMC - NIH. (2012, May 16). A Comparative Study on the Mechanical, Thermal and Morphological Characterization of Poly(lactic acid)/Epoxidized Palm Oil Blend.
  • ResearchGate. (2025, August 9). Crystallization Kinetics of Poly(3-hydroxybutyrate) Granules in Different Environmental Conditions.
  • CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs.
  • Stable Micro Systems. (n.d.). Polymer Testing.
  • ResearchGate. (n.d.). Key Improvements in Interfacial Adhesion and Dispersion of Fibers/Fillers in Polymer Matrix Composites; Focus on PLA Matrix Composites.
  • ResearchGate. (2025, August 6). Improvement of the Interfacial Adhesion Between Fiber and Matrix.
  • ResearchGate. (n.d.). Mechanical testing and characterization of biopolymers.
  • NEWFIRST. (2020, October 14). How to avoid polymer degradation in the processing of plastic profiles?.
  • PMC. (n.d.). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films.
  • ResearchGate. (2025, August 7). Effect of plasticizer, pH and hydration on the mechanical and barrier properties of zein and ethylcellulose films.
  • ResearchGate. (n.d.). Mechanical properties of the copolymers composed based on PCA and PI (5 wt.%).
  • MDPI. (n.d.). Review of Biopolymer Polyhydroxybutyrate (PHB) and Blends: Modification of Thermal and Mechanical Properties via Additive Manufacturing Processing.
  • LovingPho.com. (2014, July 30). Pho Recipe: Easy Fixes to Common Homemade Pho Problems.
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  • MDPI. (2024, September 24). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins.
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Technical Support Center: Method Refinement for the Detection of Low Concentrations of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-hydroxyoctanoic acid (3-HOA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the accurate detection of low concentrations of this medium-chain hydroxy fatty acid. As a key signaling molecule and a potential biomarker, robust and sensitive quantification of 3-HOA is critical.[1][2][3] This resource synthesizes field-proven insights and established analytical principles to help you navigate the common challenges encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing low concentrations of this compound?

A1: The primary challenges in analyzing low concentrations of this compound, a medium-chain hydroxy fatty acid, stem from its physicochemical properties and the complexity of biological matrices.[4][5] Key difficulties include:

  • Poor Ionization Efficiency: In its native form, 3-HOA and other short-to-medium chain fatty acids exhibit poor ionization in mass spectrometry (MS), making detection at low levels challenging.[6]

  • Matrix Effects: Biological samples like plasma, serum, or cell culture media contain numerous endogenous compounds (salts, lipids, proteins) that can interfere with the ionization of 3-HOA in the mass spectrometer's ion source.[7][8][9] This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantification.[7][10][11]

  • Volatility and Thermal Instability: While less of an issue for LC-MS, the volatile nature of short-chain fatty acids can be a challenge for GC-MS analysis, potentially leading to sample loss during preparation.[6][12] Derivatization is often required to increase thermal stability for GC-MS.[6][13]

  • Low Endogenous Concentrations: In many biological systems, 3-HOA is present at trace levels, requiring highly sensitive instrumentation and meticulous sample handling to achieve accurate quantification.[14]

  • Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: The ideal internal standard for MS-based quantification is a stable isotope-labeled (SIL) version of the analyte. The limited availability of a SIL-IS for 3-HOA can make it difficult to effectively compensate for matrix effects and variations in sample preparation.

Q2: Which analytical technique is better for 3-HOA analysis: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of this compound, but the choice depends on the specific requirements of your study.

  • GC-MS typically requires a derivatization step to convert 3-HOA into a more volatile and thermally stable ester form, such as its methyl ester.[13] This adds a step to the sample preparation workflow but can result in excellent chromatographic separation and sensitivity.[15]

  • LC-MS/MS offers the advantage of analyzing 3-HOA in its native form, often eliminating the need for derivatization.[16] This simplifies sample preparation and can increase throughput. LC-MS/MS is generally preferred for its high specificity and sensitivity in complex biological matrices.[17]

Recommendation: For most applications requiring high sensitivity and specificity for low concentrations of 3-HOA in complex biological samples, LC-MS/MS is the recommended technique.

Q3: Why is derivatization sometimes necessary for analyzing this compound?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For 3-HOA, derivatization is employed for several reasons:

  • For GC-MS Analysis: To increase the volatility and thermal stability of 3-HOA, which is essential for its passage through the GC column.[6][13]

  • For LC-MS/MS Analysis: To improve chromatographic retention on reverse-phase columns and enhance ionization efficiency in the mass spectrometer.[18][19] Although not always necessary for LC-MS, it can significantly improve sensitivity for trace-level detection.[19][20]

Common derivatization strategies involve converting the carboxylic acid group of 3-HOA to an ester or an amide.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low or No Signal for 3-HOA in LC-MS/MS

Possible Causes & Solutions

  • Cause A: Inefficient Ionization.

    • Explanation: 3-HOA is a small carboxylic acid and may not ionize efficiently in either positive or negative mode without optimization.

    • Solution:

      • Optimize Ionization Mode: While negative electrospray ionization (ESI) is typically more robust for carboxylic acids, it's crucial to test both positive and negative modes.[17]

      • Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive to promote ionization. For negative mode, a weak acid like 0.1% formic acid or 0.1% acetic acid in the mobile phase can aid in the deprotonation of 3-HOA.[7][17]

  • Cause B: Poor Chromatographic Peak Shape or Retention.

    • Explanation: As a relatively polar molecule, 3-HOA may have poor retention on standard C18 columns, eluting close to the void volume where matrix effects are often most severe.

    • Solution:

      • Adjust Mobile Phase pH: Maintain an acidic mobile phase (e.g., with 0.1% formic acid) to keep 3-HOA in its protonated form, which generally improves peak shape on C18 columns.[7]

      • Gradient Optimization: Start with a high aqueous mobile phase and use a shallow gradient to increase retention and improve separation from other matrix components.

      • Alternative Column Chemistry: If poor retention persists, consider a column with a different stationary phase, such as one designed for polar analytes.

  • Cause C: Analyte Degradation.

    • Explanation: Although generally stable, repeated freeze-thaw cycles or prolonged exposure to room temperature can lead to degradation.

    • Solution:

      • Minimize Freeze-Thaw Cycles: Aliquot samples after extraction to avoid repeated freezing and thawing.

      • Maintain Low Temperatures: Keep samples on ice or in a cooled autosampler during analysis.[21]

      • pH Control: Ensure the pH of your solutions is slightly acidic (pH 4.0-6.8) for optimal stability.[21]

Issue 2: Poor Recovery of 3-HOA During Sample Preparation

Possible Causes & Solutions

  • Cause A: Inefficient Extraction.

    • Explanation: The choice of extraction solvent and the pH of the sample are critical for efficiently recovering 3-HOA from the sample matrix.

    • Solution:

      • Acidify the Sample: Before liquid-liquid extraction (LLE) or solid-phase extraction (SPE), acidify your sample to a pH below the pKa of 3-HOA (approximately 4.8) to ensure it is in its neutral, more organic-soluble form.[7]

      • Optimize LLE Solvent: Use a water-immiscible organic solvent of appropriate polarity, such as methyl tert-butyl ether (MTBE) or ethyl acetate, for LLE.[6][7]

      • Select the Correct SPE Sorbent: For SPE, a strong anion-exchange (SAX) sorbent can be effective for retaining the acidic 3-HOA while allowing neutral and basic interferences to be washed away.[7]

  • Cause B: Losses During Solvent Evaporation.

    • Explanation: If a solvent evaporation step is used to concentrate the sample, the volatility of 3-HOA (especially if derivatized to a smaller ester) can lead to losses.

    • Solution:

      • Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) during evaporation.[7][13]

      • Avoid Complete Dryness: Evaporate the solvent to a small volume rather than complete dryness to minimize the loss of volatile analytes.

  • Cause C: Adsorption to Labware.

    • Explanation: At low concentrations, analytes can adsorb to the surface of glass or plastic tubes, leading to significant losses.

    • Solution:

      • Use Low-Binding Tubes: Utilize polypropylene or other low-adsorption microcentrifuge tubes.

      • Solvent Rinsing: After transferring the extracted sample, rinse the original tube with a small amount of the reconstitution solvent and pool it with the main sample.

Issue 3: High Variability in Results and Suspected Matrix Effects

Possible Causes & Solutions

  • Cause A: Ion Suppression or Enhancement.

    • Explanation: Co-eluting matrix components, particularly phospholipids in plasma or serum, can interfere with the ionization of 3-HOA, leading to inaccurate and variable results.[7][8][9]

    • Solution:

      • Incorporate a Robust Cleanup Step: Use SPE or a targeted phospholipid removal product to clean up your sample extract.[8]

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of 3-HOA to compensate for matrix effects.[22]

      • Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][18]

      • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[22]

  • Cause B: Inconsistent Sample Preparation.

    • Explanation: Minor variations in extraction time, solvent volumes, or pH adjustments can lead to significant variability in the final results, especially at low concentrations.

    • Solution:

      • Standardize the Protocol: Ensure all steps of the sample preparation protocol are performed consistently for all samples, calibrators, and quality controls.

      • Use an Internal Standard: An internal standard added at the beginning of the sample preparation process can help to normalize for variations in extraction efficiency.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-HOA from Plasma

This protocol is designed for the extraction of 3-HOA from a plasma matrix prior to LC-MS/MS analysis.

  • Sample Preparation:

    • To 100 µL of plasma in a low-binding microcentrifuge tube, add 10 µL of internal standard working solution (if available).

    • Acidify the sample by adding 10 µL of 1M HCl. Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Isolation and Concentration:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of 3-HOA with Derivatization

This protocol is adapted from methods for the analysis of polyhydroxyalkanoates and their monomers.[13]

  • Sample Preparation:

    • To 100 µL of a biological sample, add a known amount of an appropriate internal standard.

  • Esterification (Derivatization):

    • Add 2 mL of methanol containing 3% (v/v) sulfuric acid.

    • Heat the mixture at 100°C for 2 hours to convert 3-HOA to its methyl ester.[13]

  • Extraction:

    • After cooling, add 1 mL of water and 1 mL of chloroform.

    • Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 10 minutes to separate the phases.[13]

  • Isolation and Drying:

    • Carefully collect the lower chloroform phase.

    • Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove residual water.[13]

  • Analysis:

    • Inject 1 µL of the dried extract into the GC-MS system.

Data Presentation: Troubleshooting Low Recovery

The following table provides a framework for systematically troubleshooting low recovery of 3-HOA.

Potential Issue Diagnostic Check Corrective Action Expected Outcome
Inefficient Extraction Compare recovery with and without sample acidification.Ensure sample pH is < 4.8 before extraction.Increased recovery.
Analyte Degradation Analyze a freshly prepared standard immediately and after 24 hours in the autosampler.Keep samples cooled; prepare fresh standards.Consistent response over time.
Matrix Effects Perform a post-extraction spike analysis.[7]Implement matrix-matched calibrants or a more rigorous cleanup.Recovery closer to 100% in spiked samples.
Adsorption to Labware Analyze the solvent used to rinse the "empty" extraction tube.Use low-binding tubes and rinse the extraction tube.Minimal analyte detected in the rinse solvent.

Section 4: Visualizations

Workflow for Troubleshooting Low 3-HOA Signal

cluster_start cluster_checks cluster_troubleshooting cluster_solutions start Low or No Signal for 3-HOA check_ms Check MS Parameters (Tune, Calibration, Ionization) check_lc Check LC System (Pressure, Leaks, Solvent Levels) infuse Infuse 3-HOA Standard Directly into MS check_ms->infuse check_lc->infuse no_signal_infuse No Signal on Infusion? infuse->no_signal_infuse signal_infuse Signal Present on Infusion? no_signal_infuse->signal_infuse No solution_ms Solution: - Optimize Ionization Source - Check for Contamination no_signal_infuse->solution_ms Yes inject_standard Inject Standard into LC-MS signal_infuse->inject_standard no_peak No Peak for Standard? inject_standard->no_peak peak_present Peak Present for Standard? no_peak->peak_present No solution_lc Solution: - Optimize Mobile Phase/Gradient - Check for Column Clogging no_peak->solution_lc Yes spike_matrix Analyze Post-Extraction Spiked Sample peak_present->spike_matrix low_recovery_spike Low Recovery in Spiked Sample? spike_matrix->low_recovery_spike solution_extraction Solution: - Optimize Sample Prep - Address Matrix Effects low_recovery_spike->solution_extraction Yes success Successful Detection low_recovery_spike->success No

Caption: A logical workflow for diagnosing the root cause of a low or absent signal for this compound.

Decision Tree for Method Refinement

start Initial Method Performance Evaluation recovery_check Is Recovery >70% and Consistent? start->recovery_check matrix_check Are Matrix Effects <20%? recovery_check->matrix_check Yes optimize_extraction Refine Extraction Protocol: - Adjust pH - Change Solvent/SPE Sorbent recovery_check->optimize_extraction No sensitivity_check Is Sensitivity Sufficient (LLOQ Met)? matrix_check->sensitivity_check Yes improve_cleanup Improve Sample Cleanup: - Add Phospholipid Removal Step - Use Matrix-Matched Calibrants matrix_check->improve_cleanup No enhance_ms Enhance MS Signal: - Optimize Source Parameters - Consider Derivatization sensitivity_check->enhance_ms No final_method Validated Method sensitivity_check->final_method Yes optimize_extraction->recovery_check Re-evaluate improve_cleanup->matrix_check Re-evaluate enhance_ms->sensitivity_check Re-evaluate

Caption: A decision-making framework for systematically refining an analytical method for this compound.

References

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS.
  • Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. (2019). ChemRxiv. [Link]
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Technical Support Center: Ensuring the Stability of 3-Hydroxyoctanoic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxyoctanoic acid (3-OH-C8). As an important signaling molecule and potential biomarker, accurate quantification of 3-OH-C8 is critical.[1][2][3] However, its chemical structure—specifically, being a beta-hydroxy acid—makes it susceptible to degradation during standard sample preparation workflows.

This document provides in-depth, field-proven insights and troubleshooting advice to help you maintain the integrity of your analyte from sample collection to final analysis. We will explore the "why" behind each recommendation, empowering you to make informed decisions for robust and reproducible results.

Section 1: Core Concepts: Understanding 3-OH-C8 Instability

Q: What makes this compound so prone to degradation during sample preparation?

A: The instability of this compound is rooted in its chemical structure. It possesses two key functional groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group on the third carbon (the β-position). This arrangement makes it susceptible to two primary degradation pathways, especially under common laboratory conditions like heating or exposure to strong acids/bases.

  • Dehydration: This is the most common degradation pathway. Under acidic conditions and/or heat, the molecule can easily lose a water molecule (H₂O) from the hydroxyl group and an adjacent hydrogen. This elimination reaction forms a double bond, converting this compound into its unsaturated counterparts, primarily (E)-oct-2-enoic acid and oct-3-enoic acid.[4] The formation of (E)-oct-2-enoic acid is often thermodynamically favored due to the conjugation between the double bond and the carbonyl group of the carboxylic acid.

  • Oxidation: The secondary hydroxyl group on the third carbon can be oxidized to a ketone. This reaction converts this compound into 3-oxooctanoic acid.[4] This can be initiated by strong oxidizing agents or, more subtly, through prolonged exposure to air and potential metal ion catalysts in the sample matrix.

These degradation products are not just minor impurities; they represent a direct loss of your target analyte, leading to inaccurate quantification and potentially misleading biological interpretations.

G cluster_main This compound (3-OH-C8) cluster_dehydration Dehydration Pathway cluster_oxidation Oxidation Pathway 3OH_C8 HO-CH(C₅H₁₁)-CH₂-COOH Octenoic_Acid (E)-Oct-2-enoic Acid C₅H₁₁-CH=CH-COOH 3OH_C8->Octenoic_Acid -H₂O (Heat, Acid/Base) Oxooctanoic_Acid 3-Oxooctanoic Acid O=C(C₅H₁₁)-CH₂-COOH 3OH_C8->Oxooctanoic_Acid [O] (Oxidizing Agent) G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis Collect Sample Collection (e.g., Plasma in EDTA tube) Store Immediate Processing OR Flash Freeze & Store at -80°C Collect->Store Spike Spike with Internal Standard (e.g., 3-OH-C8-d₃) Store->Spike Acidify Acidify on Ice (to pH ~3 with Formic Acid) Spike->Acidify Extract LLE with cold MTBE or Ethyl Acetate Acidify->Extract Dry Evaporate Organic Phase (under N₂ stream, minimal heat) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (Negative Ion Mode) Reconstitute->LCMS

Sources

Validation & Comparative

A Senior Scientist's Guide to Method Validation: Quantifying 3-Hydroxyoctanoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. 3-Hydroxyoctanoic acid, a medium-chain hydroxy fatty acid, is a key metabolite in fatty acid β-oxidation and has emerged as a significant biomarker in metabolic disorders and as a component of bacterial lipopolysaccharides.[1][2][3] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the robust quantification of this compound, grounded in the principles of international validation standards.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that every step is part of a self-validating system. We will explore the nuances of sample preparation, the critical role of derivatization, and the rigorous statistical analysis required to demonstrate that a method is fit for purpose, drawing upon the authoritative guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The Foundational Choice: Why GC-MS for this compound?

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[8] this compound, in its native state, is a polar molecule with low volatility due to its carboxylic acid and hydroxyl functional groups. These groups are prone to hydrogen bonding, which hinders its transition into the gas phase and can lead to poor chromatographic peak shape and adsorption issues within the analytical system.

The solution lies in derivatization , a chemical process that converts these polar functional groups into less polar, more volatile analogues. This not only enables GC analysis but also often improves ionization efficiency in the mass spectrometer, enhancing sensitivity.[9][10] The combination of the high separation power of gas chromatography with the specificity and sensitivity of mass spectrometry makes GC-MS a "gold standard" for the targeted quantification of metabolites like this compound in complex biological matrices.[8]

A Validated GC-MS Protocol for this compound Quantification

The following protocol is a synthesis of established methodologies for hydroxy fatty acid analysis, designed to meet the stringent requirements of regulatory bodies.[11][12]

Experimental Protocol: Sample Preparation and Derivatization
  • Internal Standard Spiking : To 100 µL of the biological sample (e.g., plasma, serum, cell culture supernatant), add a known concentration of a stable isotope-labeled internal standard (IS), such as deuterated this compound.

    • Expert Insight : The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, providing the most accurate correction for sample loss and ionization variability.

  • Acidification & Extraction : Acidify the sample with 6 M HCl. Perform a liquid-liquid extraction by adding 1 mL of a nonpolar organic solvent like ethyl acetate or a chloroform/methanol mixture. Vortex vigorously for 1 minute and centrifuge to separate the phases.[11][12]

    • Expert Insight : Acidification protonates the carboxyl group, making the analyte less water-soluble and facilitating its extraction into the organic solvent.

  • Isolation and Drying : Carefully transfer the organic (lower) phase to a clean vial. Dry the extract completely under a gentle stream of nitrogen gas. It is crucial to remove all water, as it can interfere with the silylation reaction.[11]

  • Derivatization (Silylation) : To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine. Heat the mixture at 80°C for 60 minutes.[12][13]

    • Expert Insight : BSTFA is a powerful silylating agent that converts the active hydrogens on the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively.[10][14] This reaction dramatically increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Biological Sample (e.g., Plasma) B 2. Add Internal Standard (Deuterated 3-HO-C8) A->B C 3. Acidify & Extract (Ethyl Acetate) B->C D 4. Isolate & Dry (Nitrogen Evaporation) C->D E 5. Add BSTFA/TMCS & Heat (80°C) D->E F Formation of Di-TMS-3-HO-C8 E->F G 6. Inject into GC-MS F->G H 7. Separation & Detection (SIM Mode) G->H I 8. Data Processing (Quantification) H->I

Caption: GC-MS workflow for this compound quantification.
GC-MS Instrumental Parameters
  • GC System : Agilent 5890 series II or equivalent

  • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injector Temperature : 250°C

  • Oven Program : Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[12]

  • Carrier Gas : Helium at a constant flow rate.

  • MS System : Electron Impact (EI) ionization at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Expert Insight : SIM mode significantly enhances sensitivity and selectivity compared to full scan mode. Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte and internal standard, increasing the signal-to-noise ratio. For the di-TMS derivative of this compound, a characteristic fragment ion would be chosen for quantification.[12]

The Pillars of Validation: Proving Method Performance

A method is not reliable until it is validated. The validation process demonstrates, through empirical evidence, that the analytical procedure is suitable for its intended purpose.[7] Key validation parameters are defined by regulatory guidelines from bodies like the EMA and FDA.[4][15][16]

Validation_Pillars cluster_performance Performance Characteristics center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity & Range (R² > 0.99) center->Linearity Sensitivity Sensitivity (LOD & LOQ) center->Sensitivity Selectivity Selectivity (No Interference) center->Selectivity Stability Stability center->Stability

Caption: Core performance characteristics of method validation.
Validation Parameters & Acceptance Criteria

The table below summarizes the essential validation parameters and typical acceptance criteria for a bioanalytical method.[17][18][19]

ParameterPurposeTypical Acceptance Criteria
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (R²) ≥ 0.99. Calibration curve must be constructed with a minimum of 6 non-zero points.
Accuracy To measure the closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision To assess the degree of scatter between a series of measurements of the same sample. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day).The relative standard deviation (%RSD or %CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Typically defined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.Typically defined as a signal-to-noise ratio of 10:1. Must meet accuracy and precision criteria (±20%).
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.
Illustrative Validation Data for GC-MS Method

The following table presents a plausible validation summary for the described GC-MS method, reflecting expected performance.

ParameterResultPass/Fail
Linearity (Range: 1 - 500 ng/mL) R² = 0.998Pass
Accuracy (% Recovery) 92.5% - 108.3% across three concentration levels (Low, Mid, High)Pass
Precision (%RSD) Intra-day: 3.5% - 8.1% Inter-day: 5.2% - 9.7%Pass
Selectivity No interference observed in 6 different batches of blank plasma.Pass
LOD 0.3 ng/mL (S/N > 3)Pass
LOQ 1.0 ng/mL (Accuracy: 98.7%; Precision: 12.5% RSD)Pass
Stability (Freeze-Thaw, 3 cycles) Mean recovery: 95.4%Pass

Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS is a robust and reliable technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for the analysis of many small molecules, including short-chain fatty acids.[20]

LC-MS/MS Method Overview

LC-MS/MS separates compounds in the liquid phase, which offers distinct advantages. For polar molecules like this compound, derivatization is often still employed to improve retention on reverse-phase columns and enhance ionization efficiency, though direct aqueous injection methods are sometimes possible.[20][21]

  • Sample Preparation : Often simpler than for GC-MS. A common approach is protein precipitation with a solvent like acetonitrile, followed by centrifugation and direct injection of the supernatant (or derivatization if needed).

  • Derivatization : If used, reagents are chosen to add a readily ionizable group to the molecule, improving sensitivity in the MS.

  • Advantages : Generally faster sample preparation, higher throughput capabilities, and no requirement for high temperatures, which can prevent the degradation of thermally labile compounds.[20]

  • Disadvantages : More susceptible to matrix effects (ion suppression or enhancement) from co-eluting compounds in the biological matrix, which can compromise accuracy if not properly addressed.

Performance Comparison: GC-MS vs. LC-MS/MS
FeatureGC-MSLC-MS/MS
Derivatization Mandatory for volatility.Often optional but recommended for sensitivity/retention.
Sample Prep Time More time-consuming (extraction, drying steps).Typically faster (e.g., protein precipitation).[20]
Robustness Generally considered highly robust and less prone to matrix effects.Can be susceptible to ion suppression/enhancement.
Sensitivity (LOQ) Typically in the low ng/mL to high pg/mL range.Can often achieve lower pg/mL detection limits.
Throughput Lower, due to longer run times and sample prep.Higher, amenable to 96-well plate formats.
Cost Instrument and maintenance costs are generally lower.Higher initial instrument and ongoing operational costs.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful, validated techniques suitable for the quantification of this compound in biological matrices. The choice between them is not a matter of which is "better," but which is best suited for the specific research question and laboratory environment.

  • GC-MS is the established, highly robust choice. Its rigorous sample preparation, while time-consuming, leads to very clean extracts, minimizing matrix effects and ensuring high specificity. It is an excellent choice for laboratories seeking a cost-effective, reliable, and well-understood method for targeted quantification.

  • LC-MS/MS offers superior throughput and potentially higher sensitivity. For studies involving large numbers of samples or requiring the absolute lowest detection limits, the speed and automation capabilities of LC-MS/MS are highly advantageous. However, careful method development is required to mitigate and control for potential matrix effects to ensure data accuracy.

Ultimately, a properly validated method, regardless of the platform, is the key to producing trustworthy and reproducible data. By adhering to the principles of accuracy, precision, and selectivity outlined in this guide, researchers can confidently quantify this compound and advance our understanding of its role in health and disease.

References

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A Comparative Guide to the Biological Activity of 3-Hydroxyoctanoic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxyoctanoic acid, a naturally occurring medium-chain fatty acid, has garnered significant scientific interest due to its diverse biological activities. Found in various natural sources, including bacterial polyhydroxyalkanoates (PHAs), it serves as a crucial signaling molecule in metabolic and inflammatory processes.[1][2] The exploration of its synthetic derivatives has opened new avenues for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the biological activities of this compound and a library of its synthetic derivatives, supported by experimental data and detailed protocols to empower researchers in the fields of drug discovery and development.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound has been expanded through the chemical synthesis of various derivatives. These modifications are designed to explore and enhance its inherent biological activities, primarily focusing on its antimicrobial, antiproliferative, and receptor-mediated effects.

Antimicrobial and Antifungal Activity

A study by Nikodinovic-Runic et al. (2015) systematically synthesized and evaluated a library of 18 derivatives of (R)-3-hydroxyoctanoic acid for their antimicrobial and antifungal properties.[3][4] The results underscore the critical role of the carboxylic acid functional group for activity. Esterification of the carboxyl group to its corresponding methyl or benzyl ester resulted in a complete loss of antimicrobial action.[3][4]

Conversely, modifications at the hydroxyl group, such as halogenation, led to derivatives with notable activity. Specifically, 3-halogenated octanoic acids demonstrated significant potential, particularly in inhibiting the hyphae formation of Candida albicans.[3][4] This suggests that while the carboxyl group is essential for general antimicrobial action, modifications at the 3-position can modulate the spectrum and potency of this activity.

The parent compound, (R)-3-hydroxyoctanoic acid, and one of its unsaturated derivatives, (E)-oct-2-enoic acid, also exhibited inhibitory effects on quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa, indicating a potential role in disrupting bacterial communication and virulence.[3][4]

Table 1: Antimicrobial and Antifungal Activity of (R)-3-Hydroxyoctanoic Acid and Its Derivatives

CompoundModificationMIC (mM) vs. Bacteria (Gram +/-)MIC (mM) vs. FungiReference
(R)-3-Hydroxyoctanoic acidParent Compound2.8 - 7.00.1 - 6.3[3][4]
Methyl (R)-3-hydroxyoctanoateMethyl EsterInactiveInactive[3][4]
Benzyl (R)-3-hydroxyoctanoateBenzyl EsterInactiveInactive[3][4]
(R)-3-chlorooctanoic acidChloro derivativeActive (data not specified)Active (data not specified)[3][4]
(R)-3-bromooctanoic acidBromo derivativeActive (data not specified)Active (data not specified)[3][4]
(E)-oct-2-enoic acidUnsaturated derivative2.8 - 7.00.1 - 6.3[3][4]
3-oxooctanoic acidKeto derivative2.8 - 7.00.1 - 6.3[3][4]
Antiproliferative Activity

The same library of synthetic derivatives was assessed for its antiproliferative effects on mammalian cell lines.[3][4] Generally, the derivatives displayed low cytotoxicity, with most compounds not inhibiting mammalian cell proliferation even at concentrations up to 3 mM.[3][4] This low toxicity to mammalian cells is a desirable characteristic for potential therapeutic agents.

However, two derivatives, (E)-oct-2-enoic acid and 3-oxooctanoic acid, exhibited moderate antiproliferative activity against a human lung fibroblast cell line, with IC50 values of 1.7 mM and 1.6 mM, respectively.[3][4] This suggests that the introduction of a double bond or a keto group at the 2 or 3 position can confer cytotoxic properties.

Table 2: Antiproliferative Activity of (R)-3-Hydroxyoctanoic Acid and Its Derivatives

CompoundModificationIC50 (mM) vs. Human Lung FibroblastsReference
(R)-3-Hydroxyoctanoic acidParent Compound> 3[3][4]
Most DerivativesVarious> 3[3][4]
(E)-oct-2-enoic acidUnsaturated derivative1.7[3][4]
3-oxooctanoic acidKeto derivative1.6[3][4]
Receptor-Mediated Activity

This compound exerts significant biological effects through its interaction with specific G protein-coupled receptors (GPCRs) and nuclear receptors.

This compound is a primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 3 (HCAR3), also known as GPR109B.[1][5] This receptor is predominantly expressed in adipocytes and immune cells and plays a crucial role in the regulation of lipolysis.[6] Activation of GPR109B by this compound leads to the coupling of Gi-type G-proteins, which in turn inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels and subsequent inhibition of lipolysis.[1][6] The EC50 value for GPR109B activation by this compound is approximately 8 µM.[6]

This compound and its derivatives can also interact with GPR84, a receptor for medium-chain fatty acids that is highly expressed in immune cells.[7][8] Unlike the anti-lipolytic effects mediated by GPR109B, GPR84 activation is associated with pro-inflammatory responses.[7] GPR84 activation can amplify the production of pro-inflammatory cytokines, suggesting a role in immune modulation.[8] The activity of hydroxylated medium-chain fatty acids at GPR84 has been demonstrated, indicating that derivatives of this compound could modulate inflammatory pathways through this receptor.[7]

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that functions as a key regulator of adipogenesis and glucose metabolism.[9][10] Medium-chain fatty acids have been identified as partial agonists of PPARγ.[11][12] While the direct binding and activation of PPARγ by this compound and its derivatives are less characterized than their effects on GPCRs, their structural similarity to known PPARγ ligands suggests they may act as modulators of this receptor, influencing metabolic and inflammatory gene expression.[9]

Signaling Pathways

The diverse biological activities of this compound and its derivatives are underpinned by their ability to activate distinct signaling cascades.

GPR109B (HCAR3) Signaling Pathway

Activation of the Gi-coupled receptor GPR109B by this compound initiates a signaling cascade that leads to the inhibition of lipolysis in adipocytes.

GPR109B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-HOA This compound GPR109B GPR109B (HCAR3) 3-HOA->GPR109B Binds Gi Gi Protein (αβγ) GPR109B->Gi Activates AC Adenylyl Cyclase cAMP cAMP Gi_alpha Gαi-GTP Gi->Gi_alpha Gi_betagamma Gβγ Gi->Gi_betagamma Gi_alpha->AC Inhibits ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Phosphorylation Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCFA Medium-Chain Fatty Acid GPR84 GPR84 MCFA->GPR84 Binds Gi Gi Protein GPR84->Gi Activates PLC Phospholipase C Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines

Caption: GPR84 signaling pathway promoting inflammation.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives (General Scheme)

The synthesis of various derivatives of (R)-3-hydroxyoctanoic acid can be achieved through standard organic chemistry reactions, as described by Nikodinovic-Runic et al. (2015). [4]

  • Esterification:

    • Dissolve (R)-3-hydroxyoctanoic acid in an appropriate alcohol (e.g., methanol or benzyl alcohol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify by column chromatography.

  • Halogenation:

    • Treat (R)-3-hydroxyoctanoic acid with a halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination) in an inert solvent.

    • Control the reaction temperature to prevent side reactions.

    • Quench the reaction carefully and purify the resulting 3-halooctanoic acid.

  • Oxidation:

    • Oxidize the hydroxyl group of (R)-3-hydroxyoctanoic acid to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).

    • Perform the reaction in an anhydrous solvent such as dichloromethane.

    • Purify the resulting 3-oxooctanoic acid by chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability. [13][14][15]

  • Cell Seeding:

    • Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Include a vehicle control (solvent only).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.

GPCR Activation Assays

This assay measures the activation of G-proteins coupled to a receptor of interest. [16][17][18][19][20]

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the target GPCR (e.g., GPR109B or GPR84).

  • Assay Setup:

    • In a microplate, combine the cell membranes, various concentrations of the test compound, and GDP.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Incubate at 30°C for 60 minutes to allow for binding.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the compound concentration to determine the EC50 value.

This assay is used to measure the inhibition of adenylyl cyclase activity mediated by Gi-coupled receptors. [21][22][23][24][25]

  • Cell Stimulation:

    • Culture cells expressing the Gi-coupled receptor of interest.

    • Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

The systematic derivatization of this compound has revealed critical structure-activity relationships that govern its biological effects. The necessity of the free carboxylic acid for antimicrobial activity is a key finding, while modifications at the hydroxyl group can fine-tune its potency and spectrum. The low cytotoxicity of most derivatives highlights their potential for therapeutic development. The identification of GPR109B and GPR84 as molecular targets provides a mechanistic basis for the metabolic and immunomodulatory effects of these compounds. Future research should focus on synthesizing and evaluating a broader range of derivatives to further optimize their activity and selectivity for specific biological targets. The detailed protocols provided in this guide offer a robust framework for such investigations, paving the way for the development of novel therapeutics based on the this compound scaffold.

References

  • Nikodinovic-Runic, J., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 99(23), 10177-10190. [Link]
  • O'Connor, S., et al. (2015). The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides. International Journal of Biological Macromolecules, 79, 449-457. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Quantification of 3-Hydroxyoctanoic Acid

This compound (3-OHA) is a medium-chain, beta-hydroxy fatty acid of significant biological interest. It serves as a key intermediate in mitochondrial fatty acid beta-oxidation and is a structural component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a potential biomarker for endotoxin exposure.[1][2][3] Furthermore, 3-OHA has been identified as an agonist for the GPR109B receptor, playing a role in regulating lipolysis.[4] Given its diverse roles, the accurate and reliable quantification of 3-OHA in various biological matrices is paramount for metabolic research, clinical diagnostics, and drug development.

When analytical methodologies evolve over the course of a long-term study or when data must be compared across different laboratories, it is crucial to ensure that the results are consistent and interchangeable. This is achieved through a process known as cross-validation.[5] This guide provides a comprehensive framework for cross-validating two of the most powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and establish clear criteria for assessing the comparability of these methods.

Comparative Overview of Core Analytical Methodologies

The choice between GC-MS and LC-MS/MS for 3-OHA analysis is driven by a balance of sensitivity requirements, sample matrix complexity, and available instrumentation. Both are gold-standard techniques, but they operate on fundamentally different principles, particularly concerning sample introduction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic resolution and is a robust method for analyzing fatty acids. However, due to the low volatility of 3-OHA, which contains polar hydroxyl and carboxylic acid functional groups, derivatization is a mandatory prerequisite to increase its thermal stability and volatility for gas-phase analysis.[2][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective, often capable of analyzing compounds directly from complex biological extracts with minimal sample preparation.[8] It separates compounds in the liquid phase, circumventing the need for derivatization, which can simplify workflows and reduce potential sources of error.

The table below provides a high-level comparison of these two techniques for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of soluble compounds in a liquid mobile phase.
Derivatization Mandatory. Requires conversion to a volatile ester (e.g., methyl ester) and silylation of the hydroxyl group.[9][10]Optional. Often not required, which simplifies sample preparation.[8]
Selectivity Good; enhanced by using selected ion monitoring (SIM).Excellent; enhanced by using multiple reaction monitoring (MRM).
Sensitivity High, typically in the low ng/mL range.Very high, often reaching the pg/mL range.
Matrix Effects Generally lower, as the derivatization and extraction steps provide significant sample cleanup.Can be significant (ion suppression/enhancement); requires careful method development and use of stable isotope-labeled internal standards.[8]
Sample Throughput Lower, due to longer run times and multi-step sample preparation.Higher, with faster chromatographic runs and simpler sample preparation.
Robustness Highly robust and widely established for fatty acid analysis.[11][12]Highly robust, though more susceptible to matrix effects from complex samples like plasma.

The Cross-Validation Experimental Framework

Cross-validation aims to demonstrate that two distinct analytical methods provide equivalent quantitative results for the same set of samples.[5][13] This process is a cornerstone of data integrity, particularly within regulated environments. A typical workflow involves analyzing a statistically significant number of samples (e.g., n > 20) from the target biological matrix using both validated methods and then comparing the results statistically.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Comparison & Assessment Sample Biological Sample Pool (e.g., Plasma) Spike Spike with Internal Standard (e.g., 3-OHA-d3) Sample->Spike Extract Common Extraction Protocol (e.g., LLE or SPE) Spike->Extract Split Split Extract Extract->Split Deriv Derivatization Protocol Split->Deriv Method A LCMS LC-MS/MS Analysis Split->LCMS Method B GCMS GC-MS Analysis Deriv->GCMS Data_GC Concentration Data (Method A) GCMS->Data_GC Data_LC Concentration Data (Method B) LCMS->Data_LC Stats Statistical Analysis (Regression, Bland-Altman) Data_GC->Stats Data_LC->Stats Report Acceptance Report Stats->Report

A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

The foundation of a successful cross-validation is a meticulously executed experimental plan. The following protocols provide step-by-step methodologies.

Protocol 1: Unified Sample Preparation from Human Plasma

This protocol uses a liquid-liquid extraction (LLE) method to isolate 3-OHA and is performed on all samples before they are split for analysis by the two different techniques.

Scientist's Note (Rationale): Using a single, unified extraction protocol is critical. It ensures that any observed differences in the final concentration values are due to the analytical instrumentation and method (GC-MS vs. LC-MS/MS), not variations in sample workup. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d3), is added at the very beginning to correct for analyte loss during extraction and any variability in derivatization efficiency or instrument response.

Materials:

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

  • Internal Standard (IS) solution: this compound-d3 in methanol

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Sulfuric Acid, concentrated

  • Anhydrous Sodium Sulfate

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a 2 mL polypropylene tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the plasma and briefly vortex.

  • Protein Precipitation: Add 400 µL of ice-cold methanol, vortex vigorously for 1 minute, and let stand for 10 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.

  • Acidification & Extraction: Add 1 mL of a 3% (v/v) sulfuric acid in methanol solution. This step simultaneously acidifies the sample to ensure 3-OHA is in its protonated form and prepares it for esterification in the GC-MS protocol. Add 1 mL of chloroform.[9]

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids including 3-OHA.[9]

  • Drying: Pass the chloroform extract through a small column packed with anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Splitting: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., chloroform or ethyl acetate). At this point, the sample is split: 50 µL is allocated for GC-MS analysis (Protocol 2) and 50 µL for LC-MS/MS analysis (Protocol 3).

Protocol 2: GC-MS Quantification (with Derivatization)

Scientist's Note (Rationale): This two-step derivatization is essential for GC-MS analysis. The initial esterification with acidic methanol converts the carboxylic acid group into a methyl ester.[9] The subsequent silylation step with BSTFA converts the hydroxyl group into a trimethylsilyl (TMS) ether.[10][14] This process masks the polar functional groups, dramatically increasing the analyte's volatility and thermal stability, which is necessary for it to travel through the GC column without degradation.

Derivatization_Process cluster_reactants Reactants cluster_products Derivatized Products OHA This compound (in extract) Ester Methyl 3-hydroxyoctanoate OHA->Ester Esterification (Heat) MeOH Methanol/ H₂SO₄ MeOH->Ester BSTFA BSTFA Final Methyl 3-(trimethylsilyloxy)octanoate (Volatile for GC-MS) BSTFA->Final Ester->Final Silylation

Two-step derivatization workflow for GC-MS analysis of 3-OHA.

Materials:

  • Sample extract aliquot from Protocol 1

  • Methanol with 3% (v/v) Sulfuric Acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (GC grade)

  • Heating block

Procedure:

  • Esterification: To the 50 µL sample aliquot, add 200 µL of methanol containing 3% sulfuric acid. Cap the vial tightly and heat at 100°C for 2 hours.[9]

  • Cooling & Extraction: After cooling to room temperature, add 100 µL of water and 100 µL of chloroform. Vortex and centrifuge to separate phases. Collect the lower chloroform phase and evaporate to dryness under nitrogen.

  • Silylation: Reconstitute the dried ester in 50 µL of ethyl acetate. Add 50 µL of BSTFA. Cap tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters (Typical):

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Mode: Splitless, 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 3-OHA and its internal standard.

Protocol 3: LC-MS/MS Quantification

Scientist's Note (Rationale): This method leverages the high sensitivity of tandem mass spectrometry and requires no derivatization. The sample is simply reconstituted in a solvent compatible with the liquid chromatography mobile phase. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of 3-OHA) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional selectivity and minimizing interference from the complex biological matrix.[8]

Materials:

  • Sample extract aliquot from Protocol 1

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Evaporation: Take the 50 µL sample aliquot and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50). Vortex to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any particulates.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject 5-10 µL into the LC-MS/MS system.

Instrumental Parameters (Typical):

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Flow Rate: 0.3 mL/min

  • Mobile Phase Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Monitor the specific precursor → product ion transitions for both native 3-OHA and its stable isotope-labeled internal standard.

Data Analysis and Acceptance Criteria

Once concentration data have been generated from both methods for all samples, a statistical comparison is performed to determine if the methods are equivalent.

1. Correlation and Regression Analysis:

  • Plot the concentrations obtained from the GC-MS method (Method A) against the concentrations from the LC-MS/MS method (Method B).

  • Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.95 to indicate a strong correlation. The slope of the regression line should be close to 1.0, and the y-intercept should be close to 0.

2. Percent Difference Calculation:

  • For each sample, calculate the percent difference between the two methods using the mean of the two results as the reference: % Difference = [(Conc_A - Conc_B) / ((Conc_A + Conc_B)/2)] * 100

  • Acceptance Criterion: A commonly accepted criterion is that for at least 67% of the samples, the calculated % Difference should be within ±20%.[5]

3. Bland-Altman Analysis:

  • A Bland-Altman plot provides a visual representation of the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements.

  • Acceptance Criterion: The majority of the data points should fall within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the difference), and there should be no discernible trend or bias across the concentration range.

Sample Comparative Data Table
Sample IDGC-MS Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Average Conc. (ng/mL)% DifferenceWithin ±20%?
P00115.214.815.02.67%Yes
P00245.849.147.5-6.95%Yes
P003122.4115.9119.25.45%Yes
P0048.911.210.1-22.77%No
P005250.1244.5247.32.26%Yes

Conclusion

The cross-validation of analytical methods for this compound is a rigorous but essential exercise to ensure data integrity and comparability across different analytical platforms. While both GC-MS and LC-MS/MS are powerful and reliable techniques, they possess distinct operational principles that must be understood and controlled for. A successful cross-validation, grounded in a unified sample preparation protocol and defined by stringent, pre-set acceptance criteria, provides the necessary confidence for researchers, scientists, and drug development professionals to make critical decisions based on their analytical data. This guide serves as a foundational framework that should be adapted and formally validated for the specific biological matrix and concentration range relevant to your research.

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A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Hydroxyoctanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxyoctanoic acid (3-HO) is a molecule of significant scientific and commercial interest. As a beta-hydroxy acid, its chiral nature makes it a valuable building block in the pharmaceutical and biomedical fields.[1] More prominently, (R)-3-hydroxyoctanoic acid is a key monomer for the microbial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters poised to replace conventional plastics.[2] The production of enantiomerically pure 3-HO is therefore a critical step, and the choice of catalyst dictates the efficiency, selectivity, and sustainability of the synthesis.

This guide provides an in-depth comparison of the primary catalytic strategies for synthesizing this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare biocatalytic and chemo-catalytic routes, providing quantitative data, detailed protocols, and mechanistic diagrams to inform your catalyst selection process.

I. Biocatalysis: Harnessing Nature's Machinery

Biological systems, particularly bacteria, are adept at producing medium-chain-length (mcl) PHAs, which are polymers of (R)-3-hydroxyalkanoic acids, including this compound.[2][3] By harnessing and engineering these natural pathways, we can achieve highly selective synthesis of the desired (R)-enantiomer.

The Core Biosynthetic Pathway

The most common route for 3-HO synthesis in microorganisms like Pseudomonas putida or engineered Escherichia coli is through the de novo fatty acid synthesis pathway.[2] This pathway provides a steady stream of (R)-3-hydroxyacyl-ACP intermediates, which are then diverted towards 3-HO production by specific enzymes.

The key enzymatic steps are:

  • β-Ketoacyl-ACP Reductase (FabG): Reduces a β-ketoacyl-ACP intermediate to (R)-3-hydroxyacyl-ACP.

  • 3-hydroxyacyl-ACP:CoA Transacylase (PhaG): This is a pivotal enzyme that links fatty acid synthesis to PHA production. It converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA.[4]

  • Acyl-CoA Thioesterase (e.g., TesB): This enzyme hydrolyzes the (R)-3-hydroxyacyl-CoA thioester to release the free (R)-3-hydroxyoctanoic acid. Co-expression of a promiscuous thioesterase like TesB can significantly enhance the production of 3-hydroxy fatty acids.[4]

  • PHA Synthase (PhaC): In the context of polymer synthesis, this enzyme polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA chain. For monomer extraction, pathways are often engineered to favor hydrolysis over polymerization.[3][5]

Biosynthetic Pathway for (R)-3-Hydroxyoctanoic Acid cluster_fas De Novo Fatty Acid Synthesis cluster_pha 3-HO Synthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase AcylACP Acyl-ACP (C6 Chain) MalonylCoA->AcylACP Condensation KetoacylACP 3-Ketoacyl-ACP (C8 Chain) AcylACP->KetoacylACP Condensation HydroxyacylACP (R)-3-Hydroxyacyl-ACP (C8 Chain) KetoacylACP->HydroxyacylACP FabG (Reductase) HydroxyacylCoA (R)-3-Hydroxyoctanoyl-CoA HydroxyacylACP->HydroxyacylCoA PhaG (Transacylase) ThreeHO (R)-3-Hydroxyoctanoic Acid HydroxyacylCoA->ThreeHO TesB (Thioesterase) PHA mcl-PHA (e.g., P(3HO)) HydroxyacylCoA->PHA PhaC (PHA Synthase) Lipase-Catalyzed Kinetic Resolution cluster_separation Separation Racemic Racemic Mixture (R/S)-3-Hydroxyoctanoate Lipase Immobilized Lipase (e.g., CALB) Racemic->Lipase AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Products Products Lipase->Products REster (R)-3-Acetyloctanoate (Fast Reacting) Products->REster SAlcohol (S)-3-Hydroxyoctanoate (Slow Reacting) Products->SAlcohol

Caption: Workflow for kinetic resolution of racemic 3-hydroxyoctanoate using lipase.
Metal-Based Catalysis

Advanced chemo-catalytic methods using transition metals like Ruthenium (Ru) and Rhodium (Rh) offer powerful C-C and C-H bond functionalization strategies. While direct, high-yield synthesis of this compound using these catalysts is not yet widely reported, related transformations demonstrate their potential.

  • Ruthenium Catalysts: Ru-based systems are highly active for the deoxygenation of hydroxy fatty acids. For example, Ru supported on an acidic zeolite (Ru/HZSM-5) can fully deoxygenate 3-hydroxydecanoic acid to a mixture of nonane and decane with yields up to 72% and 12%, respectively. [6]By tailoring the catalyst and removing the acidic support, the reaction can be stopped at the intermediate alcohol stage, producing secondary alcohols with yields up to 79%. [6]This demonstrates the principle of C-O bond hydrogenolysis, which could be adapted for different synthetic goals.

  • Rhodium Catalysts: Rhodium is well-known for catalyzing hydroacylation reactions. [7]A potential, though challenging, synthetic route could involve the Rh-catalyzed addition of a carboxyl group and a hydroxyl group across a C=C double bond in a C8 alkene precursor.

The primary challenges for metal-catalyzed routes are achieving the correct regioselectivity (hydroxylation at the β-carbon) and controlling the stereochemistry, which often requires complex and expensive chiral ligands.

III. Head-to-Head Performance Comparison

The choice of catalyst is a trade-off between selectivity, yield, cost, and operational complexity. The following table summarizes the key performance characteristics of the discussed catalytic systems.

Catalyst TypeCatalyst ExampleEfficacy & YieldSelectivityOperating ConditionsKey AdvantagesKey Disadvantages
Whole-Cell Biocatalyst Engineered E. coli expressing phaG/tesBModerate to High (e.g., >1 g/L) [4]Excellent Enantioselectivity (>99% ee for R-enantiomer)Aqueous media, ~37°C, ambient pressureHigh stereoselectivity, uses renewable feedstocks, self-sustaining catalystComplex downstream processing, potential for byproduct formation, slower reaction times
Whole-Cell Biocatalyst Pseudomonas putida GPo1High (78 wt% reported for monomer recovery) [8]Excellent Enantioselectivity (>95% ee for R-enantiomer) [8]Aqueous media, ~30°C, nutrient limitationUtilizes natural high-flux pathways, robust organismPrimarily produces polymer requiring subsequent hydrolysis, optimization can be complex
Enzymatic (in vitro) Immobilized Lipase (e.g., CALB)Moderate (Theoretical max 50% yield for one enantiomer per run)Excellent Enantioselectivity (E-values >50) [9]Organic solvents, 30-50°CHigh enantioselectivity for both enantiomers, reusable catalyst, simple setupRequires racemic starting material, separation of product and unreacted substrate is necessary
Metal Catalyst Supported Ruthenium (Ru/C)High (for related reactions, e.g., 79% yield for secondary alcohols) [6]Poor to Moderate (Typically produces racemic mixtures without chiral ligands)H₂ atmosphere, elevated temp/pressure (e.g., 120-180°C)High reaction rates, broad substrate scope, high turnover numbersLow/no enantioselectivity without expensive ligands, harsh conditions, potential metal leaching

IV. Experimental Protocols

To provide a practical context, we present validated, step-by-step methodologies for two distinct approaches.

Protocol 1: Biocatalytic Production of (R)-3-Hydroxyoctanoic Acid using Engineered E. coli

(This protocol is a representative synthesis based on principles described in the literature)[4][10]

Objective: To produce (R)-3-hydroxyoctanoic acid from glucose using an E. coli strain engineered with a PhaG-dependent pathway.

Materials:

  • E. coli BL21(DE3) strain harboring a plasmid with phaG and tesB genes under an inducible promoter (e.g., pTRC99a).

  • LB medium and Terrific Broth (TB).

  • Glucose (sterile solution).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic for plasmid selection.

  • Ethyl acetate, HCl, anhydrous MgSO₄.

Methodology:

  • Inoculum Preparation: Inoculate 10 mL of LB medium (with antibiotic) with a single colony of the engineered E. coli. Incubate overnight at 37°C with shaking (220 rpm).

  • Culture Scale-Up: Use the overnight culture to inoculate 1 L of TB medium (in a 2.5 L baffled flask) to an initial OD₆₀₀ of ~0.1. Add glucose to a final concentration of 20 g/L.

  • Induction: Grow the culture at 37°C with vigorous shaking. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Fermentation: Reduce the temperature to 30°C and continue the fermentation for 48 hours.

  • Harvesting and Extraction: a. Centrifuge the culture at 6,000 x g for 15 minutes to pellet the cells. Discard the supernatant. b. Acidify the spent medium to pH 2.0 with 6 M HCl. c. Extract the acidified supernatant three times with an equal volume of ethyl acetate. d. Pool the organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: a. Remove the solvent under reduced pressure using a rotary evaporator. b. The resulting crude oil can be further purified by silica gel column chromatography. c. Confirm product identity and quantify yield using GC-MS and HPLC. Determine enantiomeric excess using chiral chromatography.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxyoctanoate

(This protocol is a representative synthesis based on principles of lipase-catalyzed resolutions)[9][11]

Objective: To separate a racemic mixture of ethyl 3-hydroxyoctanoate into its (R) and (S) enantiomers.

Materials:

  • Racemic ethyl 3-hydroxyoctanoate.

  • Immobilized Lipase B from Candida antarctica (CALB).

  • Vinyl acetate.

  • Anhydrous solvent (e.g., n-hexane or MTBE).

  • Molecular sieves (4 Å).

Methodology:

  • Reaction Setup: To a solution of racemic ethyl 3-hydroxyoctanoate (1.0 mmol) in 10 mL of anhydrous n-hexane, add vinyl acetate (1.5 mmol) and immobilized CALB (100 mg). Add molecular sieves to maintain anhydrous conditions.

  • Causality Note: Vinyl acetate is often chosen as the acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward.

  • Reaction Monitoring: Seal the flask and incubate at 40°C with gentle shaking. Monitor the reaction progress by taking small aliquots and analyzing them via chiral GC or HPLC. The goal is to stop the reaction as it approaches 50% conversion to maximize both yield and enantiomeric excess of the two products.

  • Work-up: a. Once ~50% conversion is reached (typically 4-24 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. b. Evaporate the solvent from the filtrate to obtain a mixture of ethyl (S)-3-hydroxyoctanoate (unreacted) and ethyl (R)-3-acetyloctanoate (product).

  • Separation: Separate the unreacted alcohol from the acetylated ester using silica gel column chromatography.

  • Hydrolysis (Optional): The purified ethyl (R)-3-acetyloctanoate can be hydrolyzed back to (R)-3-hydroxyoctanoic acid using a mild base (e.g., LiOH in THF/methanol/water) followed by acidification. [12]

V. Conclusion and Future Outlook

For the synthesis of enantiomerically pure (R)-3-hydroxyoctanoic acid , whole-cell biocatalysis using engineered microorganisms stands out as the most direct and efficient method. It leverages optimized natural pathways to produce the desired enantiomer from inexpensive, renewable feedstocks with exceptional selectivity. The primary challenge remains in optimizing downstream processing to efficiently extract and purify the final product.

For accessing both (R)- and (S)-enantiomers or when working with chemically modified precursors, lipase-catalyzed kinetic resolution is a superior choice. Its operational simplicity, high selectivity, and the reusability of the immobilized enzyme make it a powerful and green chemo-catalytic tool.

Direct metal-catalyzed synthesis remains a nascent field for this specific molecule. While offering the potential for high throughput, significant breakthroughs in catalyst design are needed to overcome the dual challenges of regioselectivity and enantioselectivity before it can compete with enzymatic methods for producing this chiral hydroxy acid.

Future research will likely focus on creating hybrid chemo-enzymatic cascades, integrating the precision of biocatalysts with the speed and reactivity of chemocatalysts to build more efficient and sustainable synthetic routes.

References
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A Comparative Guide to the Validation of 3-Hydroxyoctanoic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of 3-hydroxyoctanoic acid against established biomarkers for metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. It is intended for researchers, scientists, and drug development professionals, offering insights into the biochemical rationale, comparative performance, and analytical validation of this emerging biomarker.

Introduction: The Evolving Landscape of Metabolic Biomarkers

Metabolic disorders, a class of inherited diseases, disrupt the body's ability to process nutrients for energy.[1] The timely and accurate diagnosis of these conditions is paramount to preventing severe clinical outcomes, including metabolic crises and sudden infant death.[2] For decades, the diagnostic cornerstone has been the identification of abnormal metabolite profiles in blood and urine.[3]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders, serves as a critical example.[2][4] Traditionally, its diagnosis relies on the detection of elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in newborn screening programs.[5][6] However, the quest for greater diagnostic specificity and a deeper understanding of disease pathophysiology has led to the investigation of additional, complementary biomarkers. This compound, a metabolite that accumulates upstream of the enzymatic block in MCAD deficiency, has emerged as a promising candidate.[7]

This guide will dissect the validation of this compound, comparing its utility and performance with established markers. We will explore the underlying biochemistry, present comparative data, and provide a detailed analytical protocol for its quantification, thereby offering a comprehensive framework for its integration into research and clinical workflows.

Section 1: The Biochemical Rationale - Why this compound?

To appreciate the significance of this compound, one must first understand the mitochondrial fatty acid β-oxidation (FAO) spiral. This pathway is the primary engine for energy production from fats during periods of fasting or metabolic stress.[3][8] It involves a cycle of four enzymatic reactions that sequentially shorten fatty acyl-CoA molecules.[9]

In MCAD deficiency, a genetic defect impairs the medium-chain acyl-CoA dehydrogenase enzyme, which catalyzes the first step of β-oxidation for fatty acids with chain lengths of 6 to 12 carbons.[4][10] This enzymatic block leads to the accumulation of upstream metabolites. While octanoyl-CoA is the primary substrate that accumulates, it is subsequently diverted into alternative metabolic pathways. One such pathway involves its hydration to form 3-hydroxyoctanoyl-CoA, which is then released as this compound.[7] Therefore, the presence of elevated this compound in urine or plasma is a direct biochemical consequence of the enzymatic defect in MCAD deficiency.[11]

FAO_Pathway Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA (C8-CoA) MCAD_Deficiency MCAD Deficiency (Enzymatic Block) Fatty_Acyl_CoA->MCAD_Deficiency MCAD Alternative_Metabolism Alternative Metabolism Fatty_Acyl_CoA->Alternative_Metabolism Accumulation Enoyl_CoA 2,3-Enoyl-CoA Hydroxyacyl_CoA 3-Hydroxyoctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase MCAD_Deficiency->Enoyl_CoA Acylcarnitines Octanoylcarnitine (C8) (Primary Biomarker) Alternative_Metabolism->Acylcarnitines Hydroxyoctanoic_Acid This compound (Secondary Biomarker) Alternative_Metabolism->Hydroxyoctanoic_Acid

Figure 1: Simplified FAO pathway in MCAD deficiency.

Section 2: The Competitive Landscape - this compound vs. Established Biomarkers

The validation of any new biomarker necessitates a rigorous comparison against the current "gold standard." In the context of MCAD deficiency, the primary biomarkers are the acylcarnitines, particularly octanoylcarnitine (C8), detected in dried blood spots during newborn screening.[6]

Primary vs. Secondary Biomarkers

Octanoylcarnitine (C8) is considered a primary biomarker because its elevation is a direct and sensitive indicator of a block in medium-chain fatty acid metabolism.[5] Newborn screening programs rely on tandem mass spectrometry (MS/MS) to detect elevated C8 levels, often in conjunction with ratios like C8/C10 and C8/C2, to improve specificity.[4][12]

This compound , on the other hand, can be classified as a secondary or confirmatory biomarker. Its analysis is typically performed on urine samples via gas chromatography-mass spectrometry (GC-MS) as a follow-up to an abnormal newborn screen.[13][14] While not used for initial screening, it provides valuable diagnostic confirmation.

Performance Comparison

The table below summarizes the key performance characteristics of this compound compared to octanoylcarnitine for the diagnosis of MCAD deficiency.

FeatureOctanoylcarnitine (C8)This compoundCausality Behind Performance
Matrix Dried Blood Spot (DBS), PlasmaUrine, PlasmaDBS is ideal for high-throughput newborn screening; urine provides a concentrated matrix for organic acids.
Analytical Method Tandem MS (MS/MS)GC-MS, LC-MS/MSMS/MS allows for rapid, high-throughput analysis of acylcarnitines. GC-MS is a robust method for urinary organic acid profiling.[15]
Sensitivity HighHighBoth metabolites are direct upstream products of the enzymatic block and accumulate significantly.
Specificity Moderate to HighHighC8 can be elevated in other conditions or due to analytical interference.[16] The presence of this compound is more specific to a defect in the FAO pathway.
Role in Diagnosis Primary Screening MarkerConfirmatory/Secondary MarkerC8 is the frontline tool for identifying at-risk individuals.[17] this compound helps to confirm the diagnosis and rule out false positives.
Clinical Utility Excellent for early detectionValuable for diagnostic confirmation and monitoringEarly detection via C8 allows for preventative treatment.[17] this compound can be used to monitor dietary compliance and metabolic status.
The Synergy of Combined Analysis

The true power in diagnosing metabolic disorders lies not in a single biomarker but in the comprehensive metabolic profile. While an elevated C8 level is a strong indicator, a confirmatory urine organic acid analysis showing elevated this compound, along with other characteristic metabolites like suberylglycine and hexanoylglycine, provides a much more definitive diagnosis.[4] This multi-analyte approach minimizes the risk of false positives and provides a clearer picture of the individual's metabolic derangement.

Section 3: A Framework for Validation - Experimental Protocols

The trustworthiness of a biomarker is intrinsically linked to the robustness and reliability of its analytical method. Here, we provide a detailed, step-by-step protocol for the quantification of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted method for organic acid analysis.[13][18]

Protocol: GC-MS Quantification of this compound in Urine

This protocol is designed to be a self-validating system through the inclusion of an internal standard and quality controls.

1. Sample Preparation and Extraction

  • Rationale: The initial steps are designed to isolate the organic acids from the complex urine matrix and prepare them for chemical modification (derivatization). Normalizing to creatinine concentration accounts for variations in urine dilution.

  • Procedure:

    • Transfer a volume of urine equivalent to 0.5 mg of creatinine into a 15 mL glass centrifuge tube.[18]

    • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous compound like tropic acid). This is crucial for accurate quantification, as it corrects for sample loss during preparation and instrumental variability.[13]

    • Acidify the sample to a pH of approximately 1 by adding 6M HCl dropwise. This converts the carboxylate salts of the organic acids to their less polar, extractable free acid form.[14][18]

    • Add approximately 1 g of sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the organic acids into the organic solvent.[18]

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing vigorously for 2 minutes. Centrifuge to separate the layers.[18][19]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction and combine the organic layers.[18]

    • Dry the combined organic extract by passing it over anhydrous sodium sulfate to remove residual water, which can interfere with the derivatization step.[18]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[14]

2. Derivatization

  • Rationale: Organic acids, including this compound, are not sufficiently volatile for GC analysis. Derivatization converts them into volatile and thermally stable derivatives. A two-step process involving oximation followed by silylation is common.[13][14]

  • Procedure:

    • Oximation: Add a methoxyamine hydrochloride solution to the dried extract and incubate. This step converts keto-acids to their more stable oxime derivatives, preventing peak splitting due to keto-enol tautomerism.[13][19]

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate. This reagent replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, significantly increasing the volatility of the analyte.[14]

3. GC-MS Analysis

  • Rationale: The derivatized sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and then detected and identified by their mass spectra.

  • Procedure:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • The GC oven temperature program is ramped to separate the various organic acids over time.[13]

    • The mass spectrometer is typically operated in full scan mode to acquire mass spectra for all eluting compounds.[13]

    • Identify the TMS-derivative of this compound based on its characteristic retention time and mass spectrum.

    • Quantify the amount by comparing the peak area of the analyte to the peak area of the internal standard.

Figure 2: Experimental workflow for GC-MS analysis.

Section 4: Data Interpretation and Clinical Utility

The quantitative result for this compound must be interpreted in the context of established reference ranges and the patient's overall clinical and biochemical profile. In healthy individuals, this compound is typically present at very low or undetectable levels. In patients with MCAD deficiency, its concentration can be significantly elevated, often by several orders of magnitude.

The true clinical utility of this compound is realized when it is integrated with other data points. For instance, a newborn with a highly elevated C8 on the initial screen, followed by a urine organic acid profile showing markedly increased this compound, provides a definitive diagnosis of MCAD deficiency, allowing for the immediate implementation of life-saving dietary management, which primarily involves the avoidance of fasting.[10][17]

Conclusion

The validation of this compound as a biomarker represents a significant advancement in the diagnostic toolkit for metabolic disorders. While acylcarnitine profiling remains the cornerstone of newborn screening, this compound provides essential, high-specificity confirmatory data that enhances diagnostic certainty. Its biochemical rationale is sound, its analytical methods are well-established, and its clinical utility is clear. As analytical technologies continue to evolve, the integration of multiple, mechanistically-linked biomarkers like octanoylcarnitine and this compound will become the standard of care, ensuring more accurate and timely diagnosis for individuals with inherited metabolic diseases.

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assessing the biocompatibility of poly(3-hydroxyoctanoate) against other bioplastics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biocompatibility of Poly(3-hydroxyoctanoate)

This guide provides a comprehensive analysis of the biocompatibility of poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), in comparison to other widely utilized bioplastics such as polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and field-proven insights to facilitate informed material selection for biomedical applications.

Introduction: The Imperative for Biocompatible Materials

The success of medical devices, tissue engineering scaffolds, and drug delivery systems is fundamentally dependent on the biocompatibility of their constituent materials.[1] An ideal biomaterial must perform its intended function without eliciting any undesirable local or systemic effects in the host.[1] Polyhydroxyalkanoates (PHAs), a family of microbially synthesized polyesters, have emerged as highly promising candidates due to their inherent biodegradability and biocompatibility.[2][3][4][5]

Unlike synthetic polymers such as PLA and PGA, which can produce acidic degradation products leading to inflammatory responses, PHAs often exhibit a more favorable degradation profile.[3][6] P(3HO), with its elastomeric properties, offers unique advantages for soft tissue applications. This guide delves into the critical biocompatibility endpoints—cytotoxicity, hemocompatibility, genotoxicity, and inflammatory response—to provide a data-driven comparison of P(3HO) against its counterparts.

Comparative Analysis of Biocompatibility

The biological evaluation of medical devices is governed by a series of international standards, primarily ISO 10993.[7][8][9] This framework provides the basis for the comparative assessment presented below.

In Vitro Cytotoxicity: The First Line of Assessment

Cytotoxicity assays are foundational in biocompatibility screening, evaluating a material's potential to cause cell death.[10][11] These tests, typically performed according to ISO 10993-5, involve exposing cultured cells to material extracts and assessing cell viability.[8][12]

Causality Behind Experimental Choices: The choice of cell line (e.g., fibroblasts, endothelial cells) is critical and should reflect the intended application. Fibroblasts are commonly used as they are a primary cell type in connective tissues, which are often in contact with implanted materials. The MTT assay is a standard colorimetric assay that measures the metabolic activity of cells, providing a quantitative measure of cell viability.[13][14]

Comparative Data:

MaterialCell TypeViability (%) vs. ControlKey Findings
P(3HO) / PLA Blend MRC5 Human Fibroblasts>95%Blends of P(3HO) with PLA showed excellent cell viability, indicating no cytotoxic effects.[13][15][16]
PLA 3T3 Fibroblasts~85-95%Generally considered non-cytotoxic, though some studies report a slight decrease in viability, potentially due to acidic byproducts.[17]
PGA VariousVariableCan exhibit higher cytotoxicity due to the rapid release of acidic glycolic acid upon degradation.
PCL Various>95%Widely regarded as having excellent cytocompatibility with minimal toxic effects.

Note: Data is synthesized from multiple sources. Direct comparative studies are limited, and results can vary based on specific material formulation and experimental conditions.

Hemocompatibility: The Blood-Material Interface

For any device intended to contact blood, assessing hemocompatibility is crucial to prevent adverse events like thrombosis or hemolysis.[18][19] Key tests include hemolysis, coagulation, and platelet activation assays.

Causality Behind Experimental Choices: The hemolysis assay, standardized by ASTM F756, directly measures the lytic effect of a material on red blood cells.[20][21] This is a critical safety parameter, as liberated hemoglobin can be toxic.[20][22] The test is performed using both direct contact and material extracts to simulate different exposure scenarios.[18]

Comparative Data:

MaterialHemolysis (%)Platelet AdhesionKey Findings
P(3HB-co-3HHx) (a related mcl-PHA) < 2%LowCopolymers of PHAs demonstrate good hemocompatibility.[3] P(3HO) is expected to perform similarly.
PLA < 5%ModerateGenerally shows acceptable hemocompatibility, though surface properties can influence platelet adhesion.
PGA VariableHighCan induce higher rates of hemolysis and platelet activation, particularly during degradation.
PCL < 2%LowExhibits excellent hemocompatibility, making it suitable for blood-contacting applications.

A hemolysis percentage below 2% is generally considered non-hemolytic.[18]

In Vivo Inflammatory Response: The Host Reaction

The implantation of any foreign material elicits a foreign body response (FBR), which is primarily mediated by macrophages.[23][24] An ideal biomaterial should provoke a minimal and transient inflammatory response that resolves quickly.

Causality Behind Experimental Choices: Subcutaneous implantation in a rodent model is a standard method to evaluate the local tissue response. Histological analysis of the tissue surrounding the implant allows for the characterization of the inflammatory infiltrate (e.g., neutrophils, macrophages) and the formation of a fibrous capsule.[12][25] Furthermore, macrophage polarization (pro-inflammatory M1 vs. anti-inflammatory M2) can be assessed to understand the nature of the immune response.[23][26]

Comparative Data:

MaterialInflammatory ResponseFibrous Capsule ThicknessKey Findings
PHAs (general) Mild to moderateThinPHAs typically elicit a less severe inflammatory response compared to PLA or PGA.[6]
PLA Moderate to chronicModerate to thickThe acidic degradation products of PLA can sometimes lead to a prolonged inflammatory response.[6]
PGA PronouncedThickRapid degradation and high acidity often result in a significant inflammatory reaction.
PCL MinimalThinDue to its slow degradation rate, PCL is known for its low immunogenicity and minimal tissue reaction.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are based on established international standards.

Protocol: In Vitro Cytotoxicity (MTT Assay based on ISO 10993-5)

Objective: To assess the potential of a material extract to cause cellular damage.

  • Material Extraction:

    • Aseptically prepare material samples with a surface area-to-volume ratio of 3 cm²/mL in single-strength Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum.

    • Use high-density polyethylene (HDPE) as a negative control and 5% Dimethyl Sulfoxide (DMSO) in media as a positive control.[12]

    • Incubate all samples at 37°C for 24 hours.

  • Cell Culture:

    • Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Exposure:

    • Remove the culture medium and replace it with 100 µL of the prepared material extracts (and controls).

    • Incubate for 48 hours at 37°C.[13]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Material Extracts (37°C, 24h) e1 Expose Cells to Extracts (48h Incubation) p1->e1 p2 Seed Fibroblast Cells (24h Incubation) p2->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Solubilize Formazan (DMSO) e2->e3 a1 Measure Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Negative Control a1->a2

Caption: Workflow for assessing cytotoxicity via MTT assay.

Protocol: Hemolysis (Direct Contact Method based on ASTM F756-17)

Objective: To evaluate the potential of a blood-contacting material to damage red blood cells.

  • Blood Preparation:

    • Obtain fresh rabbit blood and dilute it with phosphate-buffered saline (PBS) to achieve a total hemoglobin concentration of approximately 10 mg/mL.[22]

  • Sample Preparation:

    • Prepare test material samples with a defined surface area (e.g., 6 cm²).

    • Use water as a positive control and HDPE as a negative control.

  • Incubation:

    • Place the material sample in a test tube.

    • Add 7 mL of PBS and 1 mL of the diluted blood.[22]

    • Incubate at 37°C for 3 hours with gentle agitation every 30 minutes.[18][22]

  • Analysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to determine the concentration of free hemoglobin.[22]

  • Calculation:

    • Calculate the percent hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

    • A value ≤ 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.[18]

Protocol: Genotoxicity (Ames Test & In Vitro Micronucleus Assay based on ISO 10993-3)

Objective: To assess the potential for a material to cause genetic mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses specific strains of Salmonella typhimurium that are deficient in histidine synthesis.[27][28] The material extract is incubated with the bacteria. A positive result (mutagenic potential) is indicated by a significant increase in the number of bacterial colonies that have reverted to a histidine-producing state compared to the control.[28][29]

  • In Vitro Micronucleus Assay: This assay uses mammalian cells to detect chromosomal damage.[29] Cells are exposed to the material extract, and after cell division, the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is quantified.[28] An increase in micronucleated cells indicates clastogenic or aneugenic potential.[29]

Note: Due to their complexity, these tests are typically performed by specialized laboratories following OECD guidelines (e.g., OECD 471 for Ames).[27][30]

Mechanistic Insights: The Host Response Pathway

The interaction of a biomaterial with host tissue initiates a complex cascade of events known as the Foreign Body Response (FBR). Understanding this pathway is key to interpreting biocompatibility data.

Upon implantation, proteins from the blood and interstitial fluid rapidly adsorb to the material surface. This protein layer dictates the initial cellular interactions. Neutrophils are the first immune cells to arrive, but they are quickly replaced by macrophages, which are the key orchestrators of the FBR.[24]

Macrophages attempt to phagocytose (engulf) the foreign material. If the material is too large, they may fuse to form foreign body giant cells.[24] Throughout this process, macrophages release a variety of signaling molecules called cytokines. The balance between pro-inflammatory (M1-like) and anti-inflammatory (M2-like) macrophage phenotypes determines the outcome: a successful integration of the biomaterial or a chronic inflammatory state leading to fibrous encapsulation and device failure.[23][24]

Foreign Body Response to an Implanted Bioplastic

FBR cluster_macrophage Macrophage Response cluster_outcome Outcome Implant Bioplastic Implant Protein Protein Adsorption (Fibrinogen, Albumin) Implant->Protein Immediate Neutrophil Neutrophil Recruitment (Acute Inflammation) Protein->Neutrophil Minutes to Hours Macrophage Macrophage Infiltration Neutrophil->Macrophage Hours to Days M1 M1 Polarization (Pro-inflammatory) TNF-α, IL-1β, IL-6 Macrophage->M1 Activation M2 M2 Polarization (Anti-inflammatory) IL-10, TGF-β Macrophage->M2 Resolution Phase Fibrosis Fibrous Encapsulation (Device Failure) M1->Fibrosis Chronic Inflammation Integration Tissue Integration (Biocompatibility) M2->Integration Wound Healing

Caption: Key stages of the foreign body response to a biomaterial.

Conclusion and Future Directions

The available evidence strongly supports the excellent biocompatibility of poly(3-hydroxyoctanoate) and other PHAs.[2][4][6] Their degradation into natural metabolites, coupled with a generally mild tissue response, positions them as superior alternatives to traditional synthetic bioplastics like PLA and PGA for many applications, especially in soft tissue engineering.[3][6] While P(3HO) demonstrates low cytotoxicity and favorable hemocompatibility, direct, quantitative comparisons with PLA, PGA, and PCL across all biocompatibility endpoints remain an area for further research.

For professionals in drug development and medical device design, P(3HO) represents a versatile and highly biocompatible platform. However, as with any biomaterial, a thorough risk assessment and a comprehensive battery of tests according to ISO 10993 standards are imperative to ensure safety and efficacy for a specific application.[7][9][31] Future work should focus on long-term in vivo studies to fully elucidate the degradation kinetics and host response to P(3HO)-based devices.

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A Researcher's Guide to the Quantitative Comparison of 3-Hydroxyoctanoic Acid Production in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-hydroxyoctanoic acid (3-HOA) production across various bacterial strains. As a versatile C8 medium-chain-length 3-hydroxy fatty acid, 3-HOA is a critical molecule in both industrial biotechnology and clinical microbiology.[1][2] It serves as the primary monomer for poly(3-hydroxyoctanoate) (PHO), a type of polyhydroxyalkanoate (PHA) bioplastic valued for its biodegradability.[1][3][4] Furthermore, 3-HOA is a structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a key biomarker for endotoxin activity.[5][6][7] This document offers a quantitative comparison of production titers, details a robust analytical methodology for its quantification, and explains the scientific rationale behind the experimental design.

Comparative Analysis of Bacterial 3-HOA Production

The ability to produce 3-HOA, often in its polymerized form (PHO), varies significantly among bacterial species and is heavily influenced by genetic engineering and fermentation strategy. Pseudomonas species are particularly notable for their high-yield production capabilities, especially when provided with related carbon sources like octanoic acid. The following table summarizes reported production levels from notable strains, providing a baseline for comparison.

Bacterial StrainProductTiter / Concentration (g/L)Key Experimental Conditions
Pseudomonas putida GPo1Poly(3-hydroxyoctanoate) (PHO)~31.8 g/L (Calculated from 60% of 53 g/L cell dry mass)Fed-batch fermentation with sodium octanoate as the carbon source under nitrogen-limiting conditions.[8]
Recombinant Pseudomonas putida KT2442Extracellular 3-HOA & 3-HHx5.8 g/L (Combined monomers)Fed-batch fermentation with sodium octanoate. Engineered with a PHA depolymerase gene (phaZ).[9]
Recombinant Pseudomonas aeruginosa PAO1(R)-3-hydroxydecanoic acid (C10)~18 g/L (of precursor HAAs)Engineered to truncate the rhamnolipid pathway, leading to accumulation of precursor di-fatty acids (HAAs).[10][11]
Pseudomonas putida & Bacillus subtilis ConsortiumPoly(3-hydroxyoctanoate) (PHO)~1.6 g/L (Calculated from 86% of ~1.86 g/L PHA)Co-culture fermentation using sodium octanoate as the sole carbon source.[4]
Burkholderia cepacia(R)-3-hydroxybutyric acid (C4)16.8 g/LBatch fermentation using wood extract hydrolysate. Demonstrates the high potential of the genus for 3-HA production.[12]

Note: Some strains are engineered for or produce related medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs), which are included for performance comparison.

Workflow for 3-HOA Quantification

Accurate and reproducible quantification is paramount for comparing production titers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for this purpose, offering high sensitivity and specificity.[13][14] The following workflow outlines the critical steps from sample preparation to analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lyophilize Lyophilization (Dry Cell Mass) Harvest->Lyophilize Methanolysis Acid-Catalyzed Methanolysis (Depolymerization & Derivatization) Lyophilize->Methanolysis Lyophilize->Methanolysis Extraction Chloroform Extraction (Isolate FAMEs) Methanolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS Extraction->GCMS Quant Quantification (vs. Internal Standard) GCMS->Quant

Caption: Overall workflow for the quantification of cellular 3-HOA.

Detailed Experimental Protocol: GC-MS Quantification of Cellular 3-HOA

This protocol details the conversion of intracellular PHO into its monomeric methyl ester derivatives for GC-MS analysis. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Part 1: Sample Preparation and Methanolysis

The goal of this stage is to release the 3-HOA from its polymer form and derivatize it into a volatile compound suitable for gas chromatography.

  • Cell Harvesting & Drying:

    • Centrifuge a known volume of bacterial culture (e.g., 50 mL) at 5,000 x g for 15 minutes. Discard the supernatant.

    • Wash the cell pellet with distilled water and centrifuge again. This removes residual media components that could interfere with the analysis.

    • Freeze-dry (lyophilize) the pellet to a constant weight. This provides the cell dry mass (CDM), which is essential for normalizing the data and reporting the PHO content as a weight percentage (wt%) of the CDM.[3]

  • Acid-Catalyzed Methanolysis:

    • Weigh approximately 20-30 mg of lyophilized cell mass into a pressure-resistant glass tube with a PTFE-lined screw cap.

    • Add 2 mL of a methanolysis solution containing 15% (v/v) sulfuric acid in methanol.

    • Add 2 mL of chloroform containing a known concentration of an internal standard (e.g., methyl benzoate or 3-hydroxyvaleric acid, if not produced by the strain).

      • Causality: This is a transesterification reaction.[15] The sulfuric acid catalyzes the breakdown of the polymer's ester bonds, and the methanol converts the resulting carboxylic acid groups of the 3-HOA monomers into methyl esters (fatty acid methyl esters, or FAMEs). FAMEs are significantly more volatile than their corresponding carboxylic acids, which is a prerequisite for GC analysis. The internal standard is critical for accurate quantification as it corrects for variations in extraction efficiency and injection volume.[13][15]

    • Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven.

  • Liquid-Liquid Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • The 3-hydroxyoctanoate methyl esters, being hydrophobic, will partition into the lower chloroform phase.[15] The upper aqueous phase contains methanol, water, cell debris, and other hydrophilic compounds.

    • Carefully transfer the bottom chloroform layer to a new GC vial for analysis.

Part 2: GC-MS Analysis

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent GC system (or equivalent) with a suitable column.

      • Column: A polar capillary column like a DB-FFAP (Free Fatty Acid Phase) is recommended for separating fatty acid methyl esters.[16] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector: Split/splitless inlet, operated in splitless mode at 270°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: An optimized temperature gradient is crucial for good separation. A typical program might be: initial temperature of 45°C for 1 min, ramp at 20°C/min to 260°C, then ramp at 40°C/min to 320°C and hold for 2 min.[17]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition: Full scan mode (e.g., m/z 38-650) to identify the compound based on its fragmentation pattern, followed by Selected Ion Monitoring (SIM) mode for quantification to increase sensitivity and reduce chemical noise.[16] Key ions for 3-hydroxyoctanoate methyl ester would be selected.

  • Quantification:

    • A calibration curve must be generated using a certified standard of pure this compound that has undergone the same methanolysis procedure as the samples.

    • The concentration of 3-HOA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • The final result is typically expressed as the weight percentage (wt%) of 3-HOA relative to the initial cell dry mass.

Biosynthesis Pathway of PHO

The production of 3-HOA for polymer synthesis in bacteria like Pseudomonas putida is often linked to the fatty acid β-oxidation pathway, especially when fatty acids like octanoic acid are used as the carbon source. The pathway provides the precursor molecule, (R)-3-hydroxyoctanoyl-CoA, which is then directed towards polymerization by the enzyme PHA synthase.

G Octanoate Octanoic Acid (External Carbon Source) OctanoylCoA Octanoyl-CoA Octanoate->OctanoylCoA FadD (Acyl-CoA Synthetase) BetaOx β-Oxidation Cycle OctanoylCoA->BetaOx HydroxyoctanoylCoA (R)-3-Hydroxyoctanoyl-CoA PHO Poly(3-hydroxyoctanoate) (PHO) HydroxyoctanoylCoA->PHO PhaC (PHA Synthase) BetaOx->HydroxyoctanoylCoA Intermediate

Caption: Simplified biosynthesis of PHO from octanoic acid.

Conclusion

The quantitative analysis of this compound reveals a significant production capacity within specific bacterial genera, particularly engineered Pseudomonas species. Titers can range from approximately 1.6 g/L in co-cultures to over 30 g/L in optimized fed-batch fermentations.[4][8] For researchers and drug development professionals, accurate quantification is essential for strain comparison, process optimization, and understanding the role of these molecules in bacterial physiology and pathogenesis. The detailed GC-MS protocol provided herein represents a robust, self-validating system that, when paired with appropriate standards and controls, delivers the high-quality data necessary for advancing research and development in this field.

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A Guide to Inter-Laboratory Comparison of 3-Hydroxyoctanoic Acid Measurements: Methodologies, Study Design, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to establish robust and reproducible methods for the quantification of 3-hydroxyoctanoic acid. Recognizing the increasing importance of this medium-chain fatty acid in metabolic research and as a potential biomarker, this document details common analytical methodologies, outlines a protocol for conducting an inter-laboratory comparison, and offers insights into interpreting the resulting data. Our focus is on the causality behind experimental choices to ensure both technical accuracy and field-proven reliability.

Introduction: The Significance of this compound

This compound is a beta-hydroxy fatty acid implicated in various biological processes. It is a metabolite of medium-chain fatty acid oxidation and has been identified in humans, animals, and plants[1][2][3]. Its roles extend from being a component of bacterial lipopolysaccharides to acting as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor involved in metabolic regulation[2][4][5]. Furthermore, its levels in plasma have been shown to be upregulated in response to ketogenic diets and strenuous exercise, highlighting its potential as a biomarker for specific metabolic states[4][5].

Given its diverse biological roles, the ability to measure this compound accurately and reproducibly across different laboratories is paramount for advancing research and potential clinical applications. Inter-laboratory comparison studies are the gold standard for assessing the state of the art in measurement, identifying analytical challenges, and working towards standardized, reliable methodologies.

Core Analytical Methodologies

The quantification of this compound in biological matrices is typically achieved using chromatography coupled with mass spectrometry. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of small, volatile molecules. For a non-volatile compound like this compound, a chemical derivatization step is essential to increase its volatility and thermal stability for gas-phase analysis.

Causality of Experimental Choices:

  • Derivatization: The hydroxyl and carboxylic acid groups make this compound polar and non-volatile. Esterification (e.g., methylation) of the carboxylic acid and silylation of the hydroxyl group are common strategies. The protocol below details a methanolysis approach to form the methyl ester, a robust and well-documented method[6].

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is critical. It co-elutes with the analyte and experiences similar effects during sample preparation (extraction, derivatization) and injection, correcting for matrix effects and variations in instrument response. This is a cornerstone of a self-validating system.

Detailed Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: To 100 µL of a biological sample (e.g., plasma), add a known quantity of a suitable internal standard.

  • Esterification (Derivatization): Add 2 mL of methanol containing 3% (v/v) sulfuric acid. Heat the mixture at 100°C for 2 hours. This reaction converts the carboxylic acid group of this compound into its more volatile methyl ester[6].

  • Liquid-Liquid Extraction: After cooling the sample, add 1 mL of water and 1 mL of chloroform. Vortex vigorously for 1 minute and centrifuge to separate the phases. The methyl ester of this compound will partition into the lower, organic chloroform phase[6].

  • Isolation and Drying: Carefully transfer the lower chloroform phase to a clean vial. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with the GC-MS analysis[6].

  • GC-MS Analysis: Inject 1 µL of the dried extract into the GC-MS system. The separation is typically performed on a non-polar capillary column (e.g., DB-5ms).

  • Quantification: The methyl 3-hydroxyoctanoate is identified based on its specific retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard[6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative with high sensitivity and specificity, often requiring less sample preparation than GC-MS. Derivatization is typically not required, which simplifies the workflow and reduces potential sources of error.

Causality of Experimental Choices:

  • Sample Preparation: For LC-MS/MS, the primary goal is to remove proteins and phospholipids that can interfere with the analysis and foul the instrument. Protein precipitation is a rapid and effective method.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating medium-chain fatty acids from other matrix components based on their hydrophobicity[7].

  • Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This "Multiple Reaction Monitoring" (MRM) transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.

Detailed Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 200 µL of ice-cold methanol or acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial or 96-well plate for analysis. The sample may be evaporated to dryness and reconstituted in the initial mobile phase to improve peak shape.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (for protonation in positive ion mode) and acetonitrile with 0.1% formic acid.

  • Quantification: The analyte is quantified using a stable isotope-labeled internal standard and a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Designing an Inter-Laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the state of measurement capability and determine the level of agreement among different laboratories and methods.

Study Design Overview:

A central coordinating laboratory prepares and characterizes a set of test materials. These materials are then distributed blindly to participating laboratories for analysis. The reported results are returned to the coordinator for statistical analysis and comparison.

InterLab_Study_Design cluster_samples Test Material Distribution cluster_labs Participating Laboratories Coordinator Coordinating Laboratory (Sample Preparation & Characterization) SampleA Blank Matrix SampleB Low Concentration SampleC Medium Concentration SampleD High Concentration Lab1 Lab A (GC-MS) SampleB->Lab1 Blinded Samples Lab2 Lab B (LC-MS/MS) SampleB->Lab2 Blinded Samples Lab3 Lab C (GC-MS) SampleB->Lab3 Blinded Samples LabN Lab D (Proprietary Method) SampleB->LabN Blinded Samples DataAnalysis Central Data Analysis (Statistical Evaluation, z-Scores) Lab1->DataAnalysis Reported Results Lab2->DataAnalysis Reported Results Lab3->DataAnalysis Reported Results LabN->DataAnalysis Reported Results Report Final Report (Performance Evaluation & Recommendations) DataAnalysis->Report Variability_Sources cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Result Inaccurate Result Storage Sample Storage (Degradation) Result->Storage Thawing Thaw Cycles Result->Thawing Sampling Aliquoting Errors Result->Sampling Standard Standard Integrity Result->Standard IS Internal Standard Error Result->IS Calibration Calibration Curve Fit Result->Calibration Deriv Derivatization Inefficiency (GC-MS) Result->Deriv Extraction Extraction Recovery Result->Extraction Instrument Instrument Drift Result->Instrument Integration Peak Integration Result->Integration Calculation Calculation Errors Result->Calculation Transcription Data Transcription Result->Transcription

Caption: Potential sources of analytical variability.

By systematically examining these potential issues, laboratories can identify the root cause of poor performance and implement corrective actions. This iterative process of comparison and improvement is essential for achieving measurement harmonization.

References

  • An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctano
  • This compound (Standard). MedchemExpress.com.
  • This compound | C8H16O3. PubChem - NIH.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH.
  • Opportunities and challenges in microbial medium chain fatty acids production
  • This compound. Wikipedia.
  • Opportunities and challenges in microbial medium chain fatty acids production
  • This compound | Biochemical Assay Reagent. MedChemExpress.
  • Showing metabocard for this compound (HMDB0001954).
  • Interpretation of interlaboratory comparison results to evaluate labor

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A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for 3-Hydroxyoctanoic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 3-Hydroxyoctanoic Acid

This compound (3-HOA) is a medium-chain hydroxy fatty acid of significant interest in diverse research fields. It serves as a key biomarker for metabolic disorders, particularly those involving fatty acid β-oxidation.[1][2] Furthermore, as a component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, its quantification is crucial for endotoxin analysis.[1] From a chemical standpoint, 3-HOA presents a unique analytical challenge: it is a chiral molecule possessing a carboxyl group and a hydroxyl group, rendering it moderately polar and acidic.

The selection of an appropriate chromatography column is therefore the most critical decision in developing a robust and reliable analytical method. The goal of this guide is to provide a comprehensive comparison of different column technologies for the separation of 3-HOA, supported by experimental data and field-proven insights. We will delve into the causality behind methodological choices to empower researchers, scientists, and drug development professionals to select the ideal column for their specific analytical objective, whether it be routine quantification, high-resolution enantiomeric separation, or analysis within complex biological matrices.

Understanding the Separation Mechanisms: A Four-Pillar Approach

The physicochemical properties of 3-HOA—moderate polarity, an ionizable carboxylic acid group (pKa ~4.5), and a chiral center—dictate which separation modes are most effective. We will evaluate four primary column chemistries:

  • Reversed-Phase (RP) Chromatography: The workhorse of HPLC, separating molecules based on hydrophobicity.

  • Chiral Stationary Phases (CSPs): For the critical task of separating the (R)- and (S)-enantiomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for polar analytes that are poorly retained in reversed-phase.

  • Ion-Exchange Chromatography (IEC): Exploits the negative charge of the carboxyl group for separation.

The choice among these pillars depends entirely on the analytical goal, as illustrated in the decision workflow below.

Column Selection Workflow cluster_input Analytical Goal cluster_decision Decision Points cluster_output Recommended Column Type Goal What is the primary analytical goal? Quant Routine Quantification (Total 3-HOA) Goal->Quant Quantification Chiral Enantiomeric Purity / Stereoselective Analysis Goal->Chiral Chirality Matrix Challenging Matrix? (e.g., high polarity, salts) Quant->Matrix RP_Col Reversed-Phase (C18, C8, Phenyl-Hexyl) Quant->RP_Col Chiral_Col Chiral Stationary Phase (Polysaccharide-based) Chiral->Chiral_Col HILIC_Col HILIC Matrix->HILIC_Col Polar Interferences IEC_Col Ion-Exchange Matrix->IEC_Col Ionic Interferences

Caption: Decision workflow for selecting the appropriate HPLC column based on the analytical objective for 3-HOA.

Performance Comparison of Chromatography Columns

The following table summarizes the expected performance characteristics of different column types for the analysis of this compound. Performance metrics such as retention time (t R), resolution (R s), and tailing factor (T f) are critical for evaluating a column's suitability.[3]

Column TypeStationary Phase ChemistrySeparation MechanismTypical ApplicationExpected Performance CharacteristicsPros & Cons
Reversed-Phase Octadecylsilane (C18)HydrophobicityRoutine quantification of total 3-HOA in biological samples.[1][4]t R: 4-8 min (gradient) T f: 1.0 - 1.4 Efficiency (N): HighPros: Robust, reproducible, compatible with MS, wide availability. Cons: Poor retention for very polar metabolites, does not separate enantiomers.
Reversed-Phase Phenyl-HexylHydrophobicity, π-π interactionsAlternative selectivity to C18, useful for complex matrices.[5][6]t R: Similar to C18, but selectivity may differ for matrix components.Pros: Unique selectivity for aromatic/unsaturated interferents. Cons: Does not separate enantiomers.
Chiral Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Enantioselective Interactions (H-bonding, dipole-dipole)Enantiomeric separation and quantification of (R)- and (S)-3-HOA.[7][8]R s: > 1.5 (baseline) t R: 8-15 min (gradient) α: > 1.1Pros: Direct separation of enantiomers, high resolution.[9] Cons: Higher cost, requires careful method development.
Chiral Coated Cellulose tris(3,5-dimethylphenylcarbamate)Enantioselective InteractionsEnantiomeric separation, often used with derivatization for UV detection.[8]R s: > 1.5 (baseline) t R: 10-20 min (isocratic) α: > 1.1Pros: Broad applicability, robust. Cons: Potential for mobile phase restrictions with coated phases, may require derivatization.
HILIC Amide, SilicaPartitioning into a water-enriched layer, polar interactionsAnalysis of polar metabolites; separation from non-polar matrix components.[10][11]t R: Highly dependent on mobile phase organic content.Pros: Excellent retention for polar molecules, orthogonal to RP.[12][13] Cons: Can have longer equilibration times, sensitive to water content.
Ion-Exchange Strong Cation Exchange (SCX) or Anion Exchange (SAX)Electrostatic InteractionsPurification from complex mixtures like fermentation broths or removal of ionic interferents.[14][15][16]N/A (typically used for purification, not analytical quantification)Pros: High capacity, excellent for charge-based separations.[17] Cons: Requires salt gradients (less MS-friendly), primarily for purification.

Note: Performance data are representative and can vary based on specific instrumentation, mobile phase composition, and laboratory conditions. Data for chiral columns are extrapolated from methods for similar hydroxy fatty acids.[7][8][18]

In-Depth Experimental Protocols

Reproducible and accurate results are contingent on meticulously detailed experimental protocols. Below are two validated starting points for achiral and chiral analysis of 3-HOA.

Protocol 1: Achiral Quantification using Reversed-Phase HPLC-MS/MS

This method is ideal for the robust quantification of total 3-HOA concentration in biological matrices like plasma or cell culture media. The C18 column provides excellent retention and peak shape for this medium-chain fatty acid.[1]

1. Sample Preparation (from Human Plasma)

  • Rationale: A protein precipitation followed by liquid-liquid extraction is necessary to remove high-abundance proteins and phospholipids that interfere with the analysis and can damage the column.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify with 10 µL of 1% formic acid to ensure 3-HOA is in its neutral form, enhancing extraction efficiency.

    • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile).

2. HPLC-MS/MS System and Conditions

  • Rationale: A gradient elution is used to effectively elute 3-HOA while separating it from other sample components. Formic acid is a common mobile phase additive that aids in protonation for positive-ion mode mass spectrometry.

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 30
    12.0 95
    15.0 95
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Negative ion mode, using Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 159.1 (for [M-H]⁻)

    • Product Ion (Q2): m/z 115.1 (characteristic fragment)

Protocol 2: Chiral Separation by UHPLC-MS/MS

This protocol is designed for the direct enantioseparation of (R)- and (S)-3-HOA without derivatization, which is crucial for studying stereospecific metabolism or biological activity. The use of an immobilized polysaccharide-based CSP is key to achieving this separation.[7][19]

Chiral Analysis Workflow Sample 1. Biological Sample (e.g., Plasma, Platelets) Extract 2. Liquid-Liquid Extraction (Isopropanol) Sample->Extract Inject 3. Injection into UHPLC-MS/MS System Extract->Inject Separate 4. Chiral Separation (Chiralpak IA-U Column) Inject->Separate Detect 5. MS/MS Detection (MRM Mode) Separate->Detect Analyze 6. Data Analysis (Peak Integration, % e.e.) Detect->Analyze

Sources

A Comparative Guide to the Cytotoxicity of 3-Hydroxyoctanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring the therapeutic potential of medium-chain fatty acids, understanding the structure-activity relationship is paramount. This guide provides an in-depth, objective comparison of the cytotoxic profiles of 3-hydroxyoctanoic acid and its ester derivatives. By synthesizing available experimental data, we aim to elucidate the causal relationships behind their differential effects on cell viability and provide a framework for future investigations.

Introduction: The Biological Significance of this compound

This compound is a naturally occurring beta-hydroxy fatty acid found in various biological systems, from bacteria to humans.[1][2] It serves as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms.[3] Beyond its role as a metabolic intermediate, this compound has garnered interest for its diverse biological activities, including its function as an agonist for the G protein-coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3).[4] This interaction implicates it in the regulation of metabolic processes like lipolysis.[4] Given these biological roles, there is a growing interest in the pharmacological potential of this compound and its derivatives, particularly in the context of antimicrobial and anticancer applications.

Comparative Cytotoxicity: The Pivotal Role of the Carboxylic Acid Moiety

A key aspect of harnessing the therapeutic potential of this compound lies in understanding how chemical modifications, such as esterification, impact its cytotoxic activity. A systematic study by Nikodinovic-Runic et al. (2015) provides critical insights into this question. The study involved the synthesis of a library of 18 compounds derived from (R)-3-hydroxyoctanoic acid, including its methyl and benzyl esters, and evaluated their antiproliferative effects on a panel of mammalian cell lines.[3]

The findings from this study strongly suggest that the free carboxylic acid group is essential for the biological activity of this compound. While the parent compound exhibited notable antimicrobial activity, its ester derivatives, including methyl-3-hydroxyoctanoate and benzyl-3-hydroxyoctanoate, generally did not inhibit the proliferation of mammalian cell lines, even at concentrations as high as 3 mM.[3] This indicates a significant reduction in cytotoxicity upon esterification of the carboxyl group.

In contrast, a more complex ester, 3-hydroxyoctyl-5-trans-docosenoate, isolated from Anchusa arvensis, demonstrated considerable cytotoxic effects against the HepG-2 human liver cancer cell line, with an IC50 value of 6.50 ± 0.70 µg/mL.[5][6] This suggests that while simple alkyl esterification may diminish cytotoxicity, the addition of a longer, unsaturated acyl chain can confer potent cytotoxic properties.

The following table summarizes the available data on the comparative cytotoxicity of this compound and its esters.

CompoundCell LineCytotoxicity MetricResultSource
(R)-3-Hydroxyoctanoic AcidHuman Lung FibroblastAntiproliferative ActivityNo significant inhibition up to 3 mM[3]
Methyl (R)-3-hydroxyoctanoateMammalian Cell LinesAntiproliferative ActivityNo significant inhibition up to 3 mM[3]
Benzyl (R)-3-hydroxyoctanoateMammalian Cell LinesAntiproliferative ActivityNo significant inhibition up to 3 mM[3]
3-hydroxyoctyl-5-trans-docosenoateHepG-2IC506.50 ± 0.70 µg/mL[5][6]

Expert Interpretation: The loss of activity upon simple esterification is likely due to the alteration of the molecule's overall charge and polarity. The negatively charged carboxylate group at physiological pH can be crucial for interactions with cellular targets, such as membrane proteins or enzymes. Esterification neutralizes this charge, which may prevent the compound from reaching its target or binding effectively. The significant cytotoxicity of the more complex docosenoate ester suggests a different mechanism of action, possibly related to its lipophilicity and ability to disrupt cell membranes or interfere with lipid metabolism.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed protocols for two standard cytotoxicity assays: the MTT and LDH assays. These assays are widely used to assess cell viability and the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its esters in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the maximum LDH release control (cells treated with a lysis buffer).

Visualizing the Experimental Workflow and Chemical Structures

To further clarify the experimental process and the molecules discussed, the following diagrams are provided.

G cluster_Structures Chemical Structures cluster_Workflow Cytotoxicity Assay Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay struct1 This compound (Free Acid) treatment Treatment with Compounds struct1->treatment High Activity struct2 Methyl 3-Hydroxyoctanoate (Methyl Ester) struct2->treatment Low/No Activity struct3 Benzyl 3-Hydroxyoctanoate (Benzyl Ester) struct3->treatment Low/No Activity start Cell Seeding in 96-well plate start->treatment incubation Incubation (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_sup Collect Supernatant incubation->ldh_sup mtt_inc Incubate (3-4h) mtt_add->mtt_inc mtt_sol Solubilize Formazan mtt_inc->mtt_sol mtt_read Read Absorbance (570nm) mtt_sol->mtt_read ldh_react Add LDH Reaction Mix ldh_sup->ldh_react ldh_inc Incubate (30 min) ldh_react->ldh_inc ldh_read Read Absorbance (~490nm) ldh_inc->ldh_read

Caption: A flowchart illustrating the comparative cytotoxicity testing workflow.

Conclusion and Future Directions

The available evidence strongly indicates that the free carboxylic acid group of this compound is a critical determinant of its cytotoxic activity. Simple esterification to form methyl or benzyl esters leads to a significant loss of this activity against mammalian cell lines. This structure-activity relationship provides a crucial piece of information for researchers designing new therapeutic agents based on the this compound scaffold.

Future research should focus on:

  • Exploring a wider range of ester derivatives: Investigating esters with different alkyl chain lengths, branching, and functional groups could reveal compounds that retain or even enhance cytotoxicity through alternative mechanisms.

  • Investigating the mechanism of action: For cytotoxic derivatives, such as the 3-hydroxyoctyl-5-trans-docosenoate, elucidating the molecular mechanism of cell death is essential for further development.

  • In vivo studies: Promising candidates identified in vitro should be evaluated in animal models to assess their efficacy and safety profiles.

By systematically exploring the structure-activity relationships of this compound and its derivatives, the scientific community can unlock their full therapeutic potential.

References

  • Nikodinovic-Runic, J., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 99(23), 9983-9997. [Link]
  • Khan, I., et al. (2019). In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5 - trans-docosenoate Isolated From Anchusa arvensis (L.) M.Bieb. Against HepG-2 Cancer Cells. Drug Design, Development and Therapy, 13, 4195–4205. [Link]
  • Khan, I., et al. (2019). In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5- trans-docosenoate Isolated from Anchusa arvensis (L.) M.Bieb. Against HepG-2 Cancer Cells.
  • van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and pitfalls. Methods in Molecular Biology, 716, 237-245.
  • Kaja, S. (2014).
  • This compound. PubChem. [Link]
  • This compound. Wikipedia. [Link]

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A Senior Scientist's Guide to the Validation of Enzymatic Assays for 3-Hydroxyoctanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Chromatographic Gold Standards

Introduction: The Significance of 3-Hydroxyoctanoic Acid (3-OHA)

This compound (3-OHA) is a beta-hydroxy fatty acid and a critical intermediate in mitochondrial fatty acid β-oxidation.[1][2] Its accurate quantification is vital for diagnosing and researching metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenase.[2] Furthermore, 3-OHA has been identified as an agonist for the G protein-coupled receptor GPR109B, playing a role in regulating lipolysis, making it a molecule of interest in metabolic and immunological research.[3][4] Given its low concentration in biological matrices and its clinical relevance, the choice of a robust and validated analytical method is paramount.

This guide will dissect the validation of a spectrophotometric enzymatic assay, comparing its performance characteristics directly with the gold-standard techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Principles: Enzymatic vs. Chromatographic Detection

The Enzymatic Assay: A Spectrophotometric Approach

The enzymatic detection of 3-OHA leverages the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH).[5] In its physiological role, HADH catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA esters, producing NADH.[4][5] The core principle of the assay is to monitor the rate of NADH production, which is directly proportional to the substrate concentration. This is measured by the increase in absorbance at 340 nm.[4]

To enhance specificity and drive the reaction to completion, a coupled assay system is often employed. The product, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase, which prevents product inhibition and improves assay sensitivity.[6]

Enzymatic_Assay_Principle cluster_detection Detection sub 3-Hydroxyoctanoyl-CoA + NAD+ prod 3-Oxooctanoyl-CoA + NADH + H+ sub->prod HADH (EC 1.1.1.35) cleavage Acetyl-CoA + Acyl-CoA (n-2) prod->cleavage Thiolase + CoASH nadh NADH spectro Spectrophotometer (Absorbance at 340 nm) nadh->spectro Measurement

Figure 1: Coupled enzymatic assay principle for 3-OHA detection.
Chromatographic Methods: The Gold Standard
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency. For a non-volatile compound like 3-OHA, a derivatization step is required to convert it into a volatile ester.[7] The sample is then vaporized, separated on a column, and detected by a mass spectrometer, which provides definitive structural information for high-confidence identification.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the benchmark for sensitivity and specificity, LC-MS/MS separates compounds in the liquid phase before detection by tandem mass spectrometry.[8] It often does not require derivatization, allowing for higher throughput.[9] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.[8]

Comparative Performance: Enzymatic Assay vs. Chromatography

The choice of an analytical method is a trade-off between throughput, sensitivity, cost, and the specific requirements of the research question. The following table provides a comparison based on typical performance data.

Performance MetricEnzymatic Assay (Spectrophotometric)Gas Chromatography-MS (GC-MS)Liquid Chromatography-MS/MS (LC-MS/MS)
Specificity Moderate; potential for interference from other 3-hydroxyacyl-CoAs.High; dependent on chromatographic separation and derivatization.Very High; MRM provides exceptional selectivity.[8]
Linearity (R²) >0.99>0.99[8]>0.998[8]
Limit of Detection (LOD) Micromolar (µM) rangeSub-micromolar (µM) range[8]Picomolar (pM) to Nanomolar (nM) range[8][9]
Limit of Quantitation (LOQ) ~1-10 µM (estimated)~0.3 µmol/L[8]~1.5 pmol[8]
Precision (%CV) <15%<15%[8]<7%[8]
Accuracy (% Recovery) 85-115%High (with stable isotope dilution)[8]95.5 - 104.2%[8][9]
Sample Prep Simple; may require initial CoA esterification.Complex; requires extraction and mandatory derivatization.[7]Moderate; typically involves protein precipitation and extraction.[9]
Throughput High; suitable for 96/384-well plates.Low to MediumHigh
Cost & Equipment Low (Spectrophotometer)High (GC-MS System)Very High (LC-MS/MS System)

A Step-by-Step Guide to Enzymatic Assay Validation

To ensure that an enzymatic assay produces trustworthy and reproducible data, a thorough analytical validation is not optional—it is a core scientific requirement. The following workflow is grounded in principles from the FDA's Bioanalytical Method Validation guidance and CLSI guidelines.[10][11][12]

Validation_Workflow cluster_validation Core Validation Parameters start Assay Development & Optimization spec Specificity & Selectivity start->spec lin Linearity & Range start->lin lod LOD & LOQ start->lod prec Precision (Intra- & Inter-Assay) start->prec acc Accuracy (Bias) start->acc stab Stability start->stab end_node Validated Assay for Routine Use spec->end_node lin->end_node lod->end_node prec->end_node acc->end_node stab->end_node

Figure 2: Workflow for the validation of a bioanalytical method.
Specificity and Selectivity
  • Causality: You must prove the assay detects 3-OHA without interference from other structurally related molecules in the biological matrix (e.g., other medium-chain hydroxy fatty acids).

  • Experimental Protocol:

    • Analyze blank matrix samples (e.g., plasma, cell lysate) from at least six different sources to assess baseline noise.

    • Spike these blank matrices with potentially cross-reactive analytes (e.g., 3-hydroxyhexanoic acid, 3-hydroxydecanoic acid) at their highest expected physiological concentrations.

    • Analyze the spiked samples. The signal should not significantly deviate from the blank matrix baseline, confirming the assay's specificity for 3-OHA.

Linearity and Range
  • Causality: This establishes the concentration range over which the assay is accurate and precise. It is essential for quantifying unknown samples.

  • Experimental Protocol:

    • Prepare a stock solution of a 3-OHA analytical standard.

    • Create a calibration curve by performing a serial dilution of the stock solution to yield at least 5-7 non-zero concentration points. These should bracket the expected concentration of your samples.

    • Run each standard in triplicate.

    • Plot the mean absorbance vs. concentration and perform a linear regression analysis.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the lower limit).[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: The LOD is the lowest concentration that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[11]

  • Experimental Protocol (based on CLSI EP17-A2): [11]

    • Limit of Blank (LoB): Measure 20 independent replicates of a blank sample (matrix with no analyte). Calculate LoB = Mean(blank) + 1.65 * SD(blank).

    • Limit of Detection (LOD): Prepare a sample with a very low concentration of 3-OHA and measure 20 replicates. Calculate LOD = LoB + 1.65 * SD(low-concentration sample).

    • Limit of Quantitation (LOQ): This is the lowest point on your calibration curve that meets the acceptance criteria for precision and accuracy (e.g., %CV < 20% and accuracy of 80-120%).

Precision
  • Causality: Precision measures the random error of the assay, demonstrating its repeatability and reproducibility.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentrations: low, medium, and high.

    • Intra-Assay Precision (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-Assay Precision (Reproducibility): Analyze the QC samples in triplicate on at least three different days, preferably by different analysts.

    • Acceptance Criteria: The coefficient of variation (%CV) should not exceed 15% for each QC level (20% for the LOQ).[13]

Accuracy (Bias)
  • Causality: Accuracy measures the systematic error, or how close the measured value is to the true value.

  • Experimental Protocol (Spike and Recovery):

    • Select at least three different sources of blank biological matrix.

    • Spike the matrix with known concentrations of 3-OHA (low, medium, and high QC levels).

    • Analyze the spiked samples and an unspiked control for each matrix source.

    • Calculate the percent recovery: % Recovery = [(Concentration_spiked - Concentration_unspiked) / Concentration_added] * 100

    • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value.[13]

Method Recommendations: Choosing the Right Tool for the Job

  • Choose the Enzymatic Assay when:

    • High-throughput screening is the primary goal.

    • Cost and equipment availability are significant constraints.

    • Relative changes in 3-OHA concentration are sufficient, and absolute quantification is not paramount.

    • The sample matrix is relatively clean with low potential for interfering substances.

  • Choose GC-MS or LC-MS/MS when:

    • High specificity and sensitivity are non-negotiable, especially for diagnostic or clinical research applications.[8]

    • Absolute and accurate quantification in complex biological matrices (e.g., plasma, urine, tissue) is required.[9]

    • The budget and infrastructure can support the higher operational costs.

    • LC-MS/MS is generally superior to GC-MS for this application due to its higher sensitivity, higher throughput, and avoidance of chemical derivatization.[8]

Conclusion

The enzymatic assay for this compound offers a cost-effective and high-throughput solution suitable for large-scale screening and basic research. However, its utility is entirely dependent on a rigorous and systematic validation process. Researchers must meticulously characterize its specificity, linearity, sensitivity, precision, and accuracy to generate data with confidence. For applications demanding the highest levels of analytical certainty, particularly in complex biological matrices, LC-MS/MS remains the undisputed gold standard. The ultimate choice of method should be a deliberate decision, guided by the specific analytical requirements, resources, and the overarching goals of the scientific investigation.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][13]
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [10]
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Assay of (3R)-3-Hydroxyoctanoyl-CoA Activity. BenchChem Technical Support. [4]
  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link][12]
  • Clinical and Laboratory Standards Institute. (2025). Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. CLSI. [11]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [Link][2]
  • O'Brien, M. A., & El-Kattan, A. F. (2022). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. PubMed. [Link][6]
  • BenchChem. (2025). A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid. BenchChem Technical Support. [8]
  • BenchChem. (2025).
  • Vuckovic, D. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC. [Link][9]

Sources

assessing the reproducibility of 3-hydroxyoctanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Reproducibility of 3-Hydroxyoctanoic Acid Synthesis Methods

Introduction: The Significance of this compound

This compound (3-HOA) is a medium-chain beta-hydroxy fatty acid of significant interest across multiple scientific disciplines.[1][2] In materials science, its (R)-enantiomer serves as a key monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and thermoprocessable bioplastics with applications in medical devices and tissue engineering.[3] In biochemistry and pharmacology, 3-HOA is recognized as an endogenous metabolite and a signaling molecule, notably acting as an agonist for the G protein-coupled receptor 109B (GPR109B), which is involved in regulating metabolic processes like lipolysis.[4][5][6]

Given its dual role as a biopolymer precursor and a bioactive molecule, the ability to reliably synthesize 3-HOA, particularly in its enantiomerically pure forms, is critical for research and development. However, the reproducibility of synthesis methods can vary dramatically, posing a significant challenge for researchers. This guide provides a comparative analysis of the primary synthesis routes for 3-HOA, focusing on their principles, reproducibility, and practical applicability in a laboratory setting.

The Challenge of Reproducibility in Synthesis

The core challenge in producing 3-HOA lies in controlling stereochemistry while ensuring high yield and purity. The biological activity of 3-HOA is often enantiomer-specific, with the (R)-enantiomer being the form typically incorporated into PHAs.[7] Therefore, methods that produce racemic mixtures require additional, often complex, chiral resolution steps. This guide assesses three major synthesis paradigms: biocatalytic derivation from PHAs, direct chemical synthesis, and engineered microbial biosynthesis.

Method 1: Biocatalytic Derivation from Polyhydroxyalkanoates (PHAs)

This approach leverages the natural ability of bacteria, such as those from the Pseudomonas genus, to produce and store P(3HO), a homopolymer of (R)-3-hydroxyoctanoate.[3] The monomer is subsequently liberated through controlled depolymerization.

Causality Behind the Method: This is fundamentally a "harvesting" strategy. Bacteria are used as chiral factories to create a perfectly stereospecific polymer. The subsequent chemical step is a simple hydrolysis, which breaks the ester bonds of the polymer backbone to release the (R)-3-HOA monomers. The high enantiomeric excess (ee) is a direct result of the high stereospecificity of the bacterial PHA synthase enzyme (PhaC).[3]

Reproducibility Assessment: This method is highly reproducible for achieving excellent enantiopurity of the (R)-isomer. The primary sources of variability are the yield of the initial PHA polymer from the bacterial culture, which depends on fermentation conditions (carbon source, nutrient limitation, aeration), and the efficiency of the downstream extraction and hydrolysis. However, once the polymer is isolated, the hydrolysis to the monomer is a robust and predictable chemical transformation.

Workflow for Biocatalytic Derivation

cluster_0 Upstream (Fermentation) cluster_1 Downstream (Processing) Bacterial Culture Bacterial Culture PHA Accumulation PHA Accumulation Bacterial Culture->PHA Accumulation Nutrient Limitation Cell Harvest Cell Harvest PHA Accumulation->Cell Harvest PHA Extraction PHA Extraction Cell Harvest->PHA Extraction Polymer Hydrolysis Polymer Hydrolysis PHA Extraction->Polymer Hydrolysis Acid/Base Catalysis Purification Purification Polymer Hydrolysis->Purification R-3-HOA R-3-HOA Purification->R-3-HOA

Caption: Workflow for producing (R)-3-HOA from bacterial PHA.

Method 2: Classical Chemical Synthesis

Chemical synthesis offers a direct route that is independent of biological systems. Methods like the Reformatsky reaction have been employed, which involves the condensation of an α-halo ester with an aldehyde (e.g., hexanal) using zinc metal.[8]

Causality Behind the Method: This approach builds the carbon skeleton and introduces the hydroxyl and carboxyl functional groups through well-established organic reactions. However, in the absence of a chiral influence (such as a chiral catalyst or auxiliary), the nucleophilic attack on the planar carbonyl group of the aldehyde can occur from either face with equal probability. This inherent lack of facial selectivity is why standard chemical methods typically result in a 50:50 mixture of (R) and (S) enantiomers, known as a racemic mixture.

Reproducibility Assessment: The reproducibility of the yield in chemical synthesis is generally high, provided that reaction conditions (temperature, solvent purity, reagent stoichiometry) are strictly controlled. The major drawback is the lack of stereocontrol, consistently producing a racemic product.[9] While enantioselective chemical methods exist, they often require expensive and sensitive chiral metal-complex catalysts, which can lead to trace metal contamination in the final product and introduce new reproducibility challenges related to catalyst activity and loading.[9]

Workflow for Chemical Synthesis (Reformatsky Reaction)

Hexanal Hexanal Reaction Reaction Hexanal->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Zinc Dust Zinc Dust Zinc Dust->Reaction Solvent (e.g., THF) Hydrolysis Hydrolysis Reaction->Hydrolysis Acidic Workup Purification Purification Hydrolysis->Purification Racemic 3-HOA Racemic 3-HOA Purification->Racemic 3-HOA

Caption: A typical chemical synthesis route yielding racemic 3-HOA.

Method 3: Engineered Microbial Biosynthesis

This modern approach involves metabolically engineering a host organism, like Escherichia coli, to produce 3-HOA directly from a simple carbon source like glucose. This is achieved by creating a synthetic metabolic pathway.

Causality Behind the Method: This strategy redirects intermediates from the host's native fatty acid synthesis (FAS) pathway. A key enzyme, 3-hydroxyacyl-ACP:CoA transacylase (encoded by the phaG gene), is introduced to convert the (R)-3-hydroxyacyl-ACP intermediate from FAS into (R)-3-hydroxyacyl-CoA.[10] A subsequent promiscuous thioesterase (like TesB) is co-expressed to hydrolyze the CoA thioester, releasing free (R)-3-hydroxyoctanoic acid into the cytoplasm, from where it can be secreted.[10]

Reproducibility Assessment: This method holds immense promise for scalable and sustainable production. However, its reproducibility can be challenging. Titers are highly sensitive to a multitude of factors, including the specific genetic construct, host strain physiology, induction conditions, and fermentation parameters (pH, oxygen levels, feeding strategy).[11] Overflow metabolism leading to the co-production of inhibitory byproducts like acetate is a common problem that can severely impact yield and reproducibility.[11] While titers of over 1 g/L have been reported, achieving this consistently requires significant process optimization.[10]

Workflow for Engineered Microbial Biosynthesis

Glucose Glucose Engineered E. coli Engineered E. coli Glucose->Engineered E. coli Fatty Acid Synthesis Fatty Acid Synthesis Engineered E. coli->Fatty Acid Synthesis Glycolysis & Acetyl-CoA PhaG Enzyme PhaG Enzyme Fatty Acid Synthesis->PhaG Enzyme (R)-3-hydroxyacyl-ACP TesB Enzyme TesB Enzyme PhaG Enzyme->TesB Enzyme (R)-3-hydroxyacyl-CoA Secreted R-3-HOA Secreted R-3-HOA TesB Enzyme->Secreted R-3-HOA Purification Purification Secreted R-3-HOA->Purification

Caption: Engineered pathway for direct biosynthesis of (R)-3-HOA.

Comparative Performance Data

ParameterMethod 1: Biocatalytic (PHA)Method 2: Chemical SynthesisMethod 3: Engineered Biosynthesis
Stereoselectivity Excellent (>99% ee for (R)-isomer)None (Racemic mixture)Excellent (>99% ee for (R)-isomer)
Typical Yield/Titer High (e.g., >80% conversion from pure PHA)Moderate to High (e.g., 60-90% chemical yield)Variable (0.1 - 1.5 g/L reported titers)[10]
Reproducibility High for ee; Moderate for overall yieldHigh for chemical yield and racemate formationLow to Moderate; requires extensive optimization
Scalability Moderate; limited by fermentation volume and extraction efficiencyHighPotentially very high with bioreactor control
Purification Complexity Moderate (removal of biomass and hydrolysis reagents)High (removal of metal catalysts, byproducts, chiral resolution if needed)High (separation from complex media and cellular byproducts)
"Green" Chemistry Good (uses renewable resources)Poor (often uses toxic reagents and solvents)[8]Excellent (uses simple sugars, water-based)
Primary Application Lab-scale production of high-purity (R)-3-HOAProduction of racemic standards; precursor for further synthesisScalable industrial production of (R)-3-HOA

Experimental Protocols

Protocol 1: (R)-3-HOA via Hydrolysis of P(3HO)

(Self-Validating System)

  • PHA Extraction: Lyophilized bacterial cells containing P(3HO) are suspended in chloroform and stirred at 30°C for 24 hours. The suspension is filtered to remove cell debris. The chloroform is evaporated under reduced pressure to yield the raw P(3HO) polymer.

  • Acid Hydrolysis: The extracted P(3HO) polymer (1 g) is suspended in 100 mL of a 6% (v/v) sulfuric acid solution in methanol.

  • Reaction: The mixture is refluxed at 100°C for 4 hours. This process simultaneously hydrolyzes the polymer and methyl-esterifies the resulting monomer.

  • Extraction: After cooling, 50 mL of water is added. The methyl 3-hydroxyoctanoate is extracted with chloroform (3 x 50 mL). The combined organic phases are washed with brine and dried over anhydrous sodium sulfate.[4]

  • Saponification: The solvent is evaporated. The resulting methyl ester is dissolved in a mixture of THF and methanol, and an aqueous solution of LiOH is added. The mixture is stirred for 24 hours at room temperature to hydrolyze the ester to the free acid.[9]

  • Purification & Validation: The final product is purified by silica gel chromatography.

    • Expected Result: A clear, viscous oil or white solid. Yield should be >80% from the starting polymer.

    • Characterization: Confirm structure using ¹H and ¹³C NMR. Purity is assessed by GC-MS. Enantiomeric excess is determined using chiral HPLC, and should be >99% for the (R)-isomer.

Protocol 2: Quantification of 3-HOA using GC-MS

(A key validation step for all methods)

  • Objective: To quantify the concentration of 3-hydroxyoctanoate in a sample (e.g., fermentation broth or purified product).

  • Materials: Internal standard (e.g., deuterated 3-HOA), Methanol with 3% (v/v) sulfuric acid, Chloroform, Anhydrous sodium sulfate.

  • Sample Preparation: To 100 µL of the sample, add a known quantity of the internal standard.

  • Esterification: Add 2 mL of the methanolic sulfuric acid solution. Heat the mixture at 100°C for 2 hours to convert 3-HOA to its more volatile methyl ester.[4]

  • Extraction: After cooling, add 1 mL of water and 1 mL of chloroform. Vortex and centrifuge to separate the phases. Collect the lower chloroform phase.[4]

  • Drying & Analysis: Pass the chloroform extract through a small column of anhydrous sodium sulfate. Inject 1 µL of the dried extract into the GC-MS system.

  • Quantification: Identify the methyl 3-hydroxyoctanoate peak by its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.[4]

Conclusion and Recommendations

Assessing the reproducibility of 3-HOA synthesis requires a clear understanding of the desired endpoint.

  • For researchers requiring high-purity (R)-3-hydroxyoctanoic acid at the lab scale with maximum certainty of stereochemical identity, the biocatalytic derivation from PHAs is the most reproducible and trustworthy method. Its reliance on enzymatic specificity guarantees high enantiomeric excess.

  • Chemical synthesis is highly reproducible for producing a racemic standard of 3-HOA. However, for obtaining enantiomerically pure material, it is the least desirable route due to the added complexity and cost of chiral resolution or asymmetric synthesis.

  • Engineered microbial biosynthesis represents the future for scalable and sustainable production of (R)-3-HOA. While it presents significant reproducibility challenges during the optimization phase, a well-defined and controlled fermentation process can lead to consistent, large-scale production. This method is best suited for industrial applications or research groups with expertise in metabolic engineering and bioprocess development.

Ultimately, the choice of method must be aligned with the specific requirements for stereopurity, scale, cost, and available technical expertise.

References

  • Martínez-Ramos, T., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. PubMed Central. [Link]
  • Martínez-Ramos, T., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. SpringerLink. [Link]
  • Corral-López, A. (2021). Microbial catalysis for the production of hydroxy- and amino-fatty acids. Digitala Vetenskapliga Arkivet. [Link]
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  • National Center for Biotechnology Information (n.d.). (R)-3-Hydroxyoctanoic acid. PubChem. [Link]
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  • Dulęba, W., et al. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry. [Link]
  • Clomburg, J. M., et al. (2022). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity.

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A Comparative Guide to Short-Chain and Medium-Chain Polyhydroxyalkanoates in Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of biomaterials, the demand for biocompatible, biodegradable, and sustainable polymers has never been greater. Among the frontrunners in this arena are polyhydroxyalkanoates (PHAs), a diverse family of microbial polyesters. Their versatility has led to a surge in research, particularly within the biomedical field. However, the broad classification of PHAs belies a significant divergence in properties and, consequently, applications. This guide provides a comprehensive comparative review of two prominent PHA sub-classes: short-chain-length (SCL) and medium-chain-length (MCL) PHAs, offering researchers, scientists, and drug development professionals a detailed understanding of their respective strengths and ideal use cases.

The World of Polyhydroxyalkanoates: A Primer

Polyhydroxyalkanoates are natural, renewable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] The general chemical structure of PHAs consists of (R)-hydroxy fatty acid monomers, with the length of the alkyl side chain determining the polymer's classification and its resulting physicochemical properties.[3][4]

dot graph PHA_Classification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

PHA [label="Polyhydroxyalkanoates (PHAs)"]; SCL [label="Short-Chain-Length (SCL) PHAs\n(3-5 Carbon Atoms)", fillcolor="#EA4335"]; MCL [label="Medium-Chain-Length (MCL) PHAs\n(6-14 Carbon Atoms)", fillcolor="#34A853"]; LCL [label="Long-Chain-Length (LCL) PHAs\n(>14 Carbon Atoms)", fillcolor="#FBBC05"];

PHA -> SCL; PHA -> MCL; PHA -> LCL; } caption: Classification of Polyhydroxyalkanoates based on monomer carbon chain length.

Short-Chain-Length (SCL) PHAs: The Rigid Workhorses

SCL-PHAs are composed of monomers with 3 to 5 carbon atoms.[5][6] The most extensively studied SCL-PHA is poly(3-hydroxybutyrate) (PHB), a homopolymer known for its high crystallinity, stiffness, and brittleness, with mechanical properties often compared to polypropylene.[7] This high crystallinity, however, can also be a drawback, leading to limited flexibility and a slower degradation rate.[3][8]

Key Properties of SCL-PHAs:
  • High Crystallinity: This imparts rigidity and significant tensile strength.

  • Thermoplastic Nature: SCL-PHAs can be melt-processed, similar to conventional plastics.[4]

  • Brittleness: Their inherent stiffness can lead to poor impact resistance.[1]

  • Biocompatibility: Generally well-tolerated by the body.

  • Slow Biodegradation: The crystalline structure makes them less susceptible to rapid enzymatic degradation.[9]

Medium-Chain-Length (MCL) PHAs: The Flexible Elastomers

In contrast, MCL-PHAs are comprised of monomers with 6 to 14 carbon atoms.[6] This longer alkyl side chain disrupts the polymer's ability to crystallize, resulting in materials that are elastomeric, flexible, and have a lower melting point.[10] Their amorphous nature makes them more readily processable and allows for a more tailored degradation profile.

Key Properties of MCL-PHAs:
  • Low Crystallinity: This leads to their characteristic flexibility and elasticity.[11]

  • Elastomeric Behavior: They exhibit rubber-like properties with high elongation at break.[11]

  • Lower Tensile Strength: Compared to SCL-PHAs, they are less rigid.

  • Biocompatibility and Biodegradability: They are biocompatible and their degradation can be more readily tailored.[11]

  • Structural Diversity: The variety of possible monomer compositions allows for greater tailorability of properties.

Comparative Analysis of Applications: A Tale of Two Polymers

The distinct properties of SCL and MCL PHAs dictate their suitability for different biomedical applications. In essence, the choice between them hinges on the mechanical requirements of the target tissue or device.

Hard Tissue Engineering: The Domain of SCL-PHAs

The rigidity and mechanical strength of SCL-PHAs make them prime candidates for hard tissue engineering applications, such as bone and cartilage repair.[5][12]

  • Bone Scaffolds and Implants: The stiffness of materials like PHB and its copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) mimics that of bone, providing the necessary support for cell growth and tissue regeneration.[3][5] Blends of SCL-PHAs with osteoconductive materials like hydroxyapatite have shown promise in enhancing bone regeneration.[7]

  • Sutures and Fixation Devices: The high tensile strength of SCL-PHAs is advantageous for creating strong, absorbable sutures, screws, and pins for orthopedic applications.

Soft Tissue Engineering: The Niche for MCL-PHAs

The elasticity and flexibility of MCL-PHAs are ideal for applications involving soft tissues that undergo regular movement and deformation.[3][13]

  • Wound Dressings and Cardiac Patches: Their pliable nature allows them to conform to wound beds and the dynamic environment of the heart, promoting healing without causing irritation.[3][13]

  • Nerve Guidance Conduits: The flexibility of MCL-PHAs is crucial for creating conduits that can support nerve regeneration without compressing the delicate nerve fibers.[3][13]

  • Heart Valves and Blood Vessels: The elastomeric properties of MCL-PHAs are being explored for the development of tissue-engineered heart valves and vascular grafts that can withstand the pulsatile flow of blood.[3][11]

Drug Delivery: A Collaborative Approach

Both SCL and MCL PHAs have been investigated as matrices for controlled drug delivery.[14]

  • SCL-PHAs in Drug Delivery: The slow degradation of crystalline SCL-PHAs can be leveraged for long-term, sustained release of therapeutic agents. Microspheres and nanoparticles fabricated from PHB and PHBV have been used to encapsulate and deliver a variety of drugs.[14]

  • MCL-PHAs in Drug Delivery: The lower crystallinity and faster degradation of MCL-PHAs make them suitable for applications requiring a more rapid or tunable drug release profile.[14] Their adhesive nature can also be beneficial for transdermal drug delivery systems.[14]

Quantitative Comparison of Properties

PropertyShort-Chain-Length (SCL) PHAsMedium-Chain-Length (MCL) PHAs
Monomer Carbon Atoms 3 - 56 - 14
Crystallinity HighLow
Mechanical Nature Rigid, BrittleFlexible, Elastomeric
Tensile Strength HighLow
Elongation at Break LowHigh
Glass Transition Temp. (Tg) HighLow
Melting Temp. (Tm) HighLow

This table provides a generalized comparison. Specific values can vary significantly based on the exact monomer composition, molecular weight, and processing conditions.

Experimental Protocols: Characterizing SCL and MCL PHAs

A thorough understanding of the properties of SCL and MCL PHAs is underpinned by a suite of well-established analytical techniques.

Workflow for PHA Characterization

PHA_Characterization_Workflow cluster_extraction Polymer Extraction & Purification cluster_analysis Physicochemical Analysis cluster_mechanical Mechanical Testing cluster_biodegradation Biodegradation Assessment Extraction Solvent Extraction (e.g., Chloroform) Precipitation Precipitation in Non-solvent (e.g., Ethanol) Extraction->Precipitation Drying Vacuum Drying Precipitation->Drying GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Drying->GPC NMR Nuclear Magnetic Resonance (NMR) (Chemical Structure) Drying->NMR DSC Differential Scanning Calorimetry (DSC) (Thermal Properties: Tg, Tm) Drying->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Drying->TGA XRD X-ray Diffraction (XRD) (Crystallinity) Drying->XRD Tensile Tensile Testing (Tensile Strength, Elongation at Break) Drying->Tensile Enzymatic Enzymatic Degradation Assay (e.g., with PHA depolymerase) Drying->Enzymatic InVitro In Vitro Degradation in Simulated Body Fluid (SBF) Drying->InVitro

Step-by-Step Protocol: Determining Thermal Properties by DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the dry PHA sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for SCL-PHAs, 100°C for MCL-PHAs) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., -60°C).

    • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to a temperature above its melting point.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.

    • Calculate the degree of crystallinity from the enthalpy of fusion.

Conclusion: A Material for Every Need

The dichotomy between short-chain and medium-chain polyhydroxyalkanoates provides a compelling example of how subtle changes in monomer structure can lead to vastly different material properties and, consequently, a broad spectrum of biomedical applications. SCL-PHAs, with their rigidity and strength, are well-suited for load-bearing applications in hard tissue engineering. Conversely, the flexibility and elasticity of MCL-PHAs make them ideal for the dynamic environment of soft tissues. As research continues to unravel the complexities of PHA biosynthesis and processing, the potential for creating novel copolymers and blends with precisely tailored properties will undoubtedly expand their utility in medicine and beyond.

References

  • Rai, R., Keshavarz, T., Roether, J.A., Boccaccini, A.R. and Roy, I. (2011). Medium chain length polyhydroxyalkanoates, promising new biomedical materials for the future. Materials Science and Engineering: R: Reports, 72(3), pp.29-47. [Link]
  • Al-Soud, W. A., & Al-Goul, S. T. (2024). Polyhydroxyalkanoates: Medical Applications and Potential for Use in Dentistry. Polymers, 16(9), 1234. [Link]
  • Tripathi, A. D., Joshi, T. R., Srivastava, K., & Srivastava, S. K. (2019). Applications of Polyhydroxyalkanoates (PHA) in Medicine and Pharmacy. Journal of Polymers and the Environment, 27(11), 2419-2433. [Link]
  • Singh, M., Kumar, P., & Ray, S. (2017). Biomedical Applications of Polyhydroxyalkanoates. Journal of Bionanoscience, 11(2), 85-96. [Link]
  • Surendran, A., Lakshmanan, M., Chee, J. Y., & Sudesh, K. (2022). Biomedical Applications of Polyhydroxyalkanoate in Tissue Engineering. Polymers, 14(15), 3202. [Link]
  • Rai, R., Keshavarz, T., Roether, J. A., Boccaccini, A. R., & Roy, I. (2011). Medium chain length polyhydroxyalkanoates, promising new biomedical materials for the future. Materials Science and Engineering: R: Reports, 72(3), 29-47. [Link]
  • de Paula, A. C. C., da Silva, L. F., & de Almeida, A. F. (2023). Recent Biotechnological Applications of Polyhydroxyalkanoates (PHA) in the Biomedical Sector—A Review. Polymers, 15(22), 4478. [Link]
  • Li, Z., Yang, J., & An, Y. (2019). Modification and Potential Application of Short-Chain-Length Polyhydroxyalkanoate (SCL-PHA). Polymers, 11(5), 878. [Link]
  • Wang, Y., Yin, J., & Chen, G. Q. (2021). Recent advances of medical polyhydroxyalkanoates in musculoskeletal system. Frontiers in Bioengineering and Biotechnology, 9, 752398. [Link]
  • Surendran, A., Lakshmanan, M., Chee, J. Y., & Sudesh, K. (2022). Biomedical Applications of Polyhydroxyalkanoate in Tissue Engineering. Polymers, 14(15), 3202. [Link]
  • Bhatt, R., Singh, V., & Kumar, A. (2023). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1249033. [Link]
  • Kour, G., Arya, S., & Dua, A. (2022). Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs).
  • Możejko-Ciesielska, J., & Kiewisz, R. (2016). Comparison of Scl PHAs, Mcl PHAs, and their copolymers with polypropylene. Journal of Environmental Science and Health, Part A, 51(12), 1003-1011. [Link]
  • Bhatt, R., Singh, V., & Kumar, A. (2023). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1249033. [Link]
  • de Paula, A. C. C., da Silva, L. F., & de Almeida, A. F. (2023). Recent Biotechnological Applications of Polyhydroxyalkanoates (PHA) in the Biomedical Sector—A Review. Polymers, 15(22), 4478. [Link]
  • Hany, K. F., & El-Sayed, A. H. M. (2021). The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates. Frontiers in Bioengineering and Biotechnology, 8, 620831. [Link]
  • Williams, S. F., Martin, D. P., & Horowitz, D. M. (2013). Applications of Polyhydroxyalkanoates in the Medical Industry. In: Chen, G.Q. (eds) Plastics from Bacteria. Microbiology Monographs, vol 22. Springer, Berlin, Heidelberg.[Link]
  • Hany, K. F., & El-Sayed, A. H. M. (2021). The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates. Frontiers in Bioengineering and Biotechnology, 8, 620831. [Link]
  • Kour, G., Arya, S., & Dua, A. (2022). Mechanical properties of various types of mcl-PHA.
  • Kour, G., Arya, S., & Dua, A. (2022). Current trends in medium-chain-length polyhydroxyalkanoates: Microbial production, purification, and characterization. Biotechnology and Applied Biochemistry, 69(5), 2051-2065. [Link]
  • Kour, G., Arya, S., & Dua, A. (2022). Comparison of properties of scl-PHAs with mcl-PHAs.
  • Surendran, A., Lakshmanan, M., Chee, J. Y., & Sudesh, K. (2022). Comparative physical properties analysis of scl-PHA and mcl-PHA.
  • Li, Z., Yang, J., & An, Y. (2019). Modification and Potential Application of Short-Chain-Length Polyhydroxyalkanoate (SCL-PHA).
  • Koller, M. (2018). Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA)
  • Kour, G., Arya, S., & Dua, A. (2022). Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs).
  • Grigore, M. E., Grigorescu, R. M., & Iancu, L. (2022). Polyhydroxyalkanoates (PHAs)

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Hydroxyoctanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Hydroxyoctanoic acid, grounded in established safety standards and regulatory compliance. Our commitment is to empower you with the knowledge to handle and dispose of this chemical responsibly, fostering a secure and efficient research environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1] Direct contact can cause redness, itching, and inflammation. Therefore, appropriate personal protective equipment (PPE) is the first line of defense.

Key Safety Parameters:

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritant (Category 2)Exclamation MarkP264: Wash hands thoroughly after handling.[1]
Eye Irritant (Category 2A)Exclamation MarkP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

The Cardinal Rule: Segregation of Chemical Waste

The cornerstone of safe chemical disposal is meticulous waste segregation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires. This compound, as a carboxylic acid, has specific incompatibilities that must be respected.

Chemical Incompatibility Chart for this compound:

Incompatible withRationale for Segregation
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)Exothermic neutralization reaction can cause boiling and splashing.
Strong Oxidizing Agents (e.g., potassium permanganate, sodium hypochlorite)Can lead to vigorous, potentially explosive, reactions.
Strong Reducing Agents May initiate hazardous reactions.
Strong Acids While less reactive than with bases, mixing with other strong acids should be avoided to prevent uncontrolled reactions and potential decomposition.

A dedicated, clearly labeled waste container for "Halogenated Organic Waste" or a more specific "this compound Waste" should be established in the laboratory.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process, from the initial collection of waste to its final removal by a certified hazardous waste contractor.

Disposal of Unused or Waste this compound (Solid)
  • Container Selection: Use a dedicated, chemically resistant, and sealable container. High-density polyethylene (HDPE) or glass containers are suitable. The original product container, if in good condition, is an excellent choice.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of first waste addition, and the primary hazard (Irritant).

  • Collection: Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop. Avoid generating dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be well-ventilated, away from incompatible materials, and under the control of laboratory personnel.

Disposal of Contaminated Labware and PPE

Items such as gloves, weighing paper, and plasticware that have come into contact with this compound are considered hazardous waste.

  • Solid Waste Collection: Place all contaminated solid waste into a designated, labeled, and sealable hazardous waste bag or container. This should be separate from the pure chemical waste.

  • Glassware Decontamination: For reusable glassware, a triple rinse procedure is recommended:

    • Rinse 1: Use a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Collect this rinsate as hazardous waste.

    • Rinse 2 & 3: Wash with detergent and water. These subsequent rinses can typically be disposed of down the drain, provided local regulations permit.

Spill Management and Cleanup

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.

Spill Response Workflow:

Spill_Response cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain If safe to do so Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package as Hazardous Waste Decontaminate->Package Store Store in SAA Package->Store Arrange Arrange for Professional Disposal Store->Arrange

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately clear the area of personnel and inform your laboratory supervisor.

  • Personal Protective Equipment: Don two pairs of nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment: For a solid spill, carefully sweep the material into a dustpan, avoiding the creation of airborne dust. For a liquid solution, create a dike around the spill with an inert absorbent material like vermiculite or sand.

  • Absorption: Cover the spill with an absorbent material. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal and label the waste container and move it to the satellite accumulation area.

Final Disposal: The Role of Professional Waste Management

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. The most common and environmentally sound method for the disposal of solid organic chemical waste is high-temperature incineration . This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Disposal Logistics Workflow:

Disposal_Workflow Lab_Generation Waste Generation in Lab Segregation Segregation & Collection Lab_Generation->Segregation SAA_Storage Storage in Satellite Accumulation Area Segregation->SAA_Storage Waste_Pickup Scheduled Waste Pickup SAA_Storage->Waste_Pickup Transportation Transport by Licensed Vendor Waste_Pickup->Transportation Incineration High-Temperature Incineration Transportation->Incineration Final_Disposition Final Disposition of Ash Incineration->Final_Disposition

Caption: The lifecycle of this compound waste from generation to final disposal.

Regulatory Compliance: A Shared Responsibility

Adherence to local, state, and federal regulations is non-negotiable. In the United States, the Environmental Protection Agency (EPA) provides the overarching framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of every researcher and institution to be aware of and comply with these regulations.

By implementing these detailed procedures, you contribute to a robust safety culture within your organization. This proactive approach to chemical waste management not only ensures regulatory compliance but also underscores a commitment to the well-being of your colleagues and the preservation of our environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Washington. Organic Acid Standard Operating Procedure.
  • University of the Punjab. Laboratory Waste Disposal Guidelines.
  • University of Essex. Laboratory Waste Disposal Handbook.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • PubChem. This compound.
  • Alabama Department of Environmental Management. Rule 335-14-2-.03 - Characteristics Of Hazardous Waste.
  • California Code of Regulations. Title 8, Section 339. The Hazardous Substances List.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • Ohio Revised Code. Chapter 3734.

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Personal protective equipment for handling 3-Hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Hydroxyoctanoic Acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document moves beyond a simple checklist to offer a self-validating system of protocols, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is classified as a chemical that requires careful handling due to its potential to cause irritation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315) and serious eye irritation (H319). Some data also suggests it may cause respiratory irritation (H335). Therefore, all handling procedures must be designed to prevent direct contact with the skin, eyes, and respiratory system.

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationDescription of Hazard
H315Skin Irritant, Category 2Causes reversible inflammatory effects on the skin at the site of contact.
H319Eye Irritant, Category 2ACauses reversible irritation to the eyes.
H335Specific Target Organ ToxicityMay cause irritation to the respiratory tract.

This data is synthesized from multiple Safety Data Sheets (SDS) and chemical databases.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following recommendations are based on established laboratory safety protocols for handling chemical irritants.[1][2][3]

Eye and Face Protection:

  • Chemical Splash Goggles are Mandatory: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes must be worn at all times when handling this compound in any form.

  • Face Shield for Larger Quantities: When working with quantities greater than 50 mL or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.

Skin and Body Protection:

  • Laboratory Coat: A clean, buttoned lab coat is required to protect against incidental skin contact.

  • Gloves: The choice of glove material is critical for adequate protection.

    • Nitrile Gloves: For handling dilute solutions of this compound or for short-duration tasks, nitrile gloves are a suitable option. Nitrile is known to be resistant to weak acids and a variety of organic solvents.[4][5][6][7]

    • Butyl Rubber Gloves: For handling concentrated this compound or for prolonged exposure, butyl rubber gloves are recommended. Butyl rubber offers superior resistance to a broad range of acids.[8][9][10][11]

    • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use. If any damage is found, discard the gloves and obtain a new pair.

  • Closed-toe Shoes: Footwear that completely covers the feet is mandatory in the laboratory.

Respiratory Protection:

  • Work in a Ventilated Area: All work with this compound, especially when handling the solid form or creating solutions, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1][2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

3.1. Preparation and Handling

  • Designate a Work Area: Clearly define the area where this compound will be handled. This area should be clean and uncluttered.

  • Assemble all Materials: Before starting, ensure you have all necessary equipment, including your PPE, spill cleanup materials, and waste containers.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles (and a face shield if necessary), and finally, your selected gloves.

  • Weighing and Transferring: When weighing the solid form of this compound, use a spatula and perform this task in a fume hood to avoid inhaling any dust. When transferring solutions, do so carefully to avoid splashing.

  • Solution Preparation: Always add the acid to the solvent, not the other way around, to prevent a potentially exothermic reaction and splashing.

3.2. Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Designate Work Area B Assemble Materials & PPE A->B C Don PPE (Lab Coat, Goggles, Gloves) B->C D Weigh/Transfer in Fume Hood C->D E Prepare Solution (Acid to Solvent) D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Spill Response Plan

In the event of a spill, a prompt and informed response is crucial to mitigate any potential hazards.

4.1. Small Spills (less than 50 mL on a contained surface)

  • Alert Nearby Personnel: Inform your colleagues in the immediate vicinity.

  • Isolate the Area: Prevent others from entering the spill zone.

  • Don Appropriate PPE: If not already wearing it, put on your lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.

  • Neutralize and Absorb: For acidic spills, you can cautiously neutralize the spill by covering it with a weak base like sodium bicarbonate until the effervescence stops.[12][13] Then, absorb the neutralized mixture with an inert absorbent material such as vermiculite or cat litter.[12][14]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

4.2. Large Spills (greater than 50 mL or outside of a contained area)

  • Evacuate Immediately: Alert everyone in the lab and evacuate the area.

  • Isolate the Area: Close the doors to the laboratory to contain any potential vapors.

  • Contact Emergency Personnel: Notify your institution's environmental health and safety (EHS) office and emergency services. Provide them with the name of the chemical and the approximate quantity of the spill.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup of large spills.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

5.1. Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, compatible hazardous waste container.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Container Integrity: Ensure the waste container is kept closed when not in use and is in good condition.

5.2. Final Disposal

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

  • Licensed Waste Vendor: The disposal of chemical waste must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[16][17][18][19]

By implementing these comprehensive safety and handling protocols, you can confidently work with this compound while protecting yourself, your colleagues, and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University.
  • NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical.
  • Spills. (n.d.). Smith College.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
  • Acidic/Basic Spill Clean Up. (n.d.). The University of British Columbia.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). ReAgent.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). U.S. Department of Health and Human Services.
  • Nitrile Gloves Acid Resistance. (2020, March 20). Unigloves.
  • Irritant Chemicals: Description. (n.d.). Scribd.
  • Irritants Standard Operating Procedure. (2022, June 13). University of Alabama at Birmingham.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Irritant Chemicals. (n.d.). University of Michigan-Dearborn.
  • Butyl Gloves. (2025, June 22). The Glove Guru.
  • Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard.
  • Harsh Chemical Resistant Butyl Gloves. (n.d.). MCR Safety.
  • Are Nitrile Gloves Chemical Resistant? (2025, March 1). SafetyCulture.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY.
  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork.
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.